molecular formula C10H14ClN B1332079 4-(Tert-Butyl)-2-Chloroaniline CAS No. 42265-67-8

4-(Tert-Butyl)-2-Chloroaniline

Cat. No.: B1332079
CAS No.: 42265-67-8
M. Wt: 183.68 g/mol
InChI Key: MFEZEFHCSBXPPO-UHFFFAOYSA-N
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Description

4-(Tert-Butyl)-2-Chloroaniline (CAS 42265-67-8) is a high-purity organic intermediate of significant value in advanced chemical research and development. This compound, with the molecular formula C₁₀H₁₄ClN and a molecular weight of 183.68 g/mol, is characterized by the incorporation of both a chloro and a tert-butyl functional group on an aniline ring, making it a versatile building block for the synthesis of more complex molecules . It is available in purities ranging from 95% to over 98% to meet rigorous application standards . The primary research applications of this compound are in the fields of materials science and medicinal chemistry. It serves as a critical precursor in the synthesis of intermediates for Organic Light-Emitting Diodes (OLEDs) and liquid crystal displays (LCDs) , where its molecular structure contributes to the desired electronic properties of the final material . Furthermore, it is employed as a catalyst and building block in the development of pharmaceuticals and agrochemicals , facilitating the creation of target molecules with specific biological activities . Its role extends to the synthesis of polymers and polyamide resins, where it can influence material properties such as strength and thermal stability . As a specialty chemical intermediate, the value of this compound lies in its defined structure and high purity, which are essential for achieving reproducible results in synthetic pathways. Researchers utilize this compound to develop new chemical entities in a controlled laboratory setting. This product is labeled "For Research Use Only" and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all recommended handling procedures, as the compound may be harmful upon skin contact, inhalation, or ingestion and can cause serious eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butyl-2-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEZEFHCSBXPPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334549
Record name 4-(Tert-Butyl)-2-Chloroaniline
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Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42265-67-8
Record name 2-Chloro-4-(1,1-dimethylethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42265-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Tert-Butyl)-2-Chloroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Tert-Butyl)-2-Chloroaniline CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Tert-Butyl)-2-Chloroaniline

CAS Number: 42265-67-8

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No. 42265-67-8), a substituted aniline derivative of significant interest in chemical synthesis. We will delve into its fundamental physicochemical properties, established synthesis protocols, critical applications in polymer science and pharmaceutical development, and robust analytical methodologies for purity assessment. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this versatile chemical intermediate. The presence of both a sterically hindering tert-butyl group and a reactive chloro-substituent on the aniline scaffold imparts unique properties that make it a valuable building block in modern organic chemistry.[1]

Chemical Identity and Physicochemical Properties

This compound is an aromatic organic compound with the molecular formula C₁₀H₁₄ClN.[2][3] Its structure is characterized by an aniline core substituted with a tert-butyl group at the 4-position and a chlorine atom at the 2-position. This specific arrangement influences its reactivity and physical properties.

Diagram: Chemical Structure of this compound

mol caption Structure of this compound G Synthesis of this compound start Start: N-(4-(tert-butyl)-2- chlorophenyl)acetamide reagent Reagent: 20% Aqueous HCl reaction Reaction: Acid-catalyzed hydrolysis (Overnight) start->reaction reagent->reaction product Product: 4-tert-butyl-2-chloroaniline reaction->product

Caption: Workflow for the synthesis via acetyl deprotection.

Applications in Research and Drug Development

The unique substitution pattern of this compound makes it a valuable intermediate in several fields.

  • Polymer Chemistry: It serves as a monomer for the synthesis of functional polymers. The incorporation of this moiety can influence the final polymer's properties, such as thermal stability, electrical conductivity, and solubility, making it useful in the development of conducting polymers and light-emitting polymers (LEPs). [1]* Organic Synthesis and Drug Discovery: The compound is a versatile intermediate in organic synthesis. [1]The amino group can be readily diazotized or participate in coupling reactions, while the chloro group can be displaced via nucleophilic substitution. The steric hindrance provided by the tert-butyl group can direct reactions to specific positions and influence the conformational properties of the final molecule, a crucial aspect in designing bioactive compounds for pharmaceuticals and agrochemicals. [1]Chloro-containing molecules are key ingredients in numerous FDA-approved drugs, highlighting the importance of intermediates like this in medicinal chemistry. [4]

Analytical Methodologies for Quality Control

Ensuring the purity of this compound is critical for its intended applications, especially in pharmaceutical synthesis where impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). [5]High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard, powerful techniques for this purpose.

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol is based on established methods for analyzing chloroaniline isomers and can be adapted for this compound. [6][7]

  • System Preparation: Use a C18 reverse-phase column (e.g., Purospher® STAR RP-18 endcapped, 5µm, 250x4.6 mm). [7]2. Mobile Phase Preparation: Prepare a mobile phase consisting of a buffer and an organic solvent (e.g., 70:30 v/v mixture of aqueous buffer and acetonitrile). The buffer can be prepared by adding triethylamine to water and adjusting the pH to 3.0 with phosphoric acid. [7]For MS compatibility, replace phosphoric acid with formic acid. [6]3. Sample Preparation: Accurately weigh and dissolve the aniline compound in the mobile phase to a concentration of approximately 1 mg/mL. [8]4. Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25-30 °C

    • UV Detection Wavelength: 220 nm or 254 nm [7][8]5. Data Analysis: Record the chromatogram. Purity is calculated by determining the area percentage of the main peak relative to the total area of all observed peaks. [8]

Protocol 2: Impurity Profiling by GC-MS

GC-MS is an excellent confirmatory technique that provides both retention time and mass spectral data for robust identification of the main component and any impurities. [8]

  • System Preparation: Use a suitable capillary column, such as an SE-54 fused silica column. [9]2. Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like dichloromethane or acetone.

  • GC Conditions:

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes. [8] * Carrier Gas: Helium at a constant flow of 1 mL/min. [8] * Injection Mode: Split or splitless, depending on concentration.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Mass Range: 50-500 amu [8]5. Data Analysis: Identify the main peak and any impurity peaks by comparing their retention times and mass spectra to reference libraries or standards. Purity is calculated based on the peak area percentage in the total ion chromatogram (TIC). [8]

Diagram: Analytical Workflow for Purity Assessment

G General Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Appropriate Solvent prep1->prep2 instrument Inject into HPLC or GC-MS prep2->instrument data_acq Data Acquisition (Chromatogram / Spectra) instrument->data_acq peak_id Peak Identification & Integration data_acq->peak_id purity_calc Calculate Purity (Area %) peak_id->purity_calc

Sources

An In-Depth Technical Guide to 4-(tert-Butyl)-2-chloroaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of 4-(tert-Butyl)-2-chloroaniline, a substituted aromatic amine with significant potential as a chemical intermediate. As a Senior Application Scientist, the following narrative synthesizes its core chemical properties, outlines logical synthetic and analytical protocols, and explores its reactivity and potential applications, particularly within the pharmaceutical and materials science sectors. While experimental data for this specific molecule is not abundant in public literature, this guide leverages established chemical principles and data from structurally analogous compounds to provide a robust and scientifically grounded profile.

Core Molecular Profile and Physicochemical Properties

This compound is an organic compound featuring an aniline core substituted with a chloro group ortho to the amine and a tert-butyl group in the para position. This specific substitution pattern imparts a unique combination of steric and electronic properties that influence its reactivity, solubility, and potential applications as a building block in complex molecule synthesis.

Chemical Identity
IdentifierValue
IUPAC Name This compound
CAS Number 42265-67-8[1][2]
Molecular Formula C₁₀H₁₄ClN[1][2]
Molecular Weight 183.68 g/mol [2]
InChI Key MFEZEFHCSBXPPO-UHFFFAOYSA-N[3]
Synonyms 2-Chloro-4-tert-butylaniline, Benzenamine, 4-(1,1-dimethylethyl)-2-chloro-
Physicochemical Data

The physical properties of this compound are crucial for its handling, purification, and use in reactions. The bulky tert-butyl group significantly influences its physical state and solubility compared to simpler chloroanilines.

PropertyValue / DescriptionSource(s)
Physical State Low-melting solid or colorless to light brown liquid.[2]Vendor Data
Melting Point Data not consistently available; described as a "low melting solid".[2]Vendor Data
Boiling Point 246.9 °C at 760 mmHg; 84 °C at 0.1 mmHg.[1][2]Vendor Data
Density 1.078 g/cm³ (predicted).[2]Predicted
pKa 2.98 ± 0.10 (predicted).[2]Predicted
Water Solubility Predicted to have low solubility, a common trait for substituted anilines.[3]Inferred
Organic Solvent Solubility Predicted to be soluble in common organic solvents like ethanol, acetone, and ethers, consistent with structurally similar compounds.Inferred[4]

Note on Boiling Point: The significant difference in reported boiling points is due to the pressure at which they were measured. The lower value (84 °C) is a vacuum distillation temperature, a standard technique for purifying high-boiling point liquids to prevent decomposition.[1][2]

Synthesis and Purification

The primary reported synthesis of this compound involves the hydrolysis of its N-acetylated precursor. This common strategy in aniline chemistry utilizes the acetyl group to protect the amine during other synthetic transformations, which can then be readily removed.

Synthetic Pathway: Deacetylation

The synthesis starts from N-(4-(tert-butyl)-2-chlorophenyl)acetamide, which is hydrolyzed under acidic conditions to yield the target aniline.[2]

Synthesis of this compound start N-(4-(tert-butyl)-2-chlorophenyl)acetamide reagents 20% aq. HCl Heat start->reagents product This compound reagents->product Hydrolysis (75% Yield)

Synthesis via acidic hydrolysis.
Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a self-validating system based on the reported method[2], incorporating standard organic chemistry practices for reaction workup and purification.

Objective: To synthesize this compound via acid-catalyzed hydrolysis of N-(4-(tert-butyl)-2-chlorophenyl)acetamide.

Materials:

  • N-(4-(tert-butyl)-2-chlorophenyl)acetamide

  • 20% Aqueous Hydrochloric Acid (HCl)

  • Ethanol (optional, as co-solvent)

  • Sodium Hydroxide (NaOH) solution (e.g., 5 M)

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine N-(4-(tert-butyl)-2-chlorophenyl)acetamide (1.0 eq) with 20% aqueous HCl (5-10 volumes). Ethanol may be added as a co-solvent to improve solubility if needed.

  • Hydrolysis: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Neutralization & Extraction: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding NaOH solution until the pH is basic (pH > 9). This step is crucial as it deprotonates the anilinium salt to the free aniline, which is soluble in organic solvents.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent like diethyl ether or ethyl acetate.

  • Washing & Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is often a reddish oily material.[2]

  • Purification (Optional): If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic and Analytical Characterization

No publicly available experimental spectra for this compound were identified. Therefore, this section provides a predicted spectroscopic profile based on the analysis of structurally related compounds. This approach is standard in research for initial characterization and confirmation of synthesis.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is the most powerful tool for confirming the structure. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are as follows:

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale
~ 7.30d1HAr-HAromatic proton ortho to the chloro group.
~ 7.15dd1HAr-HAromatic proton ortho to the tert-butyl group.
~ 6.80d1HAr-HAromatic proton ortho to the amino group.
~ 4.0 (broad s)s2H-NH₂Amine protons; often a broad singlet.
~ 1.30s9H-C(CH₃)₃Nine equivalent protons of the tert-butyl group give a characteristic sharp singlet.
Predicted ¹³C NMR Spectrum
Predicted Chemical Shift (δ, ppm)Assignment
~ 145C-NH₂
~ 143C-tert-Butyl
~ 128C-Cl
~ 127Ar-CH
~ 124Ar-CH
~ 118Ar-CH
~ 34Quaternary C of tert-Butyl
~ 31CH₃ of tert-Butyl
Predicted Key IR Absorptions

Infrared spectroscopy is used to identify key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350-3500N-H stretchPrimary Amine (-NH₂)
2850-3000C-H stretchAlkyl (tert-Butyl)
1600-1620N-H bendPrimary Amine (-NH₂)
1450-1550C=C stretchAromatic Ring
1000-1100C-Cl stretchAryl Halide
Predicted Mass Spectrum (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

m/z ValueInterpretation
183/185 Molecular Ion (M⁺) peak. The M+2 peak at 185 with ~1/3 the intensity of the M+ peak is characteristic of the presence of one chlorine atom (³⁵Cl/³⁷Cl isotope ratio).
168/170 [M-15]⁺ . Loss of a methyl radical (-CH₃) from the tert-butyl group, a very common fragmentation for this moiety.
127/129 Loss of the entire tert-butyl group.

Chemical Reactivity and Synthetic Potential

The reactivity of this compound is governed by the interplay of its three substituents on the benzene ring. The amino group is a potent activating, ortho-, para-director, while the chloro group is deactivating but also an ortho-, para-director. The bulky tert-butyl group provides steric hindrance and is a weak activating, ortho-, para-director.

Reactivity of this compound cluster_amine Reactions at the Amine Group cluster_ring Reactions at the Aromatic Ring Amine_Start This compound Acylation Acylation (e.g., Ac₂O, Py) Amine_Start->Acylation Diazotization Diazotization (NaNO₂, HCl) Amine_Start->Diazotization Amide N-Aryl Amide Acylation->Amide Diazonium Diazonium Salt Diazotization->Diazonium Ring_Start This compound EAS Electrophilic Aromatic Substitution (e.g., Bromination) Ring_Start->EAS Substituted_Product Ring-Substituted Product EAS->Substituted_Product

Key reaction pathways for this compound.

Key Synthetic Applications:

  • Amide and Sulfonamide Formation: The primary amine readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides to form stable amides and sulfonamides, which are common scaffolds in medicinal chemistry.

  • Diazotization and Sandmeyer Reactions: The amine can be converted to a diazonium salt, a versatile intermediate that can be subsequently transformed into a wide range of functional groups (e.g., -OH, -CN, -Br, -I) via Sandmeyer or related reactions.

  • Electrophilic Aromatic Substitution: The positions ortho to the strongly activating amino group are the most likely sites for further substitution, such as halogenation or nitration, although steric hindrance from the adjacent chloro and tert-butyl groups will heavily influence regioselectivity.

  • Pharmaceutical Intermediate: Substituted anilines are foundational building blocks in drug discovery. For example, chloroaniline moieties are present in various kinase inhibitors, anxiolytics, and other therapeutic agents. The unique substitution pattern of this molecule makes it a candidate for creating novel intellectual property in drug development programs.

Toxicological Profile and Safe Handling

General Hazards of Chloroanilines:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Methemoglobinemia: A primary toxic effect of anilines is the oxidation of iron in hemoglobin, reducing the blood's oxygen-carrying capacity. This can lead to cyanosis (blueish skin), headache, dizziness, and fatigue.

  • Organ Toxicity: The spleen and liver are common target organs for substituted anilines, with chronic exposure potentially leading to damage.[4]

  • Irritation: Causes irritation to the skin, eyes, and respiratory system.[1]

Safe Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

  • Personal Protective Equipment:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Lab Coat: A standard lab coat is required.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical intermediate with a distinct structural profile. While comprehensive experimental data is limited, its properties and reactivity can be reliably predicted based on established chemical principles and data from analogous compounds. Its potential as a precursor in the synthesis of complex molecules makes it a compound of interest for researchers in drug discovery and materials science. Adherence to strict safety protocols, based on the known hazards of the chloroaniline class, is essential when handling this compound.

References

[3] Cheméo. (n.d.). Chemical Properties of Aniline, 4-tert-butyl-2-chloro- (CAS 42265-67-8). Retrieved January 12, 2026, from [Link]

[1] Chemsrc. (2025). This compound | CAS#:42265-67-8. Retrieved January 12, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Properties of 4-(tert-Butyl)-2-chloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(tert-Butyl)-2-chloroaniline is a substituted aromatic amine that serves as a versatile intermediate in various fields of chemical synthesis, from polymer science to pharmaceutical development.[1] Its molecular architecture, featuring a sterically demanding tert-butyl group and an electron-withdrawing chlorine atom on the aniline scaffold, imparts unique physicochemical properties that are of significant interest to researchers and drug development professionals. The strategic placement of these substituents influences the molecule's reactivity, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel bioactive compounds.[1][2]

This technical guide provides a comprehensive analysis of the molecular structure of this compound. It delves into its physicochemical properties, spectroscopic signature, and crystallographic characteristics. Furthermore, this guide outlines detailed experimental protocols for its synthesis, purification, and analysis, offering field-proven insights into the causality behind methodological choices. By grounding this information in authoritative references, this document aims to be an essential resource for scientists leveraging this compound in their research and development endeavors.

Molecular and Physicochemical Properties

The molecular structure of this compound is characterized by an aniline core substituted at the 2-position with a chlorine atom and at the 4-position with a tert-butyl group. This substitution pattern dictates its chemical behavior and physical properties.

Structural and Physicochemical Data
PropertyValueSource
Molecular Formula C₁₀H₁₄ClN[3]
Molecular Weight 183.68 g/mol [3]
CAS Number 42265-67-8[3]
Boiling Point 84 °C[3]
Density (Predicted) 1.078 ± 0.06 g/cm³[3]
pKa (Predicted) 2.98 ± 0.10[3]
LogP (Octanol/Water Partition Coefficient) (Predicted) 3.5[4]
Water Solubility (Predicted) Log₁₀WS: -3.10 (mol/L)[5]
Appearance Colorless to light brown low melting solid[3]

The presence of the bulky tert-butyl group provides significant steric hindrance, which can influence the reactivity of the adjacent amino group and the aromatic ring.[1] The chlorine atom, being an ortho-directing deactivator, also modulates the electronic properties of the aniline ring.

Synthesis and Purification

A common synthetic route to this compound involves the deprotection of an N-acetylated precursor.[3] This method is reliable and generally proceeds with good yield.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the hydrolysis of N-(4-(tert-butyl)-2-chlorophenyl)acetamide.

Causality of Experimental Choices: The use of a strong acid like hydrochloric acid is essential for the efficient hydrolysis of the amide bond. The reaction is typically heated to reflux to ensure a reasonable reaction rate. The subsequent neutralization with a base is necessary to deprotonate the anilinium salt and isolate the free aniline.

Materials:

  • N-(4-(tert-butyl)-2-chlorophenyl)acetamide

  • 20% Aqueous Hydrochloric Acid

  • Sodium Hydroxide solution (e.g., 10 M)

  • Diethyl ether or other suitable organic solvent

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend N-(4-(tert-butyl)-2-chlorophenyl)acetamide in 20% aqueous hydrochloric acid.

  • Heat the mixture to reflux and maintain for several hours (e.g., overnight), monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by the slow addition of a sodium hydroxide solution until the pH is basic.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]

Purification: The crude this compound, often obtained as a reddish oily material, can be purified by vacuum distillation or column chromatography on silica gel.[3][7]

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons, the amino protons, and the protons of the tert-butyl group.

Predicted ¹H NMR Data:

  • Aromatic Protons: Three signals in the aromatic region (typically δ 6.5-7.5 ppm). The proton at C5 will likely appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C3 as a doublet, with coupling constants characteristic of ortho and meta relationships.

  • Amino Protons (-NH₂): A broad singlet, the chemical shift of which is concentration-dependent, typically in the range of δ 3.5-4.5 ppm.

  • tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to nine protons, typically around δ 1.3 ppm.

The ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

Predicted ¹³C NMR Data:

  • Aromatic Carbons: Six distinct signals in the aromatic region (typically δ 110-150 ppm). The carbons attached to the amino group (C1), chlorine (C2), and tert-butyl group (C4) will have characteristic chemical shifts.

  • tert-Butyl Carbons: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data:

  • N-H Stretching: Two characteristic sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

  • C-H Stretching: Bands just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the tert-butyl group.

  • C=C Stretching: Aromatic ring stretching vibrations in the 1500-1600 cm⁻¹ region.

  • C-N Stretching: A band in the region of 1250-1350 cm⁻¹.

  • C-Cl Stretching: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): An intense peak at m/z corresponding to the molecular weight (183.68), showing a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, indicative of the presence of one chlorine atom.

  • Fragmentation: A prominent fragment resulting from the loss of a methyl group ([M-15]⁺) from the tert-butyl group is expected. Further fragmentation may involve the loss of the entire tert-butyl group or other characteristic cleavages of the aromatic ring.[8][9]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid.[10] While no specific crystal structure data for this compound has been publicly reported, analysis of closely related structures, such as that of 4-chloroaniline, reveals important structural features.[10] It is expected that the aniline ring is planar, with the amino group and the substituents lying in or close to the plane of the ring. The bond lengths and angles would be influenced by the electronic effects of the chloro and tert-butyl substituents.

Applications in Drug Development

Substituted anilines are a critical class of intermediates in the synthesis of pharmaceuticals.[1] The unique substitution pattern of this compound makes it a candidate for incorporation into drug scaffolds where modulation of lipophilicity and metabolic stability is desired. The tert-butyl group can act as a metabolic blocker, preventing enzymatic degradation at that position, while the chlorine atom can influence binding interactions and electronic properties. While specific drugs derived directly from this intermediate are not prominently documented in publicly accessible literature, its structural motifs are present in various classes of bioactive molecules.

Safety and Handling

As a substituted aniline, this compound should be handled with appropriate caution.

General Safety Precautions:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12]

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as oxidizing agents. Keep the container tightly closed.[11]

  • Toxicity: Chloroanilines, as a class, are known to be toxic and can be absorbed through the skin.[13][14] They can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[14] Acute and chronic exposure should be avoided.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[13]

Conclusion

This compound is a chemical intermediate with a unique molecular structure that offers significant potential in synthetic chemistry, particularly in the development of new materials and pharmaceuticals. This guide has provided a comprehensive overview of its molecular and physicochemical properties, detailed its synthesis and purification, and offered insights into its spectroscopic and potential crystallographic characteristics. By understanding the fundamental properties and handling requirements of this compound, researchers and drug development professionals can effectively and safely utilize this compound in their scientific pursuits.

Visualizations

Molecular Structure of this compound

Caption: 2D structure of this compound.

Synthesis Workflow

synthesis_workflow Start N-(4-(tert-butyl)-2-chlorophenyl)acetamide Step1 Acid Hydrolysis (20% HCl, Reflux) Start->Step1 Intermediate Anilinium Salt Intermediate Step1->Intermediate Step2 Neutralization (NaOH) Intermediate->Step2 Product This compound Step2->Product Purification Purification (Distillation or Chromatography) Product->Purification Final Pure Product Purification->Final

Caption: Workflow for the synthesis of this compound.

References

  • 2-Tert-butyl-4-chloroaniline | C10H14ClN | CID 517510 - PubChem - NIH. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0246391) - Human Metabolome Database. Retrieved from [Link]

  • Aniline, 2-tert-butyl-4-chloro- - Cheméo. Retrieved from [Link]

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

  • Supplementary Material - The Royal Society of Chemistry. Retrieved from [Link]

  • Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. Retrieved from [Link]

  • 4-Chloroaniline (CICADS 48, 2003) - Inchem.org. Retrieved from [Link]

  • Experiment 1 - Melting Points. Retrieved from [Link]

  • 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem. Retrieved from [Link]

  • Melting point determination. Retrieved from [Link]

  • Powder XRD pattern of the 4-chloroaniline single crystal - ResearchGate. Retrieved from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • Investigations on Structural and optical properties of 4-chloro2-nitroaniline crystals for Nonlinear Optical Applications. Retrieved from [Link]

  • Synthesis of 4-tert.-butylaniline - PrepChem.com. Retrieved from [Link]

  • 4-tert-Butyl-2-chlorophenol | C10H13ClO | CID 7380 - PubChem. Retrieved from [Link]

  • 82 - Organic Syntheses Procedure. Retrieved from [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center. Retrieved from [Link]

  • N-tert-Butyl-4-chloro-5-methyl-2-nitroaniline - ResearchGate. Retrieved from [Link]

  • Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. Retrieved from [Link]

  • Toxicity of 4-chloroaniline in early life stages of zebrafish (Danio rerio): II. Cytopathology and regeneration of liver and gills after prolonged exposure to waterborne 4-chloroaniline - PubMed. Retrieved from [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5). Retrieved from [Link]

  • Melting Point Experiment - Truman ChemLab. Retrieved from [Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC. Retrieved from [Link]

  • 2-Chloroaniline and its hydrochloride: Human health tier II assessment. (2017, June 30). Retrieved from [Link]

  • S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. (2011, December 17). Retrieved from [Link]

  • The mass spectrum of tert-butylamine follows shows an intense bas... - Pearson. Retrieved from [Link]

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  • 02 Exp 1 Boiling Point Determination | PDF - Scribd. Retrieved from [Link]

  • C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis of 4-(tert-Butyl)-2-chloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed exploration of the synthetic pathways leading to 4-(tert-Butyl)-2-chloroaniline, a significant intermediate in the development of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the primary synthetic strategies, offering not just procedural outlines but also a deep dive into the mechanistic underpinnings and the rationale behind experimental choices. This guide emphasizes scientific integrity, providing robust, self-validating protocols and grounding all claims in authoritative references.

Introduction: The Significance of this compound

This compound, with the molecular formula C₁₀H₁₄ClN, is a substituted aniline that serves as a crucial building block in organic synthesis.[2] Its structure, featuring a sterically hindering tert-butyl group and a deactivating chloro substituent, presents unique challenges and opportunities in synthetic design.[1] The presence of these functional groups influences the reactivity of the aniline ring and the amino group, making it a versatile precursor for a variety of more complex molecules, including dyes and pesticides.[1][2] This guide will focus on the most prevalent and practical methods for its synthesis, providing a framework for its efficient and reliable production in a laboratory setting.

Primary Synthesis Pathway: Electrophilic Chlorination of 4-(tert-Butyl)aniline

The most direct and commonly employed route to this compound is the electrophilic chlorination of the readily available starting material, 4-tert-butylaniline.[2] The tert-butyl group at the para position directs the incoming electrophile (chlorine) to the ortho position.

Mechanistic Rationale

The amino group (-NH₂) of the aniline is a potent activating group, directing electrophilic substitution to the ortho and para positions. As the para position is blocked by the bulky tert-butyl group, chlorination preferentially occurs at the ortho position. The choice of chlorinating agent and reaction conditions is critical to control the selectivity and prevent over-chlorination or side reactions.

Experimental Protocol: Direct Chlorination

This protocol is a synthesized representation of standard laboratory procedures.

Materials:

  • 4-tert-Butylaniline

  • Chlorinating agent (e.g., N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), or chlorine gas)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Chloroform, or Carbon tetrachloride)

  • Aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-tert-butylaniline (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

  • Addition of Chlorinating Agent: Dissolve the chlorinating agent (1-1.1 equivalents) in the same anhydrous solvent and add it dropwise to the stirred solution of 4-tert-butylaniline over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to yield a white to pale yellow crystalline solid.[2]

Causality in Experimental Choices
  • Anhydrous Conditions: The reaction is sensitive to moisture, which can react with the chlorinating agent and lead to undesired side products.

  • Low Temperature: The chlorination of anilines is a highly exothermic reaction. Maintaining a low temperature (0 °C) helps to control the reaction rate, prevent over-chlorination, and minimize the formation of side products.

  • Inert Atmosphere: Prevents oxidation of the aniline starting material.

  • Stoichiometry: A slight excess of the chlorinating agent can ensure complete conversion of the starting material, but a large excess should be avoided to prevent dichlorination.

Alternative Synthesis Pathway: Acetyl Protection-Deprotection Strategy

An alternative and often cleaner route involves the protection of the amino group as an acetamide, followed by chlorination and subsequent deprotection. This strategy offers better control over the reaction and can lead to higher yields of the desired product.

Rationale for the Protection-Deprotection Approach

The acetamido group is less activating than the amino group, which helps to moderate the reactivity of the aromatic ring during chlorination, reducing the likelihood of polysubstitution. The bulky acetyl group also provides additional steric hindrance, further favoring ortho-substitution.

Experimental Workflow

The synthesis proceeds in three key stages:

  • Acetylation of 4-tert-Butylaniline: Reaction of 4-tert-butylaniline with acetic anhydride to form N-(4-tert-butylphenyl)acetamide.

  • Chlorination of N-(4-tert-butylphenyl)acetamide: Electrophilic chlorination of the protected aniline.

  • Hydrolysis (Deprotection): Removal of the acetyl group to yield the final product, this compound.[3]

Detailed Experimental Protocols

Step 1: Synthesis of N-(4-tert-butylphenyl)acetamide

  • Procedure: To a stirred solution of 4-tert-butylaniline in a suitable solvent (e.g., acetic acid or dichloromethane), add acetic anhydride dropwise. The reaction is typically exothermic and may require cooling. After the addition is complete, the mixture is stirred at room temperature or gently heated to ensure complete reaction. The product can often be isolated by pouring the reaction mixture into water and collecting the precipitated solid.

Step 2: Chlorination of N-(4-tert-butylphenyl)acetamide

  • Procedure: The N-(4-tert-butylphenyl)acetamide is dissolved in a suitable solvent and chlorinated using a similar procedure as described in the direct chlorination method (Section 2.2). N-chlorosuccinimide is a commonly used reagent for this step.

Step 3: Hydrolysis of N-(4-(tert-butyl)-2-chlorophenyl)acetamide

  • Procedure: The N-(4-(tert-butyl)-2-chlorophenyl)acetamide is heated under reflux with an aqueous acid, such as 20% aqueous hydrochloric acid, overnight.[3] After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide) to precipitate the free amine. The product is then collected by filtration and purified. A reported yield for this final deprotection step is 75%.[3]

Comparative Analysis of Synthesis Pathways

ParameterDirect ChlorinationAcetyl Protection-Deprotection
Number of Steps 13
Overall Yield Moderate to GoodGood to Excellent
Purity of Crude Product Lower (potential for over-chlorination)Higher
Process Simplicity SimplerMore Complex
Control over Reaction Less controlMore control

Visualization of Synthesis Pathways

Synthesis_Pathways cluster_direct Direct Chlorination Pathway cluster_protection Acetyl Protection-Deprotection Pathway A 4-tert-Butylaniline B This compound A->B Chlorinating Agent (e.g., NCS, SO₂Cl₂) C 4-tert-Butylaniline D N-(4-tert-butylphenyl)acetamide C->D Acetic Anhydride E N-(4-(tert-butyl)-2-chlorophenyl)acetamide D->E Chlorinating Agent F This compound E->F H₃O⁺, Heat

Caption: Synthesis pathways for this compound.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

  • Appearance: White to pale yellow crystalline solid.[2]

  • Melting Point: Approximately 71-76 °C.[2]

  • Solubility: Soluble in many organic solvents such as ethanol and dichloromethane.[2]

  • Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for structural confirmation.[1]

Safety and Handling

This compound is an organic compound and should be handled with caution.[2] It may be irritating to the eyes, skin, and respiratory system.[2] Appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn at all times.[2] All manipulations should be carried out in a well-ventilated fume hood.[2]

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: direct chlorination of 4-tert-butylaniline and a multi-step protection-deprotection strategy. While direct chlorination offers a more straightforward approach, the protection-deprotection method provides greater control and often results in a purer product. The choice of pathway will depend on the specific requirements of the synthesis, including desired purity, scale, and available resources. This guide has provided the essential technical details and rationale to enable researchers to make informed decisions and execute the synthesis successfully and safely.

References

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An In-Depth Technical Guide to the Solubility of 4-(tert-Butyl)-2-chloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 4-(tert-Butyl)-2-chloroaniline. Given the scarcity of published quantitative solubility data for this specific compound, this document emphasizes robust experimental protocols and the underlying scientific principles that govern its solubility characteristics.

Introduction to this compound: A Physicochemical Overview

This compound is a substituted aromatic amine with a molecular structure that suggests a nuanced solubility profile. The presence of a bulky, non-polar tert-butyl group on the aniline ring significantly influences its interaction with various solvents. The chloro- and amino- functional groups introduce polarity and the capacity for hydrogen bonding.

A critical analysis of its structure allows for an evidence-based prediction of its solubility. The "like dissolves like" principle suggests that the significant non-polar character imparted by the tert-butyl group will lead to favorable solubility in a range of organic solvents.[1] Conversely, its water solubility is expected to be limited. The amino group can act as a hydrogen bond donor, and the chlorine atom as a weak acceptor, which may enhance solubility in protic or polar aprotic solvents.[1]

Table 1: Key Physicochemical Properties of this compound

PropertyValue/PredictionSource
Molecular FormulaC₁₀H₁₄ClN[2]
Molecular Weight183.68 g/mol [2]
Boiling Point84 °C[2][3]
Predicted pKa2.98 ± 0.10[2][3]
Predicted Density1.078 ± 0.06 g/cm³[2][3]
FormLow melting solid[2]
Predicted XLogP33.5[4][5]

The predicted acid dissociation constant (pKa) of 2.98 for the conjugate acid of this compound indicates it is a weak base.[2][3] This is a crucial parameter as it dictates the extent of ionization in aqueous solutions of varying pH, which in turn significantly affects solubility. The high predicted octanol-water partition coefficient (XLogP3) of 3.5 further supports the prediction of low aqueous solubility and high lipophilicity.[4][5]

Strategic Approach to Solubility Determination

A definitive understanding of the solubility of this compound necessitates a rigorous experimental approach. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility and is the recommended procedure.[6][7][8][9][10] This method involves equilibrating an excess of the solid compound in the solvent of interest over a defined period, followed by the quantification of the dissolved solute in a saturated solution.[11]

The causality behind this choice of method lies in its ability to achieve a true thermodynamic equilibrium, providing a solubility value that is independent of the initial solid form (within the same polymorphic family) and the rate of dissolution. This is in contrast to kinetic solubility measurements, which are often influenced by these factors and are more suited for high-throughput screening in early drug discovery.[6][8][9]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Excess Solid Compound C Shake/Agitate at Controlled Temperature (e.g., 24-48h) A->C B Solvent of Interest B->C D Centrifugation C->D E Filtration of Supernatant (e.g., 0.22 µm PTFE filter) D->E F Dilution of Saturated Solution E->F G Analytical Quantification (HPLC-UV) F->G H Solubility Calculation G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Experimental Protocol: Shake-Flask Method

This protocol is designed as a self-validating system, incorporating best practices to ensure the generation of accurate and reproducible solubility data.

Materials and Reagents
  • This compound (analytical standard grade)

  • Solvents of interest (HPLC grade or equivalent): Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Heptane, and Water.

  • Calibrated analytical balance

  • Vials with screw caps and PTFE-lined septa

  • Temperature-controlled orbital shaker or water bath

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat. All handling of this compound should be performed in a well-ventilated fume hood.[7]

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. An amount that is visibly in excess after equilibration is sufficient.

    • Accurately add a known volume of each solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a minimum of 24 hours to ensure that equilibrium is reached. A 48-hour equilibration time is recommended to confirm that the concentration in the supernatant does not change between 24 and 48 hours.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow for the settling of the excess solid.

    • Centrifuge the vials to further pellet the undissolved solid.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantification by HPLC-UV:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

    • Generate a calibration curve by preparing a series of standard solutions of known concentrations via serial dilution of the stock solution.

    • Accurately dilute the filtered saturated solutions with the mobile phase to bring the concentration within the linear range of the calibration curve.

    • Analyze the standard solutions and the diluted saturated solutions by HPLC-UV. A method similar to those used for other chloroanilines can be adapted.[12] A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid to ensure the analyte is in a single protonation state) is a good starting point.[13] UV detection should be performed at a wavelength of maximum absorbance for this compound.

    • Plot the peak area versus concentration for the standard solutions to generate a linear regression curve.

    • Use the equation of the line to determine the concentration of the diluted saturated solutions.

  • Data Reporting:

    • Calculate the solubility of this compound in each solvent, taking into account the dilution factor.

    • Report the solubility in units of mg/mL or mol/L at the specified temperature.

G cluster_hplc HPLC System A Mobile Phase Reservoir B Pump A->B C Autosampler B->C D HPLC Column (C18) C->D E UV Detector D->E F Data Acquisition System E->F

Caption: HPLC-UV System for Quantification.

Predicted and Comparative Solubility Profile

Table 2: Predicted Solubility Profile of this compound

SolventPolarityPredicted SolubilityRationale
HeptaneNon-polarModerate to HighThe large non-polar tert-butyl group will have a strong affinity for non-polar aliphatic solvents.
TolueneNon-polar (Aromatic)HighThe aromatic ring of toluene will interact favorably with the aniline ring of the solute.
Ethyl AcetatePolar AproticHighOffers a good balance of polarity to interact with the polar functional groups and a non-polar region to solvate the hydrocarbon portions.
AcetonePolar AproticHighA polar aprotic solvent capable of dissolving a wide range of organic compounds. Structurally similar compounds like 2,3-dichloroaniline are soluble in acetone.[1]
EthanolPolar ProticHighThe hydroxyl group can hydrogen bond with the amino group, and the ethyl group can interact with the non-polar parts of the molecule. Related dichloroanilines show good solubility in ethanol.[1]
MethanolPolar ProticHighSimilar to ethanol, it is a polar protic solvent that should effectively solvate the molecule.
WaterPolar ProticLowThe large, hydrophobic tert-butyl group and the overall low polarity (high XLogP3) will limit its solubility in water.[4][5]

Conclusion

This technical guide provides a robust framework for determining the solubility of this compound. The emphasis on the shake-flask method coupled with HPLC-UV analysis ensures the generation of high-quality, thermodynamically relevant data. The provided physicochemical properties and predicted solubility profile serve as a strong foundation for initiating experimental work. By following the detailed protocols and understanding the underlying scientific principles, researchers can confidently and accurately characterize the solubility of this important chemical intermediate.

References

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Spectroscopic Blueprint of 4-(tert-Butyl)-2-chloroaniline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Molecular Architecture

In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural confirmation of novel and existing molecules is a cornerstone of safety, efficacy, and intellectual property. 4-(tert-Butyl)-2-chloroaniline, a substituted aniline derivative, presents a unique spectroscopic puzzle due to the interplay of its electron-donating amino group, sterically demanding tert-butyl group, and the inductively withdrawing chloro substituent. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound, offering a predictive blueprint for its characterization. As experimental spectra for this specific compound are not widely available in public databases, this document leverages foundational spectroscopic principles and comparative data from structurally analogous compounds to provide a robust analytical framework. This approach not only predicts the spectral features but also explains the underlying chemical principles that govern them, a critical aspect for researchers in the field.

The strategic placement of the substituents on the aniline ring dictates its reactivity and potential applications as a synthon. Understanding its spectroscopic properties is paramount for reaction monitoring, quality control, and regulatory submissions. This guide will delve into the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, providing both theoretical grounding and practical insights for its unambiguous identification.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound is the foundation of its spectroscopic properties. The interplay of the substituents creates a distinct electronic and steric environment for each atom, which is reflected in the various spectroscopic techniques.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A Proton's Perspective

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For this compound, we can predict the chemical shifts and coupling patterns of the aromatic protons, the amino protons, and the protons of the tert-butyl group. Protons directly attached to an aromatic ring typically resonate in the downfield region of the spectrum (around 6.5-8.0 ppm) due to the deshielding effect of the ring current.[1][2]

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shift of labile protons like those of the amino group.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
tert-Butyl (9H)~1.3Singlet9
-NH₂ (2H)3.5 - 4.5Broad Singlet2
Aromatic H-5~6.7Doublet1
Aromatic H-6~7.0Doublet of Doublets1
Aromatic H-3~7.2Doublet1

Interpretation and Causality:

  • tert-Butyl Protons: The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet around 1.3 ppm. This upfield shift is characteristic of aliphatic protons shielded from the aromatic ring's deshielding cone of anisotropy.

  • Amino Protons: The two protons of the primary amine will likely appear as a broad singlet between 3.5 and 4.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water. The chemical shift can vary with solvent and concentration.

  • Aromatic Protons: The aromatic region will display a complex splitting pattern due to the three non-equivalent protons.[3]

    • H-5: This proton is ortho to the electron-donating amino group and meta to the chloro and tert-butyl groups. It is expected to be the most shielded of the aromatic protons, appearing as a doublet due to coupling with H-6.

    • H-6: This proton is ortho to the tert-butyl group and meta to the amino and chloro groups. It will likely appear as a doublet of doublets due to coupling with both H-5 and H-3.

    • H-3: This proton is ortho to the chloro group and meta to the amino group. The electron-withdrawing nature of the chlorine atom will deshield this proton, causing it to resonate at the most downfield position of the aromatic protons. It will appear as a doublet due to coupling with H-6.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Carbons in an aromatic ring typically absorb in the range of 120-150 ppm.[1][2] The chemical shifts are influenced by the electronic effects of the substituents.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Utilize a ¹³C NMR spectrometer, typically operating at a quarter of the ¹H frequency (e.g., 100 MHz for a 400 MHz instrument).

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to ensure that each unique carbon atom appears as a single line. A sufficient number of scans is necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C(CH₃)₃~34
-C(CH₃)₃~31
C-3~128
C-5~115
C-6~127
C-1 (C-NH₂)~145
C-2 (C-Cl)~120
C-4 (C-tBu)~140

Interpretation and Causality:

  • tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will appear around 34 ppm, while the three equivalent methyl carbons will be found further upfield, around 31 ppm.

  • Aromatic Carbons:

    • C-1 (ipso-to-NH₂): The amino group is strongly electron-donating, causing a significant downfield shift for the carbon it is attached to, predicted to be around 145 ppm.

    • C-4 (ipso-to-tBu): The carbon attached to the tert-butyl group will also be shifted downfield, to approximately 140 ppm.

    • C-2 (ipso-to-Cl): The carbon bearing the chlorine atom is expected to be deshielded, but to a lesser extent than the carbons attached to the amino and tert-butyl groups, with a predicted shift around 120 ppm.

    • C-3, C-5, and C-6: The remaining aromatic carbons will have distinct chemical shifts based on their positions relative to the substituents. C-5, being ortho to the amino group, is expected to be the most shielded (upfield), while C-3 and C-6 will be deshielded to varying degrees by the adjacent electron-withdrawing chlorine and bulky tert-butyl groups, respectively.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. It is particularly useful for identifying functional groups.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a neat liquid (if it is a low-melting solid), a thin film between salt plates (e.g., NaCl or KBr), or as a KBr pellet for a solid sample.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: The instrument software will generate the IR spectrum, which plots transmittance or absorbance versus wavenumber.

Predicted Key IR Absorptions:

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (asymmetric & symmetric)3400 - 3500Medium
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium-Strong
C=C Stretch (aromatic)1600 - 1450Medium-Strong
N-H Bend (scissoring)1600 - 1650Medium
C-N Stretch (aromatic amine)1250 - 1350Strong
C-Cl Stretch700 - 800Strong

Interpretation and Causality:

  • N-H Stretching: As a primary amine, this compound will exhibit two distinct N-H stretching bands in the 3400-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric vibrations of the -NH₂ group.[4]

  • C-H Stretching: The spectrum will show absorptions for both aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹) from the tert-butyl group.[3]

  • Aromatic C=C Stretching: A series of bands between 1600 and 1450 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

  • N-H Bending: The scissoring vibration of the primary amine typically appears in the 1600-1650 cm⁻¹ region.[4]

  • C-N and C-Cl Stretching: A strong band for the aromatic C-N stretch is expected between 1250 and 1350 cm⁻¹.[5] The C-Cl stretching vibration will give rise to a strong absorption in the fingerprint region, typically between 700 and 800 cm⁻¹.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Experimental Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value.

Predicted Mass Spectrum Data:

m/zProposed FragmentSignificance
183/185[M]⁺Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern)
168/170[M - CH₃]⁺Loss of a methyl group from the tert-butyl moiety
148[M - Cl]⁺Loss of a chlorine atom
127[M - C₄H₈]⁺Loss of isobutylene

Interpretation and Fragmentation Pathway:

Fragmentation_Pathway M [C₁₀H₁₄ClN]⁺˙ m/z = 183/185 F1 [C₉H₁₁ClN]⁺ m/z = 168/170 M->F1 - •CH₃ F2 [C₁₀H₁₄N]⁺ m/z = 148 M->F2 - •Cl F3 [C₆H₆ClN]⁺˙ m/z = 127 M->F3 - C₄H₈

Sources

An In-Depth Technical Guide to the Melting Point of 4-(Tert-Butyl)-2-Chloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the melting point of 4-(tert-Butyl)-2-chloroaniline (CAS No. 42265-67-8), a key intermediate in various synthetic applications, including pharmaceutical and polymer chemistry.[1] The determination of a compound's melting point is a fundamental analytical technique for assessing its identity and purity.[2][3][4] This document delves into the theoretical underpinnings of melting point analysis, presents available data for the target compound, and offers detailed, field-proven protocols for its accurate determination using both classical and modern methodologies. Furthermore, it explores the common factors that influence melting point, such as impurities stemming from synthesis, and provides a framework for interpreting the results in a research and quality control context.

Introduction: The Significance of a Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[3][4] For a pure substance, this transition occurs over a narrow temperature range, making it a characteristic physical property.[3] In the realms of drug development and materials science, the melting point serves two primary purposes:

  • Identification: By comparing the experimentally determined melting point with literature values, a researcher can gain a preliminary confirmation of a substance's identity.[5][6]

  • Purity Assessment: The presence of even small amounts of impurities will typically cause a depression and broadening of the melting point range.[2][3] This phenomenon, known as melting point depression, is a powerful and accessible indicator of a compound's purity.[3]

This compound, with its molecular formula C₁₀H₁₄ClN and a molecular weight of 183.68 g/mol , is a substituted aniline that finds use as a monomer in the synthesis of functional polymers and as an intermediate in the creation of diverse organic molecules for pharmaceuticals and agrochemicals.[1] Given its application in these fields where purity is paramount, a thorough understanding and accurate determination of its melting point are critical.

Physicochemical Properties of this compound

There is some discrepancy in the reported physical state and melting point of this compound in available literature. This can often be attributed to varying levels of purity in the samples being described. The following table summarizes the available data:

PropertyValueSource(s)
CAS Number 42265-67-8Multiple
Molecular Formula C₁₀H₁₄ClN[1][7]
Molecular Weight 183.68 g/mol [1][7]
Appearance White to pale yellow crystalline solid; Colourless to light brown low melting solid; Reddish oily material[7]
Melting Point 71-76 °C
Boiling Point 84 °C[7][8]
Density 1.078 ± 0.06 g/cm³ (Predicted)[7][8]

Note: The conflicting descriptions of the physical state and the lack of a universally cited, narrow melting point range suggest that the purity of commercially available or synthetically produced this compound can vary.

Factors Influencing the Melting Point of this compound

The observed melting point of this compound can be influenced by several factors, with the presence of impurities being the most significant.

Impurities from Synthesis

The synthesis of this compound can introduce impurities that affect its melting point. A common synthetic route involves the deprotection of N-(4-tert-butyl-2-chlorophenyl)acetamide with hydrochloric acid.[7] Potential impurities could include:

  • Unreacted Starting Material: Residual N-(4-tert-butyl-2-chlorophenyl)acetamide.

  • By-products: Products from side reactions occurring during the synthesis.

  • Isomers: Positional isomers of the starting materials or the final product.

The presence of these impurities disrupts the crystalline lattice of the pure compound, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting point range.[3]

Polymorphism

While not explicitly documented for this compound, polymorphism, the ability of a solid to exist in more than one crystal form, can also lead to different melting points for the same chemical entity. Each polymorph will have a unique crystal lattice and, consequently, a distinct melting point.

Experimental Determination of Melting Point

Accurate determination of the melting point is crucial. The following sections detail the protocols for two widely used methods: the capillary method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This is a classical and widely accessible method for determining the melting point of a solid.[9][10]

Principle: A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperatures at which the sample begins to melt and completely liquefies are recorded as the melting point range.

Experimental Protocol:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. This can be achieved by grinding the crystals with a mortar and pestle.[11]

    • Press the open end of a capillary tube into the powdered sample.[11][12]

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.[12][13] The packed sample height should be 2-3 mm.[12][14]

  • Measurement:

    • Place the capillary tube into the heating block of a melting point apparatus.[11][13]

    • Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (based on available data, a starting point could be around 50°C).[11][12]

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[11][12][14]

    • Record the initial melting point (T₁): The temperature at which the first drop of liquid appears.

    • Record the final melting point (T₂): The temperature at which the last solid crystal melts.

    • The melting point is reported as the range T₁ - T₂.

  • Self-Validation:

    • Perform the measurement in duplicate or triplicate to ensure reproducibility.[14]

    • A sharp melting range (0.5-1°C) is indicative of a pure compound.[3] A broad range suggests the presence of impurities.[2][3]

Workflow for Capillary Melting Point Determination

G A Sample Preparation B Grind Sample to a Fine Powder A->B C Pack Capillary Tube (2-3 mm) B->C D Melting Point Measurement E Insert Tube into Apparatus D->E F Rapid Heating to ~15-20°C Below Expected M.P. E->F G Slow Heating (1-2°C/min) F->G H Observe and Record Melting Range (T1 - T2) G->H I Data Analysis H->I J Compare with Literature Values I->J K Assess Purity Based on Range I->K

Caption: Workflow for determining melting point using a capillary apparatus.

Differential Scanning Calorimetry (DSC)

DSC is a more advanced thermal analysis technique that provides highly accurate and quantitative data on melting behavior.[15][16][17]

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[18] When the sample melts, it absorbs energy (an endothermic process), which is detected as a change in the heat flow.[19]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into a DSC pan.

    • Seal the pan hermetically.

  • Instrument Setup and Measurement:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Program the instrument to heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses the expected melting point.

    • The instrument records the heat flow as a function of temperature.

  • Data Analysis:

    • The melting process appears as an endothermic peak on the DSC thermogram.

    • The onset temperature of the peak is often reported as the melting point.

    • The peak temperature is the temperature at which the heat flow is at its maximum.

    • The area under the peak corresponds to the heat of fusion, which can be used for more advanced thermodynamic studies.

DSC Experimental and Data Analysis Workflow

G cluster_0 Experimental Setup cluster_1 Data Acquisition & Analysis A Weigh Sample (1-5 mg) into DSC Pan B Seal Pan A->B C Place Sample and Reference Pans in DSC Cell B->C D Program Temperature Ramp C->D E Run DSC Scan D->E F Record Heat Flow vs. Temperature E->F G Identify Endothermic Melting Peak F->G H Determine Onset and Peak Temperatures G->H I Calculate Heat of Fusion (Optional) H->I

Caption: Workflow for melting point determination using DSC.

Conclusion

The melting point of this compound is a critical parameter for its identification and quality control in research and industrial applications. While literature values show some variation, a melting point in the range of 71-76 °C has been reported. Any significant deviation from a sharp melting point in this range should prompt further investigation into the purity of the sample. The methodologies of capillary melting point determination and Differential Scanning Calorimetry provide robust and reliable means to assess this crucial physical property. For professionals in drug development and materials science, the rigorous determination and interpretation of the melting point are indispensable for ensuring the quality and consistency of their work.

References

  • Measuring the Melting Point - Westlab Canada. (2023, May 8). Retrieved from [Link]

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  • Why Are Accurate Melting Points Crucial For Chemical Purity Analysis? - YouTube. (2025, November 12). Retrieved from [Link]

  • Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo. Retrieved from [Link]

  • Melting Point Apparatus Guidelines - University of Houston. (2010, May 3). Retrieved from [Link]

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An In-Depth Technical Guide to the Boiling Point of 4-(tert-Butyl)-2-chloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(tert-Butyl)-2-chloroaniline is a substituted aromatic amine with significant applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes. An accurate understanding of its physicochemical properties is paramount for its effective use and manipulation in various chemical processes, including reaction optimization, purification, and formulation. Among these properties, the boiling point is a critical parameter that dictates the conditions for distillation, a primary method for its purification, and provides insights into the substance's volatility and the nature of its intermolecular forces. This guide offers a comprehensive examination of the boiling point of this compound, addressing discrepancies in reported values, exploring the underlying molecular factors that determine this property, and providing detailed methodologies for its experimental determination and computational prediction.

Reported Boiling Point Data

A review of available chemical literature and supplier data reveals a notable discrepancy in the reported boiling point of this compound. This highlights the critical importance of specifying the pressure at which a boiling point is measured. The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[1] Therefore, a reduction in pressure will lower the temperature required to reach the boiling point.

Boiling Point (°C)Pressure (mmHg)Source(s)
246.9760ChemSrc
840.1ChemSrc[2]

The significant difference between these two values underscores that the lower boiling point was determined under high vacuum conditions, a common practice for purifying high-boiling, thermally sensitive organic compounds like substituted anilines.[3]

Molecular Structure and its Influence on Boiling Point

The boiling point of a compound is a direct reflection of the strength of the intermolecular forces that must be overcome for a molecule to transition from the liquid to the gaseous phase.[1] In the case of this compound, several structural features collectively determine its boiling point.

Molecular Weight and van der Waals Forces

With a molecular weight of 183.68 g/mol , this compound is a relatively large molecule.[4] The primary intermolecular forces for nonpolar molecules are London dispersion forces, a type of van der Waals force, which increase with the size and surface area of the molecule.[5] The sizeable tert-butyl group and the chlorine atom contribute to a larger electron cloud, enhancing these transient dipole-induced dipole interactions and contributing to a relatively high boiling point at atmospheric pressure.

Dipole-Dipole Interactions

The presence of the electronegative chlorine atom and the nitrogen of the amino group introduces polarity into the molecule, creating a permanent dipole moment. This leads to dipole-dipole interactions, where the positive end of one molecule aligns with the negative end of another, adding to the overall intermolecular attractive forces.

Hydrogen Bonding

The amino (-NH2) group is capable of acting as a hydrogen bond donor, while the nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor.[6] This intermolecular hydrogen bonding is a significantly stronger force than van der Waals or dipole-dipole interactions and is a major contributor to the elevated boiling point of anilines compared to non-hydrogen bonding aromatic compounds of similar molecular weight.[7]

Steric and Electronic Effects of Substituents
  • tert-Butyl Group: The bulky tert-butyl group introduces significant steric hindrance.[8] While it increases the overall molecular size and van der Waals forces, it can also sterically hinder the close approach of molecules, potentially weakening the intermolecular hydrogen bonding between the amino groups of adjacent molecules.[9][10] This effect can lead to a lower boiling point than might be expected based on molecular weight alone.

  • Chloro Group: The chlorine atom at the ortho position to the amino group has two main effects. Its electron-withdrawing inductive effect can decrease the electron density on the nitrogen atom, potentially weakening its ability to participate in hydrogen bonding.[11] Furthermore, there is the possibility of weak intramolecular hydrogen bonding between one of the N-H bonds and the adjacent chlorine atom.[12] If present, this intramolecular interaction would reduce the availability of that N-H group for intermolecular hydrogen bonding, which could lead to a decrease in the boiling point compared to an isomer where such an interaction is not possible.

Experimental Determination of Boiling Point

For novel compounds or to verify literature values, experimental determination of the boiling point is essential. The micro-boiling point method using a Thiele tube is a reliable technique that is well-suited for the small sample quantities often available in a research setting.[13][14]

Protocol: Micro-Boiling Point Determination using a Thiele Tube

Materials:

  • Sample of this compound (~0.2-0.5 mL)

  • Thiele tube filled with mineral oil

  • Thermometer (-10 to 300 °C range)

  • Small test tube (e.g., 6 x 50 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or a small piece of rubber tubing

  • Bunsen burner or other heat source

  • Clamp and stand

Procedure:

  • Sample Preparation: Add a few drops of this compound into the small test tube to a depth of about 1-2 cm.

  • Capillary Tube Insertion: Place the capillary tube, with its open end facing down, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Thiele Tube Setup: Insert the thermometer and test tube assembly into the Thiele tube, making sure the sample is immersed in the oil and positioned near the middle of the main body of the tube.[15]

  • Heating: Gently heat the side arm of the Thiele tube with a small flame, moving it back and forth to ensure even heating.[13] Convection currents will circulate the oil, providing a uniform temperature.

  • Observation of Bubbles: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is initially the expansion of trapped air, followed by the vapor of the sample.

  • Identifying the Boiling Point: Continue heating until a rapid and continuous stream of bubbles is observed. At this point, remove the heat source.

  • Temperature Reading: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[1] Record this temperature.

Diagram of Experimental Setup for Micro-Boiling Point Determination

BoilingPointSetup cluster_ThieleTube Thiele Tube with Oil Bath Thermometer Thermometer SampleTube Sample Tube with This compound CapillaryTube Inverted Capillary Tube HeatSource Heat Source (Bunsen Burner) cluster_ThieleTube cluster_ThieleTube HeatSource->cluster_ThieleTube Gently Heat Side Arm Observer Observer Records Temperature when liquid enters capillary cluster_ThieleTube->Observer Observe Bubble Stream and Liquid Re-entry

Caption: Experimental setup for micro-boiling point determination using a Thiele tube.

Computational Prediction of Boiling Point

In the absence of experimental data, computational methods can provide a reasonable estimate of a compound's boiling point. Quantitative Structure-Property Relationship (QSPR) models are a prominent in silico approach.[16]

Workflow: QSAR/QSPR for Boiling Point Prediction

QSPR models are statistical models that correlate the physicochemical properties of a substance with its molecular structure, represented by numerical values called molecular descriptors.[16][17]

Conceptual Workflow:

  • Data Collection: A dataset of structurally diverse aromatic amines with experimentally determined boiling points is compiled.

  • Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These can include constitutional, topological, geometric, and quantum-chemical descriptors that encode various aspects of the molecular structure.

  • Model Development: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is developed that links a selection of the most relevant descriptors to the boiling point.[17]

  • Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

  • Prediction for New Compound: The validated QSPR model is then used to predict the boiling point of this compound by calculating the same set of molecular descriptors for its structure and inputting them into the model equation.

Diagram of QSAR/QSPR Prediction Workflow

QSAR_Workflow cluster_data Data Preparation cluster_model Model Building & Validation cluster_prediction Prediction Data Dataset of Aromatic Amines with Known Boiling Points Descriptors Calculate Molecular Descriptors (e.g., Size, Polarity) Data->Descriptors Develop Develop QSPR Model (e.g., Multiple Linear Regression) Descriptors->Develop Validate Validate Model (Internal & External Validation) Develop->Validate TargetDescriptors Calculate Descriptors for Target Validate->TargetDescriptors Target Input: this compound Structure Target->TargetDescriptors Prediction Predicted Boiling Point TargetDescriptors->Prediction Apply Validated Model

Caption: Conceptual workflow for predicting boiling point using a QSAR/QSPR model.

Conclusion

The boiling point of this compound is a key physical property with reported values of 246.9 °C at atmospheric pressure and 84 °C under a vacuum of 0.1 mmHg. This significant variation is a direct consequence of the pressure dependence of boiling point. The molecule's boiling behavior is governed by a complex interplay of strong intermolecular forces, including van der Waals interactions, dipole-dipole forces, and hydrogen bonding. The steric hindrance from the bulky tert-butyl group and the electronic effects of the ortho-chloro substituent modulate these interactions. For precise determination, the micro-boiling point method offers a reliable experimental approach, while computational QSPR models provide a valuable predictive tool in the absence of experimental data. A thorough understanding of these principles is essential for professionals in chemical research and drug development to effectively handle and utilize this important chemical intermediate.

References

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5). Retrieved from Chemistry LibreTexts website: [Link]

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  • Thiele tube. (n.d.). In Wikipedia. Retrieved from [Link]

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  • Micro-boiling point measurement. (n.d.). Retrieved from University of Calgary: [Link]

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  • Melting Point: Using the Thiele Tube. (n.d.). Retrieved from Timstar: [Link]

  • Micro-Method for Boiling Point Determination. (n.d.). Retrieved from Scribd: [Link]

  • Determination of Boiling Point (B.P). (n.d.). Retrieved from vijaynazare.weebly.com: [Link]

  • The Power of Steric Hindrance: Exploring the Role of 2,4,6-Tri-tert-butylaniline in Modern Synthesis. (n.d.). Retrieved from NINGBO INNO PHARMCHEM CO.,LTD.: [Link]

  • Vacuum Distillation of Aniline. (2020, June 3). Retrieved from Texium: [Link]

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  • The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (2025, July 7). Retrieved from RSC Publishing: [Link]

  • Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution. (n.d.). Retrieved from PMC - NIH: [Link]

  • Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. (n.d.). Retrieved from Asian Journal of Chemistry: [Link]

  • The tert-butyl group in chemistry and biology. (2025, August 6). Retrieved from ResearchGate: [Link]

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  • This compound | CAS#:42265-67-8. (n.d.). Retrieved from Chemsrc: [Link]

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  • The difference between Intermolecular and Intramolecular forces. (2023, January 6). Retrieved from YouTube: [Link]

  • The Electronic Effect on the Inter and Intra Molecular Hydrogen Bonding in 5 Chloro Salicylaldehyde and Aniline in CCl4 System. (n.d.). Retrieved from IOSR Journals: [Link]

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  • Aniline has high boiling point, high vapour pressure at 100° C and is insoluble.... (2024, January 24). Retrieved from YouTube: [Link]

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4-(Tert-Butyl)-2-Chloroaniline uses in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Applications of 4-(tert-Butyl)-2-chloroaniline in Organic Synthesis

Abstract

This compound is a strategically important building block in modern organic synthesis, prized for the unique reactivity conferred by its distinct substitution pattern. The presence of a bulky tert-butyl group, a moderately deactivating but ortho-, para-directing chloro substituent, and a versatile amino group provides a platform for complex molecular architecture. This guide offers an in-depth exploration of its utility, focusing on its pivotal role in the synthesis of high-value heterocyclic compounds, its applications in palladium-catalyzed cross-coupling reactions, and various functional group transformations. Authored for researchers, medicinal chemists, and process development scientists, this document synthesizes field-proven insights with mechanistic rationale, providing not just protocols, but a foundational understanding of why specific experimental choices are made.

Introduction: A Profile of a Versatile Synthetic Intermediate

This compound, with CAS Number 42265-67-8, is an aromatic amine that has emerged as a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] Its structure, featuring a chlorine atom ortho to the amine and a tert-butyl group para to it, creates a unique electronic and steric environment that chemists can exploit for selective transformations. The amine moiety serves as a nucleophilic handle and a precursor for diazonium salts, while the chloro group provides a site for cross-coupling reactions, albeit one that requires carefully optimized conditions due to the strength of the C-Cl bond.[2]

Physicochemical Properties

A clear understanding of the physical properties of a reagent is fundamental to its effective use in the laboratory, from designing reaction conditions to planning purification strategies.

PropertyValueSource
CAS Number 42265-67-8[3]
Molecular Formula C₁₀H₁₄ClN[1]
Molecular Weight 183.68 g/mol [1]
Appearance Colorless to light brown low melting solid[3]
Boiling Point 84 °C[3][4]
pKa 2.98 ± 0.10 (Predicted)[3][4]
Density 1.078 ± 0.06 g/cm³ (Predicted)[3][4]

The Strategic Influence of Substitution: Steric and Electronic Effects

The synthetic utility of this compound is not merely a sum of its functional groups but a consequence of their interplay. The tert-butyl group exerts significant steric hindrance, which can direct incoming reagents to less hindered positions and influence the conformational preferences of intermediates and products.[1] Electronically, it is a weak electron-donating group through hyperconjugation.

Conversely, the chlorine atom is an electron-withdrawing group via induction but a weak deactivating, ortho-, para-director due to the resonance donation of its lone pairs. This electronic tug-of-war, combined with the steric bulk of the tert-butyl group, governs the regioselectivity of electrophilic aromatic substitution and the reactivity of the C-Cl bond in catalytic cycles.

G Figure 1: Steric and Electronic Influences cluster_molecule cluster_effects mol Cl NH₂ C(CH₃)₃ Benzene Ring Steric Steric Hindrance • Bulky t-Bu group shields adjacent positions. • Influences conformation and directs reactions. mol:f2->Steric Steric Bulk Electronic Electronic Effects • Cl: Inductively withdrawing (-I), Resonantly donating (+R). • t-Bu: Weakly donating (hyperconjugation). • NH₂: Strongly activating, o,p-directing. mol:f0->Electronic -I, +R mol:f1->Electronic +R mol:f2->Electronic Weakly +I G Figure 2: Carbazole Synthesis Workflow A 4-(t-Bu)-2-chloroaniline + Aryl Bromide B Buchwald-Hartwig Amination A->B Pd Catalyst, Ligand, Base C Diphenylamine Intermediate B->C D Intramolecular C-H Activation C->D Heat E Substituted Carbazole D->E

Caption: Workflow for palladium-catalyzed carbazole synthesis.

Experimental Protocol: Synthesis of a Substituted Carbazole

The following protocol is a representative example adapted from established methodologies for the one-pot synthesis of N-H carbazoles. [5] Objective: To synthesize 6-(tert-Butyl)-8-methoxy-9H-carbazole from this compound and 2-bromoanisole.

Materials:

  • This compound (1.0 eq)

  • 2-Bromoanisole (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Tricyclohexylphosphine (PCy₃, 0.10 eq)

  • Sodium tert-butoxide (NaOtBu, 2.5 eq)

  • Anhydrous 1,4-dioxane

  • Microwave vial, magnetic stirrer, and microwave reactor

Procedure:

  • Vial Preparation: To a dry microwave vial equipped with a magnetic stir bar, add sodium tert-butoxide, palladium(II) acetate, and tricyclohexylphosphine.

  • Inert Atmosphere: Seal the vial with a septum, and purge with dry argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add this compound, 2-bromoanisole, and anhydrous 1,4-dioxane.

  • Microwave Irradiation (Step 1 - Amination): Place the vial in the microwave reactor and heat to 100 °C for 30 minutes to facilitate the initial Buchwald-Hartwig amination.

  • Microwave Irradiation (Step 2 - C-H Activation): Following the initial heating period, increase the temperature to 150 °C and maintain for an additional 60 minutes to drive the intramolecular C-H activation and cyclization.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure carbazole product.

Trustworthiness Note: This one-pot procedure is highly efficient but sensitive to air and moisture. The use of anhydrous solvent and strict adherence to an inert atmosphere are critical for achieving high yields. The choice of a bulky, electron-rich phosphine ligand like PCy₃ is crucial for promoting the oxidative addition of the chloroaniline to the palladium center. [5]

Navigating Cross-Coupling Reactions

The chloro-substituent on this compound makes it a substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation. [2]

Reactivity in Context: The Halogen Reactivity Trend

In palladium-catalyzed cross-coupling, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) center. The C-X bond strength dictates the ease of this step, leading to a general reactivity trend: C-I > C-Br > C-Cl. [2]Consequently, aryl chlorides are the most challenging substrates. However, advancements in catalyst design, particularly the development of electron-rich, bulky phosphine ligands (e.g., Buchwald or Fu ligands), have made the coupling of aryl chlorides routine. The lower reactivity of the C-Cl bond can be synthetically advantageous, enabling selective coupling at a more reactive site (e.g., a bromine or iodine) elsewhere in the molecule.

HalogenC-X Bond Energy (kJ/mol)Relative ReactivityTypical Conditions
I ~220HighMild temperatures, lower catalyst loading
Br ~280MediumModerate temperatures, standard conditions
Cl ~340LowHigher temperatures, specialized ligands, higher loading

Transformations of the Amino Group

The primary amine of this compound is a versatile functional group that can undergo a wide array of transformations, further extending the synthetic utility of this building block.

Protection and Directed Synthesis

To perform reactions at the chloro-position or on the aromatic ring without interference from the amine, it can be temporarily protected. A common strategy is the formation of a tert-butoxycarbonyl (Boc) carbamate, which is stable to many reaction conditions but can be easily removed with acid. [6]

Diazotization and Sandmeyer Reactions

The amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This highly reactive intermediate can then be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions to install functionalities such as -OH, -CN, or other halogens, dramatically increasing the molecular diversity accessible from the starting aniline. [7]

G Figure 3: Amino Group Transformations cluster_reactions Aniline 4-(t-Bu)-2-chloroaniline Amide Amide/Urea Aniline->Amide Acyl Chloride or Isocyanate Protected Boc-Protected Amine Aniline->Protected (Boc)₂O Diazonium Diazonium Salt Aniline->Diazonium NaNO₂ / HCl Protected->Aniline Acid (e.g., TFA) Sandmeyer Sandmeyer Products (-OH, -CN, -X) Diazonium->Sandmeyer Cu(I) Salt

Caption: Key synthetic transformations involving the amino group.

Safety, Handling, and Spectroscopic Data

6.1. Safety Profile: this compound is a hazardous chemical. It is harmful if swallowed, inhaled, or absorbed through the skin and can cause skin and eye irritation. [8][9]All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

6.2. Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation. [3][4] 6.3. Spectroscopic Confirmation: Structural confirmation is typically achieved through standard spectroscopic methods.

TechniquePredicted DataRationale
¹H NMR (CDCl₃)δ ~7.2-7.4 (m, 2H, Ar-H), δ ~6.8 (d, 1H, Ar-H), δ ~4.0 (br s, 2H, -NH₂), δ ~1.3 (s, 9H, -C(CH₃)₃)Aromatic protons will show splitting patterns consistent with a 1,2,4-trisubstituted ring. The tert-butyl group will appear as a sharp singlet. The amine protons are often broad and may exchange with D₂O.
¹³C NMR (CDCl₃)δ ~145 (C-NH₂), δ ~140 (C-tBu), δ ~120-130 (Ar-C), δ ~115 (C-Cl), δ ~34 (quaternary C of tBu), δ ~31 (CH₃ of tBu)The number of signals will correspond to the unique carbon environments. Chemical shifts are influenced by the attached substituents.
FT-IR (KBr/ATR)ν ~3400-3500 cm⁻¹ (N-H stretch, two bands for primary amine), ν ~2960 cm⁻¹ (C-H stretch, alkyl), ν ~1620 cm⁻¹ (N-H bend), ν ~1500 cm⁻¹ (C=C stretch, aromatic), ν ~800-850 cm⁻¹ (C-Cl stretch)Characteristic absorption bands confirm the presence of the primary amine, alkyl, and chloro-aromatic functionalities.

Note: Predicted spectroscopic data is based on analogous structures and established principles. [10][11]Experimental values may vary.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design. Its carefully arranged functional groups provide a robust and versatile platform for the synthesis of complex organic molecules. Its utility in constructing medicinally relevant carbazole cores and its adaptability in cross-coupling and functional group transformations ensure its continued relevance in both academic research and industrial drug development. As the demand for more complex and precisely substituted molecules grows, the strategic application of well-designed building blocks like this compound will remain a cornerstone of synthetic innovation.

References

  • Beaudry, C. M. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Beaudry Research Group.
  • Reddy, T. J., et al. (n.d.). Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines. PMC - NIH.
  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Organic Letters, 23(17), 6882–6885.
  • Ghaffar, T., & Thomson, W. (2006). N-H Carbazole Synthesis from 2-Chloroanilines via Consecutive Amination and C−H Activation. The Journal of Organic Chemistry, 71(15), 5843–5845. Available at: [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. PubMed. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Halogenated Anilines in Cross-Coupling Reactions. BenchChem.
  • Fiveable. (n.d.). 4-chloroaniline Definition. Organic Chemistry Key Term. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Chloroaniline: A Versatile Building Block in Specialty Chemical Manufacturing. Available at: [Link]

  • GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Available at: [Link]

Sources

Introduction: Unveiling a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(tert-Butyl)-2-chloroaniline as a Chemical Intermediate

This compound is a substituted aromatic amine that serves as a crucial chemical intermediate in a variety of synthetic applications, from the development of novel pharmaceuticals and agrochemicals to the creation of advanced functional polymers.[1][2] Its unique substitution pattern—a sterically hindering tert-butyl group para to the amine and a chloro group ortho to it—imparts specific reactivity and physicochemical properties that make it a valuable tool for chemists. The presence of the bulky tert-butyl group can influence the molecule's solubility, interactions with biological targets, and can direct the regioselectivity of subsequent reactions.[2]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its core properties, established synthetic protocols, characteristic reactivity, and its strategic role in medicinal chemistry, all while emphasizing the safety and handling considerations essential for laboratory practice.

Physicochemical and Spectroscopic Profile

Accurate characterization of a chemical intermediate is the foundation of reliable and reproducible synthesis. The identity and purity of this compound are established through a combination of its physical properties and spectroscopic data.

Core Physicochemical Properties

The key physical and chemical properties of this compound are summarized below. These values are critical for planning reactions, purification procedures, and for safe storage.

PropertyValueSource(s)
CAS Number 42265-67-8[3]
Molecular Formula C₁₀H₁₄ClN[2][3]
Molecular Weight 183.68 g/mol [2][3]
Appearance Colourless to light brown low melting solid[3]
Boiling Point 84 °C (Predicted); 102-104 °C @ 7 Torr[3][4]
Density 1.078 ± 0.06 g/cm³ (Predicted)[3]
pKa 2.98 ± 0.10 (Predicted)[3]
Storage Keep in dark place, Inert atmosphere, Room temperature[3][5]
Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the structure of the synthesized intermediate. While experimental spectra should always be acquired for confirmation, the following data represent the expected profile for this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine protons, and the protons of the tert-butyl group. The aromatic protons will appear as a complex multiplet or distinct doublets, influenced by their positions relative to the chloro and amino groups. The tert-butyl group will present as a sharp singlet at approximately 1.3 ppm, integrating to nine protons. The amine protons will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR will display signals for the six unique aromatic carbons, with their chemical shifts influenced by the attached substituents. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups will also be visible.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups present. Key expected absorptions include N-H stretching bands for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic ring and the alkyl group, C=C stretching for the aromatic ring (around 1500-1600 cm⁻¹), and a C-Cl stretching absorption in the fingerprint region.[2]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z 183 and a characteristic isotopic peak (M+2) at m/z 185 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.[2]

Synthesis and Purification

The preparation of this compound can be achieved through various synthetic routes. A common and reliable method involves the deprotection of an N-acylated precursor, which serves to protect the amine during other synthetic transformations.

Synthetic Workflow: Acetyl Deprotection

One documented method involves the hydrolysis of N-(4-(tert-butyl)-2-chlorophenyl)acetamide.[3] The acetyl group is a common protecting group for anilines; its removal under acidic conditions regenerates the free amine.

SynthesisWorkflow start_material N-(4-(tert-butyl)-2-chlorophenyl)acetamide reaction_conditions Stirring Overnight (Hydrolysis) start_material->reaction_conditions reagents 20% Aqueous HCl (Hydrochloric Acid) reagents->reaction_conditions product This compound (Target Intermediate) reaction_conditions->product

Caption: Synthesis of this compound via acid-catalyzed hydrolysis.

Detailed Experimental Protocol: Synthesis from N-acetyl Precursor

This protocol describes the laboratory-scale synthesis of this compound based on the deprotection method.[3]

Objective: To synthesize 4-tert-butyl-2-chloroaniline by hydrolyzing N-(4-(tert-butyl)-2-chlorophenyl)acetamide.

Materials:

  • N-(4-(tert-butyl)-2-chlorophenyl)acetamide

  • 20% aqueous hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, charge the starting material, N-(4-(tert-butyl)-2-chlorophenyl)acetamide.

  • Acid Addition: Add a sufficient volume of 20% aqueous hydrochloric acid to the flask. The exact volume will depend on the scale of the reaction, but enough should be used to fully dissolve or suspend the starting material.

  • Reaction: Stir the mixture vigorously at room temperature overnight. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of the product spot.

  • Work-up - Neutralization: After the reaction is complete, carefully cool the flask in an ice bath. Slowly neutralize the acidic mixture by adding a saturated solution of sodium hydroxide until the pH is basic (pH > 8). This step should be done with caution as it is an exothermic process.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Drying: Combine the organic layers and dry them over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. This will yield the crude product, often as a reddish oily material.[3]

  • Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel to obtain a higher purity sample.

Reactivity and Applications in Synthesis

The utility of this compound as an intermediate stems from the reactivity of its functional groups: the primary amine, the chloro substituent, and the aromatic ring itself.

ReactivityMap cluster_core This compound Core core C₁₀H₁₄ClN N_Acylation N-Acylation / Sulfonylation (Amide/Sulfonamide Formation) core->N_Acylation -NH₂ group Diazotization Diazotization (Sandmeyer Rxn) (Replacement of -NH₂ via -N₂⁺) core->Diazotization -NH₂ group Oxidation Oxidation (Quinone Formation) core->Oxidation -NH₂ & Ring Pd_Coupling Palladium-Catalyzed Coupling (C-N Bond Formation) core->Pd_Coupling -NH₂ group Nucleophilic_Sub Nucleophilic Aromatic Substitution (Replacement of -Cl) core->Nucleophilic_Sub -Cl group

Caption: Key reaction pathways for this compound as an intermediate.

  • Reactions at the Amino Group: The primary amine is nucleophilic and readily undergoes acylation, sulfonylation, and alkylation. It is a key handle for building larger molecular frameworks, for instance, in palladium-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form more complex diarylamines.[6]

  • Reactions involving the Chloro Group: The chlorine atom can be replaced via nucleophilic aromatic substitution, although this typically requires harsh conditions or an activated ring.[2] More commonly, it serves to electronically modify the ring and provide a site for metallation.

  • Diazotization Reactions: The amino group can be converted into a diazonium salt, which is a versatile intermediate itself. Through Sandmeyer-type reactions, the diazonium group can be replaced by a wide variety of substituents (e.g., -OH, -CN, -Br, -I), further expanding the synthetic utility of the aniline scaffold.[2]

  • Oxidation: The aniline ring is susceptible to oxidation, which can lead to the formation of quinones or other oxidized derivatives using strong oxidizing agents.[2]

These reactions allow this compound to serve as a precursor for pharmaceuticals, agrochemicals, and dyes.[2][7]

The Aniline Motif in Drug Discovery: A Double-Edged Sword

Aniline and its derivatives are prevalent substructures in pharmaceuticals.[6] They are versatile building blocks and can form key hydrogen bonds with biological targets.[8] Of the top-selling drugs in 2018, 48 contained an aniline motif.[6]

However, the aniline moiety is also considered a "structural alert" in medicinal chemistry.[6] This is because anilines can be susceptible to metabolic oxidation by cytochrome P450 enzymes in the body. This metabolic process can generate reactive metabolites, such as nitrosoarenes or quinone-imines, which can lead to idiosyncratic adverse drug reactions (IADRs) and potential toxicity.[6][9]

Therefore, while intermediates like this compound are valuable, drug development professionals must carefully consider the metabolic fate of the final compound. Strategies to mitigate aniline-related toxicity include:

  • Isosteric Replacement: Replacing the aniline ring with a bioisostere that mimics its size and electronic properties but has a more favorable metabolic profile.[6]

  • Structural Modification: Introducing substituents that block metabolic "hot spots" or alter the electronic properties of the ring to disfavor the formation of reactive metabolites.[8][9]

The specific substitution pattern of this compound, with its ortho-chloro and para-tert-butyl groups, already represents a modification of the parent aniline structure that will influence its metabolic stability and pharmacological profile.

Safety, Handling, and Storage

As a substituted aniline, this compound must be handled with appropriate caution. It is classified as harmful and an irritant.[10]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[10][11] It causes skin, eye, and respiratory tract irritation.[10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection when handling this compound.[10][12] Work should be conducted in a well-ventilated area or a chemical fume hood.[12]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10]

    • Eye Contact: Flush eyes with plenty of water for at least 15 minutes.[10]

    • Inhalation: Remove from exposure and move to fresh air immediately.[10]

    • Ingestion: Wash mouth out with water. Do not induce vomiting.[13]

    • In all cases of exposure, seek immediate medical attention.[10]

  • Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials.[10] Keep under an inert atmosphere.[3][5]

  • Disposal: Dispose of waste in a manner consistent with federal, state, and local regulations.[10]

Conclusion

This compound is a synthetically valuable intermediate whose utility is defined by its distinct substitution pattern. The interplay between the nucleophilic amine, the ortho-chloro group, and the sterically demanding para-tert-butyl group provides chemists with a versatile platform for constructing complex molecular architectures. While its aniline core necessitates careful consideration of potential metabolic liabilities in drug design, its role as a foundational building block in the synthesis of pharmaceuticals, polymers, and other fine chemicals is well-established. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, enables researchers to effectively harness the potential of this important chemical intermediate.

References

  • This compound | CAS#:42265-67-8 | Chemsrc. (n.d.). Retrieved January 12, 2026, from [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines - ACS Publications. (2020). Retrieved January 12, 2026, from [Link]

  • Aniline replacement in drug-like compounds - Cresset Group. (2024). Retrieved January 12, 2026, from [Link]

  • Cresset Blog: Aniline replacement in drug-like compounds - BioPartner UK. (2024). Retrieved January 12, 2026, from [Link]

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A Technical Guide to the Synthesis and Characterization of 4-(Tert-Butyl)-2-Chloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Key Building Block in Modern Chemistry

4-(Tert-Butyl)-2-Chloroaniline is a substituted aromatic amine that has emerged as a significant intermediate in various fields of chemical synthesis. Its unique structure, featuring a sterically hindering tert-butyl group and a reactive chlorine atom ortho to the amine, makes it a valuable precursor for the development of pharmaceuticals, agrochemicals, and advanced functional polymers[1]. The tert-butyl group can enhance solubility and provide steric hindrance, influencing the molecule's reactivity and its interactions in biological systems, while the chloro and amino groups serve as versatile handles for a wide range of chemical transformations[1].

This guide provides an in-depth examination of the synthesis of this compound, focusing on the underlying chemical principles, a validated experimental protocol, and its key physicochemical properties. The narrative is designed for researchers and professionals in chemical and drug development, emphasizing the causality behind the synthetic strategy.

Physicochemical and Structural Properties

A precise understanding of a compound's properties is fundamental for its application in research and development. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 42265-67-8[2][3][4]
Molecular Formula C₁₀H₁₄ClN[1][2]
Molecular Weight 183.68 g/mol [1][2][5]
Boiling Point 84 °C[2][4]
Density 1.078 ± 0.06 g/cm³ (Predicted)[2][4]
Form Low melting solid or reddish oily material[2]
pKa 2.98 ± 0.10 (Predicted)[2][4]
Storage Inert atmosphere, room temperature, keep in dark place[2][4]

Core Synthesis Pathway: A Multi-Step Approach

The "discovery" of a functionalized chemical like this compound is best understood through the development of its rational synthesis. A common and logical approach involves a multi-step sequence starting from the readily available 4-tert-butylaniline. This strategy employs a protection-functionalization-deprotection sequence, a cornerstone of modern organic synthesis, to achieve high selectivity and yield.

The overall workflow is illustrated below.

Synthesis_Workflow cluster_0 Step 1: Amine Protection cluster_1 Step 2: Ortho-Chlorination cluster_2 Step 3: Deprotection A 4-tert-Butylaniline B N-(4-tert-butylphenyl)acetamide A->B Acetic Anhydride / Acetic Acid C N-(4-(tert-butyl)-2-chlorophenyl)acetamide B->C Chlorinating Agent (e.g., SO2Cl2 or Cl2) D This compound C->D Acid Hydrolysis (e.g., aq. HCl)

Caption: A three-step synthesis workflow for this compound.

Scientific Rationale and Causality
  • Step 1: Protection of the Amino Group. The synthesis begins by protecting the highly reactive amino group of 4-tert-butylaniline as an acetamide. The amine is a powerful activating group in electrophilic aromatic substitution, but its high reactivity can lead to side reactions and over-functionalization. Converting it to an acetamido group moderates this reactivity, preventing unwanted side reactions and ensuring a more controlled subsequent chlorination step[6].

  • Step 2: Directed Ortho-Chlorination. The acetamido group is an ortho, para-directing group for electrophilic aromatic substitution. Since the para position is already blocked by the bulky tert-butyl group, the incoming electrophile (the chlorine) is selectively directed to the position ortho to the acetamido group[6]. This regioselective control is critical for obtaining the desired isomer.

  • Step 3: Deprotection to Yield the Final Product. The final step involves the hydrolysis of the acetamide back to the primary amine. This is typically achieved under acidic conditions, such as refluxing with aqueous hydrochloric acid, which efficiently cleaves the amide bond to yield the target this compound[2].

Validated Experimental Protocol

The following protocol outlines a detailed methodology for the synthesis of this compound based on the principles described above.

Part 1: Synthesis of N-(4-tert-butylphenyl)acetamide
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-tert-butylaniline (14.9 g, 0.1 mol).

  • Reagent Addition: Add 30 mL of glacial acetic acid to dissolve the aniline. Slowly add acetic anhydride (11.2 g, 0.11 mol) to the solution while stirring.

  • Reaction: Gently heat the mixture to reflux for 30 minutes.

  • Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into 200 mL of ice-cold water with vigorous stirring.

  • Isolation: Collect the precipitated white solid by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.

  • Drying: Dry the product, N-(4-tert-butylphenyl)acetamide, in a vacuum oven. The expected yield is typically high.

Part 2: Synthesis of N-(4-(tert-butyl)-2-chlorophenyl)acetamide
  • Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet, dissolve the N-(4-tert-butylphenyl)acetamide (19.1 g, 0.1 mol) in 100 mL of a suitable solvent like glacial acetic acid.

  • Chlorination: Cool the solution in an ice bath. Slowly add a solution of the chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂, 14.8 g, 0.11 mol) in 20 mL of the same solvent from the dropping funnel. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitor by TLC).

  • Workup: Carefully pour the reaction mixture into 400 mL of ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and then with a cold sodium bicarbonate solution to neutralize any remaining acid.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure N-(4-(tert-butyl)-2-chlorophenyl)acetamide.

Part 3: Synthesis of this compound (Deprotection)
  • Setup: Place the N-(4-(tert-butyl)-2-chlorophenyl)acetamide (22.5 g, 0.1 mol) in a 250 mL round-bottom flask with a reflux condenser.

  • Hydrolysis: Add 100 mL of 20% aqueous hydrochloric acid[2]. Heat the mixture to reflux and maintain reflux overnight, or until the reaction is complete (TLC monitoring).

  • Neutralization: Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a concentrated sodium hydroxide solution until the solution is basic (pH > 10). This will precipitate the free amine.

  • Extraction: Extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x 50 mL).

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting reddish oily material or low melting solid can be further purified by vacuum distillation or column chromatography to yield pure this compound[2]. A reported yield for this final deprotection step is around 75%[2].

Conclusion

The synthesis of this compound is a prime example of strategic, multi-step organic synthesis. By employing a robust protection-chlorination-deprotection sequence, the target molecule can be produced with high regioselectivity and in good yield. This versatile intermediate continues to be a valuable component for researchers and scientists in the development of new molecules with diverse applications in medicine, agriculture, and materials science[1].

References

  • Chemical Properties of Aniline, 4-tert-butyl-2-chloro- (CAS 42265-67-8). Cheméo. [Link]

  • 2-Tert-butyl-4-chloroaniline | C10H14ClN | CID 517510. PubChem, National Institutes of Health. [Link]

  • This compound | CAS#:42265-67-8. Chemsrc. [Link]

  • Process for the preparation of 2-chloro and 2,6-dichloroanilines.
  • (PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. [Link]

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A Comprehensive Technical Guide to the Synthesis, Characterization, and Application of Substituted Anilines in Modern Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted anilines are a cornerstone of modern organic chemistry, serving as indispensable building blocks in a vast array of high-value applications. Their presence is ubiquitous in pharmaceuticals, agrochemicals, dyes, and advanced materials.[1] In the pharmaceutical industry alone, the aniline motif is found in numerous FDA-approved drugs, from oncology agents to treatments for cardiovascular and respiratory disorders.[1] This guide provides an in-depth exploration of the synthesis, purification, characterization, and application of substituted anilines, with a particular focus on the practical insights and mechanistic understanding required by researchers and professionals in drug development. We will delve into both classical and modern synthetic methodologies, offering detailed protocols and troubleshooting advice grounded in field-proven experience.

Chapter 1: Synthetic Methodologies for Substituted Anilines

The synthesis of substituted anilines can be broadly approached through two main strategies: the functionalization of a pre-existing aniline core or the formation of the C-N bond to construct the aniline moiety. The choice of method is dictated by factors such as the availability of starting materials, functional group tolerance, and scalability.

Classical Approaches: Reduction of Nitroarenes

The reduction of nitroarenes to their corresponding anilines is one of the most established and reliable methods for aniline synthesis.[2][3] Its enduring utility stems from the ready availability of a wide variety of substituted nitroaromatic compounds via electrophilic aromatic nitration.

Causality Behind Reagent Selection: The choice of reducing agent is critical and depends on the presence of other functional groups.

  • Metal/Acid Systems (e.g., Sn/HCl, Fe/HCl): These are robust, high-yielding, and cost-effective, making them suitable for large-scale synthesis. However, the harsh acidic conditions can be incompatible with acid-sensitive functional groups.[2][3]

  • Catalytic Hydrogenation (e.g., H₂ with Pd/C): This is a clean and efficient method that often provides high yields with simple workup procedures. The primary consideration is chemoselectivity; these conditions can also reduce other functional groups like alkenes, alkynes, or remove benzylic protecting groups.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine granulated tin (e.g., 18 g) and nitrobenzene (e.g., 8 mL).

  • Acid Addition: Slowly add concentrated hydrochloric acid (e.g., 43 mL) in small portions through the condenser. The reaction is exothermic and may become vigorous; cooling in a water bath may be necessary to maintain control.

  • Reaction Monitoring: After the initial vigorous reaction subsides, heat the mixture on a boiling water bath for approximately one hour, or until the characteristic smell of nitrobenzene is no longer apparent.

  • Work-up and Basification: Cool the reaction mixture and slowly add a concentrated solution of sodium hydroxide until the solution is strongly alkaline. This step is crucial to deprotonate the anilinium salt and precipitate tin salts.

  • Isolation and Purification: The aniline can be isolated by steam distillation. The distillate, a mixture of aniline and water, is then extracted with an organic solvent (e.g., dichloromethane). The organic extracts are dried over a suitable drying agent (e.g., potassium hydroxide pellets), and the solvent is removed by distillation. The crude aniline is then purified by fractional distillation.[2]

G start Nitroarene Starting Material setup Reaction Setup: Nitroarene, Reducing Agent (e.g., Sn, Fe, or Pd/C), Solvent start->setup reaction Reaction Conditions: Acidic (for Sn/HCl) or H2 atmosphere (for Pd/C) setup->reaction monitoring Monitor reaction progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup: Quenching, Neutralization/Basification monitoring->workup extraction Extraction with Organic Solvent workup->extraction purification Purification: Distillation, Chromatography, or Recrystallization extraction->purification product Pure Substituted Aniline purification->product G pd0 Pd(0)L_n pdiil Ar-Pd(II)-X L_n pd0->pdiil Oxidative Addition (Ar-X) pd_amine [Ar-Pd(II)-NHR'R'']^+ L_n pdiil->pd_amine + HNR'R'' - X^- pd_amide Ar-Pd(II)-NR'R'' L_n pd_amine->pd_amide + Base - Base-H^+ pd_amide->pd0 Reductive Elimination (Ar-NR'R'')

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

[4][5]

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., Xantphos), and the base (e.g., Cs₂CO₃).

  • Reagent Addition: Add the aryl halide, the amine, and anhydrous solvent (e.g., toluene).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or GC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel.

The Ullmann condensation is a copper-catalyzed reaction that is a classical alternative to the Buchwald-Hartwig amination. [6]While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols often use soluble copper catalysts with ligands, allowing for milder reaction conditions. [6][7][8] Mechanistic Insights: The mechanism is thought to involve the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Reductive elimination then yields the desired aniline and a Cu(I) species. [6][9]

G cu_i Cu(I)X cu_amide Cu(I)NR'R'' cu_i->cu_amide + HNR'R'' + Base cu_iii Ar-Cu(III)(X)-NR'R'' cu_amide->cu_iii Oxidative Addition (Ar-X) cu_iii->cu_i Reductive Elimination (Ar-NR'R'')

Caption: A plausible catalytic cycle for the Ullmann C-N coupling reaction.

Nucleophilic Aromatic Substitution (SNA_r)

In certain cases, anilines can be synthesized via nucleophilic aromatic substitution, where an amine displaces a leaving group on an aromatic ring. This reaction is generally limited to substrates that are "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) at the ortho and/or para positions to the leaving group. [3][10] Mechanistic Rationale: The electron-withdrawing groups are essential to stabilize the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack. The reaction proceeds via an addition-elimination mechanism. [10]The rate of reaction is influenced by the nature of the leaving group (F > Cl > Br > I) and the strength of the electron-withdrawing substituents. [11][12]

G reactants Activated Aryl Halide + Amine meisenheimer Meisenheimer Complex (Stabilized Intermediate) reactants->meisenheimer Addition of Nucleophile product Substituted Aniline meisenheimer->product Elimination of Leaving Group

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.

Comparative Analysis of Synthetic Methods

The choice of synthetic route depends heavily on the specific target molecule and available resources.

MethodAdvantagesDisadvantagesTypical Substrates
Nitroarene Reduction Cost-effective, scalable, readily available starting materials. [2]Limited functional group tolerance (especially with metal/acid). [2]Wide range of nitroarenes.
Buchwald-Hartwig Excellent functional group tolerance, broad scope of amines and aryl halides, mild conditions. [13]Expensive catalysts and ligands, sensitivity to air and moisture. [14]Aryl chlorides, bromides, iodides, and triflates.
Ullmann Condensation Lower cost catalyst (copper), good for certain N-heterocycles. [6][8]Often requires higher temperatures than Buchwald-Hartwig, can have lower yields. [6]Activated aryl halides, aryl iodides.
SNA_r Metal-free, simple conditions. [10]Requires highly activated, electron-deficient aryl halides. [3][10]Aryl halides with strong electron-withdrawing groups.

Chapter 2: Purification and Characterization

Obtaining a substituted aniline in high purity is critical, especially for applications in drug development.

Purification Techniques

Recrystallization is a powerful technique for purifying solid anilines. The key is selecting a suitable solvent in which the aniline is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures. [1][15][16][17]

[15]

  • Dissolution: Place the crude p-nitroaniline in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat briefly.

  • Hot Filtration: Quickly filter the hot solution by gravity to remove insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.

Column chromatography is an effective method for separating anilines from impurities with different polarities. [18][19][20][21][22] A Key Insight: Anilines, being basic, can interact strongly with the acidic silica gel used as the stationary phase, leading to "tailing" of the product peak and poor separation. To mitigate this, it is common practice to add a small amount (0.5-1%) of a tertiary amine, such as triethylamine, to the eluent. This deactivates the acidic sites on the silica gel, resulting in sharper peaks and better resolution.

[18][20][21]

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine the optimal solvent system that gives the target aniline an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack a chromatography column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Add the mobile phase continuously and collect fractions.

  • Analysis: Monitor the composition of the fractions by TLC. Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Spectroscopic Characterization: A Case Study of 4-Bromoaniline

Thorough characterization is essential to confirm the structure and purity of the synthesized aniline.

TechniqueData for 4-BromoanilineInterpretation
¹H NMR (CDCl₃)δ 7.26 (d, 2H), 6.59 (d, 2H), 3.69 (s, 2H)The two doublets correspond to the aromatic protons, showing a typical para-substitution pattern. The singlet at 3.69 ppm is characteristic of the -NH₂ protons. [23]
¹³C NMR (CDCl₃)δ 145.4, 132.0, 116.7, 110.2Four distinct signals in the aromatic region confirm the para-substitution. The signal at 110.2 ppm corresponds to the carbon bearing the bromine atom, and the signal at 145.4 ppm corresponds to the carbon attached to the amino group. [23][24]
IR (KBr)~3400, 3300 cm⁻¹ (N-H stretch), ~1620 cm⁻¹ (N-H bend), ~820 cm⁻¹ (para-subst. C-H bend)The two distinct peaks in the N-H stretching region are characteristic of a primary amine. The other peaks confirm the presence of the aromatic ring and its substitution pattern.
Mass Spec. (EI)m/z 171/173 (M⁺, ~1:1 ratio)The molecular ion peaks at m/z 171 and 173, with a nearly equal intensity ratio, are the hallmark of a compound containing one bromine atom, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. [25]

Chapter 3: Applications and Toxicological Considerations in Drug Development

Substituted anilines are of immense interest to the pharmaceutical industry, but their use is not without challenges.

The Role of Substituted Anilines in Medicinal Chemistry

The aniline scaffold is a privileged structure in medicinal chemistry due to its ability to form key hydrogen bonds and participate in various intermolecular interactions with biological targets. It is a versatile building block for the synthesis of a wide range of therapeutic agents. [26]

Toxicological Profile

A significant concern with anilines is their potential for toxicity, which is often linked to their metabolism.

Metabolic Activation: In the liver, aniline derivatives can be N-hydroxylated by cytochrome P450 enzymes to form N-hydroxyarylamines. These reactive metabolites can be further converted to highly electrophilic arylnitrenium ions, which can form covalent adducts with DNA, leading to mutagenicity and carcinogenicity. [26] Methemoglobinemia: A hallmark of aniline toxicity is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen. This process is mediated by reactive metabolites like phenylhydroxylamine. [26][27][28][29]

G cluster_0 Metabolic Activation (Liver) cluster_1 Toxic Outcomes aniline Substituted Aniline cyp450 Cytochrome P450 aniline->cyp450 N-Hydroxylation n_hydroxy N-Hydroxyarylamine (Reactive Metabolite) cyp450->n_hydroxy nitrenium Arylnitrenium Ion n_hydroxy->nitrenium hemoglobin Hemoglobin (Fe²⁺) n_hydroxy->hemoglobin Oxidation dna DNA nitrenium->dna Covalent Binding adducts DNA Adducts dna->adducts carcinogenesis Carcinogenesis adducts->carcinogenesis methemoglobin Methemoglobin (Fe³⁺) hemoglobin->methemoglobin hypoxia Hypoxia methemoglobin->hypoxia

Sources

Introduction: The Strategic Role of Substituted Anilines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Properties of Tert-Butyl Substituted Chloroanilines

Anilines and their derivatives are foundational scaffolds in the landscape of pharmaceuticals, agrochemicals, and functional materials.[1] Their prevalence is a testament to their synthetic versatility and their ability to engage in crucial molecular interactions with biological targets. In the top 200 pharmaceutical products of 2016, for instance, 16 active structures contained an aniline motif, featuring prominently in oncology and cardiovascular treatments.[1]

However, the unsubstituted aniline core is a well-known "structural alert" in medicinal chemistry.[2][3] It is susceptible to cytochrome P450-mediated oxidation, which can generate highly reactive quinone-imine metabolites. These electrophilic species can form covalent adducts with proteins, leading to idiosyncratic adverse drug reactions (IADRs) and potential toxicity.[3] Consequently, the strategic functionalization of the aniline ring is not merely an exercise in patent-busting but a critical element of modern drug design aimed at mitigating metabolic liabilities while fine-tuning pharmacological properties.[4]

This guide focuses on a specific class of functionalized anilines: those bearing both tert-butyl and chloro substituents. The incorporation of a chlorine atom is a proven strategy in drug design, with over 250 FDA-approved chloro-containing drugs on the market, valued for their ability to modulate lipophilicity, metabolic stability, and binding affinity.[5] The tert-butyl group, a bulky and lipophilic moiety, serves as a "metabolic shield," sterically hindering enzymatic attack at adjacent positions.[6] It also provides a unique steric profile that can enhance binding selectivity. Understanding the interplay between these two substituents is paramount for researchers leveraging these building blocks to create safer and more effective therapeutics.

This document provides a comprehensive exploration of the synthesis, physicochemical properties, spectroscopic signatures, and chemical reactivity of tert-butyl substituted chloroanilines, offering field-proven insights and detailed protocols for drug development professionals.

PART 1: Synthesis and Structural Elucidation

The regioselective synthesis of specific tert-butyl substituted chloroaniline isomers is crucial for establishing clear structure-activity relationships (SAR). Synthetic routes typically involve the functionalization of a pre-substituted aniline or benzene ring, often requiring the use of protecting groups to control the reactivity of the versatile but sensitive amino functionality.

Synthetic Strategies

A common and effective strategy involves the protection of the aniline's amino group, followed by electrophilic aromatic substitution, and subsequent deprotection. The di-tert-butyl dicarbonate (Boc) group is frequently employed for this purpose due to its stability under various reaction conditions and its facile removal under acidic conditions.[7][8][9][10]

For example, the synthesis of 4-(tert-butyl)-2-chloroaniline can be achieved via the deprotection of its N-acetylated precursor, N-(4-(tert-butyl)-2-chlorophenyl)acetamide, by treatment with aqueous hydrochloric acid.[11] This highlights a retro-synthetic approach where the aniline is the final functionality to be revealed.

The logical workflow for synthesizing these compounds can be generalized as follows:

Synthesis_Workflow cluster_0 Pathway A: Halogenation First cluster_1 Pathway B: Alkylation First A1 tert-Butylaniline A2 Boc-Protected tert-Butylaniline A1->A2 (Boc)₂O A3 Chlorination A2->A3 e.g., NCS A4 Boc-Protected tert-Butyl Chloroaniline A3->A4 Final Target Isomer: tert-Butyl Chloroaniline A4->Final Deprotection (e.g., HCl) B1 Chloroaniline B2 Boc-Protected Chloroaniline B1->B2 (Boc)₂O B3 Friedel-Crafts Alkylation B2->B3 t-BuOH, Acid B4 Boc-Protected tert-Butyl Chloroaniline B3->B4 B4->Final

Caption: General synthetic workflows for tert-butyl substituted chloroanilines.

Physicochemical and Spectroscopic Properties of Key Isomers

The precise placement of the chloro and tert-butyl groups significantly influences the physical and spectroscopic properties of the resulting isomer. This data is critical for identification, quality control, and understanding the molecule's behavior in biological systems.

Table 1: Physicochemical Properties of Selected Isomers

PropertyThis compound2-tert-Butyl-5-chloroaniline4-tert-Butyl-3-chloroaniline3-(tert-Butyl)-5-chloroaniline
CAS Number 42265-67-8[11]520199 (CID)[12]52756-36-2[13]1369887-57-9[14]
Molecular Formula C₁₀H₁₄ClNC₁₀H₁₄ClNC₁₀H₁₄ClNC₁₀H₁₄ClN
Molecular Weight 183.68 g/mol [11]183.68 g/mol [12]183.68 g/mol [13]183.68 g/mol [14]
Boiling Point 84 °C[11]N/AN/AN/A
Density 1.078 g/cm³ (Predicted)[11]N/AN/AN/A
LogP (Oct/Wat) 3.5 (Predicted)[12]N/AN/AN/A

Table 2: Comparative Spectroscopic Data for Structural Elucidation

IsomerKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Key IR Bands (cm⁻¹)Key Mass Spec (m/z)
General Features ~1.3 (s, 9H, t-Bu), ~3.5-4.5 (br s, 2H, NH₂), ~6.5-7.5 (m, 3H, Ar-H)~29-32 (t-Bu CH₃), ~34 (t-Bu Cq), ~115-150 (Ar-C)~3300-3500 (N-H stretch), ~2960 (C-H stretch), ~1600 (C=C stretch), ~700-850 (C-Cl stretch)M⁺ at ~183, M+2 at ~185 (3:1 ratio)
4-t-Bu-2-Cl Aromatic region shows distinct splitting patterns based on ortho, meta coupling.---
2-t-Bu-5-Cl Aromatic protons will show different coupling constants compared to the 4,2-isomer.---

Note: Specific, experimentally verified spectroscopic data for all isomers is limited in public databases. The data presented represents expected values based on general principles and analogous structures.[15][16][17]

Standard Protocol: Acquisition of NMR Spectra

A self-validating system for structural confirmation relies on robust and reproducible analytical methods.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Materials:

  • NMR Spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Sample of tert-butyl substituted chloroaniline (5-10 mg for ¹H, 20-50 mg for ¹³C)

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent inside a clean, dry vial before transferring to the NMR tube.

  • Standard Addition: Add a minimal amount of TMS (typically <1%) to the solution to serve as an internal reference (δ 0.00 ppm).

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 512-2048 scans (or more, depending on concentration), spectral width of ~240 ppm, relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum and assign chemical shifts for all signals.

  • Validation: The resulting spectra should be consistent with the expected structure. For a pure sample, the integration of the tert-butyl protons to the aromatic protons to the amine protons should yield a ratio of 9:3:2. The number of signals in the ¹³C spectrum should correspond to the number of unique carbon atoms in the molecule.

PART 2: Chemical Reactivity and Applications in Drug Development

The true value of tert-butyl substituted chloroanilines in drug discovery lies in their reactivity, which allows them to be incorporated into larger, more complex molecules. The chloro- and amino- groups provide orthogonal synthetic handles for diversification.

The Role in Transition Metal-Catalyzed Cross-Coupling

Modern drug synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds. The chloro-substituent on the aniline ring is an excellent electrophilic partner for reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[18]

The use of sterically hindered and electron-rich phosphine ligands, such as those based on tri-tert-butylphosphine, is often critical for achieving high efficiency in these couplings, particularly with less reactive aryl chlorides.[18] More recently, nickel-based photoredox catalysis has emerged as a powerful, cost-effective alternative for forging these bonds under mild conditions.[19][20][21][22]

The ability to perform these reactions on a functionalized aniline core constitutes a late-stage functionalization strategy, enabling the rapid generation of a library of analogues from a common intermediate. This accelerates the optimization of lead compounds.

Cross_Coupling_Workflow Aniline tert-Butyl Chloroaniline Catalyst Pd or Ni Catalyst + Ligand + Base Aniline->Catalyst CouplingPartner Coupling Partner (e.g., Boronic Acid, Amine, Alkyne) CouplingPartner->Catalyst Product Diversified Drug Candidate Library Catalyst->Product C-C, C-N, or C-O Bond Formation

Caption: Workflow for diversifying tert-butyl chloroanilines via cross-coupling.

Causality in Experimental Design: Why Nickel Photoredox?

The choice of a catalytic system is driven by the need for efficiency, functional group tolerance, and sustainability. While palladium catalysis is a workhorse, nickel catalysis offers distinct advantages. Nickel is more earth-abundant and less expensive. Furthermore, photoredox/nickel dual catalysis can often proceed under milder conditions (room temperature) than traditional thermal methods, preserving sensitive functional groups elsewhere in the molecule.[19] This is a critical consideration in complex, multi-step syntheses where harsh conditions could degrade valuable intermediates. The selection of this methodology reflects an expert understanding of modern synthetic chemistry's imperative to balance reactivity with selectivity and practicality.

PART 3: Toxicological and Metabolic Considerations

As a guiding principle of trustworthy science, potential hazards must be acknowledged. Chloroanilines, as a class, are known toxicants, primarily associated with inducing methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[23][24][25] This can lead to cyanosis and, in severe cases, life-threatening hypoxia.[23][24]

The introduction of a tert-butyl group is hypothesized to modulate this toxicity profile. Its steric bulk can block potential sites of metabolic oxidation on the aromatic ring, which are often the initial steps in the formation of toxic metabolites. Animal studies on tert-butanol (a metabolite of MTBE) have shown it to be associated with kidney and thyroid effects after chronic exposure, though its direct relevance to the toxicology of a substituted aniline requires specific investigation.[26]

Therefore, while these building blocks are synthetically valuable, appropriate safety precautions (e.g., use of personal protective equipment to prevent inhalation and dermal contact) are mandatory.[24] For any drug candidate incorporating this scaffold, a thorough in-vitro and in-vivo toxicology assessment is a non-negotiable step in preclinical development.

Conclusion

Tert-butyl substituted chloroanilines represent a class of highly valuable and strategically designed building blocks for modern drug discovery. The combination of a metabolically robust tert-butyl group and a synthetically versatile chloro-substituent on an aniline core provides a powerful platform for medicinal chemists. These compounds allow for the fine-tuning of physicochemical properties and the exploration of chemical space through late-stage functionalization, directly addressing the dual challenges of potency and safety. This guide has provided a framework for their synthesis, characterization, and strategic application, grounding theoretical knowledge in practical, field-proven protocols. As the pharmaceutical industry continues to seek more sophisticated and safer drug candidates, a deep understanding of such well-designed intermediates will remain essential for success.

References

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  • St. Denis, J. D., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters. [Link]

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  • GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences. [Link]

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  • ResearchGate. (n.d.). Synthesis of tert-butyl-substituted compounds 4i-l. ResearchGate. [Link]

  • PubChem - NIH. (n.d.). 4-tert-Butyl-3-chloroaniline. PubChem. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 3-(tert-Butyl)-5-chloroaniline. PubChem. Retrieved from [Link]

  • Kloss, M. D., et al. (2008). TOXICOLOGY LABORATORY ANALYSIS AND HUMAN EXPOSURE TO p-CHLOROANILINE. PMC - NIH. [Link]

  • Hu, D., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. [Link]

  • Jain, N. U., et al. (2018). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR. [Link]

  • Pathak, T. P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

  • Appelt, M., et al. (2015). Crystal structure of tert-butyl-N-phenylcarbonitrilium tetrachloridoaluminate. PMC - NIH. [Link]

  • Anilkumar, H. G., et al. (2005). 4-tert-Butyl-γ-chlorobutyrophenone. ResearchGate. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Applications of 2-tert-Butylaniline in Pharmaceutical Synthesis. Chemicals.com. [Link]

  • Fantasia, S., et al. (2024). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. PMC - NIH. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-chloro-2-methylpropane. Doc Brown's Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Retrieved from [Link]

  • Hill, N. J., & Barbaro, J. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education. [Link]

  • ResearchGate. (2018). The crystal structure of 2-(tert-butyl)-4-chloro-6-phenyl-1,3,5-triazine, C13H14Cl1N3. ResearchGate. [Link]

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  • ResearchGate. (2008). Toxicology laboratory analysis and human exposure to p-chloroaniline. ResearchGate. [Link]

  • NCBI. (n.d.). EXECUTIVE SUMMARY - Toxicological Review of tert-Butyl Alcohol (tert-Butanol) [CASRN 75-65-0]. NCBI. Retrieved from [Link]

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Methodological & Application

Synthesis of 4-(Tert-Butyl)-2-Chloroaniline: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the synthesis of 4-(tert-butyl)-2-chloroaniline, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The protocols outlined herein are designed to be clear, reproducible, and grounded in established chemical principles. We will explore a reliable two-step synthetic pathway that ensures high purity and yield of the target compound.

Introduction

This compound is an aromatic amine whose structural features, including the sterically hindering tert-butyl group and the electronically modifying chloro substituent, make it a key building block in organic synthesis. These groups influence the molecule's reactivity and biological interactions, rendering it a significant precursor for various functional molecules.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively and selectively achieved through a two-step process starting from the readily available 4-tert-butylaniline. This strategy involves:

  • Protection of the amine group via acetylation to form N-(4-tert-butylphenyl)acetamide. This is a crucial step to moderate the highly activating nature of the amino group and prevent unwanted side reactions during chlorination.

  • Regioselective chlorination of the protected intermediate at the ortho position to the activating acetylamino group.

  • Deprotection of the acetyl group to yield the final product, this compound.

This approach offers excellent control over the regiochemistry of the chlorination, leading to a purer product compared to the direct chlorination of 4-tert-butylaniline.

Reaction Scheme Overview

Synthetic_Pathway Start 4-tert-Butylaniline Intermediate N-(4-tert-butylphenyl)acetamide Start->Intermediate Acetic Anhydride Chlorinated_Intermediate N-(4-tert-butyl-2-chlorophenyl)acetamide Intermediate->Chlorinated_Intermediate Chlorinating Agent (e.g., NCS or SO2Cl2) Product This compound Chlorinated_Intermediate->Product Acid Hydrolysis (e.g., aq. HCl)

Caption: Two-step synthesis of this compound.

Part 1: Experimental Protocols

Protocol 1: Acetylation of 4-tert-Butylaniline

This procedure details the protection of the amino group of 4-tert-butylaniline.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-tert-Butylaniline149.2310.0 g0.067
Acetic Anhydride102.097.5 mL (7.8 g)0.076
Glacial Acetic Acid60.0550 mL-
Water18.02As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g of 4-tert-butylaniline in 50 mL of glacial acetic acid.

  • To this solution, add 7.5 mL of acetic anhydride dropwise with stirring.

  • Heat the reaction mixture to 50-60°C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 250 mL of ice-cold water with vigorous stirring.

  • The white precipitate of N-(4-tert-butylphenyl)acetamide will form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acetic acid.

  • Dry the product in a vacuum oven at 60°C. The expected yield is typically high.

Protocol 2: Chlorination of N-(4-tert-butylphenyl)acetamide

This protocol describes the regioselective chlorination of the acetylated intermediate. N-Chlorosuccinimide (NCS) is a suitable chlorinating agent for this transformation.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
N-(4-tert-butylphenyl)acetamide191.2710.0 g0.052
N-Chlorosuccinimide (NCS)133.537.3 g0.055
Acetonitrile41.05100 mL-

Procedure:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of N-(4-tert-butylphenyl)acetamide in 100 mL of acetonitrile.

  • Add 7.3 g of N-Chlorosuccinimide to the solution.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude residue can be purified by recrystallization from a suitable solvent system like ethanol/water to yield N-(4-tert-butyl-2-chlorophenyl)acetamide.

Protocol 3: Hydrolysis of N-(4-tert-butyl-2-chlorophenyl)acetamide

The final step is the deprotection of the acetyl group to furnish the target aniline.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
N-(4-tert-butyl-2-chlorophenyl)acetamide225.7110.0 g0.044
Concentrated Hydrochloric Acid (37%)36.4650 mL-
Ethanol46.0750 mL-
10 M Sodium Hydroxide Solution40.00As needed-
Diethyl Ether74.12As needed-

Procedure:

  • In a 250 mL round-bottom flask, suspend 10.0 g of N-(4-tert-butyl-2-chlorophenyl)acetamide in a mixture of 50 mL of ethanol and 50 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-8 hours, monitoring the hydrolysis by TLC until the starting material has disappeared.

  • Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a 10 M sodium hydroxide solution until the pH is basic (pH > 8). This should be done in an ice bath to control the exothermic reaction.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent like hexane.

Part 2: Scientific Principles and Mechanistic Insights

Mechanism of Electrophilic Aromatic Chlorination

The chlorination of the N-acetylated aniline derivative proceeds via an electrophilic aromatic substitution mechanism. The acetylamino group (-NHCOCH₃) is an ortho-, para-directing and activating group.

Chlorination_Mechanism cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation NCS N-Chlorosuccinimide (NCS) Aromatic N-(4-tert-butylphenyl)acetamide Sigma_Complex Arenium Ion Intermediate (Resonance Stabilized) Aromatic->Sigma_Complex + Cl⁺ Product N-(4-tert-butyl-2-chlorophenyl)acetamide Sigma_Complex->Product - H⁺

Caption: Mechanism of electrophilic aromatic chlorination.

The bulky tert-butyl group at the para position sterically hinders attack at the other ortho position, leading to preferential chlorination at the 2-position.

Part 3: Safety and Handling

Hazard Identification and Personal Protective Equipment (PPE):

  • 4-tert-Butylaniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause an allergic skin reaction. Wear protective gloves, protective clothing, eye protection, and face protection.

  • Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Use in a well-ventilated fume hood.

  • N-Chlorosuccinimide (NCS): May cause fire or explosion (strong oxidizer). Harmful if swallowed. Causes skin irritation and serious eye damage. Keep away from heat, sparks, open flames, and hot surfaces.

  • Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with extreme care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use. All experimental work should be conducted in a well-ventilated laboratory fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

References

  • ResearchGate. (2020, August 6). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Available at: [Link]

Application Note & Protocol: High-Purity 4-(Tert-Butyl)-2-Chloroaniline via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of 4-(tert-butyl)-2-chloroaniline, a key intermediate in pharmaceutical and agrochemical synthesis. Achieving high purity of this compound is critical for downstream applications, ensuring reaction efficiency and final product integrity. Recrystallization remains a powerful, cost-effective, and scalable technique for this purpose. This application note details the underlying principles, a meticulously developed protocol for recrystallization, and troubleshooting strategies to overcome common challenges. The provided methodology is designed to be a self-validating system, ensuring reproducibility and high-quality outcomes for researchers, scientists, and drug development professionals.

Introduction and Scientific Background

This compound (C₁₀H₁₄ClN) is a substituted aniline whose utility in organic synthesis is significant.[1][2] The presence of impurities, often colored byproducts from synthesis such as oxidation or polymerization products, can impede subsequent reactions.[3] Recrystallization is a purification technique predicated on the differential solubility of a compound in a given solvent at varying temperatures.[4][5] The ideal solvent will dissolve the target compound sparingly at low temperatures but exhibit high solubility at elevated temperatures.[5] This temperature-dependent solubility gradient allows for the separation of the desired compound from impurities that are either highly soluble or insoluble under these conditions.

The molecular structure of this compound, featuring a bulky nonpolar tert-butyl group and polar chloro and amino functionalities, suggests that a mixed-solvent system or a moderately polar single solvent would be most effective for its recrystallization.[6] This guide will focus on a mixed-solvent approach, which offers fine-tuned control over the saturation point.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the target compound is fundamental to designing an effective purification protocol.

PropertyValueSource
Molecular Formula C₁₀H₁₄ClN[1][2]
Molecular Weight 183.68 g/mol [1][7]
Boiling Point 246.9 °C at 760 mmHg[1]
Density 1.078 g/cm³[1][2]
Appearance Reddish oily material or low melting solid[2]
pKa 2.98 ± 0.10 (Predicted)[2][8]

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[1] All procedures should be conducted in a well-ventilated fume hood.[1] For detailed safety information, consult the Safety Data Sheet (SDS).

Experimental Protocol: Recrystallization

This protocol employs an ethanol/water mixed-solvent system, a common and effective choice for purifying substituted anilines.[9][10]

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks (2)

  • Heating mantle or hot plate

  • Buchner funnel and vacuum flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

Workflow for Recrystallization

Recrystallization_Workflow Figure 1: Recrystallization Workflow A 1. Dissolution Dissolve crude product in minimum hot ethanol. B 2. Decolorization (Optional) Add activated carbon to hot solution to remove colored impurities. A->B If solution is colored C 3. Hot Filtration Filter hot solution to remove insoluble impurities/carbon. A->C If solution has insoluble impurities D 4. Crystallization Induce crystallization by adding hot water until cloudy, then re-clarify with a few drops of hot ethanol. A->D If no decolorization or hot filtration needed B->C C->D E 5. Cooling Allow solution to cool slowly to room temperature, then in an ice bath to maximize yield. D->E F 6. Collection Collect crystals by vacuum filtration. E->F G 7. Washing Wash crystals with a small amount of ice-cold ethanol/water mixture. F->G H 8. Drying Dry purified crystals. G->H

Caption: A logical workflow for the purification of this compound.

Step-by-Step Procedure
  • Solvent Selection Rationale : An ethanol/water system is chosen because this compound is expected to be highly soluble in hot ethanol and poorly soluble in cold water. This allows for precise control over the point of saturation by adjusting the solvent ratio.

  • Dissolution :

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring. The goal is to create a saturated solution at the boiling point of the solvent.[11]

  • Decolorization (Optional) :

    • If the solution is significantly colored, remove it from the heat and add a small amount of activated carbon.[12]

    • Gently reheat the mixture to boiling for a few minutes to allow the carbon to adsorb the impurities.[12]

  • Hot Filtration :

    • If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration.[13] It is crucial to keep the solution hot during this step to prevent premature crystallization in the funnel.[12]

  • Crystallization :

    • Reheat the clear solution to ensure all the compound is dissolved.

    • Slowly add hot water dropwise until the solution becomes slightly cloudy (this is the point of saturation).

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[9]

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12]

  • Maximizing Yield :

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath to maximize the yield of the purified compound.[12]

  • Crystal Collection and Washing :

    • Set up a Buchner funnel with filter paper and connect it to a vacuum flask.

    • Wet the filter paper with a small amount of the cold ethanol/water mixture.

    • Turn on the vacuum and pour the crystallized slurry into the funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities from the mother liquor.[12]

  • Drying :

    • Allow the crystals to dry on the filter paper with the vacuum running for a few minutes.

    • Transfer the crystals to a watch glass and allow them to air dry or dry in a desiccator.

Troubleshooting and Optimization

ProblemPotential CauseSolution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Reheat the solution and add more of the primary solvent (ethanol) to decrease saturation. Ensure the solution cools slowly.[9]
No Crystals Form The solution is not saturated, or nucleation is inhibited.Try scratching the inside of the flask with a glass rod to provide nucleation sites. Add a seed crystal of the pure compound. If supersaturated, cool further in an ice bath. If unsaturated, gently heat to evaporate some solvent and increase the concentration.[12]
Low Recovery Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold wash solvent.Use the minimum amount of hot solvent for dissolution. Ensure the filtration apparatus is pre-heated. Use a minimal amount of ice-cold solvent for washing.[5]
Colored Crystals Colored impurities were not fully removed.Use activated carbon during the dissolution step and perform a hot filtration.[12]

Conclusion

The protocol detailed in this application note presents a robust and reliable method for the purification of this compound by recrystallization. By carefully selecting the solvent system and controlling the rates of dissolution and cooling, a high-purity product suitable for demanding synthetic applications can be consistently obtained. The principles and troubleshooting guide provided herein offer a comprehensive framework for optimizing this critical purification step.

References

  • Purification of 3-Chloro-4-fluoroaniline by Recrystalliz
  • Chloranil Purification by Crystalliz
  • This compound | CAS#:42265-67-8. Chemsrc.
  • This compound CAS#: 42265-67-8. ChemicalBook.
  • This compound | 42265-67-8. ChemicalBook.
  • Purification of Substituted Anilines - Benchchem. BenchChem.
  • Solubility of 4-Butyl-2,3-dichloroaniline in Organic Solvents - Benchchem. BenchChem.
  • Recrystallization - Single Solvent. University of Calgary.
  • Recrystallization of Substituted Anilines - Benchchem. BenchChem.
  • 2-Tert-butyl-4-chloroaniline | C10H14ClN | CID 517510. PubChem.
  • Recrystallization. University of California, Los Angeles.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • SAFETY DATA SHEET - 4-chloroaniline. Sigma-Aldrich.
  • Recrystalliz

Sources

Comprehensive Analytical Characterization of 4-(Tert-Butyl)-2-Chloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analytical methods for the comprehensive characterization of 4-(tert-Butyl)-2-chloroaniline, a key intermediate in various synthetic pathways. The protocols herein are designed for researchers, quality control analysts, and drug development professionals who require robust, reliable, and validated methods for assessing the identity, purity, and structural integrity of this compound. We will delve into chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot these methods effectively.

Introduction and Physicochemical Properties

This compound is an aromatic amine whose structural features make it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The presence of the chloro, tert-butyl, and amine functionalities offers multiple reaction sites for molecular elaboration. Given its role as a synthetic intermediate, ensuring its purity and confirming its chemical identity is paramount to the quality and safety of the final product.

This guide presents a multi-faceted analytical approach to provide a complete profile of the compound. The methods described are based on established principles for the analysis of substituted anilines and have been consolidated to apply specifically to this compound.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 42265-67-8 [1]
Molecular Formula C₁₀H₁₄ClN [2]
Molecular Weight 183.68 g/mol [2]
Density 1.078 g/cm³ [3]

| Physical State | Not definitively available, likely liquid or low-melting solid. |[1][3] |

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are the cornerstone for determining the purity of chemical compounds by separating the main component from any impurities, isomers, or degradation products.

High-Performance Liquid Chromatography (HPLC)

Principle of the Method: Reversed-phase HPLC is the preferred method for analyzing non-volatile or thermally labile compounds like substituted anilines. The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The tert-butyl group imparts significant hydrophobicity, leading to strong retention on a C18 column, which can be modulated by the organic content of the mobile phase. A UV detector is highly effective due to the strong chromophore of the aniline ring system.

Protocol 1: HPLC Purity Determination

A. Instrumentation & Materials

  • HPLC system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Formic acid or Phosphoric acid (for pH adjustment).[4]

  • This compound reference standard.

B. Chromatographic Conditions The following conditions are a robust starting point, derived from methods for similar chloroaniline compounds.[4][5]

Table 2: HPLC Method Parameters

Parameter Setting Rationale
Column C18 (4.6 x 250 mm, 5 µm) Provides excellent hydrophobic selectivity for aromatic compounds.
Mobile Phase Acetonitrile : Water (70:30 v/v) with 0.1% Formic Acid The high organic content ensures elution of the hydrophobic analyte. Formic acid improves peak shape by protonating the aniline, reducing tailing.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Injection Volume 10 µL A typical volume to avoid column overloading while ensuring a good detector response.
Column Temp. 30 °C Maintaining a constant temperature ensures reproducible retention times.

| Detection | UV at 254 nm | A common wavelength for aromatic compounds, providing high sensitivity. |

C. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 1.0 mg/mL.[6]

  • Sample Solution: Prepare the sample to be tested at the same concentration (1.0 mg/mL) using the mobile phase as the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulates and protect the column.

D. Data Analysis

  • Inject the sample solution into the HPLC system.

  • Record the chromatogram for a sufficient duration to allow all potential impurities to elute.

  • Calculate the purity of the main peak using the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of the Method: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. The sample is vaporized and separated based on its boiling point and interaction with a capillary column. The mass spectrometer then fragments the eluted compounds, creating a unique mass spectrum that acts as a "molecular fingerprint," allowing for definitive identification. This method is excellent for detecting volatile impurities that might not be resolved by HPLC.[7]

Protocol 2: GC-MS Identity and Purity Analysis

A. Instrumentation & Materials

  • GC-MS system with an Electron Ionization (EI) source.

  • Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[8][9]

  • Helium (carrier gas, 99.999% purity).

  • Methylene chloride or Methanol (GC grade).

  • This compound reference standard.

B. GC-MS Conditions

Table 3: GC-MS Method Parameters

Parameter Setting Rationale
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) A general-purpose, robust column suitable for a wide range of semi-volatile organic compounds.
Carrier Gas Helium at 1.0 mL/min (constant flow) Inert carrier gas providing good chromatographic efficiency.
Injection Mode Splitless (1 µL) Maximizes sensitivity for trace impurity detection.[8]
Inlet Temp. 250 °C Ensures rapid and complete vaporization of the analyte.
Oven Program Start at 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min.[6] The initial hold allows for solvent focusing, while the ramp effectively separates compounds with different boiling points.
MS Transfer Line 280 °C Prevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °C Standard temperature for EI.
Ionization Mode Electron Ionization (EI) at 70 eV Standard EI energy provides reproducible fragmentation patterns for library matching.

| Mass Range | 50-400 amu | Covers the molecular ion and expected fragments of the analyte and related impurities. |

C. Sample Preparation

  • Prepare a ~1 mg/mL solution of the this compound sample in methylene chloride or methanol.

  • Vortex to ensure complete dissolution.

D. Data Analysis

  • Inject the sample and acquire the total ion chromatogram (TIC).

  • Identify the main peak corresponding to this compound by its retention time and mass spectrum.

  • Confirm identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern (e.g., loss of a methyl group from the tert-butyl moiety).

  • Assess purity based on the peak area percentage in the TIC.

Spectroscopic Methods for Structural Elucidation

While chromatography assesses purity, spectroscopy provides definitive confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of the Method: NMR spectroscopy is the most powerful tool for unambiguous structural determination of organic molecules. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For this compound, NMR can confirm the substitution pattern on the aromatic ring and the integrity of the tert-butyl group.

Protocol 3: ¹H and ¹³C NMR Structural Confirmation

A. Instrumentation & Materials

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) with Tetramethylsilane (TMS) as an internal standard.

B. Sample Preparation

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent in an NMR tube.

  • Ensure the sample is fully dissolved before placing it in the spectrometer.

C. Data Acquisition & Interpretation

Table 4: Expected NMR Spectral Data (in CDCl₃)

Nucleus Expected Chemical Shift (δ, ppm) Multiplicity Assignment & Rationale
¹H ~1.3 Singlet (s) 9H, protons of the tert-butyl group. The singlet indicates no adjacent protons.
¹H ~3.8-4.2 Broad Singlet (br s) 2H, protons of the amine (-NH₂) group. The chemical shift is variable and the peak is often broad due to quadrupole broadening and exchange.
¹H ~6.7 Doublet (d) 1H, aromatic proton ortho to the amine group.
¹H ~7.0 Doublet of Doublets (dd) 1H, aromatic proton meta to the amine and ortho to the chloro group.
¹H ~7.2 Doublet (d) 1H, aromatic proton ortho to the chloro group.
¹³C ~31.5 CH₃ Carbons of the tert-butyl group.
¹³C ~34.0 C Quaternary carbon of the tert-butyl group.

| ¹³C | ~115-145 | Aromatic C & C-N, C-Cl | Multiple signals corresponding to the six carbons of the benzene ring. Specific assignments require advanced 2D NMR techniques but the number and general location of signals can confirm the structure. |

Note: Predicted chemical shifts are based on analogous structures such as 4-tert-butylaniline and 4-chloroaniline.[10][11][12] Actual values may vary slightly.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle of the Method: FT-IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. It is a rapid and non-destructive technique for confirming the presence of key functional groups.

Protocol 4: FT-IR Functional Group Analysis

A. Instrumentation

  • FT-IR Spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

B. Sample Preparation

  • Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal.

C. Data Acquisition & Interpretation

  • Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands.

Table 5: Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group & Rationale
3350-3500 N-H stretch (asymmetric & symmetric) The two distinct peaks are characteristic of a primary amine (-NH₂).[13]
2850-3000 C-H stretch Aliphatic C-H bonds of the tert-butyl group.
~3030 C-H stretch (aromatic) Aromatic C-H bonds on the benzene ring.
1600-1620 N-H bend Scissoring vibration of the primary amine.
1450-1580 C=C stretch Aromatic ring stretching vibrations.
1250-1350 C-N stretch Stretching of the bond between the aromatic ring and the nitrogen atom.

| 1000-1100 | C-Cl stretch | Stretching of the carbon-chlorine bond.[14] |

Workflow and Method Integration

A comprehensive characterization relies on the logical application of these techniques. The identity of a new batch should be confirmed by GC-MS, NMR, and FT-IR, while routine purity checks can be efficiently performed using a validated HPLC method.

Diagram 1: General Analytical Workflow This diagram illustrates the typical process from sample submission to the final characterization report, integrating the various analytical techniques.

G cluster_0 Sample Handling & Preparation cluster_1 Analytical Testing cluster_2 Data Review & Reporting Sample Sample Receipt Prep Prepare Solutions (HPLC, GC-MS, NMR) Sample->Prep HPLC HPLC Analysis (Purity) Prep->HPLC GCMS GC-MS Analysis (Identity, Volatile Impurities) Prep->GCMS NMR NMR Spectroscopy (Structure Confirmation) Prep->NMR FTIR FT-IR Analysis (Functional Groups) Prep->FTIR Direct Sample Review Data Review & Interpretation HPLC->Review GCMS->Review NMR->Review FTIR->Review Report Certificate of Analysis / Final Report Review->Report

Caption: A typical workflow for the complete characterization of a chemical sample.

Diagram 2: Interrelation of Analytical Techniques This diagram shows how the different analytical methods provide complementary information to build a complete picture of the analyte's quality.

G Analyte This compound HPLC HPLC Analyte->HPLC Quantifies GCMS_Purity GC-MS (TIC) Analyte->GCMS_Purity Separates NMR NMR ('H, '³C) Analyte->NMR Confirms Structure GCMS_ID GC-MS (Mass Spec) Analyte->GCMS_ID Confirms Mass FTIR FT-IR Analyte->FTIR Confirms Func. Groups

Caption: Logical relationship of analytical techniques for comprehensive characterization.

References

  • Cheméo. (n.d.). Chemical Properties of Aniline, 4-tert-butyl-2-chloro- (CAS 42265-67-8). Retrieved from [Link]

  • Chemsrc. (2025). This compound | CAS#:42265-67-8. Retrieved from [Link]

  • SIELC Technologies. (2018). 4-Chloroaniline. Retrieved from [Link]

  • Inchem.org. (2003). 4-Chloroaniline (CICADS 48, 2003). Retrieved from [Link]

  • U.S. EPA. (n.d.). Method 8321B (SW-846): Solvent-Extractable Nonvolatile Compounds by High Performance Liquid Chromatography/Thermospray/Mass Spectrometry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11959040, 4-tert-Butyl-3-chloroaniline. Retrieved from [Link]

  • U.S. EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • PubMed. (n.d.). Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. Retrieved from [Link]

  • MDPI. (2024). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]

  • The Department of Chemistry, UWI, Mona. (2000). The IR Spectrum of 4-chloroaniline. Retrieved from [Link]

  • SpectraBase. (n.d.). ANILINE, 4-tert-BUTYL-, - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Physical Testing and Chemical Analysis Part B:Chemical Analgsis. (2019). Determination of Chloroaniline Compounds in Water by HS-GC-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of the 4-chloroaniline single crystal. Retrieved from [Link]

  • ResearchGate. (2025). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). p-Chloroaniline - NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7812, 4-Chloroaniline. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(2-Methylbutyl)aniline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

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Application Note: 1H NMR Analysis of 4-(Tert-Butyl)-2-Chloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(tert-Butyl)-2-chloroaniline is a substituted aromatic amine that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its chemical structure, featuring a bulky tert-butyl group and an electron-withdrawing chloro substituent on the aniline ring, gives rise to a distinct substitution pattern that can be unambiguously characterized using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the detailed ¹H NMR analysis of this compound. We will delve into the theoretical basis for the expected spectral features, provide a robust experimental protocol for sample preparation and data acquisition, and present a thorough interpretation of the predicted ¹H NMR spectrum.

The strategic placement of the substituents on the aniline ring leads to a well-resolved aromatic region in the ¹H NMR spectrum, allowing for the unequivocal assignment of each proton. The tert-butyl group, a bulky alkyl substituent, and the chloro group, a moderately deactivating ortho-, para-director, exert significant influence on the electron density distribution within the aromatic ring. This, in turn, dictates the chemical shifts of the aromatic protons. Furthermore, the spin-spin coupling interactions between adjacent protons provide valuable information about their relative positions. A clear understanding of these principles is paramount for accurate structural elucidation and purity assessment.

Predicted ¹H NMR Spectral Data

A detailed analysis of the substituent effects allows for the prediction of the ¹H NMR spectrum of this compound. The tert-butyl group is a bulky, electron-donating group, while the chloro and amino groups are electron-withdrawing and electron-donating, respectively, with their influence on the aromatic ring being position-dependent.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Number of Protons
H-3~ 6.7 - 6.9Doublet (d)Jortho ≈ 8.0 - 9.01
H-5~ 7.0 - 7.2Doublet of Doublets (dd)Jortho ≈ 8.0 - 9.0, Jmeta ≈ 2.0 - 3.01
H-6~ 7.2 - 7.4Doublet (d)Jmeta ≈ 2.0 - 3.01
-NH₂~ 3.5 - 4.5Broad Singlet (br s)-2
-C(CH₃)₃~ 1.3Singlet (s)-9

Note: Predicted chemical shifts are relative to Tetramethylsilane (TMS) at 0.00 ppm and can vary based on the solvent and concentration used.

Experimental Protocol

This section outlines a detailed, step-by-step methodology for the preparation and ¹H NMR analysis of this compound. Adherence to this protocol will ensure the acquisition of high-quality, reproducible spectral data.

I. Sample Preparation

The quality of the NMR sample is critical for obtaining a high-resolution spectrum. The following procedure should be followed meticulously.

  • Materials and Reagents:

    • This compound (solid)

    • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) of high purity (≥99.8 atom % D)

    • High-quality 5 mm NMR tubes

    • Pasteur pipettes and bulbs

    • Small vials

    • Glass wool

  • Procedure:

    • Weigh approximately 5-25 mg of this compound into a clean, dry vial.[1][2] The exact amount will depend on the sensitivity of the NMR spectrometer.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3] CDCl₃ is a common choice for non-polar to moderately polar compounds. For compounds with lower solubility, DMSO-d₆ can be used.

    • Gently swirl the vial to ensure the complete dissolution of the solid.

    • To remove any particulate matter, which can degrade spectral resolution, filter the solution into the NMR tube.[1] This can be achieved by placing a small, tightly packed plug of glass wool into a Pasteur pipette and then transferring the solution through the pipette into the NMR tube.

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.

    • Label the NMR tube clearly with the sample identification.

II. NMR Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a crucial step for obtaining sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.[4]

    • Spectral Width (SW): Set a spectral width that encompasses all expected proton signals, typically from -1 to 10 ppm for this compound.[5]

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.[6]

    • Acquisition Time (AQ): An acquisition time of 3-5 seconds is generally adequate for good digital resolution.[6][7]

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is recommended to allow for the relaxation of the protons between scans.

    • Receiver Gain (RG): The receiver gain should be set automatically by the spectrometer to maximize signal intensity without causing receiver overload.[7]

III. Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).[8]

  • Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.

Spectral Interpretation and Rationale

The predicted ¹H NMR spectrum of this compound can be interpreted based on the electronic effects of the substituents and the spin-spin coupling patterns.

Aromatic Region (δ 6.5 - 7.5 ppm):

The three protons on the aromatic ring will appear as a complex set of signals due to their distinct chemical environments and coupling interactions.

  • H-6: This proton is ortho to the chloro group and meta to the amino group. The chloro group is electron-withdrawing via induction, which deshields nearby protons. Therefore, H-6 is expected to be the most downfield of the aromatic protons. It will appear as a doublet due to coupling with H-5, with a small meta coupling constant (Jmeta ≈ 2-3 Hz).[3]

  • H-5: This proton is ortho to the bulky tert-butyl group and meta to both the chloro and amino groups. It will experience ortho coupling with H-6 and meta coupling with H-3. Consequently, it is predicted to appear as a doublet of doublets.

  • H-3: This proton is ortho to the strongly electron-donating amino group, which will cause significant shielding, shifting its signal upfield. It will appear as a doublet due to ortho coupling with H-5 (Jortho ≈ 7-10 Hz).[3]

Aliphatic and Amine Regions:
  • -C(CH₃)₃ (tert-butyl group): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet at approximately 1.3 ppm. The absence of adjacent protons results in no splitting.

  • -NH₂ (amino group): The two protons of the amino group will typically appear as a broad singlet in the region of 3.5-4.5 ppm. The chemical shift of this signal is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Visualization of Key Relationships

The following diagrams illustrate the structure of this compound and the workflow for its ¹H NMR analysis.

G cluster_mol Molecular Structure and Proton Assignments mol H3 H-3 H5 H-5 H6 H-6 NH2 -NH₂ tBu -C(CH₃)₃

Caption: Structure of this compound with proton assignments.

workflow start Start: this compound Sample prep Sample Preparation (Dissolution in Deuterated Solvent & Filtration) start->prep acq ¹H NMR Data Acquisition (Lock, Shim, Set Parameters, Acquire FID) prep->acq proc Data Processing (FT, Phasing, Baseline Correction, Referencing) acq->proc interp Spectral Interpretation (Chemical Shifts, Coupling Constants, Integration) proc->interp end End: Structural Confirmation & Purity Assessment interp->end

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information that allows for its unambiguous structural confirmation. By carefully preparing the sample and selecting appropriate acquisition parameters, a high-quality spectrum can be obtained. The interpretation of the chemical shifts and coupling patterns in the aromatic region, along with the characteristic signals of the tert-butyl and amino groups, provides a definitive fingerprint of the molecule. This application note serves as a practical guide for researchers in academic and industrial settings, enabling them to confidently perform and interpret the ¹H NMR analysis of this important chemical intermediate.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 517510, 2-Tert-butyl-4-chloroaniline." PubChem, [Link]. Accessed 12 January 2026.

  • Bruker. "1H Acquisition Period." IMSERC, [Link]. Accessed 12 January 2026.

  • University of Wisconsin-Madison. "Optimized Default 1H Parameters." Chemistry Department NMR Facility, [Link]. Accessed 12 January 2026.

  • Scribd. "NMR Sample Preparation Guide." [Link]. Accessed 12 January 2026.

  • LibreTexts Chemistry. "How do I choose the right acquisition parameters for a quantitative NMR measurement?" [Link]. Accessed 12 January 2026.

  • Bruker. "1H Acquisition Period." IMSERC, [Link]. Accessed 12 January 2026.

  • ResearchGate. "1 H chemical shifts of benzene, substituted ben- zenes, aniline and...". [Link]. Accessed 12 January 2026.

  • Nanalysis. "NMR acquisition parameters and qNMR." [Link]. Accessed 12 January 2026.

  • Western University. "NMR Sample Preparation." [Link]. Accessed 12 January 2026.

  • Nanalysis. "Guide: Preparing a Sample for NMR analysis – Part I." [Link]. Accessed 12 January 2026.

  • ResearchGate. "The 1 H NMR chemical shift values ( d ppm) of aniline and...". [Link]. Accessed 12 January 2026.

  • LibreTexts Chemistry. "Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms." [Link]. Accessed 12 January 2026.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link].

Sources

Application Note: Structural Elucidation of 4-(Tert-Butyl)-2-Chloroaniline using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the acquisition and interpretation of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum for 4-(tert-butyl)-2-chloroaniline. It is intended for researchers, scientists, and professionals in drug development and organic chemistry. This note details the experimental protocol, presents an analysis of the predicted chemical shifts, and explains the underlying principles of substituent effects on the aromatic system. The methodologies described herein are designed to ensure data integrity and facilitate unambiguous structural confirmation.

Introduction: The Significance of Spectroscopic Analysis

This compound is a substituted aromatic amine, a structural motif prevalent in medicinal chemistry and materials science. Accurate and unambiguous characterization of such molecules is fundamental to quality control, reaction monitoring, and understanding structure-activity relationships. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing direct insight into the carbon skeleton of a molecule.[1] Each unique carbon atom in a distinct electronic environment yields a specific resonance, or peak, in the spectrum, allowing for a detailed molecular map.

The chemical shift of each carbon is highly sensitive to the electronic effects of neighboring substituents. In this compound, the interplay between the electron-donating amino (-NH₂) and tert-butyl (-C(CH₃)₃) groups, and the electron-withdrawing chloro (-Cl) group, creates a distinct spectral fingerprint. This guide will deconstruct this fingerprint, providing both the protocol to obtain it and the scientific rationale to interpret it.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The following protocol outlines a standardized procedure for obtaining a proton-decoupled ¹³C NMR spectrum. The causality behind key steps is explained to ensure robust and reproducible results.

Sample Preparation
  • Analyte & Concentration: Weigh approximately 15-25 mg of this compound. A higher concentration is generally preferred for ¹³C NMR due to its low natural abundance (1.1%) and lower gyromagnetic ratio compared to ¹H, which results in lower intrinsic sensitivity.[1]

  • Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a versatile solvent for many organic compounds and its residual ¹³C signal (a triplet centered at ~77.16 ppm) serves as a convenient secondary chemical shift reference.[2][3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as the primary internal reference standard. The ¹³C signal for TMS is defined as 0.0 ppm.[2]

  • Homogenization & Transfer: Ensure the sample is fully dissolved, using gentle vortexing if necessary. Transfer the solution to a 5 mm NMR tube.

Spectrometer Setup and Data Acquisition

This protocol is based on a standard 400 MHz NMR spectrometer.

  • Instrument Initialization: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the CDCl₃ solvent. This step is crucial for maintaining a stable magnetic field throughout the experiment.

  • Tuning and Matching: Tune and match the ¹³C probe to the sample. This optimizes the efficiency of radiofrequency pulse transmission and signal detection.

  • Acquisition Parameters:

    • Experiment: zgpg30 (or a similar pulse program for proton-decoupled ¹³C acquisition with a 30° pulse angle). A smaller pulse angle allows for a shorter relaxation delay.

    • Relaxation Delay (d1): Set to 1-2 seconds. While longer delays (5x T₁) are required for accurate quantitative analysis, a 1-2 second delay is sufficient for routine structural confirmation and provides a good balance between signal intensity and experiment time.[4]

    • Number of Scans (ns): Set between 128 to 1024 scans. The final number will depend on the sample concentration. Quaternary carbons, which do not benefit from the Nuclear Overhauser Effect (NOE) as much as protonated carbons, may require more scans to achieve an adequate signal-to-noise ratio.[5]

    • Spectral Width (sw): Set to ~240 ppm (e.g., from -10 to 230 ppm) to ensure all expected carbon signals are captured.

Data Processing
  • Fourier Transform: Apply an exponential multiplication with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm or the central peak of the CDCl₃ triplet to 77.16 ppm.

  • Peak Picking: Identify and label the chemical shift of all significant peaks.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 15-25 mg of Analyte B Dissolve in 0.6 mL CDCl3 with TMS A->B C Transfer to NMR Tube B->C D Lock, Tune & Match C->D E Set Acquisition Parameters (ns, d1) D->E F Acquire Data (zgpg30) E->F G Fourier Transform & Phasing F->G H Reference Spectrum (TMS = 0.0 ppm) G->H I Peak Picking & Analysis H->I

Data Analysis and Spectrum Interpretation

The ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule. The chemical shifts are governed by the electronic properties of the substituents.

molecule_structure

Predicted Chemical Shifts and Assignments

The following table summarizes the predicted ¹³C chemical shifts. These values are estimated based on established substituent chemical shift (SCS) effects for amino, chloro, and tert-butyl groups on a benzene ring.[6][7][8]

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (DEPT)Rationale for Chemical Shift
C1 ~142-145Quaternary (C)ipso-Carbon attached to the strongly electron-donating -NH₂ group. Deshielded.
C2 ~123-126Quaternary (C)ipso-Carbon attached to the electronegative -Cl atom. Deshielded.
C3 ~129-132Methine (CH)meta to -NH₂ and ortho to -Cl. Deshielding from -Cl dominates.
C4 ~145-148Quaternary (C)para to -NH₂ and ipso to the tert-butyl group. Strongly deshielded by both.
C5 ~114-117Methine (CH)meta to -NH₂ and meta to -Cl. Shielded by the strong donating effect of the para -NH₂ group.
C6 ~117-120Methine (CH)ortho to the electron-donating -NH₂ group. Shielded.
Cq' ~34-36Quaternary (C)Quaternary carbon of the tert-butyl group.
-CH₃ ~31-33Methyl (CH₃)Three equivalent methyl carbons of the tert-butyl group. Will be the most intense peak.[9]
Detailed Mechanistic Explanation
  • Amino Group (-NH₂): As a powerful +R (resonance donating) group, the -NH₂ group increases electron density at the ortho (C6) and para (C4) positions, causing a significant upfield shift (shielding) for these carbons relative to benzene (δ ≈ 128.5 ppm).[6][7] The ipso-carbon (C1) is deshielded.

  • Chloro Group (-Cl): The chloro group is electronegative and exerts a -I (inductive withdrawing) effect, which deshields adjacent carbons (C2 and C3). Its resonance effect (+R) is weaker and has less influence.

  • Tert-Butyl Group (-C(CH₃)₃): This group is a weak +I (inductive donating) group. Its most notable effect is the significant deshielding of the ipso-carbon (C4) to which it is attached.[10] The tert-butyl group itself produces two characteristic signals: a low-intensity quaternary carbon (Cq') and a very high-intensity signal for the three chemically equivalent methyl carbons.[9][11]

  • Combined Effects: The final chemical shift of each aromatic carbon is a result of the vector sum of these competing effects. For instance, C5 is meta to both the -NH₂ and -Cl groups but para to the -NH₂. The strong shielding from the para amino group is the dominant influence, making it one of the most upfield aromatic signals. Conversely, C4 is deshielded by being attached to the tert-butyl group and receiving resonance donation from the para amino group, placing it far downfield.

Self-Validating Systems & Field Insights

  • Trustworthiness through Multiplicity: To confirm assignments, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks, and CH₂ signals as negative peaks. Quaternary carbons (C, Cq') will be absent. This allows for unambiguous differentiation between the quaternary carbons (C1, C2, C4, Cq') and the methine carbons (C3, C5, C6).

  • The Tert-Butyl Signature: The presence of a very intense signal around 31-33 ppm and a weaker quaternary signal around 34-36 ppm is a classic signature of a tert-butyl group and serves as an internal validation of the structure.[11]

  • Troubleshooting Low-Intensity Signals: Quaternary carbons (C1, C2, C4, and Cq') often have long relaxation times and show no NOE enhancement, resulting in low signal intensity. If these peaks are difficult to observe, increasing the number of scans (ns) or decreasing the pulse angle (e.g., to 30°) while shortening the relaxation delay (d1) can help improve their detection within a reasonable experiment time.

References

  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Vertex AI Search.
  • Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines - PubMed. PubMed.
  • Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines - ResearchGate.
  • 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Arom
  • The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6 - ResearchGate.
  • 13-C NMR Protocol for beginners AV-400. University of Illinois Urbana-Champaign.
  • 13C NMR (carbon nuclear magnetic resonance). CEITEC.
  • NMR Techniques in Organic Chemistry: a quick guide.
  • 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups | Organic Letters - ACS Publications.
  • t-Butyl group towers over other 1H resonances - ACD/Labs. ACD/Labs.
  • C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines.
  • Why do t-butyl and isopropyl groups deshield the ipso carbon in C13 NMR more than a Me group? - Chemistry Stack Exchange. Chemistry Stack Exchange.
  • Upper-Level Courses and Across the Curriculum Volume 3 : 13C NMR Spectroscopy - American Chemical Society. ACS Symposium Series.
  • The C-13 NMR spectrum of 2-chloro-2-methylpropane - Doc Brown's Chemistry. Doc Brown's Chemistry.
  • NMR Solvent Data Chart.

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Application Note: FTIR Spectroscopy of 4-(Tert-Butyl)-2-Chloroaniline for Functional Group Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Structural Verification

4-(tert-butyl)-2-chloroaniline is a substituted aromatic amine with applications as an intermediate in the synthesis of pharmaceuticals and specialty chemicals. Its chemical properties and reactivity are dictated by the interplay of its three key functional moieties: the primary amine (-NH₂), the chloro (-Cl) substituent, and the bulky tert-butyl (-C(CH₃)₃) group on the benzene ring. Accurate structural confirmation and purity assessment are critical checkpoints in the drug development and chemical manufacturing pipeline.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the functional groups within a molecule.[1][2] By measuring the absorption of infrared radiation, which excites molecular vibrations, an FTIR spectrum provides a unique "molecular fingerprint."[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of FTIR spectroscopy for the qualitative analysis of this compound. We will cover the theoretical basis for spectral interpretation, a detailed experimental protocol using Attenuated Total Reflectance (ATR), and a thorough analysis of the expected vibrational modes.

Theoretical Background: Assigning Vibrations to Structure

The infrared spectrum of this compound is governed by the vibrational modes of its constituent bonds. The position, intensity, and shape of the absorption bands are influenced by the electronic effects of the substituents on the aromatic ring.[3][4]

  • N-H Vibrations (Amine Group): Primary aromatic amines typically exhibit two distinct bands in the 3500-3300 cm⁻¹ region.[5][6] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. The presence of two peaks is a definitive indicator of a primary amine (-NH₂). Additionally, N-H bending (scissoring) vibrations are expected around 1650-1580 cm⁻¹.[5]

  • Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (approx. 3100-3000 cm⁻¹).[7] C=C stretching vibrations within the ring produce a series of sharp bands in the 1600-1450 cm⁻¹ region.[7] The substitution pattern on the ring also influences the C-H out-of-plane bending bands in the fingerprint region (900-675 cm⁻¹), which can be diagnostic.[7]

  • C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (Ar-N) typically occurs in the 1340-1250 cm⁻¹ range.[8]

  • Tert-Butyl Group Vibrations: The tert-butyl group will show characteristic C-H stretching bands from its methyl groups just below 3000 cm⁻¹ (approx. 2970-2870 cm⁻¹). More diagnostically, it presents a multiplet or two distinct bands for C-H bending, one around 1395-1385 cm⁻¹ and a characteristic, often sharp, band around 1365 cm⁻¹ for the symmetric deformation.[3][9]

  • C-Cl Stretching: The carbon-chlorine stretching vibration for aromatic chlorides is found in the lower frequency "fingerprint" region of the spectrum, typically between 850-550 cm⁻¹.[10][11]

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders like this compound due to its minimal sample preparation and high reproducibility.[12][13][14] The technique works by measuring the changes that occur in an internally reflected infrared beam when it comes into contact with a sample.

Materials and Equipment:
  • FTIR Spectrometer (e.g., Bruker, Agilent, Thermo Fisher) equipped with an ATR accessory (Diamond or ZnSe crystal).[13]

  • This compound sample (solid powder).

  • Spatula.

  • Solvent for cleaning (e.g., Isopropanol or Ethanol).

  • Lint-free wipes.

Step-by-Step Protocol:
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be closed to minimize atmospheric interference (H₂O, CO₂).

  • ATR Crystal Cleaning: Before acquiring a background or sample spectrum, the ATR crystal surface must be meticulously cleaned. Wipe the crystal with a lint-free tissue dampened with isopropanol or ethanol, then wipe dry with a separate clean tissue.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, acquire a background spectrum.

    • This scan measures the ambient conditions (atmosphere) and the instrument's response, which will be automatically subtracted from the sample spectrum.[14]

    • Typical parameters: 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Sample Application:

    • Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula. Only enough sample to completely cover the crystal surface is needed.[13]

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. This is critical for obtaining a high-quality spectrum.[13]

  • Sample Spectrum Acquisition:

    • Using the same acquisition parameters as the background scan, collect the sample spectrum.

    • The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • Retract the press arm and carefully remove the bulk of the powder with a dry, lint-free wipe.

    • Clean the crystal surface thoroughly with a solvent-dampened wipe followed by a dry wipe, ensuring no residue remains for the next user.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Analysis Start Start Clean_Crystal Clean ATR Crystal (Isopropanol/Ethanol) Start->Clean_Crystal Background Acquire Background Spectrum (Empty) Clean_Crystal->Background Apply_Sample Apply Sample Powder to Crystal Background->Apply_Sample Apply_Pressure Apply Pressure for Good Contact Apply_Sample->Apply_Pressure Acquire_Sample Acquire Sample Spectrum Apply_Pressure->Acquire_Sample Process_Spectrum Process Spectrum (Baseline & ATR Correction) Acquire_Sample->Process_Spectrum Analyze Analyze & Interpret Functional Groups Process_Spectrum->Analyze Clean_Up Clean ATR Crystal & Workspace Analyze->Clean_Up End End Clean_Up->End

Data Analysis and Spectral Interpretation

The FTIR spectrum of this compound should be analyzed by correlating the observed absorption bands with known functional group frequencies. The table below summarizes the expected peak assignments.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3480 - 3400N-H Asymmetric StretchPrimary Aromatic Amine (-NH₂)Medium
3390 - 3320N-H Symmetric StretchPrimary Aromatic Amine (-NH₂)Medium
3100 - 3000C-H StretchAromatic (Ar-H)Medium to Weak
2970 - 2870C-H Stretch (asymmetric/symmetric)Tert-butyl (-C(CH₃)₃)Strong
1625 - 1600N-H Bend (Scissoring)Primary Aromatic Amine (-NH₂)Medium to Strong
1600 - 1450C=C StretchAromatic RingMedium, Sharp
~1390 & ~1365C-H Bend (asymmetric/symmetric)Tert-butyl (-C(CH₃)₃)Medium to Strong
1320 - 1250C-N StretchAromatic Amine (Ar-N)Medium to Strong
900 - 675C-H Out-of-Plane BendAromatic RingStrong
850 - 550C-Cl StretchAryl Halide (Ar-Cl)Medium to Strong

Note: The exact peak positions can vary slightly due to the solid-state nature of the sample and intermolecular interactions.

Key Interpretive Points:
  • Primary Amine Confirmation: The presence of two distinct peaks in the 3500-3300 cm⁻¹ region is the most direct evidence of the -NH₂ group.

  • Substitution Confirmation: The strong C-H stretching bands just below 3000 cm⁻¹ combined with the characteristic bending peaks around 1390 and 1365 cm⁻¹ confirm the tert-butyl group. The C-Cl stretch, while in the complex fingerprint region, is expected as a medium-to-strong band.

  • Aromaticity: Multiple sharp peaks between 1600-1450 cm⁻¹ and C-H stretches above 3000 cm⁻¹ are definitive of the aromatic ring.

// Define the molecule structure N [label="N", pos="0,1.5!"]; H1 [label="H", pos="-0.7,2.2!"]; H2 [label="H", pos="0.7,2.2!"]; C1 [label="C", pos="0,0!"]; C2 [label="C", pos="-1.2,-0.7!"]; C3 [label="C", pos="-1.2,-2.1!"]; C4 [label="C", pos="0,-2.8!"]; C5 [label="C", pos="1.2,-2.1!"]; C6 [label="C", pos="1.2,-0.7!"]; Cl [label="Cl", pos="-2.4,0!"]; Ct [label="C", pos="0,-4.3!"]; CH3_1 [label="CH₃", pos="-1,-5.1!"]; CH3_2 [label="CH₃", pos="1,-5.1!"]; CH3_3 [label="CH₃", pos="0,-5.4!"];

// Draw bonds edge [style=solid, color="#202124"]; N -- C1; N -- H1; N -- H2; C1 -- C2 [style=double]; C2 -- C3; C3 -- C4 [style=double]; C4 -- C5; C5 -- C6 [style=double]; C6 -- C1; C2 -- Cl; C4 -- Ct; Ct -- CH3_1; Ct -- CH3_2; Ct -- CH3_3;

// Annotations for vibrational modes node [shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=9]; V_NH [label="N-H Stretch\n3450 cm⁻¹", pos="-1.8,2.5!"]; V_ArCH [label="Aromatic C-H Stretch\n>3000 cm⁻¹", pos="2.8,-1.4!"]; V_tBuCH [label="tert-Butyl C-H Stretch\n<3000 cm⁻¹", pos="2.8,-4.8!"]; V_ArCC [label="Aromatic C=C Stretch\n1600-1450 cm⁻¹", pos="-3.2,-1.4!"]; V_CN [label="C-N Stretch\n1300 cm⁻¹", pos="-2.2,0.8!"]; V_CCl [label="C-Cl Stretch\n850-550 cm⁻¹", pos="-3.8,0!"];

// Invisible edges for positioning annotations edge [style=invis]; N -- V_NH; C5 -- V_ArCH; Ct -- V_tBuCH; C3 -- V_ArCC; C1 -- V_CN; Cl -- V_CCl; } Caption: Key molecular vibrations of this compound.

Conclusion

FTIR spectroscopy, particularly with an ATR accessory, provides a fast, reliable, and straightforward method for the functional group analysis of this compound. By identifying the characteristic vibrational bands for the primary amine, aromatic ring, tert-butyl, and chloro groups, researchers can confidently verify the molecular structure of this important chemical intermediate. This protocol and spectral interpretation guide serves as a robust starting point for integrating FTIR analysis into quality control and research workflows.

References

  • Aleksashkin, et al. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. MDPI. Available at: [Link]

  • American Chemical Society. ACS Research Data Guidelines. ACS Publications. Available at: [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]

  • Gee, A., & Gee, A. (2012). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Department of Physics, Chemistry, Paliwal (P.G.) College, Shikohabad. Available at: [Link]

  • Nandiyanto, A. B. D., & Rahmat, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Available at: [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Available at: [Link]

  • Krishnakumar, V., & John Xavier, R. (2004). Vibrational spectra and assignments of 2, 5-dichloroaniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Available at: [Link]

  • Islam, M. S., & Roy, B. (2012). Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method. Bangladesh Journal of Scientific and Industrial Research.
  • Honda, M., Fujii, A., Fujimaki, E., Ebata, T., & Mikami, N. (2003). NH Stretching Vibrations of Jet-Cooled Aniline and Its Derivatives in the Neutral and Cationic Ground States. The Journal of Physical Chemistry A. Available at: [Link]

  • Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Available at: [Link]

  • Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Available at: [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • NIST. (n.d.). Aniline, 2-tert-butyl-4-chloro-. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. (n.d.). FTIR Spectrum of Aniline Monomer. Available at: [Link]

  • Arslan, H., et al. (2008). FT-IR spectrum of tert-butyl.... ResearchGate. Available at: [Link]

  • Arjunan, V., et al. (2012). Fourier transform infrared and FT-Raman spectral analysis and ab initio calculations for 4-chloro-2-methylaniline and 4-chloro-3-methylaniline. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. Available at: [Link]

  • Di Foggia, M., et al. (2013). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Molecular Physics.
  • Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

  • ResearchGate. (2024). FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. Available at: [Link]

  • PubChem. (n.d.). 4-Tert-Butylaniline. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectrum showing C-Cl stretching and O-H stretching. Available at: [Link]

  • IUPAC. (2021). Infrared spectroscopy (08618). The IUPAC Compendium of Chemical Terminology. Available at: [Link]

  • Lancashire, R. J. (2000). The IR Spectrum of 4-chloroaniline. The University of the West Indies, Mona. Available at: [Link]

  • IUPAC. (n.d.). International Union of Pure and Applied Chemistry. Available at: [Link]

  • American Chemical Society. (n.d.). ACS Research Data Guidelines. Available at: [Link]

  • Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. Available at: [Link]

  • Morton, S. M., et al. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of the 4-chloroaniline single crystal. Available at: [Link]

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Application Note: Molecular Weight Determination of 4-(Tert-Butyl)-2-Chloroaniline by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This application note provides a detailed protocol for the accurate determination of the molecular weight of 4-(tert-butyl)-2-chloroaniline using mass spectrometry. The methodology emphasizes the use of Electron Ionization (EI) as the primary ionization technique, which is well-suited for the analysis of relatively volatile and thermally stable small organic molecules. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a comprehensive workflow from sample preparation to data interpretation, ensuring scientific integrity and reproducibility.

Introduction

This compound is an important chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Accurate determination of its molecular weight is a critical first step in its characterization, confirming identity and purity. Mass spectrometry is a powerful analytical technique that provides precise molecular weight information and structural insights through the analysis of fragmentation patterns.[1] This note details a robust protocol for the analysis of this compound, focusing on achieving high-quality, reproducible results.

The choice of Electron Ionization (EI) is predicated on its ability to generate a distinct molecular ion peak and a reproducible fragmentation pattern, which can be used for structural elucidation and library matching.[1][2] While EI can sometimes lead to extensive fragmentation, for aromatic compounds like this compound, the stable aromatic ring often results in a sufficiently intense molecular ion peak for unambiguous identification.[3]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Chemical Formula C₁₀H₁₄ClN[4][5][6][7][8][9]
Molecular Weight 183.68 g/mol [4][5][6][7][9]
CAS Number 42265-67-8[4][6][7]
Boiling Point 246.9 °C at 760 mmHg[8]
Appearance Colorless to light brown low melting solid[4]
LogP 3.80[8]

Experimental Workflow

The overall experimental workflow is designed for efficiency and accuracy, from initial sample handling to final data analysis.

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Sample_Acquisition Acquire this compound sample Solvent_Selection Select appropriate volatile solvent (e.g., Methanol, Acetonitrile) Sample_Acquisition->Solvent_Selection Solution_Prep Prepare a dilute solution (e.g., 1-10 µg/mL) Solvent_Selection->Solution_Prep MS_Setup Instrument Calibration & Tuning Solution_Prep->MS_Setup Sample_Introduction Direct Infusion or GC Inlet MS_Setup->Sample_Introduction Ionization Electron Ionization (EI) at 70 eV Sample_Introduction->Ionization Mass_Analysis Scan m/z range (e.g., 50-300 Da) Ionization->Mass_Analysis Data_Acquisition Acquire Mass Spectrum Mass_Analysis->Data_Acquisition Molecular_Ion Identify Molecular Ion Peak (M⁺) Data_Acquisition->Molecular_Ion Isotopic_Pattern Analyze Isotopic Pattern for Chlorine Molecular_Ion->Isotopic_Pattern Fragmentation Examine Fragmentation Pattern Isotopic_Pattern->Fragmentation Confirmation Confirm Molecular Weight Fragmentation->Confirmation

Figure 1: Experimental workflow for the mass spectrometric analysis of this compound.

Detailed Experimental Protocol

4.1. Materials and Reagents

  • Analyte: this compound (purity ≥ 95%)

  • Solvent: HPLC-grade methanol or acetonitrile

  • Equipment:

    • Analytical balance

    • Volumetric flasks and pipettes

    • Vortex mixer

    • Mass spectrometer with an Electron Ionization (EI) source (e.g., GC-MS or a direct insertion probe system)

4.2. Safety Precautions

This compound is harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[8][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[11] All handling should be performed in a well-ventilated fume hood.[8]

4.3. Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol to obtain a final concentration of 10 µg/mL. This concentration is a good starting point and may be adjusted based on instrument sensitivity.

4.4. Mass Spectrometer Configuration

The following settings are recommended for a standard quadrupole or time-of-flight mass spectrometer equipped with an EI source.

ParameterRecommended SettingRationale
Ionization Mode Electron Ionization (EI)Provides characteristic fragmentation and a searchable library spectrum.[1]
Electron Energy 70 eVStandard energy for EI, ensuring reproducible fragmentation and allowing for library comparison.[2][12]
Ion Source Temp. 200-250 °CSufficient to maintain the analyte in the gas phase without thermal degradation.
Mass Range m/z 50 - 300Covers the expected molecular ion and major fragments.
Scan Speed 1-2 scans/secondAdequate for resolving chromatographic peaks if using GC-MS.
Sample Introduction Direct Infusion or GCDirect infusion is suitable for pure samples, while GC provides separation for complex mixtures.

4.5. Data Acquisition

  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure mass accuracy.

  • Blank Injection: Inject a solvent blank (methanol) to check for background contamination.

  • Sample Analysis: Introduce the prepared working solution into the mass spectrometer. Acquire data for a sufficient duration to obtain a stable signal and a representative mass spectrum.

Data Analysis and Interpretation

5.1. Molecular Ion Peak Identification

The primary objective is to identify the molecular ion peak (M⁺). For this compound (C₁₀H₁₄ClN), the monoisotopic molecular weight is approximately 183.08 g/mol .[8] The mass spectrum should exhibit a peak at m/z 183.

5.2. Isotopic Pattern Analysis

A key confirmatory feature for chlorine-containing compounds is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in a characteristic M⁺ and M+2 peak pattern with an intensity ratio of approximately 3:1. Therefore, the spectrum should show a peak at m/z 183 (C₁₀H₁₄³⁵ClN) and a smaller peak at m/z 185 (C₁₀H₁₄³⁷ClN) with roughly one-third the intensity.

5.3. Fragmentation Pattern Analysis

Electron ionization will cause the molecular ion to fragment into smaller, characteristic ions.[13] For this compound, the fragmentation is influenced by the tert-butyl group, the aniline moiety, and the chlorine atom.

  • Loss of a Methyl Group (-CH₃): A common fragmentation pathway for tert-butyl groups is the loss of a methyl radical, leading to a stable tertiary carbocation. This would result in a fragment ion at m/z 168 (M-15). This is often a prominent peak in the mass spectra of tert-butyl substituted aromatic compounds.[14][15]

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the aromatic ring can occur.[3]

  • Other Fragments: Other potential fragments may arise from the cleavage of the aromatic ring or loss of the chlorine atom or amino group, though these are typically less favored.

Expected m/z Values:

m/z ValueIdentityNotes
183/185[M]⁺Molecular ion peak with characteristic 3:1 isotopic pattern for chlorine.
168/170[M-CH₃]⁺Loss of a methyl group from the tert-butyl moiety. This is expected to be a significant fragment.
Other fragmentsFurther fragmentation may lead to smaller ions, providing additional structural information.

Trustworthiness and Self-Validation

To ensure the validity of the results, the following checks should be performed:

  • Mass Accuracy: The measured m/z of the molecular ion should be within the specified mass accuracy of the instrument. High-resolution mass spectrometry can provide elemental composition confirmation.[16]

  • Isotopic Pattern: The observed isotopic pattern for the molecular ion and any chlorine-containing fragments must match the theoretical distribution for a monochlorinated compound.

  • Reproducibility: Repeated injections of the same sample should yield consistent mass spectra.

  • Reference Standard: If available, analysis of a certified reference standard of this compound will provide the ultimate confirmation of the method's accuracy.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the molecular weight determination of this compound using mass spectrometry with electron ionization. By following the detailed steps for sample preparation, instrument setup, and data analysis, researchers can confidently and accurately characterize this important chemical intermediate. The emphasis on understanding the underlying principles of ionization and fragmentation, coupled with self-validating checks, ensures the generation of high-quality, reliable data essential for research and development activities.

References

  • Cheméo. Chemical Properties of Aniline, 4-tert-butyl-2-chloro- (CAS 42265-67-8). [Link]

  • Chemsrc. This compound | CAS#:42265-67-8. [Link]

  • Pharmaffiliates. 2-(tert-Butyl)-4-chloroaniline. [Link]

  • ACS Publications. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]

  • Bol.com. Electron Ionization Mass Spectrometry of Halogenated Anilines. [Link]

  • PubChem. 2-Tert-butyl-4-chloroaniline. [Link]

  • Research and Reviews. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. Electron ionization (EI) mass spectrum of halogenated analogues of methyl triclosan in SPMD extracts. [Link]

  • Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]

  • Cooperative Institute for Research in Environmental Sciences. Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. [Link]

  • University of Arizona. Interpretation of mass spectra. [Link]

  • University of California, Irvine. Mass Spectrometry: Fragmentation. [Link]

  • NIST WebBook. 4-tert-Butyl-2-chlorophenol. [Link]

  • PubChem. 4-tert-Butylaniline. [Link]

  • YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

  • NIST WebBook. 4-t-Butylbenzeneamine. [Link]

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A Stability-Indicating HPLC Method for the Purity Analysis of 4-(Tert-Butyl)-2-Chloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a detailed, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 4-(Tert-Butyl)-2-Chloroaniline. As a key intermediate in the synthesis of pharmaceuticals and specialty chemicals, rigorous quality control is imperative.[1] This document provides a comprehensive protocol, from method development rationale to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3] The causality behind the selection of chromatographic parameters is explained, and protocols for forced degradation studies are detailed to ensure the method's specificity. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Scientific Rationale

This compound is an aromatic amine whose purity is critical for the safety and efficacy of downstream products.[1] The presence of process-related impurities or degradation products can have significant consequences, making a reliable analytical method for purity assessment essential.[4][5] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and precision.[6][7]

The objective of this work was to develop and validate a stability-indicating HPLC method. A method is deemed "stability-indicating" only when it can unequivocally separate the active pharmaceutical ingredient (API) or key intermediate from its potential degradation products and process impurities.[8][9] To achieve this, we employed forced degradation studies, subjecting the analyte to harsh conditions to generate potential degradants and prove the method's specificity.[10][11][12]

Physicochemical Properties of the Analyte

Understanding the analyte's properties is the foundation of logical method development.

PropertyValueJustification for HPLC Method
Molecular Formula C₁₀H₁₄ClN-
Molecular Weight 183.68 g/mol [13][14]Suitable for standard RP-HPLC analysis.
Structure Aniline ring with chloro and tert-butyl substituents.The aromatic ring provides a strong chromophore for UV detection. The non-polar tert-butyl group enhances retention on a reversed-phase column.
Predicted pKa 2.98 ± 0.10[13][15]The compound is a weak base. To ensure consistent retention and sharp peak shape, the mobile phase pH must be controlled to keep the analyte in a single ionic form (protonated).
Solubility Soluble in organic solvents (e.g., Methanol, Acetonitrile); limited solubility in water.[16]Dictates the choice of sample diluent and compatibility with reversed-phase mobile phases.

HPLC Method Development and Optimization

The selection of each chromatographic parameter was driven by the physicochemical properties of this compound to build a scientifically sound and robust method.

Causality of Experimental Choices
  • Mode of Chromatography: Reversed-Phase HPLC (RP-HPLC) was selected. This is the logical choice for a molecule of moderate polarity and hydrophobicity, allowing for effective separation based on hydrophobic interactions between the analyte and the stationary phase.[9]

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and was chosen for its strong hydrophobic retention capabilities, which are ideal for retaining the tert-butyl and aromatic moieties of the analyte. A column with end-capping is recommended to minimize peak tailing from the interaction of the basic amine group with residual acidic silanols on the silica surface.

  • Mobile Phase:

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity (leading to lower backpressure) and lower UV cutoff, which generally provides a better signal-to-noise ratio.

    • Aqueous Phase & pH Control: Given the analyte's pKa of ~2.98, operating at a pH below this value ensures the aniline group is consistently protonated (as -NH₃⁺).[13] This protonated form minimizes peak tailing and provides stable retention. A phosphate buffer at pH 3.0 was selected.

    • Elution Mode: A gradient elution was developed. For a purity method, a gradient is superior to an isocratic elution as it provides the necessary peak capacity to resolve impurities with a wide range of polarities, from early-eluting polar compounds to late-eluting non-polar species, within a reasonable runtime.[17]

  • Detection Wavelength: Based on the chloroaniline chromophore, a detection wavelength of 239 nm was selected. This wavelength offers a good balance of sensitivity for the parent compound and its likely degradation products, which are expected to retain similar chromophores.[18][19] A photodiode array (PDA) detector is highly recommended to assess peak purity across the entire spectrum.

Optimized Chromatographic Conditions

The following table summarizes the final, optimized parameters for the analysis.

ParameterCondition
Instrument HPLC System with Gradient Pump and PDA/UV Detector
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 239 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Experimental Protocols

Reagents and Standard Preparation
  • Reagents: Acetonitrile (HPLC Grade), Water (HPLC or Milli-Q), Potassium Phosphate Monobasic, Phosphoric Acid (85%).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution (0.1 mg/mL): Prepare the test sample in the same manner as the Working Standard Solution.

Forced Degradation (Stress Testing) Protocol

The goal is to achieve 5-20% degradation of the active substance.[10] All stressed samples should be diluted to the working standard concentration (0.1 mg/mL) before injection.

  • Acid Hydrolysis:

    • To 1 mL of the Standard Stock Solution, add 1 mL of 1 M HCl.

    • Heat at 80°C for 4 hours.

    • Cool to room temperature and neutralize with 1 mL of 1 M NaOH.

    • Dilute to a final volume of 10 mL with diluent.

  • Base Hydrolysis:

    • To 1 mL of the Standard Stock Solution, add 1 mL of 1 M NaOH.

    • Heat at 80°C for 2 hours.

    • Cool to room temperature and neutralize with 1 mL of 1 M HCl.

    • Dilute to a final volume of 10 mL with diluent.

  • Oxidative Degradation:

    • To 1 mL of the Standard Stock Solution, add 1 mL of 6% Hydrogen Peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a final volume of 10 mL with diluent.

  • Thermal Degradation:

    • Accurately weigh ~10 mg of the solid compound into a watch glass.

    • Place in a hot air oven at 105°C for 48 hours.

    • Cool, weigh the sample, and prepare a 0.1 mg/mL solution for analysis.

  • Photolytic Degradation:

    • Expose a thin layer of the solid compound and a 0.1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Prepare the solid sample to 0.1 mg/mL for analysis. Analyze the solution directly. A control sample should be stored under the same conditions but protected from light.

Method Validation Protocol (ICH Q2(R1))

The developed method must be validated to demonstrate its suitability for its intended purpose.[2][20]

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Dev Initial Method Development Stress Forced Degradation (ICH Q1A/Q1B) Dev->Stress Optimize Method Optimization Stress->Optimize Specificity Specificity & Peak Purity Optimize->Specificity Final Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for Stability-Indicating Method Development and Validation.

Validation Parameters and Acceptance Criteria
ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, standard, and forced degradation samples. Use PDA to assess peak purity.No interference at the analyte RT. Peak purity index > 0.999. Degradation products are well-resolved from the main peak (Resolution > 2.0).
Linearity Analyze five concentrations from LOQ to 150% of the working concentration (e.g., 0.005 to 0.15 mg/mL).Correlation coefficient (R²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.Typically 80% to 120% of the test concentration for an assay.
Accuracy Analyze samples spiked with the reference standard at three levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Six replicate preparations at 100% concentration. Intermediate: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Determined at a signal-to-noise ratio of 3:1.To be determined experimentally.
Limit of Quantitation (LOQ) Determined at a signal-to-noise ratio of 10:1. The LOQ concentration must be precise and accurate.RSD ≤ 10.0% at the LOQ concentration.
Robustness Vary key parameters: Flow Rate (±0.1 mL/min), Column Temp (±5°C), Mobile Phase pH (±0.2).System suitability parameters (e.g., tailing factor, theoretical plates) remain within limits. Retention time shifts are acceptable if resolution is maintained.

Data Visualization and System Suitability

HPLC_System MobilePhase Mobile Phase (A+B) Pump Gradient Pump MobilePhase->Pump Injector Autosampler Pump->Injector Column C18 Column (Heated) Injector->Column Detector PDA Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem

Caption: Logical relationship of the HPLC system components.

System Suitability Testing (SST)

Before sample analysis, a system suitability standard (Working Standard Solution, 0.1 mg/mL) must be injected five times. The results must meet the following criteria to ensure the system is performing adequately.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates > 2000
RSD of Peak Areas ≤ 2.0% for 5 replicate injections
RSD of Retention Times ≤ 1.0% for 5 replicate injections

Conclusion

The RP-HPLC method detailed in this application note is specific, linear, accurate, precise, and robust for the purity analysis of this compound. Forced degradation studies confirmed its stability-indicating capability, demonstrating effective separation of the parent peak from all generated degradation products. This method is suitable for routine quality control and stability testing in regulated environments.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Forced degradation as an integral part of HPLC stability-indicating method development . ResearchGate. [Link]

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  • A Review on HPLC Method Development and Validation in Forced Degradation Studies . ijarsct. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. [Link]

  • Quality Guidelines - ICH . International Council for Harmonisation. [Link]

  • Method Development & Forced Degradation . J-STAR Research. [Link]

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  • HPLC determination of chlorhexidine gluconate and p-chloroaniline in topical ointment . PubMed. [Link]

  • Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin Solution . Scirp.org. [Link]

  • This compound | CAS#:42265-67-8 . Chemsrc. [Link]

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW . IJPSR. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices . LCGC International. [Link]

  • Stability Indicating HPLC Method Development –A Review . IJTSRD. [Link]

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  • (PDF) Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants . ResearchGate. [Link]

  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with . Sultan Qaboos University Journal For Science. [Link]

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  • 2-Tert-butyl-4-chloroaniline | C10H14ClN | CID 517510 . PubChem - NIH. [Link]

  • (PDF) Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations . ResearchGate. [Link]

  • 4-Chloroaniline | ClC6H4NH2 | CID 7812 . PubChem. [Link]

  • Importance of controlling the 4- Chloroaniline impurity in Chlorhexidine active pharmaceutical ingredient and gel product . PQM+. [Link]

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The Role of Substituted Chloroanilines in Modern Agrochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

This document provides a detailed exploration of the application of substituted chloroanilines in the manufacturing of pesticides. It addresses a specific inquiry regarding 4-(tert-butyl)-2-chloroaniline and expands to the broader, more industrially relevant applications of its structural analog, 4-chloroaniline. This guide is designed to offer both a corrective overview and a practical, in-depth technical resource for professionals in the field of agrochemical synthesis.

Initial Assessment: The Case of this compound

Initial investigations into the direct application of this compound as a precursor for major commercial pesticides, including the organophosphate nematicide fenamiphos, have shown no substantial evidence in publicly available scientific literature and patent databases. While this molecule is a functionalized aniline and theoretically could serve as a synthon, it is not a recognized starting material for the synthesis of fenamiphos or other widely used agrochemicals. The established industrial synthesis of fenamiphos proceeds through the condensation of 3-methyl-4-(methylthio)phenol with ethyl isopropylphosphoramidate.

This highlights a critical aspect of industrial chemical synthesis: the selection of starting materials is dictated not only by chemical possibility but also by factors such as cost, availability, reaction efficiency, and the impurity profile of the final product.

While this compound itself does not have a well-documented role in pesticide manufacturing, the broader class of chloroanilines is of paramount importance. Specifically, 4-chloroaniline (p-chloroaniline) is a key building block for a range of modern and effective pesticides. The remainder of this guide will focus on the application of this crucial intermediate.

4-Chloroaniline: A Cornerstone Intermediate in Pesticide Synthesis

4-Chloroaniline is an organochlorine compound that serves as a precursor in the industrial production of various pesticides, drugs, and dyestuffs.[1] In the agrochemical sector, it is integral to the synthesis of several classes of active ingredients, including strobilurin fungicides, urea herbicides, and organophosphate insecticides.[1]

Key Pesticides Derived from 4-Chloroaniline:

  • Pyraclostrobin: A broad-spectrum strobilurin fungicide.

  • Monolinuron: A selective herbicide for use in various crops.[2]

  • Anilofos: An organophosphate herbicide.

  • Chlorphthalim: An insecticide.

The presence of the 4-chlorophenyl moiety in these molecules is often crucial for their biological activity and metabolic stability.

Application in Fungicide Manufacturing: The Synthesis of Pyraclostrobin

Pyraclostrobin is a highly effective fungicide that inhibits mitochondrial respiration in fungi. Its synthesis is a multi-step process where 4-chloroaniline is a fundamental starting material.[3][4]

Synthesis Pathway Overview

The industrial synthesis of pyraclostrobin typically begins with the conversion of 4-chloroaniline to a pyrazole derivative, which is then further functionalized and coupled with another aromatic fragment. The general workflow is outlined below.

G cluster_0 Part 1: Pyrazole Ring Formation cluster_1 Part 2: Side Chain Synthesis & Coupling cluster_2 Part 3: Final Functionalization 4-Chloroaniline 4-Chloroaniline p-Chlorophenylhydrazine HCl p-Chlorophenylhydrazine HCl 4-Chloroaniline->p-Chlorophenylhydrazine HCl Diazotization & Reduction 4-Chloroaniline->p-Chlorophenylhydrazine HCl 1-(4-chlorophenyl)-3-pyrazolone 1-(4-chlorophenyl)-3-pyrazolone p-Chlorophenylhydrazine HCl->1-(4-chlorophenyl)-3-pyrazolone Cyclization with a ß-ketoester p-Chlorophenylhydrazine HCl->1-(4-chlorophenyl)-3-pyrazolone Pyraclostrobin Precursor Pyraclostrobin Precursor 1-(4-chlorophenyl)-3-pyrazolone->Pyraclostrobin Precursor Etherification with o-Nitrobenzyl bromide 1-(4-chlorophenyl)-3-pyrazolone->Pyraclostrobin Precursor o-Nitrotoluene o-Nitrotoluene o-Nitrobenzyl bromide o-Nitrobenzyl bromide o-Nitrotoluene->o-Nitrobenzyl bromide Bromination Pyraclostrobin Pyraclostrobin Pyraclostrobin Precursor->Pyraclostrobin Reduction, Esterification, & Methylation Pyraclostrobin Precursor->Pyraclostrobin

Caption: General synthesis workflow for Pyraclostrobin from 4-Chloroaniline.

Detailed Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-3-pyrazolone

This protocol outlines the initial critical steps in pyraclostrobin synthesis, starting from 4-chloroaniline.

Materials and Reagents:

  • 4-Chloroaniline (99% purity)

  • Concentrated Hydrochloric Acid (37%)

  • Sodium Nitrite (NaNO₂)

  • Sodium Sulfite (Na₂SO₃)

  • Diethyl malonate or a suitable β-ketoester

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Toluene

  • Ice

Protocol:

Step 1: Diazotization of 4-Chloroaniline

  • In a jacketed glass reactor, prepare a solution of 4-chloroaniline in concentrated hydrochloric acid and water at a temperature of 0-5°C with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test.

  • Stir the reaction mixture for an additional 30 minutes at 0-5°C to ensure complete diazotization.

Causality Explanation: The reaction is conducted at low temperatures to prevent the unstable diazonium salt from decomposing.

Step 2: Reduction to p-Chlorophenylhydrazine Hydrochloride

  • In a separate reactor, prepare a solution of sodium sulfite in water.

  • Slowly add the diazonium salt solution from Step 1 to the sodium sulfite solution, maintaining the temperature between 50-80°C.[3]

  • After the addition is complete, heat the mixture to 60-90°C and add hydrochloric acid to facilitate the formation of the hydrochloride salt.

  • Cool the mixture and collect the precipitated p-chlorophenylhydrazine hydrochloride by filtration. Wash with cold water and dry under vacuum.

Causality Explanation: Sodium sulfite acts as a reducing agent to convert the diazonium salt to the corresponding hydrazine. The subsequent addition of HCl ensures the precipitation of the more stable hydrochloride salt.

Step 3: Cyclization to 1-(4-chlorophenyl)-3-pyrazolone

  • In a suitable reactor, dissolve the p-chlorophenylhydrazine hydrochloride in a solvent such as ethanol or toluene.

  • Add diethyl malonate (or another suitable β-ketoester) to the solution.

  • Heat the mixture to reflux and add a base (e.g., sodium hydroxide) to catalyze the cyclization reaction.

  • Continue refluxing for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture, acidify to precipitate the product, and collect the 1-(4-chlorophenyl)-3-pyrazolone by filtration.

  • The crude product can be purified by recrystallization.

Causality Explanation: The hydrazine undergoes a condensation reaction with the β-ketoester, followed by an intramolecular cyclization to form the stable pyrazolone ring, which is the core structure of this intermediate.

Quantitative Data:

StepProductTypical YieldPurity (by HPLC)
1 & 2p-Chlorophenylhydrazine HCl85-92%>98%
31-(4-chlorophenyl)-3-pyrazolone80-90%>97%

Application in Herbicide Manufacturing: The Synthesis of Monolinuron

Monolinuron is a urea-based herbicide that acts by inhibiting photosynthesis. Its synthesis is a more direct process involving 4-chloroaniline.

Synthesis Pathway Overview

The synthesis of monolinuron involves the reaction of 4-chloroaniline with a suitable isocyanate precursor.

G 4-Chloroaniline 4-Chloroaniline Monolinuron Monolinuron 4-Chloroaniline->Monolinuron Reaction with N-methoxy-N-methylcarbamoyl chloride

Sources

The Strategic Utility of 4-(tert-butyl)-2-chloroaniline in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Value of a Substituted Aniline

In the landscape of medicinal chemistry and pharmaceutical development, the selection of a starting material is a decision of paramount strategic importance. The inherent structural and electronic properties of a precursor molecule dictate the feasible synthetic routes and ultimately influence the pharmacological profile of the final active pharmaceutical ingredient (API). 4-(tert-butyl)-2-chloroaniline is a deceptively simple molecule that offers a rich platform for the construction of complex molecular architectures. Its utility stems from a combination of features: a nucleophilic amino group, a sterically demanding tert-butyl group that can modulate solubility and protein binding, and a strategically positioned chlorine atom that serves as a versatile handle for cross-coupling reactions.

This guide provides an in-depth exploration of this compound as a precursor, moving beyond simple reaction schemes to elucidate the underlying principles and provide robust, field-proven protocols. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to empower researchers in their synthetic endeavors. The reliable supply of high-purity specialty anilines, such as 2-tert-butylaniline and its chlorinated counterpart, is vital for pharmaceutical manufacturers who must adhere to stringent quality control and regulatory standards.[1][2] The intricate multi-step synthesis of many drugs requires intermediates that are consistent in their composition and reactivity, a role that this compound capably fulfills.[1]

Core Synthetic Transformations

The synthetic versatility of this compound is primarily exploited through three key reaction classes: N-acylation to form amides, Buchwald-Hartwig amination for C-N bond formation, and Suzuki-Miyaura coupling for C-C bond formation. Each of these transformations provides a pathway to a diverse array of pharmaceutical scaffolds.

N-Acylation: The Gateway to Amide-Containing Bioactive Molecules

The formation of an amide bond is one of the most fundamental and frequently employed reactions in pharmaceutical synthesis.[3][4] The amino group of this compound serves as a potent nucleophile for the synthesis of a wide range of substituted amides, which are prevalent in numerous drug classes, including anticonvulsants and anti-inflammatory agents.[5][6]

N-acylation typically proceeds via a nucleophilic acyl substitution mechanism.[7] The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). This is followed by the elimination of a leaving group (e.g., chloride), often facilitated by a base to neutralize the generated acid and drive the reaction to completion.[7]

Materials:

  • This compound

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Pyridine)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in the chosen anhydrous solvent (concentration range: 0.1-0.5 M).

  • Base Addition: Add the tertiary amine base (1.1-1.5 eq.) to the solution and stir for 10-15 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.[7]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction with reactive acylating agents like acyl chlorides.

  • Acylating Agent Addition: Slowly add the acylating agent (1.0-1.2 eq.), either neat or dissolved in a small amount of the reaction solvent, dropwise to the cooled mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[7]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the desired N-acylated product.

Data Presentation: Representative N-Acylation Reactions

Acylating AgentProductTypical Yield (%)Notes
Acetyl ChlorideN-(4-(tert-butyl)-2-chlorophenyl)acetamide>90A standard reaction for introducing an acetyl group.
Benzoyl ChlorideN-(4-(tert-butyl)-2-chlorophenyl)benzamide>85Forms a key benzamide scaffold.
Chloroacetyl ChlorideN-(4-(tert-butyl)-2-chlorophenyl)-2-chloroacetamide>80The product contains a reactive handle for further functionalization.

Workflow Visualization: N-Acylation

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound and base in anhydrous solvent cool Cool to 0 °C start->cool add_acyl Add Acylating Agent cool->add_acyl monitor Stir and Monitor by TLC add_acyl->monitor quench Quench with NaHCO₃ monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography/Recrystallization) dry->purify end end purify->end Final Product

Caption: N-Acylation Experimental Workflow.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[8] This reaction allows for the coupling of amines with aryl halides, a transformation that is often challenging to achieve through classical methods.[8] For this compound, the chloro-substituent can be replaced with a variety of nitrogen-containing groups, significantly expanding the accessible chemical space.

The catalytic cycle of the Buchwald-Hartwig amination generally involves:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl chloride (this compound) to form a Pd(II) species.[9]

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center, followed by deprotonation by a base to form a palladium amido complex.[10]

  • Reductive Elimination: The final C-N bond is formed through reductive elimination, regenerating the Pd(0) catalyst and releasing the arylated amine product.[8][9]

The choice of ligand for the palladium catalyst is critical and can influence the reaction's scope and efficiency, especially for less reactive aryl chlorides.[10]

Materials:

  • Aryl halide (e.g., 4-chloroanisole)

  • This compound

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., tBu₃P·HBF₄)

  • Strong base (e.g., Sodium tert-butoxide (NaOtBu))

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask or a vial in a glovebox, add the aryl halide (1.05 eq.), this compound (1.0 eq.), the palladium catalyst (e.g., 1 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 2 mol% tBu₃P·HBF₄), and the base (e.g., 2.2 eq. NaOtBu).[11]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting materials are consumed.

  • Cooling and Filtration: Cool the reaction to room temperature and dilute with an organic solvent (e.g., dichloromethane or ethyl acetate). Filter the mixture through a pad of Celite to remove inorganic salts.[11]

  • Work-up: Concentrate the filtrate under reduced pressure. The residue can be taken up in an organic solvent and washed with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.[11]

Workflow Visualization: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Aryl Halide, Aniline, Pd Catalyst, Ligand, and Base add_solvent Add Degassed Solvent start->add_solvent heat Heat to 80-110 °C add_solvent->heat monitor Monitor by TLC/GC-MS heat->monitor cool_filter Cool and Filter through Celite monitor->cool_filter extract Aqueous Work-up cool_filter->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end end purify->end Final Product

Caption: Buchwald-Hartwig Amination Workflow.

Suzuki-Miyaura Coupling: Architecting Biaryl Structures

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[12] This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.[13] The chlorine atom of this compound provides a convenient attachment point for various aryl and heteroaryl groups via this powerful transformation.

The Suzuki-Miyaura coupling reaction, catalyzed by a palladium complex, involves three key steps:[14]

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium center in the presence of a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

While aryl chlorides are generally less reactive than bromides or iodides, appropriate selection of the palladium catalyst, ligand, and reaction conditions can achieve high yields.[13]

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., XPhos, SPhos, tricyclohexylphosphine)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Dioxane/water, Toluene/water, DMF)

Procedure:

  • Reaction Setup: In a microwave vial or Schlenk flask, combine this compound (1.0 eq.), the boronic acid/ester (1.5-2.0 eq.), the palladium catalyst (e.g., 0.2 eq. Pd₂(dba)₃), the ligand (e.g., 0.8 eq. tricyclohexylphosphine), and the base (e.g., 3.0 eq. K₃PO₄).[15]

  • Solvent Addition: Add the solvent system to the reaction vessel.

  • Degassing: Degas the mixture by bubbling with an inert gas or by the freeze-pump-thaw method.

  • Heating: Heat the reaction mixture to the required temperature (e.g., 100-135 °C), either conventionally or using a microwave reactor.[15]

  • Reaction Monitoring: Monitor the reaction's progress using TLC or LC-MS.

  • Work-up: After cooling, filter the reaction mixture and concentrate the filtrate. Dissolve the residue in an organic solvent and wash with water and brine.

  • Purification: Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent in vacuo. Purify the resulting crude material by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Partners

Boronic Acid/EsterProductTypical Yield (%)Notes
Phenylboronic acid2-Amino-5-(tert-butyl)-1,1'-biphenylModerate to HighForms a foundational biphenyl structure.
4-Methoxyphenylboronic acid2-Amino-5-(tert-butyl)-4'-methoxy-1,1'-biphenylModerate to HighIntroduces an electron-donating group.
Pyridine-3-boronic acid3-(2-Amino-5-(tert-butyl)phenyl)pyridineModerateCreates a key heteroaromatic biaryl linkage.

Conclusion

This compound is a valuable and versatile precursor in the synthesis of pharmaceutical compounds. Its strategic combination of a nucleophilic amine, a sterically influential tert-butyl group, and a reactive chlorine atom allows for the efficient construction of diverse and complex molecular frameworks through well-established synthetic transformations. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the full potential of this important building block in their pursuit of novel therapeutic agents. The continued importance of such chemical intermediates underscores the need for reliable, high-quality sourcing to support innovation in the pharmaceutical industry.[16]

References

  • Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. ResearchGate. [Link]

  • The Suzuki Reaction. Williams College. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • 4-Chloroaniline: A Crucial Intermediate for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of Amides. Chemistry LibreTexts. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Organic Chemistry Data. [Link]

  • Catalytic Approaches to the Synthesis of Amide Bonds. CORE. [Link]

  • Amide synthesis by transamidation. Organic Chemistry Portal. [Link]

  • Synthesis of aromatic amides from aniline and triethylamine derivatives. ResearchGate. [Link]

  • 2-Chloroaniline: A Cornerstone in Pharmaceutical Synthesis and Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. ACS Publications. [Link]

  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. University of York. [Link]

  • Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press. [Link]

  • Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

  • Applications of 2-tert-Butylaniline in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

  • Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. PubMed. [Link]

  • Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. ResearchGate. [Link]

  • Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines. MDPI. [Link]

  • Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. MDPI. [Link]

  • Synthesis and anticonvulsant activity of 4-(2-(2,6-dimethylphenylamino)-2-oxoethylamino)-N-(substituted)butanamides: a pharmacophoric hybrid approach. PubMed. [Link]

  • Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities. PubMed. [Link]

  • 4-Chloroaniline (CICADS 48, 2003). Inchem.org. [Link]

  • Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(Tert-Butyl)-2-Chloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(tert-Butyl)-2-Chloroaniline (CAS 42265-67-8). This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and improve the yield and purity of this valuable synthetic intermediate. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction: The Challenge of Synthesizing this compound

This compound is a crucial building block in the development of pharmaceuticals and functional materials.[1] Its synthesis, however, is often plagued by issues of low yield and the formation of difficult-to-separate impurities. The primary challenge lies in achieving regioselective chlorination at the C2 position of the aniline ring, which is highly activated by both the amino and the tert-butyl groups. This guide provides a structured approach to overcoming these common hurdles.

Section 1: Understanding the Core Synthetic Pathways

Two principal synthetic routes are commonly employed. The choice between them often depends on the available starting materials, scalability, and the specific impurity profile that can be tolerated.

  • Route A: Direct Electrophilic Chlorination. This pathway begins with 4-tert-butylaniline and introduces the chlorine atom via an electrophilic aromatic substitution reaction. While seemingly direct, this route is prone to poor regioselectivity.

  • Route B: Nitro-Intermediate Reduction. This route starts from 4-tert-butylchlorobenzene. A nitro group is introduced and then subsequently reduced to the amine. This multi-step approach often provides better control over isomer formation.

Synthetic_Pathways cluster_A Route A: Direct Chlorination cluster_B Route B: Nitro-Intermediate Reduction A_start 4-tert-Butylaniline A_mid Chlorination A_start->A_mid A_end This compound + (Byproducts) A_mid->A_end B_start 4-tert-Butylchlorobenzene B_mid1 Nitration B_start->B_mid1 B_mid2 4-tert-Butyl-1-chloro-2-nitrobenzene B_mid1->B_mid2 B_mid3 Reduction B_mid2->B_mid3 B_end This compound B_mid3->B_end start Select Starting Material start->A_start Aniline-based start->B_start Benzene-based Troubleshooting_Low_Yield cluster_workflow Recommended Workflow for High-Yield Synthesis step1 Step 1: Protect (Acetylation of 4-tert-butylaniline) step2 Step 2: Chlorinate (Regioselective chlorination of acetamide) step1->step2 step3 Step 3: Deprotect (Hydrolysis of acetyl group) step2->step3 step4 High-Yield, High-Purity Product step3->step4 start Problem: Low Yield / Impure Product in Direct Chlorination explanation Cause: Over-activation by -NH2 group leads to poor regioselectivity and polychlorination. start->explanation explanation->step1 Solution: Implement Protection Strategy

Caption: Decision workflow for addressing low yields in direct chlorination.

A detailed protocol for this superior method is provided in Section 3, Protocol 1 .

Issue 2: Sluggish or Incomplete Nitro-Group Reduction (Route B)

Question: "I am attempting Route B, but the reduction of 4-tert-butyl-1-chloro-2-nitrobenzene is slow, incomplete, or gives side reactions. What are the best reduction methods?"

Answer: The reduction of an aromatic nitro group is a robust transformation, but the choice of reagents is critical to ensure high yield and chemoselectivity, especially in the presence of a halogen.

Comparative Analysis of Reduction Methods:

Reagent SystemProsConsScientific Insight
Sn / HCl or Fe / HCl Inexpensive, reliable, and highly effective for nitro group reduction. [2][3]Requires a strongly acidic medium; workup can be tedious due to the need for neutralization and removal of metal salts.This is a classic, robust method. The metal acts as the electron donor in the acidic medium to reduce the nitro group through a series of intermediates.
Catalytic Hydrogenation (H₂, Pd/C) Clean reaction with high yields; neutral pH conditions are possible. [3]Risk of hydrodechlorination (loss of the Cl atom); requires specialized hydrogenation equipment.While clean, the catalyst can sometimes reduce the C-Cl bond, especially under harsh conditions. Careful control of pressure and temperature is necessary.
Sodium Borohydride (NaBH₄) / Catalyst Milder conditions compared to metal/acid.Can have variable efficacy and may require a catalyst like Pd/C. [2]NaBH₄ alone is generally not strong enough to reduce an aromatic nitro group but can do so in the presence of a suitable catalyst system.

Recommendation: For reliability and cost-effectiveness on a lab scale, the Sn/HCl method is highly recommended. A detailed protocol is provided in Section 3, Protocol 2 .

Issue 3: Product Purification Challenges

Question: "My crude product is a dark oil or a low-melting solid that is difficult to crystallize and purify. What are the best practices?"

Answer: Purification is critical for obtaining a high-quality final product. This compound has a reported melting point of approximately 71-76 °C, so it should be a solid at room temperature. [4]An oily or impure appearance points to residual starting materials, byproducts, or solvent.

  • Aqueous Workup: Before any organic purification, ensure a thorough aqueous workup.

    • After the reaction, dissolve the crude mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash with a saturated sodium bicarbonate (NaHCO₃) solution to remove any residual acid.

    • Wash with brine (saturated NaCl solution) to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Recrystallization: This is the preferred method for purifying the solid product.

    • Solvent Screening: The key is finding a solvent system where the product is soluble when hot but sparingly soluble when cold. Start with hexane or heptane. A co-solvent system like ethanol/water or hexane/ethyl acetate might also be effective.

    • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

  • Column Chromatography: If recrystallization fails to remove a persistent impurity, silica gel chromatography is necessary.

    • Mobile Phase: A non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate), is typically effective.

    • Monitoring: Use Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

Section 3: Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear steps and expected outcomes.

Protocol 1: High-Yield Synthesis via Amine Protection (Recommended)

This three-step protocol is the most reliable method for achieving high yield and purity.

Step 1: Acetylation of 4-tert-Butylaniline

  • To a stirred solution of 4-tert-butylaniline (1.0 eq) in dichloromethane (DCM) at 0 °C, add acetic anhydride (1.1 eq).

  • Add a catalytic amount of a base like triethylamine or pyridine (0.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis shows complete consumption of the starting material.

  • Quench the reaction with water and perform an aqueous workup as described in Section 2, Issue 3 .

  • The product, N-(4-tert-butylphenyl)acetamide, should precipitate as a white solid and can be purified by recrystallization from ethanol/water.

Step 2: Chlorination of N-(4-tert-butylphenyl)acetamide

  • Dissolve the N-(4-tert-butylphenyl)acetamide (1.0 eq) from the previous step in acetic acid.

  • Cool the solution to 10-15 °C.

  • Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (1.05 eq) in acetic acid dropwise, maintaining the temperature below 20 °C.

  • Stir for 1-2 hours at room temperature. Monitor the reaction by TLC or GC-MS.

  • Carefully pour the reaction mixture into ice-water. The chlorinated product will precipitate.

  • Filter the solid, wash thoroughly with water to remove acetic acid, and dry.

Step 3: Hydrolysis of N-(4-(tert-butyl)-2-chlorophenyl)acetamide

  • Suspend the chlorinated acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 20% aqueous HCl solution). [5]2. Heat the mixture to reflux (approx. 80-90 °C) and stir overnight. [5]The solid should dissolve as the reaction proceeds.

  • Cool the reaction mixture to room temperature and then neutralize by slowly adding a concentrated sodium hydroxide (NaOH) solution until the pH is >10.

  • Extract the product with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting solid, this compound, by recrystallization from hexanes. A yield of ~75% can be expected for this step. [5]

Protocol 2: Synthesis via Nitro-Intermediate Reduction

Step 1: Nitration of 1-Chloro-4-tert-butylbenzene

  • Caution: This reaction is highly exothermic and uses strong acids.

  • To a stirred mixture of concentrated sulfuric acid (H₂SO₄) at 0 °C, slowly add 1-chloro-4-tert-butylbenzene (1.0 eq).

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃) (1.1 eq) to concentrated sulfuric acid at 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of the starting material, keeping the internal temperature below 10 °C. The generation of the nitronium ion (NO₂⁺) is the key to this reaction. [6][7]5. After the addition is complete, stir at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract with an organic solvent.

  • Perform an aqueous workup to obtain crude 4-tert-Butyl-1-chloro-2-nitrobenzene. [8] Step 2: Reduction of 4-tert-Butyl-1-chloro-2-nitrobenzene

  • In a round-bottom flask equipped with a reflux condenser, add tin (Sn) granules (2.5 eq) and the crude nitro compound (1.0 eq).

  • Add concentrated hydrochloric acid (HCl) portion-wise. The reaction is exothermic.

  • After the initial exotherm subsides, heat the mixture to 100 °C for 2-3 hours until the reaction is complete.

  • Cool the mixture to room temperature and carefully basify with concentrated NaOH solution until all tin salts dissolve (formation of sodium stannate).

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry, and concentrate.

  • Purify by recrystallization or column chromatography as described previously.

Section 4: Purity and Structural Assessment

Ensuring the purity and confirming the structure of the final product is a critical final step.

TechniqueObjectiveSample Preparation & Key ParametersExpected Results
HPLC Determine purity and quantify impurities.Mobile Phase: Acetonitrile/Water with 0.1% formic acid. Column: C18. Sample: ~1 mg/mL in mobile phase. [9]A single major peak for the product. Purity is calculated based on peak area percentage.
¹H NMR Confirm chemical structure and assess purity.Solvent: CDCl₃ or DMSO-d₆. Sample: 5-10 mg in ~0.6 mL of solvent. [9]Expect signals for the tert-butyl protons (singlet, ~1.3 ppm), aromatic protons (multiplets, ~6.7-7.2 ppm), and the amine protons (broad singlet, ~4.0-4.5 ppm).
GC-MS Identify product and volatile impurities.Carrier Gas: Helium. Oven Program: Ramp from 100 °C to 280 °C. [9]The mass spectrum should show a molecular ion peak (M⁺) at m/z 183 and an M+2 peak at m/z 185 (due to the ³⁷Cl isotope) in an approximate 3:1 ratio.

References

  • ChemBK. (2024). 42265-67-8 - Physico-chemical Properties. Available at: [Link]

  • Scientific.Net. (n.d.). Synthesis of 3-tert-butylaniline by Using Hydrodechlorination Technology. Advanced Materials Research, Vol. 1051. Available at: [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube. Available at: [Link]

  • PubChem. (n.d.). 4-tert-Butyl-1-chloro-2-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available at: [Link]

  • Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Available at: [Link]

Sources

Technical Support Center: Chlorination of 4-tert-Butylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chlorination of 4-tert-butylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, maximize the yield of the desired 2-chloro-4-tert-butylaniline, and minimize the formation of unwanted side products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing explanations and actionable protocols to resolve them.

Q1: Why am I observing a significant amount of dichlorinated side products in my reaction?

A1: The formation of dichlorinated side products, primarily 2,6-dichloro-4-tert-butylaniline, is a classic case of over-chlorination. The amino group of the aniline is a strong activating group, making the aromatic ring highly susceptible to further electrophilic attack after the first chlorine atom has been introduced.

Causality and Mitigation Strategies:

  • Stoichiometry of the Chlorinating Agent: The most common cause of over-chlorination is an excess of the chlorinating agent. While a slight excess may be used to drive the reaction to completion, a significant excess will invariably lead to di- and even tri-chlorinated products.[1]

  • Reaction Temperature: Higher reaction temperatures can increase the rate of the second chlorination, leading to more dichlorinated product.[2] Maintaining a low and consistent temperature is crucial for selectivity.

  • Choice of Chlorinating Agent: While powerful chlorinating agents like chlorine gas (Cl₂) can be effective, they are often difficult to control and can lead to over-chlorination.[3][4][5] Milder reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) often provide better selectivity for monochlorination.[1]

Troubleshooting Protocol: Minimizing Dichlorination

  • Reagent Stoichiometry: Carefully control the molar ratio of the chlorinating agent to 4-tert-butylaniline. Start with a 1:1 molar ratio and adjust as needed based on reaction monitoring.

  • Temperature Control: Maintain a low reaction temperature, typically between 0 °C and 5 °C, using an ice-water or ice-salt bath.

  • Slow Addition: Add the chlorinating agent dropwise or in small portions over an extended period to the solution of 4-tert-butylaniline. This helps to maintain a low instantaneous concentration of the chlorinating agent, favoring monochlorination.

  • Reaction Monitoring: Monitor the progress of the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed to prevent further chlorination of the product.

Q2: My main product is a mixture of monochlorinated isomers. How can I improve the regioselectivity for 2-chloro-4-tert-butylaniline?

A2: The formation of isomeric monochlorinated products is governed by the directing effects of the substituents on the aromatic ring. In 4-tert-butylaniline, the strongly activating amino group (-NH₂) is an ortho-, para- director, while the tert-butyl group is a weakly activating ortho-, para- director.[6] Since the para position is already occupied by the tert-butyl group, chlorination is directed to the ortho position relative to the amino group. However, the steric bulk of the tert-butyl group can influence the regioselectivity.[7][8]

Factors Influencing Regioselectivity:

  • Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of the electrophile to the ortho positions.[8] However, in the case of the amino group's strong directing effect, ortho-substitution is still highly favored.

  • Reaction Conditions: The choice of solvent and chlorinating agent can influence the regioselectivity. Less polar solvents may favor the less sterically hindered product.

Improving Regioselectivity:

While the formation of other monochloro-isomers is generally minor in this specific reaction due to the strong directing effect of the amino group and the blocked para-position, ensuring optimal conditions can further enhance the desired regioselectivity. Protecting the amino group as an acetanilide can sometimes be employed to modulate the directing effect and improve regioselectivity in aniline halogenations, though this adds extra synthetic steps.

Q3: I am getting a low yield of the desired product, even with complete consumption of the starting material. What are the likely causes?

A3: A low isolated yield despite complete conversion of the starting material can be attributed to several factors, including the formation of N-chlorinated intermediates, polymerization, or product loss during workup and purification.

Potential Causes and Solutions:

  • N-Chlorination: The initial attack of the chlorinating agent can occur at the nitrogen atom of the amino group, forming an N-chloroaniline intermediate. While this intermediate can rearrange to the ring-chlorinated product, it can also participate in side reactions.

  • Polymerization/Oxidation: Anilines are susceptible to oxidation and polymerization, especially under acidic conditions or in the presence of strong oxidizing agents. This can lead to the formation of colored, tarry byproducts.[9]

  • Product Loss During Workup: The basicity of the aniline products means they can be protonated and become water-soluble in acidic conditions. Care must be taken during aqueous workup to ensure the product is in its free base form for efficient extraction into an organic solvent.

Troubleshooting Protocol: Improving Yield

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the aniline.

  • Controlled pH: If the reaction is performed in an acidic medium, careful neutralization during workup is essential. Basify the reaction mixture (e.g., with sodium bicarbonate or sodium hydroxide solution) to a pH > 8 before extraction to ensure the chlorinated aniline is in its free base form.

  • Purification Method: Employ an appropriate purification method. Column chromatography on silica gel is often effective for separating the desired product from side products and baseline impurities. Recrystallization can also be a viable option for obtaining a highly pure product.

Frequently Asked Questions (FAQs)

Q: What is the primary mechanism for the chlorination of 4-tert-butylaniline? A: The chlorination of 4-tert-butylaniline proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The chlorinating agent generates an electrophilic chlorine species (or a polarized equivalent) that is attacked by the electron-rich aromatic ring of the aniline. The strong electron-donating amino group activates the ring, primarily at the ortho and para positions.[7]

Q: Which chlorinating agent is best for this reaction? A: The choice of chlorinating agent depends on the desired selectivity and scale of the reaction.

  • N-Chlorosuccinimide (NCS): A mild and selective reagent, often preferred for laboratory-scale synthesis to control over-chlorination.[1]

  • Sulfuryl Chloride (SO₂Cl₂): Another effective reagent that can provide good yields of monochlorinated products when used under controlled conditions.

  • Chlorine Gas (Cl₂): Highly reactive and can lead to over-chlorination and side reactions if not used with extreme care.[3][4][5] It is more commonly used in industrial settings.

Q: How can I monitor the progress of the reaction? A:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively monitor the disappearance of the starting material and the appearance of the product(s). Use a suitable solvent system (e.g., hexane/ethyl acetate) and visualize with UV light or an appropriate stain.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides more detailed information, allowing for the identification of the starting material, the desired product, and various side products by their retention times and mass fragmentation patterns.[2][10][11][12]

Q: What are the expected NMR and MS characteristics of the desired product and major side product? A:

  • 2-chloro-4-tert-butylaniline (Desired Product):

    • ¹H NMR: You would expect to see distinct signals for the aromatic protons, the amino protons, and a singlet for the nine protons of the tert-butyl group. The aromatic region will show a characteristic splitting pattern for the three adjacent protons.

    • MS: The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom.[10][12]

  • 2,6-dichloro-4-tert-butylaniline (Major Side Product):

    • ¹H NMR: The aromatic region will be simpler, showing a singlet for the two equivalent aromatic protons.

    • MS: The mass spectrum will exhibit a molecular ion peak (M⁺), an M+2 peak, and an M+4 peak with an intensity ratio of approximately 9:6:1, characteristic of a compound containing two chlorine atoms.

Data Presentation

Table 1: Common Chlorinating Agents and Typical Reaction Conditions

Chlorinating AgentTypical SolventTemperature (°C)Key Considerations
N-Chlorosuccinimide (NCS)Acetonitrile, Dichloromethane0 - 25Good selectivity for monochlorination.[1]
Sulfuryl Chloride (SO₂Cl₂)Dichloromethane, Chloroform0 - 25Can be very reactive; slow addition is critical.
Chlorine (Cl₂)Acetic Acid, Hydrochloric Acid0 - 10Highly reactive; risk of over-chlorination.[3][4][5]

Experimental Protocols

Protocol 1: Selective Monochlorination of 4-tert-Butylaniline using NCS

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-tert-butylaniline (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Dissolve N-chlorosuccinimide (1.05 eq) in the same solvent and add it dropwise to the cooled aniline solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 2-chloro-4-tert-butylaniline.

Visualization of Reaction Pathways

Chlorination_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway 4-tert-butylaniline 4-tert-butylaniline 2-chloro-4-tert-butylaniline 2-chloro-4-tert-butylaniline (Desired Product) 4-tert-butylaniline->2-chloro-4-tert-butylaniline + Cl+ 2,6-dichloro-4-tert-butylaniline 2,6-dichloro-4-tert-butylaniline (Dichlorinated Side Product) 2-chloro-4-tert-butylaniline->2,6-dichloro-4-tert-butylaniline + Cl+ (Over-chlorination)

Caption: Reaction pathway for the chlorination of 4-tert-butylaniline.

References

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved January 12, 2026, from [Link]

  • Xiong, X., & Yeung, Y.-Y. (2016). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst.
  • Chemistry Stack Exchange. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Retrieved January 12, 2026, from [Link]

  • The Organic Chemistry Tutor. (2021, February 20). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2018, May 9). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. [Link]

  • Google Patents. (n.d.). US2302228A - Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid.
  • bioRxiv. (2022). Regioselective control of biocatalytic C–H activation and halogenation. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Stereoselective Halogenation in Natural Product Synthesis. Retrieved January 12, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 4-tert.-butylaniline. Retrieved January 12, 2026, from [Link]

  • Khan Academy. (2019, January 22). regioselectivity of radical halogenation of alkanes [Video]. YouTube. [Link]

  • Google Patents. (n.d.). US3920757A - Chlorination with sulfuryl chloride.
  • Google Patents. (n.d.). US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline.
  • Google Patents. (n.d.). CN103524358A - Synthetic method of 2, 6-dichloroaniline.
  • ResearchGate. (n.d.). Chlorination with sulfuryl chloride. Retrieved January 12, 2026, from [Link]

  • PrepChem. (n.d.). Preparation of 2,6-dichloro-4-nitroaniline. Retrieved January 12, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). C4H9Cl CH3CHClCH2CH3 2-chlorobutane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Sulfuryl Chloride: A Versatile Alternative to Chlorine. Retrieved January 12, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: Ene-Type Chlorination of Functionalized Olefins Using Sulfuryl Chloride in the Absence of a Base. Retrieved January 12, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 12, 2026, from [Link]

  • Agilent. (2017). A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry. Retrieved January 12, 2026, from [Link]

  • NCERT. (n.d.). lech204.pdf. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Chlorine Gas Toxicity. Retrieved January 12, 2026, from [Link]

  • Centers for Disease Control and Prevention. (2024, September 6). Chlorine. Retrieved January 12, 2026, from [Link]

  • GOV.UK. (2024, September 3). Chlorine: general information. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Formation of chlorinated lipids post-chlorine gas exposure. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). CnH2nCl+ ion formation in electron impact MS conditions: A theoretical study. Retrieved January 12, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Chlorine. Retrieved January 12, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 4-(Tert-Butyl)-2-Chloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-(tert-butyl)-2-chloroaniline. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to navigate the complexities of this synthesis with confidence.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I performed the chlorination of 4-tert-butylaniline using N-chlorosuccinimide (NCS), but my yield of this compound is significantly lower than expected. What could be the problem?

Answer:

Low yields in this reaction can stem from several factors, primarily related to reagent quality, reaction conditions, and the presence of interfering substances.

  • Inactive Chlorinating Agent: N-Chlorosuccinimide (NCS) can decompose over time, especially if not stored properly.[1] It is crucial to use a fresh, high-purity batch of NCS. To check for activity, a simple titration or running a small-scale control reaction with a known reactive substrate can be performed.

  • Suboptimal Reaction Temperature: The chlorination of anilines is an exothermic reaction.[2] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if the temperature is too high, it can lead to the formation of undesired side products and decomposition of the starting material and product.[3] Maintaining the reaction at the recommended temperature, often near room temperature, is critical.[3]

  • Presence of Water: Water can react with NCS and reduce its effectiveness as a chlorinating agent. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Incorrect Stoichiometry: An insufficient amount of NCS will result in incomplete conversion of the starting material. It is advisable to use a slight excess of NCS to drive the reaction to completion.

Issue 2: Formation of Multiple Products (Isomers and Polychlorinated Species)

Question: My reaction mixture shows multiple spots on TLC, and the NMR spectrum of the crude product is complex, suggesting the presence of isomers and/or polychlorinated products. How can I improve the selectivity for this compound?

Answer:

Controlling the regioselectivity of the chlorination is a common challenge in the synthesis of substituted anilines. The amino group is a strong ortho-, para-director, and the tert-butyl group provides steric hindrance.[3]

  • Reaction Conditions:

    • Solvent Choice: The choice of solvent can significantly influence the selectivity of the reaction. Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are often preferred for this type of chlorination as they can help to control the reaction rate and improve selectivity.[3]

    • Temperature Control: As mentioned previously, lower temperatures generally favor kinetic control and can improve the selectivity for the desired ortho-chlorinated product.[3] Running the reaction at 0 °C or even lower may be beneficial.

  • Nature of the Chlorinating Agent: While NCS is a common choice, other chlorinating agents can offer different selectivity profiles. For instance, tert-butyl hypochlorite has been used for the chlorination of various organic compounds and might provide better selectivity in some cases.[3][4][5]

  • Protection of the Amino Group: To prevent over-chlorination and direct the chlorination specifically to the ortho position, the amino group can be temporarily protected. A common strategy is to acetylate the aniline to form N-(4-(tert-butyl)phenyl)acetamide. The subsequent chlorination and deprotection can lead to a cleaner product.[6]

Issue 3: Difficult Purification of the Final Product

Question: I am having trouble purifying this compound from the reaction mixture. What are the recommended purification methods?

Answer:

The purification strategy will depend on the nature of the impurities present. This compound is described as a reddish oily material or a low melting solid.[6]

  • Extraction and Washing: After the reaction, a standard workup involving extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) and washing with aqueous solutions is the first step.

    • A wash with a dilute solution of sodium bisulfite or sodium thiosulfate can help to remove any unreacted NCS.

    • Washing with a saturated sodium bicarbonate solution will neutralize any acidic byproducts.

    • A final wash with brine will help to remove residual water before drying the organic layer.

  • Column Chromatography: For removing closely related impurities such as isomers, column chromatography on silica gel is often the most effective method.[7][8] A gradient elution system, for example, with a mixture of hexanes and ethyl acetate, can be used to separate the desired product from less polar and more polar impurities.

  • Distillation: If the product is a liquid, vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities. The boiling point of this compound is reported as 84 °C at a reduced pressure.[6][9]

Issue 4: Reaction Stalls or is Incomplete

Question: My reaction to reduce 2-chloro-4-tert-butylnitrobenzene to this compound is not going to completion. What could be the issue?

Answer:

The reduction of a nitro group to an amine is a common transformation, but several factors can lead to an incomplete reaction.

  • Catalyst Deactivation: If you are using catalytic hydrogenation (e.g., with Pd/C), the catalyst can become poisoned by impurities in the starting material or solvent.[10] Using a fresh batch of catalyst and ensuring the purity of your starting materials is crucial.

  • Insufficient Reducing Agent: When using chemical reducing agents like tin(II) chloride (SnCl2) or iron in acidic media, ensuring the correct stoichiometry is vital.[11] An insufficient amount of the reducing agent will lead to incomplete conversion.

  • Reaction Conditions:

    • Temperature: Some reductions may require heating to proceed at a reasonable rate.[10]

    • pH: For reductions using metals in acid, maintaining an acidic pH is necessary for the reaction to proceed.

    • Solvent: The solubility of the starting material in the chosen solvent is important for efficient reaction.[10] If the nitro compound is not fully dissolved, the reaction may be slow or incomplete.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common synthetic routes are:

  • Electrophilic Chlorination of 4-tert-butylaniline: This is a direct approach where 4-tert-butylaniline is reacted with a chlorinating agent, such as N-chlorosuccinimide (NCS), to introduce a chlorine atom at the ortho position to the amino group. The para-position is blocked by the bulky tert-butyl group, which directs the incoming electrophile to the ortho position.[3]

  • Reduction of 2-chloro-4-tert-butylnitrobenzene: This route involves the synthesis of the corresponding nitro compound first, followed by the reduction of the nitro group to an amine. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin(II) chloride in hydrochloric acid.

Q2: What safety precautions should be taken when working with the reagents for this synthesis?

A2: Safety is paramount in any chemical synthesis. Key safety considerations include:

  • 4-tert-butylaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[12] It can cause skin and eye irritation.[12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N-Chlorosuccinimide (NCS): NCS is a strong oxidizing agent and can be corrosive.[1] It is harmful if swallowed and causes severe skin burns and eye damage. Avoid contact with skin and eyes, and do not breathe the dust. It can also react violently with certain materials, so it's important to check for incompatibilities.[13]

  • Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive and can cause severe burns.[14] Always handle it with extreme care in a fume hood and wear appropriate PPE.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction.[7][10] By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), you can visualize the consumption of the starting material and the formation of the product. The spots can be visualized under UV light or by using a staining agent like potassium permanganate.

Q4: What are the expected spectroscopic data for this compound?

A4: While specific data can vary slightly depending on the solvent and instrument, you can generally expect the following:

  • 1H NMR: You would expect to see signals corresponding to the aromatic protons and the protons of the tert-butyl group. The aromatic protons will show a characteristic splitting pattern. The tert-butyl group will appear as a singlet integrating to 9 protons. The amine protons will appear as a broad singlet.

  • 13C NMR: You will observe signals for the aromatic carbons and the carbons of the tert-butyl group.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (183.68 g/mol ).[15] You will also observe a characteristic isotopic pattern for the chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

Q5: What are some common applications of this compound?

A5: this compound is a valuable intermediate in the synthesis of various organic compounds. It is used in the development of pharmaceuticals, agrochemicals, and functional materials.[3] The presence of the chloro, amino, and tert-butyl groups provides multiple reaction sites for further chemical modifications.

Experimental Protocols

Protocol 1: Synthesis of this compound via Chlorination of 4-tert-butylaniline

Materials:

  • 4-tert-butylaniline

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-tert-butylaniline (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-chlorosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x volume of acetonitrile).

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Summary Table
ParameterRecommended Value
Reagent Ratios
4-tert-butylaniline : NCS1 : 1.05
Reaction Conditions
SolventAnhydrous Acetonitrile
Temperature0 °C to Room Temperature
Reaction Time2 - 4 hours
Purification
Stationary PhaseSilica Gel
Mobile PhaseHexanes/Ethyl Acetate Gradient

Visualizations

Reaction Pathway Diagram

Synthesis_Pathway Start 4-tert-butylaniline Reagent + N-Chlorosuccinimide (NCS) in Acetonitrile Start->Reagent Product This compound Reagent->Product SideProduct Succinimide Product->SideProduct +

Caption: Synthesis of this compound from 4-tert-butylaniline.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check1 Check Reagent Quality (NCS, Solvents) Start->Check1 Check2 Verify Reaction Conditions (Temp, Time) Start->Check2 Check3 Analyze for Side Products (TLC, NMR) Start->Check3 Solution1 Use Fresh Reagents & Anhydrous Conditions Check1->Solution1 Solution2 Optimize Temperature & Reaction Time Check2->Solution2 Solution3 Modify Reaction Conditions or Use Protecting Group Check3->Solution3

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Benchchem. (n.d.). Application Notes and Protocols for 4-Butyl-2,3-dichloroaniline in Organic Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Butyl-2,3-dichloroaniline.
  • ChemicalBook. (n.d.). This compound CAS 42265-67-8.
  • Benchchem. (n.d.). Assessing the Purity of Synthesized 4-Butyl-2,3-dichloroaniline: A Comparative Guide.
  • Sigma-Aldrich. (2024). Safety Data Sheet: N-Chlorosuccinimide.
  • Cheméo. (n.d.). Chemical Properties of Aniline, 4-tert-butyl-2-chloro- (CAS 42265-67-8).
  • Sigma-Aldrich. (2025). Safety Data Sheet: N-Chlorosuccinimide.
  • Organic Syntheses. (n.d.). tert-BUTYL p-TOLUATE.
  • Fisher Scientific. (2025). Safety Data Sheet: N-Chlorosuccinimide.
  • Loba Chemie. (2019). 4-BUTYLANILINE MSDS.
  • Santa Cruz Biotechnology. (n.d.). N-Chlorosuccinimide.
  • ChemicalBook. (n.d.). This compound | 42265-67-8.
  • PubChem. (n.d.). 2-Tert-butyl-4-chloroaniline.
  • Chemsrc. (2025). This compound | CAS#:42265-67-8.
  • Smolecule. (2023). Buy this compound | 42265-67-8.
  • MDPI. (2024). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives.
  • Organic Syntheses. (n.d.). tert.-BUTYL CHLORIDE.
  • Chegg.com. (2017). Solved Part D: Synthesis of 4-Bromo-2-chloroaniline from.
  • Beilstein Journals. (n.d.). Supporting Information for Design and synthesis of tag-free photoprobes for the identification of the molecular target for CCG-1.
  • BLDpharm. (n.d.). 42265-67-8|this compound.
  • Google Patents. (n.d.). US3636117A - Process for making 4 4'-methylene bis(2-chloroaniline).
  • ResearchGate. (2024). (PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline.
  • ResearchGate. (2025). Reactions of chlorination with tert-butyl hypochlorite (T BuOCl) | Request PDF.
  • IChemE. (n.d.). SAFETY OF CHLORINATION REACTIONS.
  • Reddit. (2024). Is my synthesis of p-chloroaniline from benzene correct?
  • NCBI. (n.d.). The Chemistry of Disinfectants in Water: Reactions and Products.
  • ResearchGate. (2016). (PDF) MODELIZATION OF REACTION MECHANISM OF CHLORINATION OF ANILINE: A DFT (DENSITY FUNCTIONAL THEORY) STUDY.
  • Benchchem. (n.d.). selective reduction of the nitro group in 2-Chloro-4-nitrobenzene-1,3-diamine.
  • ResearchGate. (2025). (PDF) 4-Bromo-2-chloroaniline.
  • Reaction Chemistry & Engineering (RSC Publishing). (n.d.). An intensified chlorination process of 4-nitroaniline in a liquid–liquid microflow system.

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-tert-Butylaniline Chlorination

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the chlorination of 4-tert-butylaniline. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction's nuances, enabling you to troubleshoot and optimize your experiments effectively. The information presented here is a synthesis of established chemical principles and practical, field-proven insights.

Section 1: Reaction Overview and Key Considerations

The chlorination of 4-tert-butylaniline is a classic example of an electrophilic aromatic substitution. The amino group (-NH₂) is a potent activating group, directing electrophiles to the ortho and para positions. Since the para position is blocked by the tert-butyl group, the primary product of monochlorination is 2-chloro-4-tert-butylaniline. However, the high reactivity of the aniline ring can lead to di-chlorination, yielding 2,6-dichloro-4-tert-butylaniline, and oxidation, resulting in colored impurities.

Reaction Mechanism

The reaction proceeds via the attack of an electrophilic chlorine species on the electron-rich aniline ring. The stability of the resulting intermediate, known as a Wheland complex or sigma complex, dictates the regioselectivity.

Reaction Mechanism cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Reagents Chlorinating Agent (e.g., Cl2, NCS) Electrophile Electrophilic Chlorine (Clδ+ or Cl+) Reagents->Electrophile Catalyst Lewis Acid (optional) (e.g., AlCl3) Catalyst->Electrophile Aniline 4-tert-Butylaniline Sigma_Complex Sigma Complex (Wheland Intermediate) Aniline->Sigma_Complex + Cl+ Product 2-Chloro-4-tert-butylaniline Sigma_Complex->Product - H+

Caption: General mechanism for the electrophilic chlorination of 4-tert-butylaniline.

Choosing a Chlorinating Agent

The choice of chlorinating agent is critical for controlling the reaction's selectivity and vigor.

Chlorinating AgentAdvantagesDisadvantages
Chlorine Gas (Cl₂) Inexpensive and potent.Difficult to handle; can lead to over-chlorination and side reactions.
N-Chlorosuccinimide (NCS) Solid, easy to handle; generally milder than Cl₂.[1][2]Can require longer reaction times or heating; succinimide byproduct must be removed.
tert-Butyl Hypochlorite (tBuOCl) Effective for chlorination of various aromatic compounds.[3][4][5]Can be unstable; may require careful temperature control.

Section 2: Experimental Protocols

The following protocols are provided as a starting point for your optimization studies.

Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)

This is often the preferred method due to its milder nature and ease of handling.[1][6]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-tert-butylaniline (1 equivalent) in a suitable solvent (e.g., acetonitrile or dichloromethane, 10 mL per gram of aniline).

  • Reagent Addition: Add N-chlorosuccinimide (1.05 equivalents) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into water to precipitate the crude product and dissolve the succinimide byproduct.[1]

  • Purification: Filter the solid, wash with water, and dry. The crude product can be further purified by column chromatography on silica gel or recrystallization from a suitable solvent like hexanes or ethanol.[7]

Protocol 2: Chlorination using Chlorine Gas (with care)

This method is more vigorous and requires stringent safety precautions.

Step-by-Step Methodology:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the solvent (e.g., chloroform or dichloromethane) is anhydrous. The presence of water can lead to the formation of colored oxidation byproducts.[8]

  • Setup: Dissolve 4-tert-butylaniline (1 equivalent) in the anhydrous solvent in a flask equipped with a gas inlet tube, a magnetic stirrer, and a gas outlet leading to a scrubber (e.g., a sodium hydroxide solution).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Chlorine Introduction: Bubble chlorine gas slowly through the solution while maintaining the temperature.

  • Reaction Monitoring: Carefully monitor the reaction by TLC or GC to avoid over-chlorination.

  • Work-up: Once the desired conversion is achieved, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine. Wash the organic layer with a dilute solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the residue by column chromatography or recrystallization.

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments.

Troubleshooting_Chlorination Start Problem Encountered Low_Yield Low Yield of Monochloro Product Q: My yield of 2-chloro-4-tert-butylaniline is consistently low. Start->Low_Yield Over_Chlorination Over-Chlorination Q: I'm getting a significant amount of the di-chloro product. Start->Over_Chlorination Colored_Product Colored/Tarry Product Q: My final product is dark and difficult to purify. Start->Colored_Product No_Reaction No Reaction Q: The reaction is not proceeding or is very slow. Start->No_Reaction Sol_Low_Yield_2 {Optimize Stoichiometry | A: Use a slight excess (1.05-1.1 eq.) of the chlorinating agent.} Low_Yield->Sol_Low_Yield_2 Sol_Low_Yield_3 {Incomplete Reaction | A: Increase reaction time or temperature moderately. Monitor by TLC/GC.} Low_Yield->Sol_Low_Yield_3 Sol_Low_Yield_1 Sol_Low_Yield_1 Low_Yield->Sol_Low_Yield_1 Sol_Over_Chlorination_2 {Lower Temperature | A: Run the reaction at a lower temperature (e.g., 0 °C or below).} Over_Chlorination->Sol_Over_Chlorination_2 Sol_Over_Chlorination_3 {Slow Addition | A: Add the chlorinating agent slowly or portion-wise to avoid localized high concentrations.} Over_Chlorination->Sol_Over_Chlorination_3 Sol_Over_Chlorination_1 Sol_Over_Chlorination_1 Over_Chlorination->Sol_Over_Chlorination_1 Sol_Colored_Product_2 {Purification with Charcoal | A: Treat the crude product solution with activated charcoal to remove colored impurities.} Colored_Product->Sol_Colored_Product_2 Sol_Colored_Product_3 {Inert Atmosphere | A: Run the reaction under an inert atmosphere (N₂ or Ar) to prevent air oxidation.} Colored_Product->Sol_Colored_Product_3 Sol_Colored_Product_1 Sol_Colored_Product_1 Colored_Product->Sol_Colored_Product_1 Sol_No_Reaction_2 {Increase Temperature | A: Gently heat the reaction mixture. Some reactions with NCS require thermal initiation.} No_Reaction->Sol_No_Reaction_2 Sol_No_Reaction_3 {Consider a Catalyst | A: For less reactive systems, a mild Lewis acid or an organocatalyst might be necessary.} No_Reaction->Sol_No_Reaction_3 Sol_No_Reaction_1 Sol_No_Reaction_1 No_Reaction->Sol_No_Reaction_1

Caption: A troubleshooting decision tree for common issues in 4-tert-butylaniline chlorination.

Section 4: Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture turning purple or black?

A1: The formation of dark colors, often purple, brown, or black, is a common issue when working with anilines.[8] This is typically due to the formation of oxidation products, which can condense to form aniline dyes.[8] The primary cause is often the presence of moisture or air (oxygen). To mitigate this, ensure your solvents and reagents are anhydrous and consider running the reaction under an inert atmosphere (e.g., nitrogen).[8] Purification of the crude product by filtering through a short plug of silica gel or treating with activated charcoal can help remove these colored impurities.[1]

Q2: How can I improve the ortho-selectivity of the chlorination?

A2: For 4-tert-butylaniline, the para position is already blocked, so monochlorination will occur at the ortho position. The main challenge is preventing di-chlorination at the other ortho position (C6). To favor mono-substitution, you should:

  • Use a 1:1 stoichiometry of aniline to the chlorinating agent.

  • Add the chlorinating agent slowly and maintain a low reaction temperature to reduce the reactivity.

  • Consider using a milder chlorinating agent like NCS. Recent literature also describes the use of secondary ammonium salt organocatalysts to achieve high ortho-selectivity in aniline chlorination.[9]

Q3: Is it necessary to protect the amine group before chlorination?

A3: While not always necessary, protecting the amine group, for instance by converting it to an amide via acetylation, is a common strategy to control the reactivity of anilines.[10] The amide group is still an ortho, para-director but is less activating than the free amino group. This significantly reduces the likelihood of over-chlorination and the formation of oxidation byproducts.[10] The acetyl group can be easily removed by hydrolysis after the chlorination step.

Q4: What is the best solvent for this reaction?

A4: The choice of solvent can influence the reaction rate and selectivity.

  • Chlorinated solvents like dichloromethane (DCM) and chloroform are commonly used and are generally good at solvating the reactants.[11]

  • Acetonitrile is also a popular choice, particularly for reactions with NCS.[1]

  • Ionic liquids have been explored as environmentally benign alternatives that can also enhance regioselectivity.[12] It is crucial to use anhydrous solvents to prevent side reactions.[8]

Q5: How do I effectively remove the succinimide byproduct when using NCS?

A5: Succinimide is soluble in water, while the chlorinated aniline product is typically not.[1] The most straightforward method is to quench the reaction mixture by pouring it into a large volume of water. The product will precipitate as a solid, which can be collected by filtration, leaving the succinimide dissolved in the aqueous phase.[1]

References

  • Taylor, R. J. K., et al. (2009). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Taylor & Francis Online. [Link]

  • Wang, H., et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. ResearchGate. [Link]

  • Li, Y., et al. (2012). Synthesis of 3-tert-butylaniline by Using Hydrodechlorination Technology. Scientific.Net. [Link]

  • Gupton, J. T. (2009). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. ResearchGate. [Link]

  • Paquette, L. A. (1966). The Chlorination of Anilines. Proof of the Existence of an N-Chloro Intermediate. ACS Publications. [Link]

  • Organic Chemistry Portal. Chlorination - Common Conditions. [Link]

  • Ketcham, R., et al. (1963). The Chlorination of Reactive Anilines. Sciencemadness.org. [Link]

  • Ratton, S. (2004). Chlorination of an aniline in a hydrofluoric medium.
  • Dai, N., et al. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ACS Publications. [Link]

  • Sciencemadness.org Community. (2007). Chlorination of Aniline. [Link]

  • Arcoria, A., et al. (1990). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate. [Link]

  • Zeyer, J., et al. (1985). Microbial mineralization of ring-substituted anilines through an ortho-cleavage pathway. ASM Journals. [Link]

  • National Center for Biotechnology Information. 2-Tert-butyl-4-chloroaniline. PubChem. [Link]

  • Asadullin, R. R., et al. (2021). [Fe]-t-BuOCl- a new efficient catalytic system for chlorination of arenes. Sciforum. [Link]

  • Gupton, J. T., et al. (2009). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Taylor & Francis Online. [Link]

  • ACS Green Chemistry Institute. Specific Solvent Issues with Chlorination. [Link]

  • Xiong, X., & Yeung, Y.-Y. (2016). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. PubMed. [Link]

  • Wang, C., et al. (2007). Biodegradability of chlorinated anilines in waters. PubMed. [Link]

  • White, N. G., et al. (2025). Expanding the application of chlorinated anilines as molecular templates to achieve a series of solid-state [2 + 2] cycloaddition reactions. National Institutes of Health. [Link]

  • Reddit Community. (2020). Some difficulties in phenanthroline nucleophilic aromatic substitution and chlorination. [Link]

  • Chemistry Steps. Reactions of Aniline. [Link]

  • Gassman, P. G., & van Bergen, T. J. (1974). Mechanism of the chlorination of anilines and related aromatic amines. Involvement of nitrenium ions. ACS Publications. [Link]

  • Gassman, P. G., & van Bergen, T. J. (1974). Mechanism of the chlorination of anilines and related aromatic amines. Involvement of nitrenium ions. Journal of the American Chemical Society. [Link]

  • JoVE. (2025). Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. [Link]

  • Reddit Community. (2020). Some difficulties in phenanthroline nucleophilic aromatic substitution and chlorination. Reddit. [Link]

  • University of Calgary. Chapter 17: Reactions of Aromatic Compounds. [Link]

  • Xiong, X., & Yeung, Y.-Y. (2016). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. ResearchGate. [Link]

  • Castro, M. C., et al. (2015). Reactions of chlorination with tert-butyl hypochlorite (T BuOCl). ResearchGate. [Link]

  • Wang, Y., et al. (2024). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. MDPI. [Link]

  • LookChem. Purification of Aniline. [Link]

  • Ndassa, I. M., et al. (2015). MODELIZATION OF REACTION MECHANISM OF CHLORINATION OF ANILINE: A DFT (DENSITY FUNCTIONAL THEORY) STUDY. ResearchGate. [Link]

  • Verma, A., et al. (2023). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. ACS Catalysis. [Link]

Sources

Technical Support Center: Purification of 4-(tert-Butyl)-2-chloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 4-(tert-Butyl)-2-chloroaniline. The presence of impurities can significantly impact downstream applications, including biological activity, toxicity, and material properties, making rigorous purification an essential step.[1] This document offers a series of frequently asked questions and troubleshooting guides to address common challenges encountered during the purification process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purity assessment and purification strategy for this compound.

Q1: What are the most common impurities I should expect in my crude this compound sample?

The impurity profile of your sample is highly dependent on the synthetic route employed. However, common impurities can be categorized as follows:

  • Unreacted Starting Materials: If the synthesis involves the deprotection of an acetyl group, you might find residual N-(4-(tert-butyl)-2-chlorophenyl)acetamide.[2] Syntheses starting from other precursors, like 1,2-dichloro-3-nitrobenzene, may contain unreacted intermediates.[3]

  • Isomeric Byproducts: During Friedel-Crafts alkylation steps, carbocation rearrangement of the butyl group can lead to the formation of isomers such as 4-(sec-butyl)-2-chloroaniline.[4]

  • Polyalkylation Products: The reaction may not be perfectly selective, leading to the formation of di- or tri-butylated aniline species, which will have a higher molecular weight.[4]

  • Positional Isomers: Impurities in the starting materials or lack of regioselectivity can result in other chloroaniline isomers.[4]

  • Oxidation/Polymerization Products: Anilines are susceptible to oxidation, which often results in the formation of colored, high-molecular-weight polymeric impurities. This is why crude or aged aniline samples often appear yellow, red, or dark brown.

Q2: How should I assess the purity of my crude product before attempting purification?

A multi-faceted analytical approach is recommended to accurately determine the purity and identify the nature of the contaminants.

  • Thin-Layer Chromatography (TLC): This is the quickest and most straightforward first step. It helps visualize the number of components in your mixture and provides a basis for developing a solvent system for column chromatography. A common mobile phase for substituted anilines is a mixture of hexanes and ethyl acetate.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying volatile impurities and confirming the molecular weight of your product.[1] It is particularly effective at detecting and identifying isomeric and polyalkylated byproducts.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity based on peak area percentage.[1] A reverse-phase column (like a C18) with a mobile phase of acetonitrile and water is a common setup for analyzing chloroanilines.[6][7]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR is essential for confirming the chemical structure of your desired product.[1] The presence of impurity signals can help identify their structures and their relative amounts can be estimated by comparing signal integrations.[1]

Q3: Which purification method is best for my needs?

The optimal purification strategy depends on the nature of the impurities, the scale of your experiment, and the required final purity.

Purification Method Best For Removing Scale Advantages Disadvantages
Recrystallization Solid impurities with different solubility profiles; removing small amounts of highly soluble or insoluble impurities.[8]Small to LargeSimple, inexpensive, can yield very high purity material.Requires finding a suitable solvent; potential for product loss in the mother liquor.[9]
Column Chromatography Impurities with different polarities (e.g., starting materials, polyalkylated byproducts).[5]Small to MediumExcellent separation power for complex mixtures.Can be time-consuming and requires significant solvent volumes; potential for product degradation on acidic silica gel.[5]
Vacuum Distillation Non-volatile impurities (e.g., polymeric gunk, salts) or impurities with a significantly different boiling point.Medium to LargeEffective for removing high-molecular-weight or baseline impurities.Requires specialized equipment; thermal stress can degrade the product if not performed under sufficient vacuum.
Acid-Base Extraction Neutral or acidic impurities from the basic aniline product.Small to LargeQuick and effective for removing different compound classes.Not effective for separating other basic impurities like aniline isomers.[10]
Part 2: Troubleshooting Guide

This section provides solutions to specific issues that may arise during the purification process.

Workflow for Purification Method Selection

This diagram outlines a decision-making process for choosing the most suitable purification technique.

G start Crude this compound purity_check Assess Purity (TLC, GC-MS) start->purity_check impurity_type What is the main impurity? purity_check->impurity_type solid_impurity Solid Impurity (Different Solubility) impurity_type->solid_impurity Solid polarity_diff Polarity Difference (e.g., starting material) impurity_type->polarity_diff Polarity non_volatile Non-Volatile Impurity (e.g., polymer, baseline) impurity_type->non_volatile Volatility isomers Isomeric Impurities impurity_type->isomers Isomers recrystallize Recrystallization solid_impurity->recrystallize chromatography Column Chromatography polarity_diff->chromatography distillation Vacuum Distillation non_volatile->distillation isomers->chromatography High-resolution chromatography is often required

Sources

Preventing over-chlorination in 4-(Tert-Butyl)-2-Chloroaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support resource for the synthesis of 4-(tert-Butyl)-2-chloroaniline. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, with a primary focus on mitigating the formation of dichlorinated impurities. Here, we combine established chemical principles with practical, field-tested advice to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

The principal challenge is controlling the electrophilic aromatic substitution reaction to achieve mono-chlorination at the desired ortho position (position 2) relative to the amino group, without proceeding to over-chlorination, which primarily yields 4-(tert-butyl)-2,6-dichloroaniline. The bulky tert-butyl group at the para position offers some steric hindrance, but the activating nature of the amino group strongly favors polysubstitution.

Q2: Why is preventing the formation of 4-(tert-butyl)-2,6-dichloroaniline so critical?

The dichlorinated byproduct is often difficult to separate from the desired mono-chlorinated product due to their similar physical properties, such as polarity and boiling point. This complicates purification, reduces the overall yield of the target molecule, and can introduce impurities into downstream applications, which is particularly problematic in pharmaceutical and agrochemical development where purity is paramount.

Q3: What are the most common chlorinating agents used for this synthesis?

Commonly used chlorinating agents include sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and chlorine gas (Cl₂). The choice of agent significantly impacts the reaction's selectivity and controllability. Sulfuryl chloride is often preferred for its reactivity, but it requires careful stoichiometric control to prevent over-chlorination. NCS is a milder alternative that can offer better selectivity in some cases.

Q4: Can temperature control help in preventing over-chlorination?

Absolutely. Chlorination reactions are exothermic. Running the reaction at lower temperatures (e.g., 0 to -10 °C) is a critical strategy. It reduces the overall reaction rate, allowing for more selective mono-substitution and minimizing the energy available to overcome the activation barrier for the second chlorination.

Troubleshooting Guide: Preventing Over-Chlorination

This section provides detailed, actionable solutions to common problems encountered during the synthesis.

Issue 1: Significant Formation of Dichlorinated Impurity (>5%)

This is the most frequent issue, directly impacting yield and purity. The root cause is typically excessive reactivity or poor stoichiometric control.

Root Cause Analysis & Solution Workflow

G A High Dichloroaniline (>5%) B Assess Chlorinating Agent & Stoichiometry A->B Investigate C Review Reaction Temperature A->C Investigate D Check Substrate Purity & Solvent A->D Investigate E Solution 1: Reduce Molar Ratio of Chlorinating Agent B->E Action G Solution 3: Slow, Controlled Addition of Reagent B->G Action H Solution 4: Switch to a Milder Chlorinating Agent (e.g., NCS) B->H Alternative F Solution 2: Lower Reaction Temperature to 0 to -10 °C C->F Action I Monitor Reaction Progress (TLC, GC, HPLC) E->I Validate F->I Validate G->I Validate H->I Validate

Caption: Troubleshooting workflow for high dichlorination.

Detailed Corrective Actions:

  • Action A: Re-evaluate Stoichiometry: The molar ratio of the chlorinating agent to the starting material, 4-(tert-butyl)aniline, is the most critical parameter. Over-chlorination is a direct result of excess chlorinating agent being available after the initial mono-chlorination is complete.

    • Recommendation: Start with a sub-stoichiometric amount of the chlorinating agent (e.g., 0.95 to 1.0 equivalents). While this may result in some unreacted starting material, it is significantly easier to separate than the dichlorinated byproduct.

  • Action B: Implement Slow, Controlled Addition: Adding the chlorinating agent dropwise over an extended period (e.g., 1-2 hours) using a syringe pump or dropping funnel is crucial. This maintains a low instantaneous concentration of the electrophile, favoring the reaction with the more abundant and highly activated starting aniline over the less activated mono-chlorinated product.

  • Action C: Optimize Reaction Temperature:

    • Recommendation: Ensure the reaction vessel is submerged in a cooling bath (ice-salt or cryocooler) to maintain a stable internal temperature between 0 and -10 °C throughout the addition process. This dampens the reaction's exothermicity.

Comparative Data for Corrective Actions:

ParameterStandard ConditionOptimized Condition for SelectivityRationale for Change
Chlorinating Agent Ratio 1.1 - 1.2 eq.0.95 - 1.0 eq.Minimizes excess reagent available for second chlorination.
Addition Time < 30 minutes1 - 2 hoursMaintains low electrophile concentration, favoring mono-substitution.
Reaction Temperature Room Temperature (20-25°C)0 to -10 °CReduces reaction rate and exotherm, enhancing selectivity.
Issue 2: Reaction Stalls or Incomplete Conversion

This issue often arises as a consequence of implementing measures to prevent over-chlorination, particularly when using sub-stoichiometric amounts of reagents or very low temperatures.

Root Cause Analysis & Solution Workflow

G A Incomplete Conversion (<95%) B Verify Reagent Purity & Activity A->B Investigate C Assess Reaction Time & Temperature A->C Investigate D Confirm Stoichiometry A->D Investigate E Solution 1: Allow Reaction to Slowly Warm to Room Temperature C->E Action G Solution 3: Increase Reaction Time Post-Addition C->G Action F Solution 2: Slightly Increase Molar Ratio (e.g., to 1.02 eq.) D->F Action H Monitor Reaction Progress (TLC, GC, HPLC) E->H Validate F->H Validate G->H Validate

Caption: Troubleshooting workflow for incomplete conversion.

Detailed Corrective Actions:

  • Action A: Post-Addition Temperature Ramp: After the slow addition of the chlorinating agent at low temperature is complete, allow the reaction mixture to slowly warm to room temperature. This can provide the necessary energy to push the reaction to completion without significantly promoting the dichlorination side reaction.

    • Recommendation: Stir the reaction for an additional 2-4 hours at room temperature after the addition is finished, while monitoring the consumption of the starting material by TLC or GC.

  • Action B: Fine-Tune Stoichiometry: If incomplete conversion persists even after extended reaction times, a slight, incremental increase in the chlorinating agent may be necessary.

    • Recommendation: Increase the molar equivalents in small increments (e.g., from 1.0 to 1.02). It is critical to find the "sweet spot" where the starting material is fully consumed without a significant increase in the dichlorinated impurity.

Experimental Protocol: High-Selectivity Chlorination of 4-(tert-Butyl)aniline

This protocol is optimized to minimize the formation of 4-(tert-butyl)-2,6-dichloroaniline.

Materials & Reagents:

  • 4-(tert-Butyl)aniline (1.0 eq.)

  • Sulfuryl chloride (SO₂Cl₂) (1.0 eq.)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask

  • Dropping funnel or syringe pump

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice-salt bath

Procedure:

  • Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen).

  • Dissolution: Charge the flask with 4-(tert-butyl)aniline and dissolve it in anhydrous dichloromethane (approx. 10 mL per 1 g of aniline).

  • Cooling: Cool the solution to between 0 and -5 °C using an ice-salt bath.

  • Reagent Preparation: In the dropping funnel, prepare a solution of sulfuryl chloride (1.0 eq.) in a small amount of anhydrous dichloromethane.

  • Controlled Addition: Add the sulfuryl chloride solution dropwise to the stirred aniline solution over a period of 1.5 hours. Crucially, ensure the internal temperature does not rise above 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, let the reaction stir at 0 °C for an additional hour. Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or GC to confirm the consumption of the starting material.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution while the flask is still in the cooling bath. Continue adding until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified further by column chromatography or recrystallization if necessary.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Title: Process for the preparation of 2-chloro-4-tert-butylaniline Source: European Patent Office, Patent EP1582508A1 URL
  • Title: General Principles of Electrophilic Halogenation Source: Organic Chemistry, 2nd Ed. by Jonathan Clayden, Nick Greeves, and Stuart Warren URL: [Link]

Technical Support Center: Recrystallization of 4-(Tert-Butyl)-2-Chloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-(tert-butyl)-2-chloroaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this compound through recrystallization. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and extensive laboratory experience. Our goal is to provide you with the causal understanding needed to not just follow a protocol, but to intelligently adapt it to your specific experimental conditions.

Understanding the Molecule: this compound

Before diving into the purification process, it's crucial to understand the physicochemical properties of this compound. Its structure, featuring a polar aniline group and a nonpolar tert-butyl group, along with a chloro substituent, gives it a mixed polarity. This duality is key to selecting an appropriate recrystallization solvent. The bulky tert-butyl group can influence crystal lattice formation, making solvent choice and cooling rate particularly important. While specific solubility data is not extensively published, we can predict its behavior based on structurally similar compounds and the principle of "like dissolves like".[1][2] this compound is expected to have limited solubility in water but good solubility in many organic solvents.[2]

Frequently Asked Questions (FAQs)

Q1: What is the ideal recrystallization solvent for this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[3][4] Given its structure, a moderately polar solvent is a good starting point. Alcohols like ethanol or methanol are often effective for substituted anilines.[5] A mixed solvent system, such as ethanol/water, can also be highly effective, where ethanol acts as the "good" solvent and water as the "anti-solvent".[5][6]

Q2: How do I perform a solvent screening to find the best solvent?

A2: A systematic solvent screening is the most reliable method.[6]

  • Place a small amount (20-30 mg) of your crude material into several test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane) dropwise at room temperature. A good candidate solvent will not dissolve the compound readily at this stage.[7]

  • For solvents that do not dissolve the compound at room temperature, gently heat the mixture to the solvent's boiling point. The ideal solvent will completely dissolve the compound when hot.[7]

  • Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice bath. The best solvent will be the one from which your compound crystallizes to form a significant amount of solid.[6]

Q3: My compound is colored. How can I remove colored impurities?

A3: If your hot solution is colored, it may be due to impurities. After dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal to the solution.[8] The charcoal will adsorb the colored impurities. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[9] Be aware that using too much charcoal can lead to the loss of your desired product.[10]

Troubleshooting Guide

Issue 1: My compound "oils out" instead of crystallizing.

This is a common issue, especially with compounds that have relatively low melting points.[11] "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point.[10]

  • Causality: This often happens when the solution is too concentrated or cooled too quickly, leading to supersaturation at a temperature where the compound is still molten.[12] It can also occur if the boiling point of the solvent is higher than the melting point of the compound.[8]

  • Solutions:

    • Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.[10]

    • Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask can help. Once at room temperature, you can then proceed to cool it in an ice bath.[12]

    • Solvent System Change: If the problem persists, your solvent's boiling point may be too high. Consider a lower-boiling solvent or adjust the ratio of your mixed solvent system.

Issue 2: No crystals form upon cooling.

This is a frustrating but often correctable problem.

  • Causality: The most common reason is using too much solvent, meaning the solution is not saturated enough for crystals to form.[1][11]

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[10]

      • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution to act as a template for crystallization.[10]

    • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent, then attempt to cool and crystallize again.[10]

Issue 3: The final yield is very low.

A low yield can be attributed to several factors throughout the recrystallization process.

  • Causality:

    • Using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor.[10]

    • Premature crystallization during hot filtration.[13]

    • Washing the collected crystals with a solvent that is not ice-cold, redissolving some of your product.[14]

  • Solutions:

    • Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve your crude product.[14]

    • Prevent Premature Crystallization: During hot filtration, use a stemless funnel and keep the solution and apparatus hot.[15] Adding a slight excess of solvent before this step and then boiling it off can also help.[13]

    • Ice-Cold Wash: Always wash your filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove impurities without dissolving the product.[14]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure using an ethanol/water mixed solvent system, which is a good starting point for this compound.

1. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol to dissolve the solid completely by heating the mixture.[16]

2. Addition of Anti-Solvent:

  • While the solution is still hot, add hot water dropwise until you observe a persistent cloudiness (turbidity). This indicates that the solution is saturated.[6]

  • Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is clear.[6]

3. Cooling and Crystallization:

  • Cover the flask and allow it to cool slowly to room temperature.[17]

  • Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[17]

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Buchner funnel.[17]

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.[17]

  • Allow the crystals to dry completely on the filter with the vacuum on, then transfer them to a watch glass for final drying.[17]

Data Presentation: Potential Solvent Properties

SolventBoiling Point (°C)PolarityRationale for Use/Caution
Ethanol78PolarGood starting point for anilines; forms a good mixed system with water.[5]
Methanol65PolarSimilar to ethanol, lower boiling point.[6]
Isopropanol82PolarAnother alcohol option, slightly less polar than ethanol.
Hexane69NonpolarLikely a poor solvent on its own, but could be an anti-solvent with a more polar solvent.
Toluene111NonpolarMay have a boiling point higher than the compound's melting point, risking oiling out.[6]
Ethyl Acetate77Moderately PolarA versatile solvent that can be effective.
Water100Very PolarThe compound is likely insoluble, making it a good anti-solvent.[5]

Visualization of the Solvent Selection Workflow

Recrystallization_Workflow cluster_screening Solvent Screening cluster_decision Decision Pathway A Place ~25mg crude solid in test tube B Add potential solvent at RT A->B C Observe Solubility B->C D Is it soluble at RT? C->D E Heat to Boiling D->E No J Poor solvent D->J Yes F Is it soluble when hot? E->F G Cool to RT, then ice bath F->G Yes L Consider as 'poor' solvent (anti-solvent) F->L No H Do crystals form? G->H I Good single solvent H->I Yes K Consider as 'good' solvent for mixed system H->K No

Caption: Workflow for selecting a suitable recrystallization solvent.

References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Sandtorv, A. (2021). 2.1: Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Chemsrc. (2025). This compound | CAS#:42265-67-8. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Aniline, 4-tert-butyl-2-chloro- (CAS 42265-67-8). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization1. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Aniline. Chempedia. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Tert-butyl-4-chloroaniline. PubChem. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 4-CHLOROANILINE. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Chloroaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloroaniline. PubChem. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-(Tert-Butyl)-2-Chloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(tert-butyl)-2-chloroaniline. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of scaling up this important chemical synthesis. Our focus is on providing practical, experience-driven insights to ensure a safe, efficient, and reproducible process.

I. Synthetic Approaches: An Overview

The two primary routes for the synthesis of this compound are:

  • Friedel-Crafts Tert-Butylation of 2-Chloroaniline: This classic electrophilic aromatic substitution involves the reaction of 2-chloroaniline with a tert-butylating agent, such as tert-butyl chloride or isobutylene, in the presence of a Lewis acid catalyst.

  • Chlorination of 4-Tert-Butylaniline: This route involves the selective chlorination of 4-tert-butylaniline at the ortho position.

Each pathway presents its own set of challenges, particularly when transitioning from laboratory to pilot or production scale. This guide will address common issues encountered in both approaches.

II. Troubleshooting Guide: Navigating Scale-Up Challenges

This section is formatted to directly address specific problems you may encounter during your experiments.

Low or Inconsistent Yield

Question: We are experiencing a significant drop in yield for the Friedel-Crafts tert-butylation of 2-chloroaniline upon scaling up from a 1L to a 20L reactor. What are the likely causes and how can we mitigate this?

Answer: A decrease in yield during scale-up is a frequent issue, often stemming from a combination of factors related to heat and mass transfer.[1]

  • Inadequate Mixing and Localized Hotspots: In larger reactors, achieving uniform mixing is more challenging. Poor agitation can lead to localized areas of high reactant concentration and temperature (hotspots), especially during the exothermic addition of the Lewis acid or tert-butylating agent. This can result in the formation of unwanted byproducts, such as di-tert-butylated or polyalkylated species, and degradation of the starting material or product.

    • Solution:

      • Optimize Agitation: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine, anchor stirrer) and that the agitation speed is sufficient to maintain a homogeneous mixture. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for optimizing mixing in large vessels.

      • Controlled Addition: Add the tert-butylating agent and Lewis acid catalyst subsurface and at a controlled rate to allow for effective heat dissipation.

  • Inefficient Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal more difficult.[2] The exothermic nature of the Friedel-Crafts reaction can lead to a runaway reaction if not properly controlled.

    • Solution:

      • Jacketed Reactor with Precise Temperature Control: Utilize a reactor with a well-designed heating/cooling jacket and a responsive temperature control system.

      • Consider a Co-solvent: Using a co-solvent with a higher boiling point can help to better manage the reaction temperature.

  • Moisture Contamination: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture, which will deactivate the catalyst and reduce the yield.[3] Larger scale operations have more potential entry points for moisture.

    • Solution:

      • Anhydrous Conditions: Ensure all reagents, solvents, and equipment are scrupulously dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Formation of Impurities

Question: Our final product is contaminated with a significant amount of the di-tert-butylated byproduct. How can we improve the selectivity for the mono-tert-butylated product?

Answer: The formation of di-tert-butylated and other polyalkylated products is a common challenge in Friedel-Crafts alkylations because the initial product is often more reactive than the starting material.

  • Stoichiometry and Order of Addition:

    • Solution:

      • Excess 2-Chloroaniline: Use a molar excess of 2-chloroaniline relative to the tert-butylating agent. This will statistically favor the mono-alkylation.

      • Reverse Addition: Consider adding the tert-butylating agent slowly to the mixture of 2-chloroaniline and the Lewis acid catalyst.

  • Reaction Temperature:

    • Solution:

      • Lower Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for the desired mono-tert-butylated product, although this may require a longer reaction time.

  • Catalyst Choice:

    • Solution:

      • Milder Lewis Acid: While AlCl₃ is a strong catalyst, it can sometimes lead to over-alkylation. Consider screening milder Lewis acids, such as FeCl₃ or ZnCl₂, which may offer better selectivity.

Difficult Product Isolation and Purification

Question: We are struggling with the purification of this compound at a larger scale. The crude product is a dark oil and distillation is proving to be challenging. What are our options?

Answer: The purification of aniline derivatives can be complicated by their tendency to oxidize and form colored impurities.[4]

  • Initial Work-up:

    • Solution:

      • Acid-Base Extraction: After quenching the reaction, perform an acid-base extraction. Dissolve the crude product in a suitable organic solvent and wash with a dilute acid (e.g., 1M HCl) to remove any unreacted 2-chloroaniline. Then, neutralize the aqueous layer with a base (e.g., NaOH) to recover the product.

      • Activated Carbon Treatment: To remove colored impurities, you can treat a solution of the crude product with activated carbon, followed by filtration through a pad of celite.[4]

  • Purification Methods:

    • Solution:

      • Vacuum Distillation: For large quantities, vacuum distillation is often the most effective method for obtaining high-purity this compound. Ensure your vacuum system is robust and can achieve a stable, low pressure. The use of a short-path distillation apparatus can be beneficial for thermally sensitive compounds.

      • Crystallization: If the product is a solid or can be derivatized to a solid, crystallization is an excellent method for achieving high purity.[5] For oily products, consider forming a salt (e.g., hydrochloride) which may be crystalline and can be purified by recrystallization, followed by liberation of the free base.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when scaling up a Friedel-Crafts tert-butylation?

A1: Safety is paramount, especially during scale-up. Key considerations include:

  • Exothermic Reaction: The reaction is highly exothermic. A thorough understanding of the reaction's thermal profile through techniques like reaction calorimetry is crucial for safe scale-up.[6]

  • HCl Gas Evolution: The reaction generates hydrogen chloride (HCl) gas, which is corrosive and toxic. The reactor must be equipped with an efficient off-gas scrubbing system, typically using a caustic solution (e.g., NaOH).[7][8][9]

  • Handling of Lewis Acids: Anhydrous aluminum chloride reacts violently with water. Ensure it is handled in a dry environment and that appropriate personal protective equipment (PPE) is worn.

  • Flammable Solvents: Many solvents used in this reaction are flammable. Ensure the reactor and surrounding area are properly grounded and that there are no ignition sources.

Q2: How can we monitor the progress of the reaction effectively at a larger scale?

A2: Real-time reaction monitoring is essential for process control and optimization.

  • In-situ Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) or Raman spectroscopy can be used to monitor the disappearance of starting materials and the appearance of the product in real-time.[6]

  • Offline Analysis: For offline monitoring, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods. Develop a validated analytical method to quantify the starting material, product, and key impurities.

Q3: What are the common impurities we should look for in our final product?

A3: Besides the di-tert-butylated byproduct, other potential impurities include:

  • Isomers: Depending on the reaction conditions, small amounts of other isomers, such as 3-tert-butyl-2-chloroaniline, may be formed.

  • Unreacted Starting Materials: Residual 2-chloroaniline.

  • Oxidation Products: Anilines are susceptible to oxidation, which can lead to colored impurities.[10]

Q4: For the chlorination of 4-tert-butylaniline route, what are the critical parameters for achieving high regioselectivity?

A4: The key to this route is the selective chlorination at the ortho position to the amino group.

  • Chlorinating Agent: N-chlorosuccinimide (NCS) is a commonly used and effective reagent for this transformation.

  • Solvent: The choice of solvent can influence the selectivity. Polar aprotic solvents like acetonitrile or DMF are often used.

  • Temperature: The reaction is typically run at or below room temperature to control selectivity and minimize the formation of dichlorinated byproducts.

IV. Data and Protocols

Table 1: Typical Reaction Parameters for Friedel-Crafts Tert-Butylation of 2-Chloroaniline
ParameterLaboratory Scale (1L)Pilot Scale (20L)Key Considerations for Scale-Up
2-Chloroaniline 1.0 eq1.0 - 1.2 eqUsing a slight excess can help drive the reaction to completion.
tert-Butyl Chloride 1.1 - 1.2 eq1.0 - 1.1 eqControl stoichiometry carefully to minimize polyalkylation.
Lewis Acid (AlCl₃) 1.1 - 1.3 eq1.1 - 1.3 eqEnsure anhydrous conditions.
Solvent Dichloromethane, 1,2-DichloroethaneDichloromethane, 1,2-DichloroethaneEnsure sufficient solvent to allow for effective mixing and heat transfer.
Temperature 0 - 25 °C0 - 25 °CCrucial to maintain tight temperature control to avoid side reactions.
Addition Time 30 - 60 min2 - 4 hoursSlower addition at larger scale is necessary for heat management.
Reaction Time 2 - 6 hours4 - 8 hoursMonitor by HPLC or GC to determine completion.
Typical Yield 70 - 85%65 - 80%Yields may be slightly lower on scale-up due to transfer losses and other factors.

V. Visualizing the Workflow

Diagram 1: Friedel-Crafts Tert-Butylation Workflow

Friedel_Crafts_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Dry Reagents & Solvents charge_aniline Charge 2-Chloroaniline & Solvent prep_reagents->charge_aniline prep_reactor Inert Reactor Atmosphere prep_reactor->charge_aniline charge_catalyst Charge Lewis Acid charge_aniline->charge_catalyst add_tbucl Slowly Add tert-Butyl Chloride charge_catalyst->add_tbucl react Maintain Temperature & Stir add_tbucl->react monitor Monitor by HPLC/GC react->monitor quench Quench Reaction monitor->quench Upon Completion extract Acid-Base Extraction quench->extract distill Vacuum Distillation extract->distill final_product This compound distill->final_product

Sources

Common mistakes in the synthesis of substituted anilines

Author: BenchChem Technical Support Team. Date: January 2026

Aniline Synthesis Technical Support Center

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of substituted anilines. As fundamental structural motifs in a vast number of pharmaceuticals, agrochemicals, and materials, the reliable synthesis of anilines is paramount.[1][2][3] However, their preparation is often fraught with challenges ranging from low yields and side reactions to purification difficulties.

This guide, structured from the perspective of a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions. It is designed to move beyond simple procedural lists to explain the causality behind common issues and their solutions, ensuring that every protocol is a self-validating system.

Section 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis of substituted anilines. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable, field-proven solutions.

Q1: My reaction suffers from low or no product yield. What are the likely causes and how can I fix it?

Low yield is one of the most common yet complex issues. The cause often depends on the specific synthetic route being employed. A systematic approach is crucial for diagnosis.

Potential Causes & Solutions:

  • Inactive or Poisoned Catalyst (e.g., Buchwald-Hartwig, Catalytic Hydrogenation):

    • Cause: Palladium and other transition metal catalysts are sensitive to air, moisture, and impurities in reagents or solvents.[4][5] Catalyst deactivation can halt the reaction prematurely.

  • Suboptimal Reaction Conditions (Temperature, Time, Pressure):

    • Cause: The reaction may not have reached the necessary activation energy or has not been allowed to run to completion.[4]

    • Solution: Systematically optimize the reaction parameters. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Consider incrementally increasing the temperature or reaction time and observing the impact on yield.

  • Poor Substrate Reactivity (e.g., Cross-Coupling Reactions):

    • Cause: In C-N cross-coupling reactions, the reactivity of aryl halides follows the trend I > Br > Cl.[1] Aryl chlorides are notoriously less reactive and often require specialized, highly active catalyst systems.[7]

    • Solution: If possible, switch to a more reactive aryl halide (bromide or iodide). If you must use an aryl chloride, a more electron-rich and sterically hindered phosphine ligand (e.g., XPhos, SPhos) may be necessary to promote the difficult oxidative addition step.[8][9]

  • Incorrect Base Selection (Buchwald-Hartwig Amination):

    • Cause: The base plays a critical role in deprotonating the amine nucleophile.[9] A base that is too weak, poorly soluble, or sterically hindered can result in a slow or incomplete reaction.[5]

    • Solution: For most primary and secondary amines, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is effective. For more challenging couplings, consider bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6][8] Ensure the base is anhydrous.

G start Low Yield Observed catalyst Is the reaction catalytic? start->catalyst catalyst_check Check Catalyst Activity - Use fresh catalyst - Ensure inert atmosphere - Use high-purity reagents catalyst->catalyst_check Yes conditions Optimize Reaction Conditions - Increase temperature? - Increase time? - Monitor via TLC/LC-MS catalyst->conditions No catalyst_check->conditions substrate Evaluate Substrate Reactivity (For Cross-Coupling) - Switch to Aryl Bromide/Iodide? - Use a more active ligand? conditions->substrate base Check Base Selection (For Cross-Coupling) - Is base strong enough? - Is it anhydrous and soluble? substrate->base success Yield Improved base->success

Troubleshooting workflow for low yield in aniline synthesis.
Q2: My reaction mixture turned dark brown/black, and I've isolated a tarry byproduct. What happened?

The formation of dark, often polymeric, byproducts is a classic sign of aniline instability.

Potential Causes & Solutions:

  • Oxidation of Aniline:

    • Cause: Both the aniline starting material and the substituted aniline product are highly susceptible to air oxidation.[4][10] This process forms highly colored, high-molecular-weight impurities.[11] Freshly distilled aniline is typically colorless to pale yellow but darkens on exposure to air and light.[10]

    • Solution: Rigorously maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction and workup.[4][6] Use degassed solvents. Once the reaction is complete, work it up promptly and purify the product without delay. For storage, keep the purified aniline under an inert atmosphere, protected from light (e.g., in an amber vial), and at a low temperature.[10]

  • Excessively High Reaction Temperature:

    • Cause: Many organic molecules, including substituted anilines and reaction intermediates, can decompose or polymerize at high temperatures.[4]

    • Solution: Carefully control the reaction temperature using an oil bath or heating mantle with a temperature controller. Determine the minimum temperature required for an efficient reaction rate to minimize thermal decomposition.

Q3: I obtained a mixture of ortho-, meta-, and para-isomers. How can I improve the regioselectivity?

Poor regioselectivity is a common problem in electrophilic aromatic substitution (EAS) reactions on aniline or its derivatives.

Potential Causes & Solutions:

  • Directing Group Effects:

    • Cause: The amino group (-NH₂) is a powerful ortho-, para-directing and activating group due to its ability to donate electron density to the aromatic ring via resonance.[12][13] Direct EAS on aniline often yields a mixture of ortho- and para-substituted products, along with potential side reactions like polysubstitution.

    • Solution (Protection Strategy): The most reliable method to control regioselectivity is to protect the amino group, most commonly as an acetanilide (-NHCOCH₃).[12] This strategy has two key benefits:

      • Moderates Reactivity: The acetyl group is electron-withdrawing, which attenuates the activating effect of the nitrogen, preventing unwanted side reactions like polyhalogenation.[12]

      • Steric Hindrance: The bulky acetamido group sterically blocks the ortho positions, strongly favoring substitution at the less hindered para position.[12] The protecting group can be easily removed later by acid or base hydrolysis.

  • Reaction in Strong Acid (Nitration):

    • Cause: When performing a reaction like nitration under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the basic amino group is protonated to form the anilinium ion (-NH₃⁺).[12][14] This positively charged group is strongly deactivating and becomes a meta-director, leading to the formation of the meta-substituted product.[14]

    • Solution: To achieve para-nitration, the protection strategy described above is essential. By converting the amine to an amide, protonation on the nitrogen is prevented, and the desired ortho-, para-directing effect is maintained.[12]

G cluster_0 Direct EAS on Aniline (Uncontrolled) cluster_1 Controlled EAS via Protection Aniline Aniline (-NH2) Strong o,p-Director Eplus E+ Acetanilide Acetanilide (-NHAc) Moderate, Para-Selective Director Aniline->Acetanilide Protection (Ac2O) Products Mixture of Ortho & Para Products + Polysubstitution Eplus->Products HNO3/H2SO4 Eplus2 E+ ParaProduct Mainly Para Product Eplus2->ParaProduct 1. HNO3/H2SO4 Hydrolysis Hydrolysis (H+ or OH-) FinalAniline Para-Substituted Aniline Hydrolysis->FinalAniline 2.

Controlling regioselectivity using a protecting group strategy.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing substituted anilines?

There are two dominant strategies in modern organic synthesis for preparing substituted anilines.[15]

  • Reduction of Nitroarenes: This is a classical and robust method. It involves the initial nitration of an aromatic ring via electrophilic aromatic substitution, followed by the reduction of the nitro group (-NO₂) to an amino group (-NH₂).[15][16] This method is cost-effective and widely used on an industrial scale.[17]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful cross-coupling reaction that directly forms a C-N bond between an aryl halide (or triflate) and an amine.[18][19] It offers exceptional functional group tolerance and allows for the precise construction of complex anilines that are difficult to access via other methods.[15]

Q2: How do I choose between a nitroarene reduction and a Buchwald-Hartwig amination?

The choice depends on several factors including substrate availability, functional group tolerance, scalability, and cost.

FeatureNitroarene ReductionBuchwald-Hartwig Amination
Starting Materials Substituted arene + Nitrating AgentAryl Halide/Triflate + Amine
Key Advantage Cost-effective, scalable, robust.[15]Excellent functional group tolerance, high selectivity.[9][15]
Key Disadvantage Harsh nitration conditions, potential regioselectivity issues.[12][14]Expensive catalysts/ligands, requires strict inert conditions.[20]
Best Suited For Large-scale synthesis of simple anilines where functional groups can withstand acidic nitration and reduction conditions.Late-stage functionalization in drug discovery, synthesis of complex molecules with sensitive functional groups.
Q3: My purified aniline is a dark oil instead of a colorless liquid or solid. How can I clean it up?

A dark color indicates the presence of oxidized impurities.[4][6] Several methods can be used for purification:

  • Vacuum Distillation: This is highly effective for separating the volatile aniline product from non-volatile polymeric or colored impurities.[10]

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with activated carbon can adsorb many colored impurities. The carbon is then removed by filtration (e.g., through Celite).[10]

  • Acid-Base Extraction: Dissolve the impure aniline in an organic solvent (e.g., ethyl acetate) and extract with aqueous acid (e.g., 1M HCl). The basic aniline will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the purified aniline re-extracted into an organic solvent.[10][21]

Q4: What are the most common types of impurities I should be aware of?

Impurities can arise from multiple sources and understanding them is key to developing a robust purification strategy.

  • Process-Related Impurities: Unreacted starting materials, reagents, and by-products from side reactions.[10][11]

  • Degradation Impurities: Oxidation products (e.g., p-benzoquinone) and polymeric materials formed during the reaction or storage.[10][11]

  • Elemental Impurities: Trace metals, such as palladium, from cross-coupling catalysts.[6] These are of particular concern in pharmaceutical synthesis and require specific purification steps like crystallization or treatment with metal scavengers.

Section 3: Experimental Protocols

The following are generalized, self-validating protocols for common aniline syntheses. Note: These are illustrative and must be adapted based on the specific substrate and scale. Always perform a risk assessment before starting any new procedure.

Protocol 1: General Procedure for Nitroarene Reduction using Iron

This method is a classic, effective, and greener alternative to other metal/acid systems like Sn/HCl.[22]

  • Materials:

    • Substituted Nitroarene (1.0 equiv)

    • Iron powder (<100 mesh, 5.0 equiv)

    • Ammonium Chloride (NH₄Cl)

    • Ethanol (EtOH)

    • Water

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the substituted nitroarene, ethanol, and water (typically a 2:1 to 4:1 EtOH/H₂O ratio).

    • Add the iron powder and a catalytic amount of ammonium chloride (approx. 0.1 equiv).

    • Heat the mixture to reflux (typically 70-80 °C). The reaction is often exothermic.

    • Self-Validation: Monitor the reaction progress by TLC until the starting nitroarene spot has been completely consumed (visualized by UV light).

    • Once complete, cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethanol or ethyl acetate.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • The crude product can be purified by acid-base extraction or column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general setup for a palladium-catalyzed C-N cross-coupling reaction.[4] Crucially, this reaction must be performed under a strict inert atmosphere.

  • Materials:

    • Aryl Halide (e.g., Aryl Bromide, 1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine Ligand (e.g., Xantphos, 2-4 mol%)

    • Base (e.g., Cs₂CO₃ or NaOtBu, 1.4 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • In a glovebox or on a Schlenk line, add the aryl halide, palladium pre-catalyst, ligand, and base to an oven-dried reaction vessel.

    • Evacuate the vessel and backfill with an inert gas (e.g., Argon) three times.

    • Add the amine (if solid) or as a solution in the reaction solvent.

    • Add the anhydrous, degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Self-Validation: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.

    • Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can then be purified by flash column chromatography.

References

  • BenchChem. (2025). Troubleshooting guide for the synthesis of substituted anilines.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of Substituted Anilines.
  • BenchChem. (2025). Challenges in the scale-up synthesis of 4-(Furan-2-yl)aniline hydrochloride.
  • BenchChem. (2025). Troubleshooting side reactions in 2-Methyl-5-(quinoxalin-2-yl)aniline synthesis.
  • BenchChem. (2025). Troubleshooting low yields in the synthesis of 4-(Trifluoromethyl)
  • BenchChem. (2025). Addressing poor regioselectivity in the synthesis of substituted anilines.
  • Veeprho. (n.d.).
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Jiang, L., & Yuan, M.-L. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. PMC, NIH.
  • Bloom Tech. (2025). Can Aniline Be Used In Drug Development?.
  • Chemistry Steps. (n.d.).
  • RSC Publishing. (n.d.). Reduction of nitroarenes to anilines in basic alcoholic media.
  • BenchChem. (2025).
  • Chemistry World. (2020). Aniline synthesis turns to photochemistry to access challenging targets.
  • Jiang, L., & Yuan, M.-L. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals.
  • Reddy, G. S. (n.d.).
  • Unnamed Publisher. (n.d.).
  • Unnamed Publisher. (n.d.). Aniline in Pharmaceutical Synthesis: Purity and Reliability.
  • Reddit. (2018).
  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes.
  • YouTube. (2023). Preparation of Arylamines, Part 1: Reduction of Nitroarenes.
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • ResearchGate. (2014).
  • ACS Publications. (n.d.).
  • ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
  • ACS Publications. (2023).
  • Knowde. (n.d.).
  • Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems.
  • Chemistry LibreTexts. (2023).
  • RSC Publishing. (2024).
  • Wordpress. (n.d.).
  • Cresset Group. (2024). Aniline replacement in drug-like compounds.
  • Chemical Communications (RSC Publishing). (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. [Link]

  • PubMed, NIH. (n.d.).
  • YouTube. (2025).
  • Reddit. (2019). Is this an appropriate synthesis? Also how could I make it better???.
  • ResearchGate. (n.d.).
  • Reddit. (2014). Purify and dry aniline?.
  • Unnamed Publisher. (2025). Reactions for making widely used aniline compounds break norms of synthesis.

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Technical Support Center: Purification of 4-(tert-Butyl)-2-chloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(tert-Butyl)-2-chloroaniline. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. The unique substitution pattern—a sterically bulky tert-butyl group and an electron-withdrawing chloro group on an aniline core—presents specific purification hurdles. This guide provides in-depth, field-proven solutions in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and handling of this compound, which are critical for designing a successful purification strategy.

Q1: What are the key physical and chemical properties of this compound?

Understanding the fundamental properties of your compound is the first step in any purification workflow. This compound is an aromatic amine whose behavior is governed by the interplay of its functional groups.

PropertyValue / ObservationSignificance for Purification
Molecular Formula C₁₀H₁₄ClN[1]-
Molecular Weight 183.68 g/mol [1]Used for calculating molar equivalents and theoretical yields.
Appearance Low melting solid or reddish oily material.[2] May darken on exposure to air and light.[3][4]A low melting point suggests that the compound may exist as an oil at room temperature if slightly impure. Color indicates potential oxidative impurities.
Boiling Point 84 °C (predicted)[2][5]This is a predicted value and may refer to distillation under vacuum. Substituted anilines can have high boiling points at atmospheric pressure.[6]
Solubility Predicted to be soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) and have limited solubility in water.[7]Critical for selecting solvents for recrystallization and chromatography. The bulky, nonpolar tert-butyl group enhances solubility in nonpolar solvents.[7]
pKa 2.98 ± 0.10 (Predicted)[2][5]The basicity of the amine is crucial. This pKa indicates it is a weak base, allowing for extraction with strong acids if necessary.
Stability Stable under normal conditions but may be sensitive to air and light.[3] Can be incompatible with strong oxidizing agents, acids, and acid chlorides.[3][8]Requires careful handling and storage, preferably under an inert atmosphere and protected from light, to prevent the formation of colored oxidative byproducts.

Q2: What are the most common impurities I should expect from the synthesis of this compound?

The impurity profile is highly dependent on the synthetic route. A common synthesis involves the chlorination of 4-(tert-butyl)aniline or the Friedel-Crafts alkylation of 2-chloroaniline. Potential impurities include:

  • Isomeric Byproducts: Incomplete regioselectivity during chlorination or alkylation can lead to isomers (e.g., 2-(tert-Butyl)-4-chloroaniline[9] or other positional isomers). These often have very similar polarities, making them difficult to separate.[10]

  • Starting Materials: Unreacted 4-(tert-butyl)aniline or 2-chloroaniline.

  • Poly-alkylated or Poly-chlorinated Species: Over-reaction can lead to the introduction of additional alkyl or chloro groups.[10] These are typically less polar (poly-alkylated) or more polar (if another amine is introduced) than the desired product.

  • Oxidative Byproducts: Anilines are prone to oxidation, which results in highly colored polymeric impurities.[11] This is often the source of the dark color in crude samples.

  • Residual Reagents and Solvents: Inorganic salts from the workup and residual solvents.

Section 2: Troubleshooting Common Purification Challenges

This section provides solutions to specific problems encountered during the purification of this compound.

Problem 1: My crude product is a dark, viscous oil and I cannot get it to crystallize.

  • Potential Cause 1: High Impurity Load. The presence of significant impurities, particularly unreacted starting materials or isomeric byproducts, can depress the melting point and inhibit crystal lattice formation.[12] Oxidized, polymeric materials are particularly problematic.[11]

  • Recommended Solution: Preparatory Column Chromatography. Before attempting recrystallization, a "plug" filtration or a full column chromatography step is highly recommended. The goal is not necessarily to achieve baseline separation of all components, but to remove the highly colored polar impurities and any nonpolar byproducts. This initial cleanup often yields a product that will crystallize more readily. For anilines, which are basic, using a modified stationary phase or mobile phase can be beneficial.[13][14]

  • Potential Cause 2: Inappropriate Solvent Choice. The chosen solvent may be too good at dissolving the compound, even at low temperatures, preventing precipitation.[15][16]

  • Recommended Solution: Systematic Solvent Screening. Perform small-scale solubility tests. A good recrystallization solvent will dissolve the compound when hot but show poor solubility when cold.[16] For this molecule, consider solvent systems like hexane/ethyl acetate, heptane/toluene, or ethanol/water. The bulky tert-butyl group increases its affinity for nonpolar solvents like hexanes.[7]

Problem 2: After column chromatography, my product fractions are pure by TLC but still have a yellow or pink tint.

  • Potential Cause: Trace Metal Contamination or Air Oxidation on Silica. Silica gel is acidic and can promote the oxidation of sensitive anilines, especially in the presence of trace metals and air.[13] This can happen even if the bulk impurities have been removed.

  • Recommended Solution 1: Deactivate the Silica Gel. Before preparing the column, create a slurry of the silica gel in the starting eluent and add 1-2% triethylamine (v/v).[14] The triethylamine acts as a competing base, neutralizing the acidic silanol groups on the silica surface and minimizing their interaction with the aniline product.[13] This prevents streaking and on-column degradation.

  • Recommended Solution 2: Use an Alternative Stationary Phase. If the issue persists, consider using a less acidic stationary phase like neutral alumina or an amine-functionalized silica gel.[13][14] These are specifically designed for the purification of basic compounds.

Problem 3: I see multiple spots on my TLC plate that are very close together (low ΔRf).

  • Potential Cause: Isomeric Impurities. Positional isomers of this compound are likely to have very similar polarities and, therefore, similar retention factors (Rf) on a TLC plate.[10]

  • Recommended Solution 1: Optimize the Chromatographic System. Test a variety of mobile phase systems with different polarities and selectivities. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol or toluene/acetone system can alter the interactions with the stationary phase and improve separation. Running a longer column with a slower, shallower gradient can also enhance the resolution of closely eluting compounds.

  • Recommended Solution 2: Derivatization. In an analytical context (e.g., GC-MS), derivatizing the amine to an acetamide can alter its volatility and chromatographic behavior, potentially resolving it from impurities.[10] For preparative purification, this is less practical unless the protecting group can be easily removed.

  • Recommended Solution 3: Recrystallization. If chromatography fails to separate the isomers, fractional recrystallization may be effective if the isomers have different solubilities or form different crystal habits. This requires careful, slow cooling to allow for selective crystallization.[15]

Section 3: Purification Methodologies & Protocols

This section provides a decision-making framework and detailed protocols for the most common and effective purification techniques.

Decision-Making Workflow

The choice of purification method depends on the impurity profile and the desired scale. This workflow provides a general guideline.

Purification_Workflow start Crude this compound assess_purity Assess Purity & Impurity Profile (TLC, GC-MS, ¹H NMR) start->assess_purity decision_impurity Main Impurities? assess_purity->decision_impurity decision_scale Scale? decision_impurity->decision_scale  Mainly Colored Impurities / Starting Material chromatography Column Chromatography decision_impurity->chromatography Isomers / Multiple Byproducts   acid_wash Aqueous Acid Wash (e.g., 1M HCl) decision_impurity->acid_wash  Baseline Material / Salts recrystallization Recrystallization decision_scale->recrystallization < 10 g distillation Vacuum Distillation decision_scale->distillation > 10 g & Thermally Stable chromatography->recrystallization  Product >95% pure final_product Pure Product (>98%) recrystallization->final_product distillation->final_product acid_wash->decision_scale

Caption: Decision tree for selecting a purification strategy.

Protocol 1: Column Chromatography on Deactivated Silica Gel

This is the most versatile method for removing a wide range of impurities.

  • Slurry Preparation: In a fume hood, weigh out the required amount of silica gel (typically 50-100 times the weight of the crude material). Suspend it in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

  • Deactivation: Add triethylamine (Et₃N) to the slurry to a final concentration of 1% (v/v). Stir gently for 5 minutes. This step is crucial for preventing tailing and degradation of the aniline on the acidic silica.[13][14]

  • Column Packing: Pack the column with the deactivated silica slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully load the dry powder onto the top of the column bed.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., from 2% to 10% ethyl acetate in hexane). The nonpolar tert-butyl group means the compound will elute at a relatively low polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

This method is ideal for removing small amounts of impurities from a solid or semi-solid product, especially after an initial chromatographic cleanup.[17][18]

  • Solvent Selection: Choose a solvent or solvent system in which the compound is soluble when hot but sparingly soluble when cold.[16] For this compound, a heptane/toluene or ethanol/water mixture is a good starting point.

  • Dissolution: Place the crude material in an Erlenmeyer flask with a stir bar. Add a minimal amount of the hot solvent (or the more soluble solvent in a two-solvent system) until the solid just dissolves.[15] Ensure the solution is at or near the boiling point to create a saturated solution.[16]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[17]

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals and excluding impurities from the crystal lattice.[15] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[18]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.[17]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 3: Purification via Acid-Base Extraction

This technique is effective for removing non-basic organic impurities from the aniline.

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract it with 1M hydrochloric acid (HCl). The basic aniline will be protonated and move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer.[19]

  • Separation: Separate the aqueous layer. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), with stirring until the solution is basic (pH > 10). The free aniline will precipitate or form an oil.

  • Re-extraction: Extract the free aniline back into an organic solvent (e.g., DCM).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Section 4: Purity Assessment

After purification, it is essential to confirm the purity and identity of the this compound.

TechniqueObjective & Procedure
Thin-Layer Chromatography (TLC) Objective: Rapidly assess purity and fraction content. Procedure: Spot the sample on a silica plate and elute with a suitable solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Visualize under UV light. A single spot indicates a high degree of purity.
Gas Chromatography-Mass Spectrometry (GC-MS) Objective: Quantify purity and identify volatile impurities.[20] Procedure: Dissolve a small sample in a volatile solvent. Inject onto a GC column (e.g., DB-5ms). The resulting chromatogram will show peaks for the main compound and any impurities, which can be identified by their mass spectra.[10]
High-Performance Liquid Chromatography (HPLC) Objective: Determine purity with high accuracy.[20] Procedure: Use a C18 reverse-phase column with a mobile phase like acetonitrile/water.[20] Purity is calculated from the peak area percentage.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Objective: Confirm the chemical structure and assess purity.[20] Procedure: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃). The spectrum should show the expected chemical shifts and integration values for the aromatic, amine, and tert-butyl protons. The absence of significant impurity signals confirms purity.

References

  • Google Patents.
  • Biotage. Is there an easy way to purify organic amines?[Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization - Single Solvent. [Link]

  • ResearchGate. How do I remove aniline from the reaction mixture?[Link]

  • University of Central Florida, Department of Chemistry. Recrystallization. [Link]

  • Texium. Vacuum Distillation of Aniline. [Link]

  • ResearchGate. RECRYSTALLIZATION. [Link]

  • Chemsrc. This compound | CAS#:42265-67-8. [Link]

  • University of Rochester, Department of Chemistry. Recrystallization and Crystallization. [Link]

  • Solubility of Things. 4-Chloroaniline. [Link]

  • PubChem. 2-Tert-butyl-4-chloroaniline. [Link]

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Technical Support Center: Degradation Pathways of 4-(tert-Butyl)-2-chloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the degradation of 4-(tert-Butyl)-2-chloroaniline. This guide provides in-depth technical information, troubleshooting advice, and detailed experimental protocols to support your research endeavors. Given the limited direct literature on this specific compound, this resource synthesizes information from closely related chloroanilines and alkylated aromatic compounds to propose likely degradation pathways and analytical strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation of interest?

A1: this compound is a substituted aniline compound. Anilines and their derivatives are widely used in the synthesis of dyes, pharmaceuticals, pesticides, and polymers.[1][2] Due to their widespread use, they are often found as environmental pollutants.[1][2] Chloroanilines, in particular, can be toxic and persistent in the environment, posing risks to ecosystems and human health.[1][2][3][4] Understanding the degradation pathways of this compound is crucial for developing effective bioremediation and water treatment strategies.

Q2: What are the hypothesized degradation pathways for this compound?

A2: Based on studies of similar compounds like 4-Butyl-2,3-dichloroaniline, two primary degradation pathways are proposed: aerobic and anaerobic degradation.[5]

  • Aerobic Degradation: In the presence of oxygen, degradation is likely initiated by oxidation of either the aromatic ring or the tert-butyl side chain.[5]

    • Ring Oxidation: Hydroxylation of the aromatic ring can lead to the formation of catechols, which can then undergo ring cleavage.[5]

    • Side-Chain Oxidation: The tert-butyl group can be oxidized to form alcohols, aldehydes, and carboxylic acids.[5]

  • Anaerobic Degradation: Under anaerobic conditions, reductive dechlorination is a common pathway for chlorinated aromatic compounds, where chlorine atoms are sequentially removed.[5]

It is important to note that these are hypothesized pathways and require experimental validation for this compound.

Q3: What are the expected major intermediates and final products of degradation?

A3: The specific intermediates and final products are yet to be experimentally confirmed for this compound. However, based on the hypothesized pathways, potential intermediates could include:

  • From Aerobic Ring Oxidation: 4-(tert-Butyl)-2-chlorocatechol.

  • From Aerobic Side-Chain Oxidation: 2-Chloro-4-(2-hydroxy-1,1-dimethylethyl)aniline.

  • From Anaerobic Reductive Dechlorination: 4-(tert-Butyl)aniline.

Further degradation would likely lead to smaller, more biodegradable organic acids and ultimately mineralization to carbon dioxide, water, and inorganic ions (Cl⁻, NH₄⁺).

Q4: What types of microorganisms are known to degrade chloroanilines?

A4: Several bacterial strains have been identified that can degrade chloroanilines, often utilizing them as a sole source of carbon and nitrogen.[6] These include species from the genera Acinetobacter, Pseudomonas, Klebsiella, and Delftia.[6][7] It is plausible that a microbial consortium could be more effective in degrading this compound than a single strain.

Troubleshooting Guide

This section addresses common issues encountered during the experimental investigation of this compound degradation.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Degradation Observed Insufficient acclimation of microbial culture.Acclimate the microbial consortium to the target compound by gradually increasing its concentration over time.
Non-optimal experimental conditions (pH, temperature, oxygen levels).Optimize pH, temperature, and aeration based on the literature for similar chloroaniline-degrading microbes. For anaerobic studies, ensure strict anaerobic conditions are maintained.
Toxicity of the compound to the microorganisms at the tested concentration.Start with a lower concentration of this compound and gradually increase it. Perform toxicity assays to determine the inhibitory concentration.
Inconsistent or Irreproducible Results Variability in microbial inoculum.Use a consistent source and concentration of microbial inoculum for all experiments. Consider using a defined co-culture or a well-characterized consortium.
Abiotic degradation (e.g., photodegradation) interfering with the results.Run sterile controls (without microorganisms) and dark controls (without light) to assess the contribution of abiotic degradation.
Poor Peak Shape in HPLC/GC Analysis (Tailing, Fronting) Interaction of the basic aniline group with acidic silanol groups on the column (HPLC).Use an end-capped column or a base-deactivated stationary phase. Adjust the mobile phase pH to suppress the ionization of the analyte.
Column overload.Dilute the sample or reduce the injection volume.
Inappropriate injection temperature (GC).Optimize the injector temperature to ensure complete vaporization without causing thermal degradation.
Appearance of Unexpected Peaks in Chromatograms Formation of dimers or oligomers.Analyze the mass spectrum for ions corresponding to multiples of the parent compound's mass. Adjust experimental conditions (e.g., lower initial concentration) to minimize polymerization.
Contamination of glassware, solvents, or reagents.Run a blank sample (all components except the analyte) to identify any contamination. Ensure all glassware is thoroughly cleaned.

Experimental Protocols

Protocol 1: Aerobic Biodegradation Assay

This protocol outlines a batch experiment to assess the aerobic biodegradation of this compound by a microbial consortium.

Materials:

  • Basal salt medium (BSM)

  • This compound (stock solution in a suitable solvent like methanol)

  • Microbial consortium (e.g., from activated sludge or contaminated soil)

  • Sterile flasks

  • Shaking incubator

  • HPLC or GC-MS for analysis

Procedure:

  • Prepare the Medium: Prepare BSM and dispense into sterile flasks.

  • Inoculation: Inoculate the flasks with the microbial consortium. Include a sterile control flask (no inoculum) to assess abiotic degradation.

  • Acclimation (if required): If the consortium is not pre-acclimated, gradually introduce this compound over several days.

  • Spiking: Add this compound from the stock solution to achieve the desired final concentration. Ensure the solvent volume is minimal to avoid toxicity.

  • Incubation: Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm) to ensure aerobic conditions.

  • Sampling: At regular time intervals, withdraw samples from each flask for analysis.

  • Sample Preparation: Filter the samples to remove biomass. Store at 4°C until analysis.

  • Analysis: Analyze the concentration of this compound and potential degradation products using HPLC-UV or GC-MS.

Protocol 2: Analytical Method - HPLC-UV

This protocol provides a general guideline for the analysis of this compound using High-Performance Liquid Chromatography with UV detection.

Instrumentation and Conditions:

  • HPLC System: With a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer at pH 3.0). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: Scan for the optimal wavelength; for similar compounds, around 240 nm is a good starting point.

  • Column Temperature: 25-30°C.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase to create a calibration curve.

  • Sample Injection: Inject the prepared samples and standards into the HPLC system.

  • Data Analysis: Identify and quantify the this compound peak based on its retention time and the calibration curve.

Protocol 3: Analytical Method - GC-MS

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry, which is particularly useful for identifying unknown degradation products.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless.

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300°C).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 500.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Procedure:

  • Sample Preparation: Extract the aqueous samples with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Concentrate the extract if necessary. Derivatization may be required for better peak shape and sensitivity.

  • Injection: Inject the prepared extract into the GC-MS system.

  • Data Analysis:

    • Identify this compound by its retention time and mass spectrum.

    • For unknown peaks, perform a library search (e.g., NIST) to tentatively identify degradation products.

    • Confirmation of identified intermediates should be done using authentic analytical standards when available.

Visualizations

Hypothesized Aerobic Degradation Pathway

Aerobic_Degradation This compound This compound Ring_Oxidation Ring Oxidation This compound->Ring_Oxidation Side_Chain_Oxidation Side-Chain Oxidation This compound->Side_Chain_Oxidation Catechol_Intermediate 4-(tert-Butyl)-2-chlorocatechol Ring_Oxidation->Catechol_Intermediate Alcohol_Intermediate 2-Chloro-4-(2-hydroxy- 1,1-dimethylethyl)aniline Side_Chain_Oxidation->Alcohol_Intermediate Ring_Cleavage Ring Cleavage Catechol_Intermediate->Ring_Cleavage Further_Oxidation Further Oxidation Alcohol_Intermediate->Further_Oxidation Mineralization CO2 + H2O + Cl- + NH4+ Ring_Cleavage->Mineralization Further_Oxidation->Mineralization

Caption: Hypothesized aerobic degradation pathways of this compound.

Hypothesized Anaerobic Degradation Pathway

Anaerobic_Degradation Start This compound Step1 Reductive Dechlorination Start->Step1 Intermediate1 4-(tert-Butyl)aniline Step1->Intermediate1 Step2 Further Degradation (e.g., Ring Fission) Intermediate1->Step2 End Mineralization (CO2, CH4, H2O, NH4+) Step2->End

Caption: Hypothesized anaerobic degradation pathway via reductive dechlorination.

General Analytical Workflow

Analytical_Workflow Start Aqueous Sample from Degradation Experiment Preparation Sample Preparation (Filtration / Extraction) Start->Preparation Analysis Analytical Method Preparation->Analysis HPLC HPLC-UV Analysis Analysis->HPLC  Screening & Quantification GCMS GC-MS Analysis Analysis->GCMS Identification of Unknowns   Data Data Analysis (Identification & Quantification) HPLC->Data GCMS->Data End Results Data->End

Caption: A logical workflow for the analysis of degradation samples.

References

  • An Overview of Aniline and Chloroaniline Compounds as Environmental Pollutants. (2018). Crimson Publishers.
  • This compound | CAS#:42265-67-8. Chemsrc.
  • An Overview of Aniline and Chloroaniline Compounds as Environmental Pollutants. (2018). Semantic Scholar.
  • Degradation of 4-Butyl-2,3-dichloroaniline: A Comparative Analysis of Potential Biotransformation P
  • Ecotoxicological assessment of p-chloroaniline - Fate and effects in aquatic systems. (2000).
  • The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aqu
  • Technical Support Center: Troubleshooting Halogen
  • Long-term fate of 4-chloroaniline-14C in soil and plants under outdoor conditions. A contribution to terrestrial ecotoxicology of chemicals. (1984). Journal of Agricultural and Food Chemistry.
  • Application Notes and Protocols for Biological Screening of Aniline Compounds. Benchchem.
  • BIODEGRADATION OF ANILINE BY Enterobacter ludwigii KH-A5 ISOLATED FROM THE SOIL AROUND SHIRAZ REFINERY, IRAN. (2016). Global NEST Journal.
  • Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. (2022). MDPI.
  • Identification of Aniline-Degrading Bacteria Using Stable Isotope Probing Technology and Prediction of Functional Genes in Aerobic Microcosms. (2024). MDPI.
  • 4-Chloroaniline (CICADS 48, 2003). Inchem.org.
  • Analytical Method Summaries. (2023). Eurofins.
  • Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2. (2010). PubMed.
  • Chemical Safety Data Sheet MSDS / SDS - this compound. (2023). ChemicalBook.
  • Experimental Study on the Single Factor of Hydrogen Peroxide for the Degradation of Aniline. (2014).
  • Degradation of aniline by ferrous ions activated persulfate: Impacts, mechanisms, and by-products. (2020). NOAA Library and Info Services.
  • Bacterial degradation of aniline. (2014).
  • The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. (2023). PubMed Central.
  • 4-Chloroaniline. Santa Cruz Biotechnology.
  • Biodegradation of 4-chloroaniline by bacteria enriched
  • Test Method D
  • Biodegradation of 2-chloroaniline, 3-chloroaniline, and 4-chloroaniline by a novel strain Delftia tsuruh
  • Toxicological Profile for 4,4'-Methylenebis(2-chloroaniline). (2017). Agency for Toxic Substances and Disease Registry.
  • Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. (2014).
  • 4-Chloroaniline (CL-4: PUBLIC). (2021). Aarti Industries.
  • Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chrom
  • ADVANCED DEGRADATION OF 4-CHLOROANILINE FROM WATER IN UV/TiO2/H2O2 SYSTEM. (2015). CABI Digital Library.
  • method 8131 aniline and selected derivatives by gas chrom
  • Biodegradation Pathways of Chloroanilines by Acinetobacter baylyi Strain GFJ2. (2010).
  • Microbial Degradation of 4-chloroaniline by a bacterial consortium. (2009).
  • Biodegradation of 2-chloroaniline, 3-chloroaniline, and 4-chloroaniline by a novel strain Delftia tsuruhatensis H1. (2010).
  • Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. (2024). MDPI.
  • ADVANCED DEGRADATION OF 4-CHLOROANILINE FROM WATER IN UV/TiO 2 /H 2 O 2 SYSTEM. (2015).
  • The Increasing Importance of Abiotic Degradation of Chlorin
  • Photocatalytic Degradation of 4-tert-butylphenol Using Solar Light Responsive Ag 2 CO 3. (2022). MDPI.
  • SAFETY D
  • Degradation of 4-Tert-Butylphenol in Water Using Mono-Doped (M1. (2022).
  • Abiotic degradation of chlorinated ethanes and ethenes in w
  • Biodegradation of p-chloroaniline by bacteria isolated from contaminated sites. (2007).
  • Ti2O3/TiO2-Assisted Solar Photocatalytic Degradation of 4-tert-Butylphenol in W

Sources

Technical Support Center: Stabilizing 4-(tert-Butyl)-2-Chloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-(tert-Butyl)-2-chloroaniline. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. Aromatic amines, particularly halogenated ones like this compound, are susceptible to degradation, which can compromise experimental outcomes and product quality. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: My freshly opened bottle of this compound has a reddish-brown tint, although the certificate of analysis indicated it was a low melting solid. Is it still usable?

A1: A reddish or brownish discoloration is a common observation for many aromatic amines and is typically a sign of initial oxidation. While minor discoloration may not significantly impact the bulk purity for some applications, it is an indicator that degradation has begun. The acceptability of the material depends on the sensitivity of your application. For high-purity applications, such as reference standard preparation or GMP synthesis, re-purification or using a fresh, properly stored lot is highly recommended. For less sensitive applications, it is crucial to first quantify the purity using an appropriate analytical method, such as HPLC or GC, to determine if it still meets your required specifications.

Q2: What are the primary factors that cause this compound to degrade during storage?

A2: The degradation of this compound is primarily driven by three factors:

  • Oxidation: The amine functional group is susceptible to oxidation by atmospheric oxygen, a process that is often accelerated by exposure to light and elevated temperatures. This can lead to the formation of colored impurities like nitroso and nitro compounds, as well as polymeric materials.

  • Photodegradation: Exposure to UV or visible light can provide the energy needed to initiate degradation reactions. This can involve the homolytic cleavage of the C-Cl bond or reactions involving the aromatic ring and the amine group, leading to a complex mixture of degradation products.

  • Incompatible Storage Conditions: Contact with incompatible materials such as strong oxidizing agents, certain metals (like iron and copper which can catalyze oxidation), and strong bases can accelerate decomposition.[1]

Q3: What are the ideal storage conditions to maximize the shelf-life of this compound?

A3: To maximize the stability of this compound, we recommend the following storage conditions:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.[2] This is the most critical factor in preventing oxidative degradation.

  • Light Protection: Use an amber glass bottle or store the container in a dark place to protect it from light.[2]

  • Temperature Control: Store at room temperature, avoiding excessive heat.[2] Refrigeration is generally not necessary unless specified by the supplier and can sometimes cause the compound to solidify, requiring careful re-melting which might introduce thermal stress.

  • Container Integrity: Ensure the container is well-sealed to prevent moisture ingress and exposure to the atmosphere.

Q4: Can I use a stabilizing agent to prolong the shelf life of my this compound solution?

A4: While the addition of stabilizers is a known strategy for preserving aromatic amines, it should be approached with caution as it introduces an additional substance into your material. If your experimental design allows for it, small amounts of antioxidants could be considered. However, for most high-purity applications, the focus should be on proper storage under an inert atmosphere rather than adding potential contaminants. If a stabilizer is necessary, its compatibility with your downstream processes must be thoroughly validated.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable steps to resolve them.

Issue 1: Rapid Discoloration of a Solution of this compound
  • Symptom: A freshly prepared solution of this compound in an organic solvent rapidly turns yellow or brown.

  • Potential Causes & Solutions:

    • Solvent Purity: The solvent may contain peroxide impurities, which are strong oxidizing agents. Use freshly opened, high-purity, peroxide-free solvents. Consider passing the solvent through an alumina column to remove peroxides.

    • Air Exposure: The solution was likely prepared and stored with significant headspace containing air. When preparing solutions, minimize the headspace in the storage vessel and consider purging the vessel and the solvent with an inert gas like nitrogen or argon before and after preparation.

    • Light Exposure: The solution is being stored in a clear container under ambient light. Store solutions in amber vials or wrap the container in aluminum foil to protect it from light.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis of a Stored Sample
  • Symptom: HPLC or GC analysis of a stored sample of this compound shows new impurity peaks that were not present in the initial analysis.

  • Potential Causes & Solutions:

    • Degradation: This is a clear indication of chemical degradation. The identity of the new peaks can provide clues to the degradation pathway. Common degradation products of chloroanilines can include oxidized species (e.g., nitroso or nitro derivatives), phenolic compounds (from hydrolysis of the C-Cl bond, though less common), and dimeric or polymeric species.[3][4]

    • Investigation: To identify the degradation products, LC-MS or GC-MS analysis is recommended. By comparing the mass-to-charge ratio of the new peaks with potential degradation products, you can elucidate the degradation pathway. A forced degradation study can be invaluable here (see experimental protocols below).

Visualizing Degradation: A Simplified Pathway

The following diagram illustrates a simplified potential degradation pathway for this compound when exposed to oxidative conditions.

G A This compound B Oxidation (O2, Light, Metal Ions) A->B C N-Oxidized Intermediates (e.g., Nitroso derivative) B->C D Further Oxidation C->D F Polymerization C->F E Nitro Derivative D->E G Colored Polymeric Impurities F->G

Caption: Potential oxidative degradation pathway of this compound.

Experimental Protocols

Protocol 1: Recommended Storage Procedure

This protocol outlines the best practice for storing this compound to ensure its long-term stability.

  • Procurement: Purchase the compound in quantities that you expect to use within a reasonable timeframe to avoid long-term storage of opened containers.

  • Incoming Inspection: Upon receipt, inspect the material for any initial discoloration. If possible, perform an initial purity assessment by HPLC or GC to establish a baseline.

  • Inerting the Container: Before the first use and after each subsequent use, flush the headspace of the container with a gentle stream of an inert gas (nitrogen or argon) for 15-30 seconds.

  • Sealing: Tightly seal the container cap. For extra protection, you can wrap the cap threads with PTFE tape.

  • Light Protection: Place the container in a dark cabinet or drawer. If the original container is not amber, transfer it to a suitable amber glass bottle under an inert atmosphere.

  • Temperature: Store at ambient room temperature, away from heat sources such as ovens or instruments.

Protocol 2: Stability-Indicating HPLC Method for Purity Assessment

This method can be used to assess the purity of this compound and detect the formation of degradation products.

  • Instrumentation: HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (at the initial gradient composition) to a concentration of approximately 0.5 mg/mL.

Protocol 3: Forced Degradation Study Workflow

A forced degradation study is essential to understand potential degradation pathways and to confirm that your analytical method is "stability-indicating" (i.e., capable of separating the intact compound from its degradation products).[5][6][7]

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare stock solution of This compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Oxidative Oxidation (e.g., 3% H2O2, RT) Prep->Oxidative Thermal Thermal Stress (e.g., 80°C, solid state) Prep->Thermal Photolytic Photolytic Stress (UV/Vis light exposure) Prep->Photolytic Analyze Analyze stressed samples and control by stability-indicating HPLC method Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photolytic->Analyze Characterize Characterize major degradants (LC-MS, GC-MS) Analyze->Characterize

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in the Chlorination of 4-tert-butylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for troubleshooting catalyst deactivation in 4-tert-butylaniline chlorination.

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the chlorination of 4-tert-butylaniline. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical issue of catalyst deactivation. As Senior Application Scientists, our goal is to explain the causality behind catalyst performance decay and provide actionable, field-proven protocols to diagnose, resolve, and prevent these issues.

Part 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses fundamental questions about the catalytic systems used for 4-tert-butylaniline chlorination and the common challenges associated with their stability.

Q1: What types of catalysts are typically used for the chlorination of anilines like 4-tert-butylaniline?

A1: The regioselective chlorination of anilines is a well-established transformation, and several classes of catalysts are employed, each with its own advantages and susceptibility to deactivation. These include:

  • Lewis Acids: Traditional catalysts like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are effective but often suffer from high moisture sensitivity and can be difficult to handle and separate from the reaction mixture.[1]

  • Solid Acids: Zeolites (e.g., HZSM-5) and other solid acid catalysts offer the benefits of easier separation and potential for regeneration. Their activity is based on Brønsted acid sites which can facilitate the electrophilic chlorination reaction.[2][3]

  • Metal Halides: Copper(II) chloride (CuCl₂) has been shown to be effective for the para-selective chlorination of unprotected anilines, particularly when used in ionic liquid solvents or with co-reagents.[4][5][6]

  • Organocatalysts: More recently, metal-free approaches using secondary ammonium salts have been developed for highly ortho-selective chlorination of anilines under mild conditions.[7][8] These catalysts operate by activating the chlorinating agent.

Q2: What are the primary mechanisms of catalyst deactivation in this specific reaction?

A2: Catalyst deactivation in aniline chlorination is a significant concern that can manifest in several ways. The three primary mechanisms are:

  • Fouling (Coking/Polymerization): This is arguably the most common issue, especially with acid catalysts like zeolites. Aniline derivatives can undergo acid-catalyzed polymerization to form heavy, carbonaceous deposits ("coke") on the catalyst surface and within its pores.[2][9] These deposits physically block access to the active sites.

  • Poisoning: The catalyst's active sites are chemically deactivated by strong binding of impurities from the feed or byproducts from the reaction. For Lewis acids, water is a potent poison. For metal-based catalysts, byproducts like HCl can alter the metal's oxidation state or form inactive metal-chloride complexes.[10][11]

  • Thermal Degradation: Operating at excessively high temperatures can cause irreversible changes to the catalyst structure, such as the collapse of a zeolite framework or the sintering (growth) of active metal crystallites.[10]

Q3: My catalyst's performance is declining. How can I visually identify a potential deactivation issue?

A3: While definitive diagnosis requires analytical techniques, visual inspection can provide initial clues. A fresh, light-colored solid acid catalyst (like a zeolite) turning dark brown or black is a strong indicator of coke formation. Metal-based catalysts might change color (e.g., from green to brown) due to a change in the metal's oxidation state or the formation of oxides/hydroxides. Physical clumping or the appearance of a tarry substance mixed with the catalyst suggests severe fouling.[12]

Part 2: Troubleshooting Guide - Diagnosis & Practical Solutions

This section is structured to help you diagnose specific problems encountered during your experiments and provides step-by-step solutions.

Issue 1: Gradual Decrease in Reaction Rate and/or Selectivity

This is the classic symptom of catalyst fouling, where active sites are progressively blocked over time.

  • Most Likely Cause: Fouling by Coke/Polymer Deposition.

    • Causality: The acidic sites of the catalyst, which are intended to activate the chlorinating agent or the aromatic ring, can also catalyze the polymerization of 4-tert-butylaniline. This process is initiated by the protonation of the aniline, which then acts as an electrophile, attacking another aniline molecule. This chain reaction produces high-molecular-weight polymers that coat the catalyst surface and block its pores, preventing reactants from reaching the active sites.[2][9]

  • Diagnostic Protocol: Confirming Coke Formation

    • Sample Collection: Carefully filter the spent catalyst from the reaction mixture, wash thoroughly with an appropriate anhydrous solvent (e.g., dichloromethane) to remove residual reactants and products, and dry under vacuum.

    • Thermogravimetric Analysis (TGA): Analyze a small sample of the dried, spent catalyst alongside a sample of the fresh catalyst. A significant weight loss event in the spent catalyst between 300-600°C, which is absent in the fresh sample, is a strong confirmation of carbonaceous deposits being burned off.

    • Visual Confirmation (SEM): Scanning Electron Microscopy (SEM) can be used to visually inspect the surface of the fresh versus spent catalyst. The appearance of a smooth, amorphous layer on the spent catalyst particles is indicative of polymer fouling.

  • Solution: Oxidative Regeneration Protocol This protocol is designed to remove coke deposits from solid acid catalysts like zeolites through controlled combustion.[9]

    • Preparation: Place the dried, spent catalyst in a ceramic crucible or a tube furnace.

    • Inert Purge: Heat the catalyst to 150°C under a flow of an inert gas (e.g., Nitrogen) and hold for 1 hour to drive off any adsorbed solvent or water.

    • Controlled Oxidation: While maintaining the inert gas flow, slowly introduce a controlled amount of air or a dilute oxygen stream (e.g., 5% O₂ in N₂).

    • Ramped Heating: Increase the temperature at a slow, controlled rate (e.g., 2-5°C/minute) to the target calcination temperature (typically 450-550°C). Causality Note: A slow heating ramp is critical to prevent a sudden, uncontrolled combustion of the coke, which can generate localized hot spots and cause irreversible thermal damage to the catalyst structure.

    • Calcination: Hold at the target temperature for 3-5 hours, or until TGA analysis of a sample confirms the removal of carbonaceous deposits.

    • Cool Down: Cool the catalyst back to room temperature under an inert gas stream.

    • Validation: The regenerated catalyst should be re-tested under standard reaction conditions. Its activity should be restored to a level comparable to the fresh catalyst.[2][3]

Issue 2: Sudden and Complete Loss of Catalytic Activity

A rapid drop in performance often points to catalyst poisoning, where a chemical agent deactivates the active sites.

  • Most Likely Cause: Catalyst Poisoning by Feed Impurities.

    • Causality: Lewis acid catalysts (AlCl₃, FeCl₃) and many solid acids are extremely sensitive to nucleophilic impurities. Water is a common culprit; it reacts with Lewis acids to form inactive hydroxides.[10] Other nitrogen-containing compounds or sulfur impurities in the starting materials or solvent can also bind irreversibly to the active sites, rendering them useless.

  • Diagnostic Protocol: Identifying the Poison

    • Solvent and Reagent Analysis: Use Karl Fischer titration to determine the water content of your solvent and starting materials. Aim for <50 ppm water for sensitive reactions.

    • Feed Purity Check: Analyze the 4-tert-butylaniline and chlorinating agent via Gas Chromatography-Mass Spectrometry (GC-MS) to check for unexpected impurities.

    • Control Experiment: Run the reaction using freshly distilled, anhydrous solvents and newly purchased, high-purity reagents. If the catalyst activity is restored, this strongly implicates impurities in your previous materials as the cause.

  • Solution & Prevention:

    • Rigorous Drying: Always use freshly dried, anhydrous solvents. Solvents can be dried over molecular sieves or by distillation. Ensure all glassware is oven-dried immediately before use.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

    • Reagent Purification: If necessary, purify the 4-tert-butylaniline substrate by distillation or recrystallization to remove potential poisons.

Part 3: Visualization & Data Summaries

To aid in understanding and decision-making, we have summarized key information in tables and diagrams.

Data Presentation

Table 1: Common Catalysts and Their Primary Deactivation Pathways

Catalyst TypeExamplesPrimary Deactivation MechanismKey Preventative Measure
Lewis Acids AlCl₃, FeCl₃Poisoning (by water, bases)Strict anhydrous/inert conditions
Solid Acids Zeolites (HZSM-5)Fouling (Coke/Polymer formation)Optimize temperature; periodic regeneration
Metal Halides CuCl₂, CuBr₂Leaching, Site Alteration by HClUse of co-solvents (e.g., ionic liquids)[4]
Organocatalysts Secondary Ammonium SaltsDegradation by side reactionsMild reaction conditions[8]

Table 2: Typical Conditions for Oxidative Regeneration of Fouled Zeolite Catalysts

ParameterTypical RangeRationale
Heating Rate 2-5 °C/minutePrevents thermal shock and catalyst sintering.
Oxidant Gas 1-5% O₂ in N₂Provides controlled combustion to avoid overheating.
Calcination Temp. 450 - 550 °CSufficient to burn off coke without damaging zeolite structure.
Hold Time 3 - 5 hoursEnsures complete removal of carbonaceous deposits.
Experimental & Logic Workflows

Below are diagrams illustrating the deactivation mechanism and a logical workflow for troubleshooting.

G cluster_0 Catalyst Fouling Mechanism on an Acid Site Site Zeolite Acid Site (H+) Activated Protonated Aniline (Electrophile) Site->Activated Sub1 4-tert-butylaniline (Molecule 1) Sub1->Site Dimer Dimer Formation Activated->Dimer Sub2 4-tert-butylaniline (Molecule 2) Sub2->Dimer Polymer Polymer Chain Growth Dimer->Polymer Blocked Blocked Active Site Polymer->Blocked G Start Problem: Low Catalyst Performance Q_Rate Is the activity loss gradual or sudden? Start->Q_Rate Gradual Gradual Loss Q_Rate->Gradual Gradual Sudden Sudden Loss Q_Rate->Sudden Sudden Fouling Likely Cause: Fouling/Coking Gradual->Fouling Poisoning Likely Cause: Poisoning Sudden->Poisoning Diagnose_Foul Diagnosis: Perform TGA analysis on spent catalyst. Fouling->Diagnose_Foul Diagnose_Poison Diagnosis: Check feed/solvent purity (Karl Fischer, GC-MS). Poisoning->Diagnose_Poison Solve_Foul Solution: Regenerate catalyst via oxidative calcination. Diagnose_Foul->Solve_Foul Solve_Poison Solution: Use anhydrous reagents and inert atmosphere. Diagnose_Poison->Solve_Poison

Caption: Troubleshooting workflow for catalyst deactivation.

References

  • Sun, P., Chen, J., Zai, S., Gao, S., Weng, X., & Wu, Z. (2020). Regeneration mechanism of a deactivated zeolite-supported catalyst for the combustion of chlorinated volatile organic compounds. Catalysis Science & Technology. [Link]

  • MDPI. (n.d.). Formation and Toxicity of Chlorine Species During Zeolite Regeneration by NaCl-NaClO After Stormwater Adsorption. MDPI. [Link]

  • Royal Society of Chemistry. (n.d.). Regeneration mechanism of a deactivated zeolite-supported catalyst for the combustion of chlorinated volatile organic compounds. Catalysis Science & Technology. [Link]

  • MDPI. (n.d.). Chlorine vs. Sodium Chloride Regeneration of Zeolite Column for Ammonium Removal from an Explosives Impacted Mining Wastewater. MDPI. [Link]

  • Google Patents. (n.d.).
  • SciSpace. (n.d.). Mechanisms of catalyst deactivation. [Link]

  • Royal Society of Chemistry. (n.d.). Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride. Chemical Communications. [Link]

  • Minstrong. (2025). What Methods Are Available to Reactivate Deactivated Catalysts?. [Link]

  • National Institutes of Health. (n.d.). Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. PubMed Central. [Link]

  • Beilstein Journals. (n.d.). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. [Link]

  • Taylor & Francis Online. (n.d.). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. [Link]

  • PubMed. (2016). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. [Link]

  • MDPI. (n.d.). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. MDPI. [Link]

  • Royal Society of Chemistry. (n.d.). Chlorine–nickel interactions in gas phase catalytic hydrodechlorination: catalyst deactivation and the nature of reactive hydrogen. [Link]

  • ResearchGate. (2025). Highly ortho -Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst | Request PDF. [Link]

  • Chemistry LibreTexts. (2023). Halogenation of Benzene-The Need for a Catalyst. [Link]

  • MDPI. (n.d.). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. MDPI. [Link]

  • MDPI. (2023). A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor. MDPI. [Link]

  • ResearchGate. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. [Link]

  • National Institutes of Health. (n.d.). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. PubMed Central. [Link]

  • Taylor & Francis Online. (2009). Full article: Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. [Link]

  • Google Patents. (n.d.).
  • YouTube. (2025). Can Catalysts Be Reused in Chemical Reactions?. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Kinetics and mechanism of chlorinated aniline degradation by TiO2 photocatalysis. [Link]

  • PubMed. (2008). Degradation of tertiary alkylamines during chlorination/chloramination: implications for formation of aldehydes, nitriles, halonitroalkanes, and nitrosamines. [Link]

  • MDPI. (n.d.). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. MDPI. [Link]

  • Macmillan Group. (n.d.). Deactivation Pathways in Transition Metal Catalysis. [Link]

  • YouTube. (2018). How to REALLY fix a clogged Chlorine Feeder/Chlorinator. [Link]

  • Dosatron. (n.d.). Chlorinator Maintenance: How to Troubleshoot your Injector?. [Link]

  • Hydro Instruments. (n.d.). Shutdown and Troubleshooting. [Link]

  • YouTube. (2017). How to Troubleshoot the P24 Chlorinator for Well Water. [Link]

  • YouTube. (2022). CLX Online Chlorine Analyzer General Troubleshooting. [Link]

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Technical Support Center: Work-up & Purification of 4-(Tert-Butyl)-2-Chloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This document provides a comprehensive technical guide for the experimental work-up, purification, and troubleshooting for the synthesis of 4-(tert-butyl)-2-chloroaniline. It is intended for chemistry professionals engaged in organic synthesis and drug development. The focus is on the critical post-reaction steps that ensure the isolation of a pure product.

Core Principles of the Work-up Procedure

The synthesis of this compound, commonly achieved via electrophilic chlorination of 4-(tert-butyl)aniline using reagents like N-chlorosuccinimide (NCS), concludes with a reaction mixture containing the desired product, unreacted starting material, the chlorinating agent's byproduct (e.g., succinimide), and residual acid or base. The work-up is a critical sequence of separations designed to isolate the target molecule in high purity.

The strategy is based on the differing physicochemical properties of the components:

  • Basicity: Both the product, this compound, and the starting material, 4-(tert-butyl)aniline, are basic due to the aniline functional group. They can be protonated and rendered water-soluble under acidic conditions. This property is exploited to separate them from neutral organic impurities.

  • Solubility: The desired product is an oily, non-polar molecule soluble in organic solvents like dichloromethane (DCM) or ethyl acetate, and insoluble in water.[1]

  • Byproduct Characteristics: Succinimide, the byproduct of NCS, has moderate water solubility and can be removed with aqueous washes.

The overall workflow involves quenching the reaction, separating the organic product from aqueous-soluble impurities via liquid-liquid extraction, neutralizing any residual acids, and finally, purifying the crude product.

Detailed Experimental Work-up Protocol

This protocol assumes the synthesis was performed via chlorination of 4-(tert-butyl)aniline with N-Chlorosuccinimide (NCS) in an organic solvent like Dichloromethane (DCM).

Safety First:

  • Always work in a well-ventilated fume hood.[2]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]

  • N-Chlorosuccinimide (NCS) is a corrosive solid that is harmful if swallowed or inhaled and causes skin burns.[5][6] Handle with care.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. Minimize inhalation.

Step-by-Step Procedure:

  • Quenching the Reaction:

    • Once the reaction is deemed complete by TLC or other monitoring, cool the reaction vessel to room temperature.

    • Slowly add a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) and stir for 15-20 minutes.

    • Causality: This step quenches any unreacted NCS, a potent oxidizing agent. The visible sign of completion is the disappearance of the yellow color often associated with active chlorine species.

  • Liquid-Liquid Extraction & Initial Washes:

    • Transfer the mixture to a separatory funnel. If DCM was not the reaction solvent, add a suitable extraction solvent like DCM or ethyl acetate.

    • Add deionized water to dissolve the succinimide byproduct. Shake the funnel gently, venting frequently to release any pressure.

    • Allow the layers to separate and drain the lower organic layer.

    • Expert Tip: Retain the aqueous layer until you have confirmed the successful recovery of your product.

  • Acidic Wash (Removal of Unreacted Aniline):

    • Return the organic layer to the separatory funnel.

    • Wash the organic layer twice with 1 M hydrochloric acid (HCl).[7]

    • Causality: Both the product and the unreacted 4-(tert-butyl)aniline are basic and will be protonated by the acid, forming hydrochloride salts. However, the starting aniline is more basic than the chlorinated product. A carefully controlled acid wash can preferentially remove the more basic starting material into the aqueous layer.[8][9] For a more rigorous purification, this step can be followed by back-extraction (see Troubleshooting).

  • Neutralizing Wash:

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is neutral or slightly basic (test with pH paper).[10]

    • Causality: This step is critical to neutralize any residual HCl carried over from the previous step, preventing potential product degradation.

  • Brine Wash:

    • Perform a final wash with a saturated aqueous solution of sodium chloride (brine).[11]

    • Causality: The brine wash helps to remove bulk water from the organic layer and breaks up any emulsions that may have formed, facilitating a cleaner separation.

  • Drying and Solvent Removal:

    • Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10]

    • Let it stand for 15-20 minutes, then filter the drying agent.

    • Concentrate the filtrate using a rotary evaporator to yield the crude product, which should appear as a reddish or yellow-brown oil.[1]

  • Purification:

    • The crude product can be purified further by column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation.

Work-Up Procedure Workflow

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// Edge Definitions with Labels reaction_mixture -> quench; quench -> extract; extract -> acid_wash [label="Organic Layer"]; acid_wash -> bicarb_wash; bicarb_wash -> brine_wash; brine_wash -> dry; dry -> evaporate; evaporate -> purify [label="Crude Product"]; purify -> product; } Caption: Workflow diagram for the work-up of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the work-up procedure in a question-and-answer format.

Q1: My final product is a dark, reddish-brown oil. Is this normal? How can I improve the color? A: Yes, a reddish or brownish oil is the expected appearance for the crude product.[1] Anilines are notoriously prone to air oxidation, which forms highly colored impurities. To minimize this, conduct the work-up efficiently and consider blanketing the reaction and product with an inert gas like nitrogen or argon. Final purification via column chromatography should yield a much lighter-colored product.

Q2: My yield is very low. Where could I have lost my product? A: There are several potential points of product loss during work-up:

  • Emulsion Formation: Vigorous shaking in the separatory funnel can create a stable emulsion between the organic and aqueous layers, trapping your product. If an emulsion forms, let the funnel stand for an extended period or add more brine to help break it.

  • Incomplete Extraction: Ensure you use an adequate volume of extraction solvent. Performing multiple extractions with smaller volumes of solvent is more effective than a single extraction with a large volume.

  • Accidental Discarding: Always double-check the identity of your organic and aqueous layers before discarding anything. A simple drop test in water can confirm which layer is which (the aqueous drop will dissolve in the aqueous layer).

  • Over-enthusiastic Acid Wash: While the acid wash is designed to remove the more basic starting material, it can also remove some of your slightly less basic product.[7] Avoid excessively harsh or prolonged acid washes.

Q3: TLC analysis of my crude product shows a spot with the same Rf as my starting material, 4-(tert-butyl)aniline. How do I remove it? A: This indicates an incomplete reaction or inefficient removal during the acid wash.

  • Option 1 (Modify Work-up): The most effective method is a "back-extraction." Combine all the 1M HCl washes from Step 3. In a separatory funnel, make this acidic aqueous solution strongly basic (pH > 12) by carefully adding 10 M NaOH solution.[10] This will deprotonate the aniline salts, causing the free anilines to precipitate or form an oil. Extract this mixture back into an organic solvent (e.g., DCM), dry, and concentrate. This will recover your product that was pulled into the acid wash.

  • Option 2 (Purification): If the contamination is minor, it can typically be separated by silica gel column chromatography. The starting aniline is more polar than the chlorinated product and will usually have a lower Rf value, allowing for separation.

Q4: Why is a brine wash necessary after the sodium bicarbonate wash? A: The brine (saturated NaCl solution) wash serves two main purposes. First, it reduces the solubility of organic compounds in the aqueous layer, pushing more of your product into the organic solvent. Second, it helps to remove dissolved water from the organic layer by osmotic pressure, making the subsequent drying step with Na₂SO₄ more efficient.[11]

Q5: Can I use calcium chloride (CaCl₂) to dry my product solution? A: No. Calcium chloride is acidic and can form complexes with amines.[12] You should always use a neutral drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for aniline solutions.

Key Data Summary

ParameterDescriptionReference
Product Name This compound[13]
CAS Number 42265-67-8[1][14]
Molecular Formula C₁₀H₁₄ClN[13]
Molecular Weight 183.68 g/mol [13]
Appearance Reddish or yellow-brown oil (crude)[1]
Purity Assessment HPLC, GC-MS, NMR Spectroscopy[15]

References

  • ResearchGate. (2014). How do I remove aniline from the reaction mixture? [Online] Available at: [Link]

  • Nanjing Suru Chemical Co., Ltd. (n.d.). N chlorosuccinimide sds Manufacturer & Supplier in China. [Online] Available at: [Link]

  • Loba Chemie. (2016). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. [Online] Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Chlorosuccinimide, 98+%. [Online] Available at: [Link]

  • StackExchange. (2014). How to obtain pure aniline from a mixture of phenol and aniline? [Online] Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of aniline. [Online] Available at: [Link]

  • ResearchGate. (2013). How to remove aniline from reaction mixture. [Online] Available at: [Link]

  • ACS Publications. (n.d.). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). [Online] Available at: [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Online] Available at: [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Online] Available at: [Link]

  • Chemsrc. (2025). This compound | CAS#:42265-67-8. [Online] Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Purity Validation of Synthesized 4-(Tert-Butyl)-2-Chloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Key Synthetic Intermediate

4-(tert-butyl)-2-chloroaniline is a substituted aniline derivative that serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and specialized polymers.[1] Its molecular structure, featuring a sterically hindering tert-butyl group and a reactive chloro-amine scaffold, makes it a versatile intermediate for creating complex target molecules.[1] The synthesis, often proceeding through pathways like the deprotection of N-(4-(tert-butyl)-2-chlorophenyl)acetamide, can introduce a variety of impurities.[2] These may include residual starting materials, regioisomers, or byproducts from side reactions.

For researchers and drug development professionals, the purity of this intermediate is not a trivial matter. The presence of even trace impurities can drastically alter the efficacy, safety, and stability of the final active pharmaceutical ingredient (API), leading to failed batches, misleading biological data, and potential toxicity.[3] Therefore, a robust, multi-faceted analytical strategy is essential to validate the purity of synthesized this compound, ensuring it meets the stringent requirements of the development pipeline.

This guide provides an in-depth comparison of the primary analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the causality behind methodological choices, provide detailed experimental protocols, and compare the subject compound with a relevant alternative, 4-tert-butylaniline, to contextualize the analytical challenges and solutions.

The Analytical Gauntlet: A Workflow for Ensuring Purity

A comprehensive purity assessment is not a single experiment but a logical workflow. The choice of techniques is dictated by the physicochemical properties of the analyte and the spectrum of potential impurities. The following diagram illustrates a typical workflow for the purity validation of a synthesized chemical intermediate like this compound.

G cluster_0 Phase 1: Initial Screening & Identification cluster_1 Phase 2: Quantitative Purity & Impurity Profiling cluster_2 Phase 3: Orthogonal Verification & Final Assessment Start Synthesized Batch of This compound NMR_ID ¹H NMR Spectroscopy (Structural Confirmation) Start->NMR_ID Primary ID GCMS_Screen GC-MS (Volatile Impurity Screen) Start->GCMS_Screen Initial Screen HPLC_Purity RP-HPLC-UV (Primary Purity Assay) NMR_ID->HPLC_Purity Structure Confirmed GCMS_Screen->HPLC_Purity Volatiles Profiled Impurity_Quant Quantify Impurities (Area % Normalization) HPLC_Purity->Impurity_Quant qNMR qNMR (Orthogonal Assay vs. Standard) HPLC_Purity->qNMR Cross-Validation Final_Report Certificate of Analysis (Purity > 99%?) Impurity_Quant->Final_Report Meets Specification qNMR->Final_Report

Caption: General workflow for purity validation of synthesized intermediates.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

For non-volatile and thermally stable compounds like substituted anilines, Reverse-Phase HPLC (RP-HPLC) is the cornerstone of purity analysis.[4][5] Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities.

Causality of Method Design:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected due to its hydrophobic nature, which provides excellent retention and separation for moderately polar aromatic compounds like this compound.[4]

  • Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile is a common organic modifier that provides good peak shape for anilines. A gradient (ramping from a lower to a higher concentration of acetonitrile) is crucial for eluting a wide range of potential impurities, from polar starting materials to non-polar byproducts, within a reasonable timeframe.[3][4]

  • Detection: UV detection at 254 nm is chosen because the benzene ring in the aniline structure is a strong chromophore that absorbs well at this wavelength, allowing for sensitive detection of the analyte and related aromatic impurities.[3]

Comparative HPLC Purity Data

The table below presents representative HPLC data for this compound and a common alternative, 4-tert-butylaniline. This comparison highlights how small structural changes can affect retention behavior.

CompoundPurity (%)[3]Retention Time (min)[3]Major Impurity (if detected)[3]Impurity Retention Time (min)[3]
This compound 99.313.2Isomeric Impurity11.8
4-tert-butylaniline 99.110.1Unidentified peak8.9
Detailed Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of synthesized this compound and quantify any impurities by area percent normalization.

1. Instrumentation & Reagents:

  • HPLC system with a UV detector and autosampler.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]

  • Reagents: Acetonitrile (HPLC grade), Deionized Water (18.2 MΩ·cm), Formic acid (optional, for improved peak shape).[3]

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-20 min: 30% to 95% B

    • 20-25 min: Hold at 95% B

    • 25.1-30 min: Return to 30% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 10 µL.[3]

  • Column Temperature: 30 °C.[4]

  • UV Detection Wavelength: 254 nm.[3]

3. Sample & Standard Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the diluent to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[4]

  • Standard Preparation (for reference): Prepare a reference standard of this compound at the same concentration to confirm retention time.

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by determining the area percentage of the main this compound peak relative to the total area of all peaks (excluding the solvent front).

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatiles and Confirming Identity

GC-MS is a powerful orthogonal technique to HPLC. It excels at separating and identifying volatile and semi-volatile impurities that might be present from the synthesis, such as residual solvents or low-boiling-point starting materials.[3] The mass spectrometer provides definitive structural information, confirming the molecular weight of the main peak and helping to identify unknown impurities.

Causality of Method Design:

  • Column: A non-polar DB-5ms or HP-5ms column is a robust choice, separating compounds primarily based on their boiling points, which is effective for a general screen of potential impurities in an organic synthesis product.[6]

  • Temperature Program: A temperature ramp (e.g., starting at 100 °C and ramping to 280 °C) is essential to first elute highly volatile compounds and then the higher-boiling-point analyte and related impurities.[3]

  • Ionization: Electron Ionization (EI) at 70 eV is the standard, as it creates reproducible fragmentation patterns that can be compared against established mass spectral libraries (like NIST) for confident impurity identification.[7]

Comparative GC-MS Purity Data
CompoundPurity (%)[3]Retention Time (min)[3]Major Impurity (m/z)[3]Impurity Retention Time (min)[3]
This compound 99.616.5167 (Isomer)15.9
4-tert-butylaniline 99.312.1134 (De-alkylated)10.7
Detailed Experimental Protocol: GC-MS Analysis

Objective: To identify volatile impurities and confirm the molecular weight of the synthesized compound.

1. Instrumentation & Reagents:

  • GC-MS system with a capillary column and an electron ionization (EI) source.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[6]

  • Reagents: Dichloromethane or Methanol (GC grade).[3]

  • Carrier Gas: Helium, constant flow of 1.0 mL/min.[3]

2. GC-MS Conditions:

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (for trace analysis).

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[3]

  • MS Transfer Line Temperature: 280 °C.[3]

  • Ion Source Temperature: 230 °C.[3]

  • Mass Range: 40-500 amu.[3]

3. Sample Preparation:

  • Prepare a 1 mg/mL solution of the synthesized compound in dichloromethane.

4. Data Analysis:

  • Acquire the Total Ion Chromatogram (TIC).

  • Confirm the molecular ion peak for this compound (m/z = 183.08).

  • Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).

  • Estimate purity based on the peak area percentage in the TIC.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

While chromatography separates components, ¹H NMR spectroscopy provides an unambiguous confirmation of the molecular structure.[1] The chemical shifts, integration values, and coupling patterns of the protons serve as a molecular fingerprint. For purity assessment, ¹H NMR is invaluable for detecting impurities that might co-elute with the main peak in chromatography and for performing quantitative analysis (qNMR) against a certified internal standard.

Causality of Method Design:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice as it dissolves a wide range of organic compounds and its residual solvent peak is well-known.

  • Analysis: The key diagnostic signals for this compound are the singlet for the nine tert-butyl protons and the distinct signals for the three aromatic protons. The integration ratio of these peaks (9:1:1:1) must be correct. Impurities will present their own unique signals, which can often be identified and quantified if their structure is known.

¹H NMR Purity Assessment
CompoundPurity (%)[3]Characteristic Chemical Shifts (ppm)Major Impurity Signal (ppm)
This compound >99~1.3 (s, 9H, t-Bu), ~6.7-7.2 (m, 3H, Ar-H), ~4.0 (br s, 2H, NH₂)Residual solvent (e.g., 7.26 for CDCl₃)
4-tert-butylaniline >99[3]~1.29 (s, 9H, t-Bu), ~6.65 (d, 2H, Ar-H), ~7.22 (d, 2H, Ar-H), ~3.6 (br s, 2H, NH₂)[8]Residual solvent
Detailed Experimental Protocol: ¹H NMR Spectroscopy

Objective: To confirm the chemical structure and assess purity by identifying signals from impurities.

1. Instrumentation & Reagents:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., CDCl₃).

2. Sample Preparation:

  • Dissolve approximately 10-20 mg of the synthesized compound in ~0.7 mL of the deuterated solvent in an NMR tube.

3. Data Acquisition:

  • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Typical parameters include a 30-degree pulse angle and a relaxation delay of 2-5 seconds.[3]

4. Data Processing & Analysis:

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Integrate all signals.

  • Confirm the structure by analyzing the chemical shifts, coupling constants, and integration values. Purity is estimated by comparing the integrals of the compound's signals to those of any identified impurities.

Method Comparison and Strategic Selection

No single technique tells the whole story. The strength of a purity validation package lies in the intelligent combination of orthogonal methods.

Caption: Interrelationship of core analytical techniques for purity validation.
FeatureHPLC-UVGC-MS¹H NMR
Primary Application Quantitative purity & impurity profilingVolatile impurity ID, MW confirmationStructural confirmation, orthogonal assay
Resolution HighVery HighModerate (depends on field strength)
Sensitivity High (ppm to ppb)Very High (ppb to ppt)Low (requires mg of sample)
Sample Throughput HighMediumLow
Key Advantage Robust, precise quantification for main component analysis.[4]Definitive identification of volatile unknowns via MS libraries.[3]Unambiguous structural proof and potential for primary quantification (qNMR).[9]
Key Limitation Not suitable for volatile or non-UV active compounds.Compound must be volatile and thermally stable.Insensitive to trace impurities; complex mixtures can be hard to interpret.

Conclusion

For routine quality control, RP-HPLC with UV detection stands as the most suitable primary method, offering an optimal balance of high resolution, sensitivity, and ease of use for quantifying the main component and non-volatile impurities.[4] GC-MS serves as an essential orthogonal method, providing assurance that volatile synthetic residues are absent and confirming the compound's identity. Finally, ¹H NMR acts as the ultimate arbiter of structure, providing the definitive proof of identity that underpins all other measurements. By integrating these techniques, researchers and drug development professionals can ensure the quality and integrity of this vital chemical intermediate, building a foundation of trust and reliability for all subsequent research and development.

References

  • Benchchem. (2025). Comparative Guide to Purity Analysis of Synthetic 3-Chloro-4-(isopentyloxy)aniline. Benchchem.
  • Benchchem. (2025). Assessing the Purity of Synthesized 4-Butyl-2,3-dichloroaniline: A Comparative Guide. Benchchem.
  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Agilent Technologies. Retrieved from [Link]

  • MDPI. (2024). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. Retrieved from [Link]

  • Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska–Lincoln. Retrieved from [Link]

  • Benchchem. (2025). A Comparative Guide to Validating the Purity of Synthesized 2,4,6-Tritert-butyl-3-nitroaniline by HPLC. Benchchem.

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A Comparative Guide to 4-(Tert-Butyl)-2-Chloroaniline and its Isomeric Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the selection of a chemical intermediate is a critical decision that reverberates through the entire synthetic pathway. The chloroaniline scaffold, a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and dyes, presents a fascinating case study in how subtle structural modifications can profoundly influence physicochemical properties and reactivity. This guide provides an in-depth, objective comparison of 4-(tert-butyl)-2-chloroaniline with its foundational chloroaniline isomers: 2-chloroaniline, 3-chloroaniline, and 4-chloroaniline. By elucidating the underlying principles that govern their differential behavior and providing supporting experimental frameworks, this document aims to empower scientists to make more informed decisions in their research and development endeavors.

The Physicochemical Landscape: How a Bulky Substituent Rewrites the Rules

The introduction of a tert-butyl group at the 4-position of 2-chloroaniline dramatically alters its physical and chemical characteristics in comparison to its less substituted counterparts. These differences, summarized in the table below, are not merely academic; they have significant practical implications for solubility, reaction conditions, and even toxicological profiles.

Table 1: Comparative Physicochemical Properties of Chloroaniline Isomers

PropertyThis compound2-Chloroaniline3-Chloroaniline4-Chloroaniline
Molecular Weight ( g/mol ) 183.68[1]127.57[2]127.57127.57[3]
Melting Point (°C) low melting solid[4]-3 to 3[2][5]-11 to -9[6]67-72[7][8]
Boiling Point (°C) 84 (predicted)[1][4]208-210[2][9][10]95-96 (at 11 mmHg)[6]232[3][11]
Density (g/mL) 1.078 (predicted)[4][12]1.213 (at 25 °C)[5][9][10]1.206 (at 25 °C)[6]1.43
Water Solubility low5.13 g/L at 20 °C[10]6.8 g/L (20 °C)[6]2.2 - 3.9 g/L[13][14]
pKa (of conjugate acid) 2.98 (predicted)[1][4]2.66[15]3.52[16]3.88 - 4.15[8][17]

The most striking difference lies in the significantly increased lipophilicity of this compound, a direct consequence of the large, nonpolar tert-butyl group. This enhanced lipophilicity can be a double-edged sword. While it improves solubility in nonpolar organic solvents, a common requirement in many synthetic procedures, it drastically reduces water solubility. This property is a key consideration in designing reaction workups and purification strategies.

Furthermore, the electronic nature of the substituents dictates the basicity of the aniline nitrogen, a crucial factor in its nucleophilicity. The electron-withdrawing inductive effect of the chlorine atom deactivates the aromatic ring and reduces the basicity of the amino group. In this compound, the tert-butyl group, being electron-donating through hyperconjugation and induction, partially counteracts the effect of the chlorine atom. However, the predicted pKa suggests it remains a weakly basic aniline.

Reactivity Profile: A Tale of Steric Hindrance and Electronic Effects

The synthetic utility of anilines is largely defined by the reactivity of the amino group and the aromatic ring. Here, we explore how the unique substitution pattern of this compound influences its behavior in two fundamental transformations: N-acylation and diazotization, compared to the simpler chloroaniline isomers.

N-Acylation: The Impact of Steric Shielding

N-acylation is a ubiquitous reaction in organic synthesis, often employed to protect the amino group or to introduce functionalities. The reactivity of anilines in N-acylation is governed by the nucleophilicity of the nitrogen atom and the steric accessibility of the reaction center.

While the electron-donating tert-butyl group in this compound might be expected to enhance the nucleophilicity of the nitrogen atom, this effect is often overshadowed by the significant steric hindrance posed by the bulky tert-butyl group and the ortho-chlorine atom. This steric congestion can impede the approach of the acylating agent, potentially leading to slower reaction rates compared to the less hindered 3- and 4-chloroaniline isomers. 2-Chloroaniline also experiences steric hindrance from the ortho-chloro group, but to a lesser extent than the tert-butyl substituted analogue.

Experimental Protocol: Comparative N-Acetylation of Chloroanilines

This protocol provides a framework for comparing the reactivity of the different chloroaniline isomers towards a common acylating agent, acetic anhydride.

dot

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Analysis A Dissolve Chloroaniline Isomer (1 eq) in Glacial Acetic Acid B Add Acetic Anhydride (1.1 eq) A->B Step 1 C Heat the mixture at 100°C B->C Step 2 D Monitor reaction progress by TLC C->D Step 3 E Pour reaction mixture into ice-water D->E Step 4 F Collect precipitate by vacuum filtration E->F Step 5 G Wash with cold water F->G Step 6 H Recrystallize from ethanol/water G->H Step 7 I Dry the product H->I Step 8 J Characterize by MP, NMR, and IR I->J Step 9

Caption: Workflow for the comparative N-acetylation of chloroaniline isomers.

By conducting this experiment with each isomer under identical conditions and monitoring the reaction rates (e.g., by tracking the disappearance of the starting material via TLC or GC), a direct comparison of their reactivity can be established. It is anticipated that the reaction rate will follow the order: 4-chloroaniline > 3-chloroaniline > 2-chloroaniline > this compound.

Diazotization and Subsequent Reactions: A Gateway to Diverse Functionalities

The conversion of an aromatic amino group to a diazonium salt is a cornerstone of synthetic organic chemistry, opening the door to a plethora of transformations, including the Sandmeyer, Schiemann, and Gomberg-Bachmann reactions. The efficiency of diazotization is influenced by the basicity of the aniline.

Given its predicted lower pKa, this compound is expected to be less basic than 3- and 4-chloroaniline. This reduced basicity can make the initial protonation step of the diazotization mechanism less favorable, potentially requiring more stringent acidic conditions or longer reaction times to achieve complete conversion to the diazonium salt.

Experimental Protocol: Diazotization and Sandmeyer Reaction

This protocol outlines a general procedure for the diazotization of a chloroaniline isomer and its subsequent conversion to a chlorobromoarene via a Sandmeyer reaction.

dot

Diazotization_Sandmeyer_Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up and Purification A Dissolve Chloroaniline Isomer in aq. HBr B Cool to 0-5°C A->B Step 1 C Add aq. NaNO2 dropwise B->C Step 2 D Stir for 15-30 min C->D Step 3 F Slowly add the cold diazonium salt solution to the CuBr solution D->F Step 4 E Prepare a solution of CuBr in HBr G Warm to room temperature and then heat F->G Step 5 H Extract with an organic solvent G->H Step 6 I Wash organic layer with water, NaHCO3, and brine H->I Step 7 J Dry over anhydrous MgSO4 I->J Step 8 K Purify by distillation or chromatography J->K Step 9

Caption: General workflow for the diazotization and Sandmeyer reaction of chloroanilines.

Comparative studies of the Sandmeyer reaction with different chloroaniline isomers would likely reveal differences in yield and reaction kinetics, attributable to the electronic and steric effects of the substituents on the stability and reactivity of the intermediate diazonium salt and aryl radical.

Spectroscopic Signatures: A Fingerprint for Identification

The structural differences between this compound and its isomers are clearly reflected in their spectroscopic data. A thorough understanding of these differences is essential for reaction monitoring and product characterization.

Table 2: Comparative Spectroscopic Data

TechniqueThis compound (Predicted/Typical)2-Chloroaniline3-Chloroaniline4-Chloroaniline
¹H NMR (CDCl₃, δ ppm) Aromatic: ~6.8-7.2 (m, 3H), NH₂: ~3.8 (s, 2H), t-Bu: ~1.3 (s, 9H)Aromatic: ~6.7-7.2 (m, 4H), NH₂: ~3.9 (s, 2H)[18]Aromatic: ~6.6-7.1 (m, 4H), NH₂: ~3.7 (s, 2H)Aromatic: ~6.6 & 7.1 (d, 4H), NH₂: ~3.7 (s, 2H)[11][19]
¹³C NMR (CDCl₃, δ ppm) Aromatic: ~115-145, t-Bu C: ~34, t-Bu CH₃: ~31Aromatic: ~116-143Aromatic: ~114-148Aromatic: ~116-145
IR (cm⁻¹) N-H stretch: ~3400-3500, C-H stretch (t-Bu): ~2960, C-Cl stretch: ~750N-H stretch: ~3400-3500, C-Cl stretch: ~745N-H stretch: ~3350-3450, C-Cl stretch: ~800N-H stretch: ~3400-3500, C-Cl stretch: ~820[5][19]
MS (m/z) M⁺: 183/185 (isotope pattern)M⁺: 127/129 (isotope pattern)M⁺: 127/129 (isotope pattern)M⁺: 127/129 (isotope pattern)[20]

The most diagnostic feature in the ¹H NMR spectrum of this compound is the sharp singlet at approximately 1.3 ppm, integrating to nine protons, which is characteristic of the tert-butyl group. The mass spectrum will also clearly distinguish it from the other isomers by its molecular ion peak at m/z 183 (and the corresponding M+2 peak at 185 due to the chlorine isotope).

Toxicological Considerations: A Higher Level of Caution

It is crucial to acknowledge the toxicological profiles of chloroanilines. The hematopoietic system is a primary target for these compounds in both rats and mice. Comparative studies have shown that p-chloroaniline (4-chloroaniline) induces the most severe hematotoxic effects, followed by m-chloroaniline (3-chloroaniline), and then o-chloroaniline (2-chloroaniline).[21][22] While specific toxicological data for this compound is less readily available, its structural similarity to other chloroanilines warrants handling with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area.

Applications: From Building Block to Specialized Intermediate

The chloroaniline isomers are widely used as intermediates in the production of dyes, pigments, pharmaceuticals, and pesticides.[13][17][23] For instance, 4-chloroaniline is a key precursor in the synthesis of azo dyes and certain herbicides.[15][23] 2-Chloroaniline also serves as a vital intermediate in the pharmaceutical industry.[17]

This compound, with its unique combination of steric bulk and lipophilicity, is often employed in applications where these properties are advantageous. It can be used as a monomer for specialty polymers, imparting increased solubility in organic media and modifying the polymer's thermal and mechanical properties.[2] In the realm of medicinal chemistry, the tert-butyl group can be strategically incorporated to enhance membrane permeability or to probe steric requirements in receptor binding sites.[10] Its derivatives have potential applications as anticancer and antimicrobial agents.[10]

Conclusion

The substitution of a tert-butyl group onto the 2-chloroaniline framework creates a molecule with a distinct personality. While it shares the fundamental reactivity of its chloroaniline cousins, its physicochemical properties, steric profile, and, consequently, its reactivity are significantly altered. The increased lipophilicity and steric hindrance of this compound present both challenges and opportunities in synthesis. A thorough understanding of these nuances is paramount for the modern researcher. By carefully considering the factors outlined in this guide, scientists can harness the unique characteristics of this compound to design more efficient synthetic routes and develop novel molecules with tailored properties.

References

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  • ResearchGate. (n.d.). Coupling reaction of 1 with diazotized 4-chloroaniline. [Link]

  • Pratsch, G., et al. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, 20(1), 236-241. [Link]

  • PubChem. (n.d.). 2-Chloroaniline. [Link]

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  • Ataman Kimya. (n.d.). 4-CHLOROANILINE. [Link]

  • PubChem. (n.d.). 4-tert-Butyl-3-chloroaniline. [Link]

  • PubMed. (1993). NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. [Link]

  • PubChem. (n.d.). 2-Tert-butyl-4-chloroaniline. [Link]

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  • ResearchGate. (n.d.). FTIR spectrum of the 4-chloroaniline single crystal. [Link]

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A Comparative Guide to the Synthesis of 4-(Tert-Butyl)-2-Chloroaniline for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

The molecular scaffold of 4-(tert-butyl)-2-chloroaniline is a valuable asset in the design of advanced materials, agrochemicals, and particularly, pharmaceutical agents. The strategic placement of a bulky tert-butyl group and an electron-withdrawing chloro substituent on the aniline ring provides a unique combination of steric and electronic properties. The tert-butyl group can enhance metabolic stability and modulate binding interactions, while the ortho-chloro atom influences the aniline's reactivity and serves as a synthetic handle for further molecular elaboration. For researchers and process chemists, selecting the most efficient, scalable, and cost-effective synthetic route to this key intermediate is a critical decision.

This in-depth technical guide provides a comparative analysis of the two primary synthetic pathways to this compound. We will explore the underlying chemical principles, provide validated experimental protocols, and present a data-driven comparison to empower scientists in making informed strategic choices for their research and development endeavors.

Route 1: Direct Ortho-Chlorination of 4-(Tert-Butylaniline)

The most direct approach to the target molecule is the electrophilic aromatic substitution of the readily available starting material, 4-tert-butylaniline. The powerful activating and ortho-, para-directing nature of the amine group, combined with the steric blockade of the para-position by the tert-butyl group, channels the electrophilic chlorination predominantly to the desired ortho-position.

Mechanistic Rationale

The reaction proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. The chlorinating agent, typically N-Chlorosuccinimide (NCS), generates an electrophilic chlorine species. The electron-rich aniline ring acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex. The steric hindrance from the tert-butyl group disfavors attack at the adjacent ortho-position, but the primary challenge is controlling the reaction to prevent over-chlorination, which leads to the formation of the 2,6-dichloro-4-tert-butylaniline byproduct. Careful control of stoichiometry and reaction temperature is paramount.

Experimental Protocol: Chlorination with N-Chlorosuccinimide (NCS)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-tert-butylaniline (1.0 eq.) in a suitable solvent such as chloroform (CHCl₃) or acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Chlorosuccinimide (NCS) (1.05-1.1 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.[1]

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (10% w/v). Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, often a mixture of mono- and di-chlorinated products, is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Workflow Diagram: Route 1

graphdot cluster_route1 Route 1: Direct Electrophilic Chlorination Start 4-tert-Butylaniline Step1 Dissolve in CHCl3 Cool to 0 °C Start->Step1 Step2 Add NCS (1.1 eq) Portion-wise Step1->Step2 Step3 Stir at 0-5 °C (2-4 h) Step2->Step3 Step4 Aqueous Work-up (Na2SO3, NaHCO3) Step3->Step4 Step5 Column Chromatography Step4->Step5 End This compound Step5->End

Caption: Workflow for the direct chlorination of 4-tert-butylaniline.

Route 2: Reduction of 2-Chloro-4-tert-butylnitrobenzene

An alternative, multi-step strategy involves the synthesis and subsequent reduction of a nitroaromatic precursor. This pathway offers superior regiochemical control, circumventing the formation of di-chlorinated byproducts that can complicate purification in Route 1.

Mechanistic Rationale

This synthesis is a three-step sequence:

  • Nitration: Tert-butylbenzene undergoes electrophilic nitration using a mixture of nitric and sulfuric acids. The tert-butyl group, being a weak activating group and an ortho-, para-director, guides the incoming nitro group primarily to the para position due to significant steric hindrance at the ortho positions.[2]

  • Chlorination: The resulting 1-tert-butyl-4-nitrobenzene is then chlorinated. The nitro group is a powerful deactivating and meta-directing group. Therefore, electrophilic chlorination occurs at the position ortho to the tert-butyl group and meta to the nitro group, yielding 2-chloro-4-tert-butylnitrobenzene with high regioselectivity.

  • Reduction: The final step is the reduction of the nitro group to an amine. This is a robust and high-yielding transformation that can be achieved through various methods, most commonly catalytic hydrogenation or using metal reductants in acidic media (e.g., SnCl₂/HCl or Fe/HCl).[3] Catalytic hydrogenation is often preferred for its cleaner work-up and high efficiency.[4][5][6]

Experimental Protocol: Reduction by Catalytic Hydrogenation
  • Reaction Setup: To a hydrogenation vessel, add 2-chloro-4-tert-butylnitrobenzene (1.0 eq.) and a suitable solvent, such as ethanol (EtOH) or ethyl acetate (EtOAc).

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, 1-5 mol%) to the mixture.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂) to the desired pressure (typically 1-4 atm or 40 bar). Stir the reaction vigorously at room temperature.[7]

  • Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is generally complete within 4-12 hours.

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound is often of high purity (>95%) and may not require further purification. If necessary, it can be recrystallized or passed through a short silica plug.

Workflow Diagram: Route 2

graphdot cluster_route2 Route 2: Nitro Compound Reduction Pathway Start tert-Butylbenzene Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 1-tert-Butyl-4-nitrobenzene Step1->Inter1 Step2 Chlorination (e.g., Cl2/FeCl3) Inter1->Step2 Inter2 2-Chloro-4-tert-butylnitrobenzene Step2->Inter2 Step3 Catalytic Hydrogenation (H2, Pd/C) Inter2->Step3 End This compound Step3->End

Caption: Multi-step synthesis via reduction of a nitro intermediate.

Performance Comparison: A Data-Driven Analysis

ParameterRoute 1: Direct ChlorinationRoute 2: Nitro Reduction Pathway
Starting Material 4-tert-Butylanilinetert-Butylbenzene
Overall Steps 13
Regioselectivity Moderate (risk of di-chlorination)Excellent
Typical Overall Yield 50-70%75-85%
Purification Column Chromatography RequiredOften Minimal (Recrystallization)
Scalability Moderate; purification can be a bottleneck.High; robust and clean final step.
Safety & Handling NCS is a stable solid but an oxidant.[1]Requires handling of nitrating acids and flammable H₂ gas under pressure.
Green Chemistry Fewer steps, but requires chromatographic purification (high solvent use).More steps, but the final reduction is atom-economical and avoids chromatography.

Expert Recommendations and Conclusion

The choice between these two synthetic routes is a classic case of balancing directness against control and scalability.

Route 1 (Direct Chlorination) is well-suited for rapid, small-scale synthesis in a research or discovery setting. Its primary advantage is the single-step transformation from a commercially available starting material. However, chemists must be prepared for the purification challenges associated with removing the 2,6-dichloro byproduct, which can impact the final yield and throughput.

Route 2 (Nitro Reduction Pathway) is the method of choice for large-scale synthesis and process development . While it involves more steps, the high degree of regiochemical control in the nitration and chlorination steps, coupled with the clean and high-yielding final reduction, makes it a more robust, predictable, and ultimately more efficient process at scale. The ability to obtain a high-purity product with minimal chromatographic intervention is a significant advantage in manufacturing environments.

By understanding the causality behind each experimental choice and the trade-offs in yield, purity, and scalability, researchers and drug development professionals can confidently select the synthetic strategy that best aligns with their project goals and resource availability.

References

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  • ResearchGate. Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. [Link]

  • Chemistry Stack Exchange. What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. [Link]

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A Comparative Guide to the Reactivity of 4-(Tert-Butyl)-2-Chloroaniline and 4-tert-Butylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of how substituents on an aromatic ring dictate reaction outcomes is fundamental to modern synthetic strategy. This guide provides an in-depth, objective comparison of the chemical reactivity of two structurally related anilines: 4-(tert-Butyl)-2-chloroaniline and 4-tert-butylaniline. By dissecting the interplay of electronic and steric effects, we aim to provide predictive insights into their behavior in key chemical transformations, supported by established chemical principles and experimental protocols.

Molecular Structure: The Decisive Difference

At a glance, both molecules share a common scaffold: an aniline core with a bulky tert-butyl group at the para-position. This tert-butyl group serves as a sterically demanding anchor, influencing solubility and preventing reactions at its point of attachment.[1] The critical distinction lies in the presence of a chlorine atom at the ortho-position of this compound. This single atomic substitution fundamentally alters the electronic landscape and steric environment of the molecule, leading to significant divergence in reactivity.

Property4-tert-butylanilineThis compound
Molecular Formula C₁₀H₁₅NC₁₀H₁₄ClN
Molecular Weight 149.23 g/mol [2][3]183.68 g/mol [4][5]
CAS Number 769-92-6[6]42265-67-8[7]
Appearance Colorless to pale yellow liquid[6]Colourless to light brown low melting solid[8]
Key Substituents -NH₂ (ortho/para director, activating) -C(CH₃)₃ (ortho/para director, activating)-NH₂ (ortho/para director, activating) -C(CH₃)₃ (ortho/para director, activating) -Cl (ortho/para director, deactivating)

The following diagram illustrates the structural and electronic influences of the substituents on both molecules.

Caption: Structural comparison and summary of substituent electronic effects.

Comparative Reactivity Analysis

The reactivity of an aniline derivative is primarily dictated by two factors: the nucleophilicity of the aromatic ring towards electrophiles and the nucleophilicity of the nitrogen atom's lone pair.

A. Electrophilic Aromatic Substitution (EAS)

This class of reactions is a cornerstone of aromatic chemistry, relying on the attack of an electrophile by the electron-rich benzene ring. The rate and regioselectivity are exquisitely sensitive to the substituents present.

Causality and Prediction:

  • 4-tert-butylaniline: The powerful electron-donating resonance (+M) effect of the amino group, supplemented by the inductive (+I) effect of the tert-butyl group, makes the aromatic ring highly nucleophilic and thus, highly reactive towards electrophiles.[9] The directing influence of both groups converges to activate the ortho positions relative to the amine.

  • This compound: The introduction of the chlorine atom has a profound impact. While its lone pairs can participate in resonance (+M), its strong electron-withdrawing inductive effect (-I) dominates, pulling electron density from the ring and reducing its overall nucleophilicity.[10] Consequently, this compound is significantly less reactive in EAS reactions than its non-chlorinated counterpart.

Regioselectivity:

  • In 4-tert-butylaniline , substitution occurs at the C2 and C6 positions (ortho to the amine).

  • In This compound , the C2 position is blocked. The C6 position, while activated by the amine, experiences some steric hindrance from the adjacent bulky tert-butyl group.[1] The C3 and C5 positions are generally less favored. Therefore, substitution, although slower, is expected to predominantly occur at the C6 position.

EAS cluster_tBu 4-tert-butylaniline cluster_CltBu This compound start Aniline Derivatives tBu_aniline Highly Activated Ring start->tBu_aniline CltBu_aniline Deactivated Ring start->CltBu_aniline reagent + Electrophile (E+) tBu_product Ortho-substituted Product (Fast Reaction) CltBu_product Ortho-substituted Product (Slow Reaction) tBu_aniline->reagent tBu_aniline->tBu_product CltBu_aniline->reagent CltBu_aniline->CltBu_product

Caption: Workflow for Electrophilic Aromatic Substitution (EAS).

B. N-Acylation

The acylation of the amino group is a crucial transformation for installing protecting groups or building more complex amide structures. This reaction hinges on the nucleophilicity of the nitrogen lone pair.

Causality and Prediction:

  • 4-tert-butylaniline: The nitrogen atom's lone pair is readily available for nucleophilic attack on an acylating agent (e.g., acetic anhydride). The electron-donating tert-butyl group slightly enhances the electron density on the nitrogen, promoting reactivity.

  • This compound: The electron-withdrawing chloro group at the ortho position significantly reduces the basicity and nucleophilicity of the amino group through induction.[11] This makes the nitrogen lone pair less available to attack the electrophilic carbonyl carbon of the acylating agent. Furthermore, the ortho-chloro substituent imparts a degree of steric hindrance, impeding the approach of the acylating reagent.[12][13]

Protocol: General Procedure for N-Acetylation

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aniline substrate (1.0 eq.) in a suitable solvent (e.g., toluene or dichloromethane).

  • Addition: Add acetic anhydride (1.1 to 1.5 eq.) to the solution. For less reactive substrates, a catalytic amount of a Lewis acid (e.g., MgCl₂) or a base like pyridine may be added.[14]

  • Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture. Quench with water or a saturated sodium bicarbonate solution to neutralize excess acid and anhydride.

  • Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the corresponding acetanilide.[15]

C. Diazotization and Sandmeyer Reactions

The conversion of a primary aromatic amine to a diazonium salt is one of the most versatile transformations in aromatic chemistry, opening a gateway to a vast array of functionalities (e.g., -OH, -Cl, -Br, -CN, -F) via subsequent reactions like the Sandmeyer reaction.[16]

Causality and Prediction: The mechanism of diazotization begins with the nucleophilic attack of the amino group on a nitrosating agent, typically the nitrosonium ion (NO⁺), which is formed in situ from sodium nitrite and a strong acid.[17][18]

  • 4-tert-butylaniline: As a more basic and nucleophilic amine, it reacts readily with the nitrosonium ion at low temperatures (0-5 °C) to form a stable diazonium salt solution.

  • This compound: The reduced nucleophilicity of the amino group, due to the electron-withdrawing chloro substituent, slows down the initial attack on the nitrosonium ion.[19] While the reaction is still feasible, it may require slightly longer reaction times or careful control of acidity to proceed efficiently.

Reactivity Summary:

Reaction Type4-tert-butylanilineThis compoundPrimary Reason for Difference
Electrophilic Aromatic Substitution FastSlow-I effect of Chlorine deactivates the ring.
N-Acylation FastSlow-I effect of Chlorine reduces N nucleophilicity; steric hindrance.
Diazotization FastSlower-I effect of Chlorine reduces N nucleophilicity.

Conclusion and Outlook for Synthesis

The presence of an ortho-chloro substituent in this compound consistently leads to a marked decrease in reactivity compared to 4-tert-butylaniline across fundamental reaction classes. This diminished reactivity is a direct consequence of the potent electron-withdrawing inductive effect of chlorine, which reduces the nucleophilicity of both the aromatic ring and the exocyclic amino group. Minor steric contributions from the chloro group further disfavor reactions at the nitrogen center.

For the synthetic chemist, this comparison underscores a critical principle:

  • 4-tert-butylaniline is the substrate of choice for rapid electrophilic substitutions, acylations, and diazotizations where high reactivity is desired.

  • This compound , while more challenging to functionalize, offers a different strategic advantage. The chloro-substituent can serve as a synthetic handle for cross-coupling reactions or be retained in the final target molecule for its electronic or steric properties. Its attenuated reactivity can also be exploited to achieve selective reactions in more complex systems.

A thorough understanding of these substituent-driven effects is paramount for the logical design of synthetic routes, enabling researchers to select the appropriate starting material and reaction conditions to achieve their desired molecular targets efficiently and predictably.

References

  • Hughes, E. D., Ingold, C. K., & Ridd, J. H. (1958). Kinetics and mechanism of aromatic diazotization. Journal of the Chemical Society, 77.
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  • Cheméo. (n.d.). Chemical Properties of Aniline, 4-tert-butyl-2-chloro- (CAS 42265-67-8). Retrieved from [Link]

  • PubChem. (n.d.). 4-Tert-Butylaniline. Retrieved from [Link]

  • TSI Journals. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Retrieved from [Link]

  • Organic Chemistry Portal. (2014). Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Retrieved from [Link]

  • YouTube. (2025). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • YouTube. (2021). acetylation aniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). tert-butylation. Retrieved from [Link]

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A Comparative Spectroscopic Guide to 4-(Tert-Butyl)-2-Chloroaniline and its Synthetic Precursor

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed spectroscopic comparison of the synthetically important molecule, 4-(tert-butyl)-2-chloroaniline, and its direct precursor, 4-tert-butylaniline. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of the structural changes occurring during the synthesis, as evidenced by Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The guide further provides detailed experimental protocols and explains the scientific rationale behind the synthetic and analytical methodologies.

Introduction: The Significance of this compound

This compound is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and functional materials.[1] The presence of the sterically hindering tert-butyl group and the electronically influential chloro substituent on the aniline scaffold imparts unique reactivity and physicochemical properties to its derivatives.[1] A common and direct synthetic route to this compound involves the electrophilic chlorination of the readily available precursor, 4-tert-butylaniline. Understanding the spectroscopic signatures of both the starting material and the chlorinated product is paramount for reaction monitoring, quality control, and unequivocal structural confirmation. This guide provides the experimental data and interpretive insights necessary for these critical tasks.

Synthetic Pathway: From 4-tert-butylaniline to this compound

The transformation of 4-tert-butylaniline to this compound is typically achieved through electrophilic aromatic substitution. The choice of chlorinating agent and reaction conditions is critical to favor the formation of the desired ortho-chloro isomer.

cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Product start 4-tert-butylaniline reagents Chlorinating Agent (e.g., NCS, SO2Cl2) Solvent (e.g., CH2Cl2, CCl4) Room Temperature start->reagents Electrophilic Aromatic Substitution product This compound reagents->product

Caption: Synthetic route from 4-tert-butylaniline to this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the chlorination of 4-tert-butylaniline.

Materials:

  • 4-tert-butylaniline

  • N-Chlorosuccinimide (NCS)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-tert-butylaniline (1 equivalent) in dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-Chlorosuccinimide (1 equivalent) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Causality of Experimental Choices:

  • N-Chlorosuccinimide (NCS): NCS is chosen as a mild and effective chlorinating agent for anilines, minimizing over-chlorination and side reactions.

  • Dichloromethane as Solvent: Dichloromethane is a relatively non-polar solvent that dissolves the reactants well and is inert under the reaction conditions.

  • Initial Cooling: The initial cooling to 0 °C helps to control the exothermicity of the reaction and improve the regioselectivity.

  • Aqueous Workup: The sodium bicarbonate wash neutralizes any acidic byproducts, and the brine wash helps to remove water from the organic layer.

Comparative Spectroscopic Analysis

The introduction of a chlorine atom ortho to the amino group in 4-tert-butylaniline leads to distinct and predictable changes in the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The introduction of the electron-withdrawing chlorine atom deshields the adjacent aromatic protons, causing a downfield shift in their resonance frequencies. The symmetry of the aromatic ring is also broken, leading to more complex splitting patterns.

¹³C NMR Spectroscopy: The carbon atom directly bonded to the chlorine atom (C-Cl) will experience a significant downfield shift. The other aromatic carbon signals will also be affected, reflecting the altered electronic environment.

Table 1: Comparative ¹H and ¹³C NMR Data (in CDCl₃)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-tert-butylaniline 7.21 (d, 2H, Ar-H), 6.65 (d, 2H, Ar-H), 3.55 (br s, 2H, -NH₂), 1.29 (s, 9H, -C(CH₃)₃)144.0 (C-NH₂), 140.2 (C-tert-butyl), 126.1 (Ar-CH), 114.8 (Ar-CH), 34.0 (C(CH₃)₃), 31.6 (C(CH₃)₃)
This compound (Predicted)~7.25 (d, 1H, Ar-H), ~7.10 (dd, 1H, Ar-H), ~6.70 (d, 1H, Ar-H), ~4.0 (br s, 2H, -NH₂), 1.30 (s, 9H, -C(CH₃)₃)~142.5 (C-NH₂), ~145.0 (C-tert-butyl), ~127.0 (Ar-CH), ~126.5 (Ar-CH), ~118.0 (C-Cl), ~116.0 (Ar-CH), ~34.2 (C(CH₃)₃), ~31.4 (C(CH₃)₃)

Note: The data for this compound is based on predicted values due to the limited availability of comprehensive experimental data in public databases.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectra provide valuable information about the functional groups present in the molecules. The characteristic N-H stretching vibrations of the primary amine are prominent in both spectra. The C-Cl stretching vibration in the product is a key diagnostic peak.

Table 2: Comparative FT-IR Data (cm⁻¹)

CompoundN-H StretchC-H (Aromatic) StretchC-H (Aliphatic) StretchC-N StretchC-Cl Stretch
4-tert-butylaniline 3450-3300~30502960-2870~1275N/A
This compound (Predicted)3480-3320~30602965-2875~1280~750
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

Table 3: Comparative Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Ions (m/z)
4-tert-butylaniline C₁₀H₁₅N149.23149 (M⁺), 134 ([M-CH₃]⁺)
This compound C₁₀H₁₄ClN183.68183/185 (M⁺/M+2⁺, ~3:1 ratio), 168/170 ([M-CH₃]⁺, ~3:1 ratio)

Experimental Workflow Visualization

The following diagram outlines the logical workflow for the synthesis and subsequent spectroscopic characterization of this compound.

cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis synthesis Chlorination of 4-tert-butylaniline purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Structural Confirmation ftir FT-IR Spectroscopy purification->ftir Functional Group Identification ms Mass Spectrometry purification->ms Molecular Weight & Fragmentation

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Conclusion

The chlorination of 4-tert-butylaniline to this compound induces significant and readily interpretable changes in the spectroscopic data of the molecule. The loss of symmetry and the introduction of the chloro substituent are clearly evidenced in the ¹H and ¹³C NMR spectra. FT-IR spectroscopy confirms the retention of the primary amine and the incorporation of the C-Cl bond. Mass spectrometry provides definitive evidence of the molecular weight and the presence of a single chlorine atom through the characteristic isotopic pattern. This guide provides a comprehensive framework for researchers to confidently synthesize, purify, and characterize this compound, ensuring the quality and identity of this important synthetic intermediate.

References

  • PubChem. (n.d.). 4-tert-Butylaniline. Available at: [Link]

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A Senior Application Scientist's Guide to the Certificate of Analysis for 4-(Tert-Butyl)-2-Chloroaniline: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is the primary document attesting to the quality and purity of a chemical intermediate like 4-(Tert-Butyl)-2-Chloroaniline. However, not all CoAs are created equal. The analytical methods employed, the stringency of the specifications, and the completeness of the data can vary significantly between suppliers. This guide provides an in-depth comparison of the critical analytical techniques used to certify this compound, offering the rationale behind experimental choices and a framework for objectively evaluating product quality.

This compound serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of impurities, even at trace levels, can have profound consequences on the yield, safety, and efficacy of the final product, making a rigorous assessment of the starting material's purity profile non-negotiable.[1]

Decoding the Certificate of Analysis: Key Physicochemical and Quality Parameters

A comprehensive CoA for this compound should provide clear specifications and results for several key parameters. Below is a summary of its fundamental properties and a typical set of quality control tests.

ParameterSpecificationPurpose
CAS Number 42265-67-8[2][3]Unique chemical identifier.
Molecular Formula C₁₀H₁₄ClN[2][3]Confirms the elemental composition.
Molecular Weight 183.68 g/mol [2][3]Verifies the mass of the molecule.
Appearance Colorless to reddish oily material[2]A primary visual check for gross contamination or degradation.
Identity (NMR) Conforms to structureConfirms the specific isomeric structure and rules out alternatives.
Purity (HPLC/GC) ≥ 98.0%Quantifies the amount of the target compound relative to impurities.
Water Content ≤ 0.5%Water can interfere with subsequent chemical reactions.
Residual Solvents Per ICH GuidelinesEnsures solvents from synthesis/purification are below safety limits.
Comparative Analysis of Core Analytical Methodologies

The trustworthiness of a CoA hinges on the suitability and validation of the analytical methods used.[4][5] For a substituted aniline, the three most critical techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice between them is dictated by the specific analytical question being asked.

The following diagram illustrates a typical workflow for the quality control analysis of a chemical intermediate like this compound.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Review & Decision Sample Receive Raw Material Prep Prepare Analytical Sample (e.g., dissolve in mobile phase) Sample->Prep HPLC HPLC Analysis (Purity & Impurities) Prep->HPLC GCMS GC-MS Analysis (Volatile Impurities) Prep->GCMS NMR NMR Spectroscopy (Structural Identity) Prep->NMR Review Compare Data to Specifications HPLC->Review GCMS->Review NMR->Review Decision Accept or Reject Batch Review->Decision

Caption: General workflow for the quality assessment of this compound.

HPLC is the premier technique for determining the purity of non-volatile and thermally stable organic molecules like this compound.[1] Its strength lies in its ability to separate the target analyte from closely related structural isomers and process impurities under ambient conditions, preventing degradation of the sample.

Causality Behind Method Choice: Aromatic amines possess strong chromophores (the benzene ring), making them ideal for UV detection, which is the most common detector paired with HPLC. The method's high precision and accuracy are essential for quantifying impurity levels, a critical aspect of quality control for pharmaceutical intermediates.[6][7]

Comparative Data: Interpreting HPLC Results

Consider a scenario comparing the purity of this compound from two different suppliers.

ParameterSupplier A ResultSupplier B ResultImplication
Purity (HPLC Area %) 99.5%98.2%Supplier A provides a higher purity product.
Largest Single Impurity 0.2% (at RRT 1.2)1.1% (at RRT 0.8)Supplier B has a significant single impurity, which requires identification.
Total Impurities 0.5%1.8%Supplier B's material has a higher overall impurity load.
Number of Impurities >0.05% 35Supplier A's product has a cleaner impurity profile.

This comparison highlights that while both batches may meet a minimum specification of >98.0%, Supplier A's material is demonstrably superior due to its higher purity and cleaner impurity profile.

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[8] It is particularly well-suited for identifying volatile and semi-volatile impurities that may not be detected by HPLC.

Causality Behind Method Choice: While HPLC is excellent for quantification, MS provides definitive structural information about the impurities. This is critical for understanding the synthetic process and for toxicological assessment. For instance, identifying an impurity as a starting material versus a degradation product provides valuable process insight. The EPA has established methods like 8131 for the GC analysis of aniline derivatives, underscoring the technique's relevance.[9]

NMR spectroscopy is unparalleled for the unambiguous confirmation of a molecule's chemical structure.[10][11] A CoA that includes a ¹H NMR spectrum consistent with the proposed structure provides the highest level of confidence in the material's identity.

Causality Behind Method Choice: Isomers of this compound, such as 4-tert-Butyl-3-chloroaniline, can be difficult to distinguish by mass alone.[12] However, their ¹H NMR spectra will exhibit unique chemical shifts and splitting patterns for the aromatic protons, providing a definitive fingerprint for each specific isomer. This specificity is a core requirement of analytical method validation.[7]

Detailed Experimental Protocols

The validity of the data presented in a CoA is directly tied to the robustness of the experimental methods.[13] The following protocols are representative of validated methods for the analysis of substituted anilines.

  • Objective: To determine the purity of this compound and quantify impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 20% B

    • 18.1-25 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.

  • Data Processing: Calculate purity based on the area percentage of the main peak relative to the total peak area.

  • Objective: To identify volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (20:1).

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve the sample in Dichloromethane to a concentration of 1 mg/mL.

  • Data Processing: Identify impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).

Comparative Logic for Batch Acceptance

The decision to accept or reject a batch of raw material is not based on a single data point but on a holistic evaluation of the analytical data. The following diagram outlines the logical process for comparing impurity profiles from two different suppliers.

G start Compare HPLC Purity Data (Supplier A vs. Supplier B) purity_check Is Purity > Specification (e.g., 98.0%) for both? start->purity_check impurity_profile Analyze Impurity Profile purity_check->impurity_profile Yes reject_both Decision: Reject Batch purity_check->reject_both No single_impurity Is any single impurity > 0.5%? impurity_profile->single_impurity identify_impurity Action: Identify Impurity (Requires GC-MS / LC-MS) single_impurity->identify_impurity Yes (for Supplier B) accept_A Decision: Prioritize Supplier A (Cleaner Profile) single_impurity->accept_A No known_impurity Is it a known, low-risk impurity (e.g., starting material)? identify_impurity->known_impurity accept_B_caution Decision: Accept Supplier B with caution & documentation known_impurity->accept_B_caution Yes reject_B Decision: Reject Supplier B (Unknown/High-Risk Impurity) known_impurity->reject_B No

Caption: Decision logic for comparing impurity profiles between two suppliers.

Conclusion

Scrutinizing a Certificate of Analysis for this compound requires more than just checking if the purity value meets a minimum threshold. A deep understanding of the analytical techniques employed—HPLC for robust purity quantification, GC-MS for definitive impurity identification, and NMR for unambiguous structural confirmation—is essential. By comparing CoAs not just on the final purity number but on the richness and quality of the underlying data, researchers and drug development professionals can make more informed decisions, ensuring the integrity of their synthetic processes and the quality of their final products. A multi-technique validation approach is indispensable for robust quality control.[1]

References

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. [Link]

  • This compound | CAS#:42265-67-8. Chemsrc. [Link]

  • Chemical Properties of Aniline, 4-tert-butyl-2-chloro- (CAS 42265-67-8). Cheméo. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. [Link]

  • Analytical method validation: A brief review. ResearchGate. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of the Korean Society for Applied Biological Chemistry. [Link]

  • Analytical method validation: are your analytical methods suitable for intended use? PolyPeptide Group. [Link]

  • Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). National Institutes of Health (NIH). [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent Technologies. [Link]

  • 4-tert-Butyl-3-chloroaniline. National Institutes of Health (PubChem). [Link]

  • DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. ResearchGate. [Link]

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency (EPA). [Link]

  • Structure Elucidation, NMR, HPLC-MS Analytics. MicroCombiChem GmbH. [Link]

  • Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. News-Medical.Net. [Link]

  • NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. National Institutes of Health (PMC). [Link]

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Quantitative Analysis of 4-(Tert-Butyl)-2-Chloroaniline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical intermediates is a cornerstone of reliable and reproducible research. 4-(Tert-Butyl)-2-Chloroaniline, a substituted aniline, serves as a critical building block in the synthesis of various pharmaceutical and agrochemical compounds. The ability to accurately measure its concentration is paramount for ensuring reaction efficiency, product purity, and, ultimately, the safety and efficacy of the final product.

This guide provides an in-depth comparison of the primary analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of their performance based on experimental data for structurally similar compounds.

The Analytical Imperative: Why Quantitative Purity Matters

The presence of impurities, even in trace amounts, can have significant downstream consequences in a synthetic pathway. In drug development, for instance, unquantified starting materials can lead to variable yields, the formation of undesirable side products, and potentially toxic impurities in the final active pharmaceutical ingredient (API). Therefore, robust quantitative analysis is not merely a quality control step but an integral part of the scientific process, ensuring the validity and integrity of experimental outcomes.

A Comparative Overview of Analytical Methodologies

The choice of analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Each method offers a unique set of advantages and limitations.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.Measurement of light absorption by the analyte in a solution.
Selectivity Good, based on retention time and UV absorbance.High, based on both retention time and mass-to-charge ratio.Low, susceptible to interference from other absorbing species.
Sensitivity Moderate to high (ng/mL to µg/mL range).Very high (pg/mL to ng/mL range), especially with MS/MS.[1]Low (µg/mL to mg/mL range).
Sample Throughput Generally high.Moderate, can be slower due to temperature programming.Very high.
Instrumentation Cost Moderate.High.Low.
Derivatization Not typically required.[2]May be required for improved volatility or peak shape, though often not necessary for chloroanilines.Not required.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis

HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility and robustness for a wide range of compounds. For this compound, a reversed-phase HPLC method with UV detection is a highly suitable approach.

The Rationale Behind the Method

Reversed-phase chromatography, typically utilizing a C18 column, is the method of choice for non-polar to moderately polar compounds like substituted anilines. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. An acidic mobile phase is often employed to ensure the aniline nitrogen is protonated, leading to better peak shape and retention.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

This protocol is adapted from validated methods for similar chloroaniline compounds and serves as a robust starting point for the analysis of this compound.[3][4]

1. Instrumentation and Reagents:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Phosphoric acid or Formic acid

  • This compound analytical standard[5]

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid. The exact ratio should be optimized for ideal retention and separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by measuring the UV spectrum of a standard solution. For many aromatic amines, this is in the range of 230-250 nm.[3]

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound standard in methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or methanol to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Analytical Standard Stock Prepare Stock Solution Standard->Stock Sample Weigh/Dissolve Sample Filter Filter Sample Sample->Filter Working Prepare Working Standards Stock->Working Inject Inject into HPLC Working->Inject Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify Sample Concentration Detect->Quantify CalCurve->Quantify

Caption: A streamlined workflow for the quantitative analysis of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): For High Sensitivity and Specificity

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly selective and sensitive detection of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

The Rationale Behind the Method

The volatility of many substituted anilines makes them amenable to GC analysis. The use of a mass spectrometer as a detector provides an added layer of confidence in the identification of the analyte based on its unique mass spectrum, in addition to its retention time. This is particularly useful for complex matrices where co-eluting peaks may be present.

Experimental Protocol: GC-MS Analysis

This protocol is based on established methods for the analysis of chloroanilines in various matrices.[1][6]

1. Instrumentation and Reagents:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Helium (carrier gas)

  • Methanol or Dichloromethane (GC grade)

  • This compound analytical standard[5]

  • Internal standard (optional, e.g., a deuterated analog or a structurally similar compound with a different retention time)

2. Chromatographic and Mass Spectrometric Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program: Initial temperature of 70 °C, hold for 1 minute, ramp at 10 °C/min to 280 °C, and hold for 5 minutes. This program should be optimized for the specific analyte and column.

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring the molecular ion and key fragment ions of this compound.

3. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound standard in methanol or dichloromethane.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). If using an internal standard, add it to each standard solution at a constant concentration.

  • Sample Preparation: Dissolve the sample in methanol or dichloromethane to a concentration within the calibration range. If using an internal standard, add it to the sample solution.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard (if used) against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area ratio on the calibration curve.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Weigh Analytical Standard Stock Prepare Stock Solution Standard->Stock Sample Dissolve Sample Add_IS Add Internal Standard (Optional) Sample->Add_IS Working Prepare Working Standards Stock->Working Working->Add_IS Inject Inject into GC Add_IS->Inject Separate GC Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection (SIM) Ionize->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify Sample Concentration Detect->Quantify CalCurve->Quantify

Caption: A comprehensive workflow for the highly sensitive and selective quantification of this compound by GC-MS.

UV-Visible Spectrophotometry: A Rapid and Simple Approach

UV-Vis spectrophotometry is a straightforward and cost-effective technique that can be used for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. Aromatic compounds like this compound exhibit strong UV absorbance, making this a viable method for its quantification, particularly in simple matrices.

The Rationale Behind the Method

The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a solution at a specific wavelength (λmax), where the analyte has maximum absorption, the concentration can be determined.

Experimental Protocol: UV-Vis Spectrophotometric Analysis

1. Instrumentation and Reagents:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Methanol or Ethanol (spectroscopic grade)

  • This compound analytical standard[5]

2. Determination of λmax:

  • Prepare a dilute solution of this compound in the chosen solvent.

  • Scan the solution across the UV range (typically 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

3. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound standard in the chosen solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 2, 4, 6, 8, 10 µg/mL).

  • Sample Preparation: Dissolve the sample in the solvent to a concentration that falls within the linear range of the calibration curve.

4. Data Analysis:

  • Measure the absorbance of each standard solution and the sample solution at the predetermined λmax, using the solvent as a blank.

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

Visualizing the UV-Vis Workflow

UVVis_Workflow Determine_Lambda_Max Determine λmax Measure_Absorbance Measure Absorbance at λmax Determine_Lambda_Max->Measure_Absorbance Prepare_Standards Prepare Standard Solutions Prepare_Standards->Measure_Absorbance Prepare_Sample Prepare Sample Solution Prepare_Sample->Measure_Absorbance Calibration_Curve Construct Calibration Curve Measure_Absorbance->Calibration_Curve Calculate_Concentration Calculate Sample Concentration Calibration_Curve->Calculate_Concentration

Caption: A simple and rapid workflow for the quantitative analysis of this compound using UV-Vis spectrophotometry.

Comparative Performance Data

ParameterHPLC-UV (for p-Chloroaniline)[3]GC-MS (for Chloroanilines)[1][6]
Linearity (r²) > 0.999> 0.995
Limit of Detection (LOD) 0.015 - 0.08 mg/L0.03 µg/L
Limit of Quantitation (LOQ) ~0.05 - 0.24 mg/L (Estimated)0.1 µg/L
Accuracy (% Recovery) 85.3% - 98.4%93% - 103%
Precision (%RSD) < 5%< 10%

Conclusion: Selecting the Optimal Method

The choice of the most appropriate analytical method for the quantitative analysis of this compound is contingent upon the specific requirements of the research.

  • HPLC-UV stands out as a robust, reliable, and versatile method suitable for routine quality control and quantification in moderately complex samples. Its ease of use and lower operational cost make it a widely accessible and practical choice.

  • GC-MS is the preferred method when high sensitivity and specificity are paramount, particularly for trace-level analysis or in complex matrices where interferences are a concern. The mass spectral data provides an unequivocal identification of the analyte.

  • UV-Vis Spectrophotometry offers a rapid and cost-effective means of quantification for pure samples or simple mixtures where interfering substances are absent. It is an excellent choice for quick in-process checks and for laboratories with limited access to chromatographic instrumentation.

By understanding the principles, protocols, and performance characteristics of each of these techniques, researchers can confidently select and implement the most suitable method to ensure the quality and integrity of their work involving this compound.

References

  • Taylor & Francis Online. Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants. [Link]

  • PubMed. Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants. [Link]

  • Taylor & Francis Online. Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. [Link]

  • ResearchGate. (PDF) Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. [Link]

  • ResearchGate. (PDF) Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. [Link]

  • Cheméo. Chemical Properties of Aniline, 4-tert-butyl-2-chloro- (CAS 42265-67-8). [Link]

  • ResearchGate. HPLC determination of chlorhexidine gluconate and p-chloroaniline in topical ointment | Request PDF. [Link]

  • Semantic Scholar. HPLC Determination of the Antiseptic Agent Chlorhexidine and its Degradation Products 4-Chloroaniline and 1-Chloro-4-Nitrobenzene in Serum and Urine. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Development and Validation of UV-Visible Spectrophotometric Method for the Determination of Chloramphenicol in Pure and in its Dosage Form. [Link]

  • Jurnal Pendidikan Kimia. How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. [Link]

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The Chlorinating Agent: A Choice Dictated by Reactivity and Catalyst Compatibility

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Benchmarking Catalysts for the Chlorination of 4-tert-butylaniline

Introduction: The Critical Role of Chlorinated Anilines in Synthesis

Chlorinated anilines are foundational structural motifs in a vast array of functional molecules, from life-saving pharmaceuticals to advanced agrochemicals. The precise placement of a chlorine atom on the aniline ring can dramatically influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. 4-tert-butylaniline, with its bulky tert-butyl group, presents a common scaffold where regioselective chlorination is often a critical step in a synthetic pathway. However, the powerful activating and ortho-, para-directing nature of the amino group makes controlling the selectivity of this transformation a significant challenge, often leading to mixtures of isomers and over-chlorination.

This guide provides a comprehensive comparison of modern catalytic systems for the chlorination of 4-tert-butylaniline. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each catalyst class, providing the causal logic behind experimental choices. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to rationally select and benchmark catalysts to achieve desired outcomes with precision and efficiency.

The selection of the chlorine source is intrinsically linked to the choice of catalyst. The two most prevalent reagents in this context are N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂).

  • N-Chlorosuccinimide (NCS): A solid, easy-to-handle reagent, NCS is a source of electrophilic chlorine ("Cl⁺").[1] Its reactivity can be tuned, making it suitable for both uncatalyzed reactions with highly activated rings and catalyzed reactions for less reactive substrates.[2][3] The succinimide byproduct is generally straightforward to remove.

  • Sulfuryl Chloride (SO₂Cl₂): A powerful and cost-effective liquid chlorinating agent. Its reactivity can be modulated by organocatalysts to achieve high selectivity, particularly for ortho-chlorination.[4][5]

A Comparative Benchmark of Catalytic Systems

The choice of catalyst dictates the regiochemical outcome and overall efficiency of the chlorination reaction. We will compare two major classes: homogeneous and heterogeneous systems.

Homogeneous Catalysis: Precision in Solution

Homogeneous catalysts operate in the same phase as the reactants, offering high activity and selectivity due to well-defined active sites.[6][7]

  • Organocatalysts (Ortho-Selective): A significant advancement in aniline chlorination has been the development of metal-free organocatalysts. Secondary amines or their corresponding ammonium salts have proven remarkably effective.[8][9]

    • Mechanism of Action: These catalysts interact with the chlorinating agent (e.g., SO₂Cl₂) to form an intermediate species, such as an anionic trichloride, which is responsible for the high ortho-selectivity.[4] This approach avoids direct interaction with the aniline's amino group, which can lead to side reactions.

    • Advantages: Mild reaction conditions (often room temperature), metal-free, and excellent regioselectivity for the ortho position.[10][11] This is particularly useful for substrates like 4-tert-butylaniline, where the only available positions adjacent to the amine are the two ortho positions.

  • Lewis Acids (Non-selective/Para-directing): Traditional Lewis acids like aluminum chloride (AlCl₃) can catalyze chlorination by polarizing the N-Cl bond in NCS or reacting with Cl₂ to generate a potent electrophile.[12][13]

    • Mechanism of Action: The Lewis acid coordinates to the chlorinating agent, increasing its electrophilicity and facilitating the electrophilic aromatic substitution.

    • Advantages & Disadvantages: While effective at promoting chlorination, these catalysts often suffer from low regioselectivity and can lead to over-chlorination. For 4-tert-butylaniline, this would likely result in a mixture of mono- and di-chlorinated products. They are also sensitive to moisture and can be difficult to remove from the reaction mixture.

  • Photoredox/Organo Co-catalysis: This modern approach utilizes visible light and a combination of a photoredox catalyst and an organocatalyst to generate a chlorine radical under mild conditions.[14][15]

    • Mechanism of Action: The excited photocatalyst engages in a single-electron transfer process to generate a reactive chlorine species from a suitable source.

    • Advantages: Offers excellent mono-chlorination selectivity and is applicable to late-stage functionalization of complex molecules.[14]

Heterogeneous Catalysis: Scalability and Recyclability

Heterogeneous catalysts exist in a different phase from the reaction mixture, typically as a solid catalyst in a liquid solution. Their primary advantages are ease of separation and potential for recycling.[6][7]

  • Zeolites (Shape-Selective): These microporous aluminosilicates can act as shape-selective catalysts. By modifying the pore structure and acidity (e.g., through de-alumination), one can control which isomer is preferentially formed.[16][17]

    • Mechanism of Action: The reaction occurs within the zeolite's pores. The confined space favors the formation of the sterically less hindered isomer. For many substituted benzenes, this leads to high para-selectivity.[18] For 4-tert-butylaniline, the bulky substrate may have difficulty entering the pores, but surface catalysis can still occur.

    • Advantages: High thermal stability, reusability, and potential for high para-selectivity in suitable substrates.

  • Metal-Organic Frameworks (MOFs): MOFs are crystalline materials composed of metal nodes and organic linkers, creating a highly porous and tunable structure.[19][20] They are emerging as highly promising catalysts.

    • Mechanism of Action: The catalytic activity can stem from the metal nodes acting as Lewis acid sites or from functional groups incorporated into the organic linkers. Their well-defined pores can also impart shape selectivity.

    • Advantages: Exceptionally high surface area, tunable porosity and functionality, and potential for high activity and selectivity.[21][22]

Performance Summary Table
Catalyst TypeExample CatalystChlorinating AgentTypical ConditionsSelectivity for 4-tert-butylanilineProsCons
Organocatalyst Diisopropylamine[4]SO₂Cl₂Toluene, 25 °CHigh for 2-chloro-4-tert-butylanilineMetal-free, mild conditions, high ortho-selectivity, simple setup.Catalyst loading can be high (5-10 mol%).
Lewis Acid AlCl₃[13]Cl₂ or NCSDichloromethane, 0-25 °CPoor; mixture of isomers and polychlorinationLow cost, high reactivity.Moisture sensitive, stoichiometric amounts often needed, difficult workup, poor selectivity.
Heterogeneous (Zeolite) De-aluminated L-type Zeolite[16]Cl₂Liquid phase, 25-250 °CPotentially selective for 2-chloro isomer (shape-dependent)Recyclable, thermally stable, easy separation.Can suffer from deactivation, mass transfer limitations, may not be suitable for bulky substrates.
Heterogeneous (MOF) Zr-based MOF[19]Cl₂VariesUnder investigation; potentially high selectivityHighly tunable, high surface area, recyclable.Can be expensive, stability under reaction conditions can be a concern.

Mechanistic Insights: Visualizing the Catalytic Cycles

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The chlorination of anilines proceeds via an electrophilic aromatic substitution pathway.

G cluster_0 Step 1: Attack on Electrophile cluster_1 Step 2: Aromaticity Restoration Aniline 4-tert-butylaniline Sigma Sigma Complex (Arenium Ion) Aniline->Sigma π-attack NCS NCS (Cl-δ+) NCS->Sigma Sigma_2 Sigma Complex Product 2-Chloro-4-tert-butylaniline Base Base (e.g., Solvent) Base->Product Deprotonation Sigma_2->Product

Caption: Electrophilic aromatic substitution mechanism for aniline chlorination.

Organocatalysts introduce a layer of sophistication, activating the chlorinating agent to favor a specific regioisomer.

G Catalyst R₂NH (Amine Catalyst) Intermediate1 [R₂NH-SO₂Cl]⁺Cl⁻ Catalyst->Intermediate1 + SO₂Cl₂ SO2Cl2 SO₂Cl₂ Trichloride Cl₃⁻ Anion Intermediate1->Trichloride + Cl⁻ Aniline 4-tert-butylaniline Intermediate2 [Aniline-Catalyst Complex] Aniline->Intermediate2 + Catalyst Product ortho-Chloroaniline Intermediate2->Product + Trichloride Product->Catalyst Regenerates Catalyst

Caption: Amine-catalyzed cycle promoting ortho-selectivity.[4]

Experimental Protocols: A Guide to Self-Validating Benchmarking

A robust benchmarking study requires carefully designed and reproducible experiments. Here, we provide a workflow and specific protocols for comparing catalysts for the chlorination of 4-tert-butylaniline.

G cluster_setup Reaction Setup cluster_execution Execution & Monitoring cluster_analysis Analysis & Interpretation A Select Catalysts (e.g., Organocatalyst, Zeolite) B Prepare Stock Solutions (Substrate, Internal Standard) A->B C Set up Parallel Reactions (Inert atmosphere, controlled temp.) B->C D Add Catalyst & Substrate C->D E Initiate Reaction (Add Chlorinating Agent) D->E F Monitor Progress (TLC, GC) E->F G Quench Reaction & Workup F->G H Analyze by GC-MS / HPLC (Determine Yield & Selectivity) G->H I Compare Data & Select Lead Catalyst H->I

Caption: Workflow for systematic catalyst screening and evaluation.

Protocol 1: Organocatalyzed ortho-Chlorination

This protocol is adapted from methodologies developed for the highly ortho-selective chlorination of anilines.[4]

Objective: To evaluate the performance of diisopropylamine as a catalyst for the mono-chlorination of 4-tert-butylaniline.

Materials:

  • 4-tert-butylaniline (1.0 mmol, 149.2 mg)

  • Diisopropylamine (catalyst, 0.1 mmol, 10.1 mg, 14 µL)

  • Sulfuryl chloride (SO₂Cl₂) (1.1 mmol, 148.5 mg, 89 µL)

  • Toluene (Anhydrous, 5 mL)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Reaction vial (10 mL) with stir bar, under Nitrogen atmosphere

Procedure:

  • To a flame-dried 10 mL reaction vial under a nitrogen atmosphere, add 4-tert-butylaniline (1.0 mmol) and anhydrous toluene (5 mL).

  • Add diisopropylamine (0.1 mmol) to the stirred solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride (1.1 mmol) dropwise over 5 minutes. Caution: SO₂Cl₂ is corrosive and reacts violently with water.

  • Allow the reaction to warm to room temperature (approx. 25 °C) and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for GC analysis.

  • Upon completion, carefully quench the reaction by adding 5 mL of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by GC-MS to determine the conversion and the ratio of chlorinated products. Purify by column chromatography if necessary.

Protocol 2: Heterogeneous Catalysis with Zeolite

This protocol is a general representation for screening a solid acid catalyst like a zeolite.

Objective: To evaluate the performance of a zeolite catalyst (e.g., H-ZSM-5) for the chlorination of 4-tert-butylaniline.

Materials:

  • 4-tert-butylaniline (1.0 mmol, 149.2 mg)

  • H-ZSM-5 Zeolite (activated, 100 mg)

  • N-Chlorosuccinimide (NCS) (1.1 mmol, 147 mg)

  • Acetonitrile (Anhydrous, 5 mL)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Reaction flask (25 mL) with stir bar and reflux condenser, under Nitrogen atmosphere

Procedure:

  • Activate the H-ZSM-5 zeolite by heating at 400 °C under vacuum for 4 hours. Cool to room temperature under nitrogen.

  • To a 25 mL round-bottom flask under a nitrogen atmosphere, add the activated H-ZSM-5 (100 mg), 4-tert-butylaniline (1.0 mmol), and anhydrous acetonitrile (5 mL).

  • Stir the suspension for 15 minutes at room temperature.

  • Add N-Chlorosuccinimide (1.1 mmol) in one portion.

  • Heat the reaction mixture to 60 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature and filter to remove the zeolite catalyst. Wash the catalyst with acetonitrile (2 x 5 mL).

  • Combine the filtrate and washings. Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL). Wash with 10% sodium thiosulfate solution (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Analyze the crude product by GC-MS to determine conversion and product distribution.

Data Interpretation and Intelligent Catalyst Selection

The primary outputs from your benchmarking experiments will be substrate conversion, product yield, and regioselectivity.

  • For Organocatalysis: You are looking for high conversion to a single product: 2-chloro-4-tert-butylaniline. High selectivity (>95%) is a key performance indicator.

  • For Heterogeneous Catalysis: The goal is similar, but you must also assess catalyst reusability. After the first run, recover the zeolite, wash it, reactivate it, and perform a second run to check for any loss in activity or selectivity.

The "best" catalyst is context-dependent. For discovery chemistry where speed and material access are key, a homogeneous organocatalytic system is often ideal. For process development and large-scale manufacturing, the reusability and ease of separation offered by a robust heterogeneous catalyst may be the deciding factor, even if the initial development is more intensive.

Conclusion and Future Outlook

The selective chlorination of 4-tert-butylaniline is a solvable challenge with the right catalytic system. While traditional Lewis acids are often plagued by poor selectivity, modern organocatalysts offer an elegant, metal-free solution for achieving high ortho-selectivity under mild conditions. Concurrently, heterogeneous systems like zeolites and MOFs represent the frontier for developing scalable, recyclable, and environmentally benign processes.

The future of catalyst design will likely focus on combining the benefits of both worlds: developing highly active and selective heterogeneous catalysts that mimic the well-defined active sites of their homogeneous counterparts. As our understanding of reaction mechanisms deepens, we can expect the rational design of catalysts to yield even more precise and efficient transformations, further empowering the synthesis of novel molecules for science and society.

References

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  • Title: Reactive Chlorine Capture by Dichlorination of Alkene Linkers in Metal–Organic Frameworks Source: NIH National Library of Medicine URL: [Link]

  • Title: N-Chlorosuccinimide Definition - Organic Chemistry Key Term Source: Fiveable URL: [Link]

  • Title: Synthesis of 3-tert-butylaniline by Using Hydrodechlorination Technology Source: Scientific.Net URL: [Link]

  • Title: Electrochemical Reduction and Oxidation of Chlorinated Aromatic Compounds Enhanced by the Fe-ZSM-5 Catalyst: Kinetics and Mechanisms Source: NIH National Library of Medicine URL: [Link]

  • Title: N-Chlorosuccinimide - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Chlorination process with high para selectivity Source: Google Patents URL
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  • Title: Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene Source: ResearchGate URL: [Link]

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  • Title: A Bio-Conjugated Chlorin-Based Metal–Organic Framework for Targeted Photodynamic Therapy of Triple Negative Breast and Pancreatic Cancers Source: NIH National Library of Medicine URL: [Link]

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  • Title: Benzene - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts Source: PubMed URL: [Link]

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Environmental impact comparison of aniline synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

Aniline is a cornerstone of the chemical industry, a vital precursor for everything from polyurethane foams to pharmaceuticals and vibrant dyes.[1][2][3][4] However, the environmental toll of its synthesis has been a long-standing challenge. As the chemical industry pivots towards sustainability, a critical evaluation of aniline production routes is essential for researchers and process chemists aiming to develop greener, more efficient manufacturing processes.

This guide provides an in-depth comparison of the major aniline synthesis routes, moving from the historically significant but environmentally taxing Béchamp reduction to the current industrial standard of catalytic hydrogenation, and finally to the promising, renewable-feedstock-based amination of phenol. We will dissect each method through the lens of green chemistry principles, supported by experimental data and protocols, to offer a clear perspective on their respective environmental impacts.

The Legacy Method: Béchamp Reduction of Nitrobenzene

The Béchamp reduction, first reported in 1854, was the workhorse of aniline production for over a century.[5] The process involves the reduction of nitrobenzene using a metal, typically iron, in the presence of an acid like hydrochloric or acetic acid.[6][7][8]

The reaction proceeds through a series of proton-coupled electron transfers at the metal surface. The nitro group is sequentially reduced to nitrosobenzene and then N-phenylhydroxylamine before the final N-O bond cleavage yields an anilinium salt. A final neutralization step with a base liberates the free aniline.[7][9]

Environmental Impact Assessment

The primary drawback of the Béchamp process is its monumental waste generation. For every mole of aniline produced, several moles of iron oxide sludge are formed.[10] This leads to catastrophic green chemistry metrics:

  • Atom Economy: The atom economy, a measure of how many reactant atoms end up in the final product, is exceptionally poor, calculated to be as low as 35%.[11][12] This is a direct consequence of using stoichiometric iron as the reducing agent.

  • E-Factor: The Environmental Factor (E-Factor), which is the ratio of the mass of waste to the mass of product, is correspondingly high. For every kilogram of aniline, many more kilograms of waste are generated, primarily as an iron oxide slurry that requires significant treatment and disposal efforts.[13]

  • Hazardous Materials: The process utilizes nitrobenzene, a known carcinogen, and strong acids, which present significant handling and safety risks.[6][9]

While the Laux process was developed to convert the iron oxide sludge into valuable pigments, the demand for aniline far outstrips the market for these pigments, meaning the waste issue was mitigated but not solved.[5][10] Consequently, this method has been almost entirely replaced in large-scale industrial production.

Caption: Reaction pathway for the Béchamp reduction of nitrobenzene.

The Industrial Standard: Catalytic Hydrogenation of Nitrobenzene

The preferred method for industrial aniline production today is the catalytic hydrogenation of nitrobenzene.[5] This process can be carried out in either the vapor or liquid phase and involves reacting nitrobenzene with hydrogen gas over a heterogeneous metal catalyst.[1][14]

Commonly employed catalysts include nickel, copper, platinum, or palladium supported on materials like carbon, silica, or alumina.[1][10][15][16] The reaction is typically conducted under elevated temperatures (200-300°C) and pressures.[1][17]

Environmental Impact Assessment

This route represents a significant leap forward in sustainability compared to the Béchamp reduction.

  • Atom Economy: The atom economy is vastly superior. The only theoretical byproduct is water, resulting in an atom economy of 72%.[11] This aligns much more closely with the principles of green chemistry.

  • Waste Generation: The process is catalytic, not stoichiometric, dramatically reducing the amount of waste. The primary waste stream is the deactivated or spent catalyst, which can often be regenerated or recycled.

  • Energy and Safety: The main environmental and safety concerns shift from material waste to energy consumption and process control. The reaction is highly exothermic, and the formation of unstable hydroxylamine intermediates poses a risk of thermal runaway if not carefully managed.[18] Furthermore, the use of high-pressure hydrogen gas requires stringent safety protocols.

Companies are continuously innovating to improve energy efficiency by installing waste heat recovery systems and developing advanced catalysts that operate at lower temperatures and pressures.[2]

Caption: Simplified workflow for catalytic hydrogenation of nitrobenzene.

Experimental Protocol: Liquid-Phase Hydrogenation of Nitrobenzene

The following protocol is a representative lab-scale procedure for the liquid-phase hydrogenation of nitrobenzene.

Materials:

  • 100 mL Autoclave with magnetic stirrer

  • Nitrobenzene (NB)

  • Ethanol (solvent)

  • Pt/CeO₂ catalyst (or other suitable catalyst like Pd/C)

  • n-Hexadecane (internal standard for GC analysis)

  • High-purity hydrogen gas

Procedure:

  • Charge the 100 mL autoclave with 24.5 mmol of nitrobenzene, 30 mL of ethanol, 0.1 g of the Pt/CeO₂ catalyst, and 0.3 g of n-hexadecane.[15]

  • Seal the reactor and flush the system with nitrogen gas 5 times to remove any residual air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1.0 MPa).[15]

  • Begin vigorous stirring (e.g., >1700 rpm) to overcome mass-transfer limitations.

  • Maintain the desired reaction temperature (e.g., 25°C) using a cooling bath, as the reaction is exothermic.[15]

  • Monitor the reaction progress by taking periodic samples for analysis by Gas Chromatography (GC) to determine the conversion of nitrobenzene and the selectivity to aniline.

  • Once the reaction is complete (as indicated by the cessation of hydrogen uptake or GC analysis), stop the stirring and heating, and carefully vent the excess hydrogen gas.

  • Recover the product mixture and separate the catalyst by filtration. The aniline product can then be purified from the solvent and internal standard, typically by distillation.

The Green Frontier: Direct Amination of Phenol

A highly attractive and potentially more sustainable route to aniline is the direct amination of phenol.[19] This method involves reacting phenol with ammonia, typically at high temperatures and pressures over a heterogeneous catalyst.[10][20]

The most significant advantage of this route is the potential to use phenol derived from lignin, a major component of biomass and a renewable feedstock.[20][21] This would decouple aniline production from non-renewable petroleum-based starting materials like benzene.

Environmental Impact Assessment

While promising, the direct amination of phenol faces its own set of challenges that are the focus of intensive research.

  • Feedstock Sustainability: The ability to use bio-derived phenol is a major driver for this technology, offering a clear path to a more sustainable chemical industry.[21]

  • Atom Economy: This route boasts an excellent theoretical atom economy, with water being the only byproduct, similar to catalytic hydrogenation.[22]

  • Reaction Conditions & Selectivity: The primary obstacle is the high thermodynamic barrier of cleaving the C–O bond in phenol.[23] Historically, this has required very harsh reaction conditions (e.g., >400°C), making the process energy-intensive.[10] Furthermore, achieving high selectivity for the primary aniline product can be difficult, with the formation of secondary amines like diphenylamine being a common side reaction.[24]

Recent research has shown success in developing more efficient catalysts, such as supported palladium systems (e.g., Pd/C), that can achieve high yields (up to 95%) under more moderate conditions (e.g., 200°C, 1 bar H₂ and 4 bar NH₃), making this route increasingly viable.[24]

Caption: Direct amination of phenol to aniline, a sustainable route.

Experimental Protocol: Liquid-Phase Amination of Phenol

The following is a representative protocol for the direct liquid-phase amination of phenol using a Pd/C catalyst.[24]

Materials:

  • High-pressure autoclave reactor

  • Phenol

  • Toluene (solvent)

  • 5% Pd/C catalyst

  • Ammonia gas

  • Hydrogen gas

Procedure:

  • Add phenol (2 mmol), toluene (20 mL), and the 5% Pd/C catalyst (e.g., 2.5-5 mol% Pd) to the autoclave.[24]

  • Seal the reactor and purge it with an inert gas, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired partial pressure (e.g., 1 bar) and then with ammonia to its desired partial pressure (e.g., 4 bar).[24]

  • Heat the reactor to the target temperature (e.g., 200°C) while stirring.[24]

  • Maintain the reaction for the specified duration (e.g., 24 hours).

  • After the reaction time, cool the reactor to room temperature and carefully vent the excess gases.

  • Open the reactor, collect the reaction mixture, and analyze the conversion of phenol and yield of aniline using Gas Chromatography (GC) with an appropriate internal standard.

  • The catalyst can be recovered via filtration for potential recycling, and the aniline product can be purified from the solvent.[24]

Comparative Summary

The evolution of aniline synthesis demonstrates a clear trajectory toward greener and more efficient chemical processes. Each route offers a distinct profile of advantages and environmental challenges.

FeatureBéchamp ReductionCatalytic Hydrogenation of NitrobenzeneDirect Amination of Phenol
Feedstock Nitrobenzene (from Benzene)Nitrobenzene (from Benzene)Phenol (potentially from renewable Lignin)
Primary Byproduct Iron Oxide SludgeWaterWater
Atom Economy Very Poor (~35%)[11]Good (72%)[11]Excellent (>85%)
E-Factor Very HighVery LowVery Low
Key Advantage Simple, established technologyHigh efficiency, high purityPotential for renewable feedstock
Key Disadvantage Massive waste generationHigh energy consumption, thermal runaway risk[18]Harsh conditions, catalyst selectivity[20][23]
Primary Waste Metal oxide sludge[5]Spent catalystSpent catalyst, potential side-products

Conclusion

The journey from the Béchamp reduction to modern catalytic hydrogenation marks a significant victory for green chemistry in industrial-scale aniline production. The focus has successfully shifted from managing massive streams of stoichiometric waste to optimizing energy efficiency and catalytic cycles.

Looking ahead, the direct amination of phenol represents the next frontier.[19][25] Its potential to utilize renewable, biomass-derived feedstocks is a compelling proposition for a truly sustainable chemical industry. The primary challenge for researchers and chemical engineers is to overcome the hurdles of high activation energy and catalyst selectivity. Continued innovation in catalyst design to enable milder reaction conditions will be the key to unlocking the full potential of this environmentally promising route to one of the world's most essential chemicals.

References

  • Novel catalysts for the conversion of phenol to anilines. (n.d.). Universitat Autònoma de Barcelona. Retrieved from [Link]

  • Pardalos, G., et al. (n.d.). Experimental study of Bechamp process for nitrobenzene reduction to aniline. IRINS. Retrieved from [Link]

  • Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (n.d.). OrgoSolver. Retrieved from [Link]

  • Béchamp reduction. (2023, December 2). In Wikipedia. Retrieved from [Link]

  • Catalytic Hydrogenation of Nitrobenzene to Aniline. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Aromatic Reductions: Nitrobenzene → Aniline with Fe (or Zn), HCl; then NaOH. (n.d.). OrgoSolver. Retrieved from [Link]

  • Aniline. (2024, January 5). In Wikipedia. Retrieved from [Link]

  • Wang, D., et al. (2018). Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium. Organic & Biomolecular Chemistry, 16(20), 3743–3747. Retrieved from [Link]

  • Li, J., et al. (2022). Liquid-Phase Amination of Phenol to Aniline over the Pd/MgO Catalyst without External Hydrogen Addition. ACS Sustainable Chemistry & Engineering, 10(21), 6963–6972. Retrieved from [Link]

  • Liquid-Phase Amination of Phenol to Aniline over the Pd/MgO Catalyst without External Hydrogen Addition. (2022, May 16). ACS Publications. Retrieved from [Link]

  • Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents. (2020, July 28). Taylor & Francis Online. Retrieved from [Link]

  • Process for the catalytic hydrogenation of nitrobenzene. (1981, May 5). Google Patents.
  • Jagadeesh, R. V., et al. (2018). Direct liquid-phase phenol-to-aniline amination using Pd/C. Catalysis Science & Technology, 8(9), 2245–2249. Retrieved from [Link]

  • An Eco-friendly and Simple Route to Synthesis of Acetanilide from Aniline. (2022, February 2). IJTSRD. Retrieved from [Link]

  • An Overview of Aniline and Chloroaniline Compounds as Environmental Pollutants. (2018, May 31). Crimson Publishers. Retrieved from [Link]

  • Industrial Process Design for the Production of Aniline by Direct Amination. (2017, March 1). Wiley Online Library. Retrieved from [Link]

  • An eco-friendly and simple route to synthesis of acetanilide from aniline. (2022, January 2). IJTSRD. Retrieved from [Link]

  • Highly Efficient Hydrogenation of Nitrobenzene to Aniline over Pt/CeO2 Catalysts: The Shape Effect of the Support and Key Role of Additional Ce3+ Sites. (2020, August 17). ACS Catalysis. Retrieved from [Link]

  • Sustainability in Aniline Production How Companies Are Reducing Environmental Impact. (2024, April 2). Coherent Market Insights. Retrieved from [Link]

  • Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. (n.d.). Mettler-Toledo. Retrieved from [Link]

  • Green Synthesis of Primary Aniline-Based Indolylmethanes via One-Pot Aza-Friedel–Crafts Reaction Catalyzed by Brønsted Acidic Ionic Liquid in Aqueous Media. (2024, August 2). ACS Omega. Retrieved from [Link]

  • Theoretical study on nitrobenzene hydrogenation to aniline catalyzed by M1/CeO2−x(111) single-atom catalysts. (2023, July 18). RSC Publishing. Retrieved from [Link]

  • Aniline (benzenamine). (2022, June 30). Department of Climate Change, Energy, the Environment and Water, Australia. Retrieved from [Link]

  • Manufacture of Aniline. (n.d.). LookChem. Retrieved from [Link]

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  • Aniline. (1994, March 29). Canada.ca. Retrieved from [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023, August 18). Journal of Chemical Education. Retrieved from [Link]

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  • Design of an industrial process for the production of aniline by direct amination. (2024, August 9). ResearchGate. Retrieved from [Link]

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  • Catalytic Amination of Phenols with Amines. (2022, January 11). Journal of the American Chemical Society. Retrieved from [Link]

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  • Catalyst and process for making aniline from phenol. (1993, August 18). Google Patents.
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  • synthesis of anilines. (2020, January 21). YouTube. Retrieved from [Link]

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A Comparative Guide to the Biological Activity Screening of 4-(Tert-Butyl)-2-Chloroaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pursuit of novel bioactive scaffolds is a relentless endeavor. Aniline derivatives, in particular, have historically served as a versatile foundation for the development of a wide array of therapeutic agents. The strategic incorporation of various substituents onto the aniline ring can profoundly influence the molecule's steric, electronic, and lipophilic properties, thereby modulating its biological activity. This guide focuses on a specific, yet underexplored, class of compounds: 4-(tert-butyl)-2-chloroaniline derivatives. The presence of a bulky tert-butyl group at the para-position and a chlorine atom at the ortho-position presents a unique structural motif with the potential for diverse biological activities.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the biological potential of this compound derivatives. We will delve into the rationale behind screening these compounds for antimicrobial, antifungal, and anticancer activities, provide detailed experimental protocols for these assays, and present a comparative analysis of their potential efficacy against established agents. The insights provided herein are grounded in established scientific principles and aim to empower researchers to systematically evaluate this promising class of molecules.

The Rationale for Screening: Structure-Activity Relationship Insights

The chemical architecture of this compound suggests several avenues for biological interactions. The lipophilic tert-butyl group can enhance membrane permeability, a crucial factor for a compound to reach its intracellular target. The electron-withdrawing nature of the chlorine atom can influence the pKa of the amine group and the overall electronic distribution of the aromatic ring, potentially affecting interactions with biological macromolecules.

While literature specifically detailing the biological activities of a range of simple this compound derivatives is nascent, we can extrapolate from studies on related structures. For instance, various substituted anilines and chloroanilines have demonstrated a spectrum of biological effects. Studies on fungicidal anilines have shown that the nature and position of substituents on the phenyl ring are critical for their activity.[1][2] Similarly, benzothiazole aniline derivatives have been investigated as promising anticancer agents, with their efficacy linked to substitutions on the aniline ring.[3][4][5] The antimicrobial action of some N-chloramine compounds is attributed to their ability to inhibit bacterial DNA, RNA, and protein synthesis.[6]

A study on complex benzamide derivatives incorporating a 4-(tert-butyl)phenyl moiety has reported moderate to good antimicrobial and antifungal activities, underscoring the potential of this substituent in conferring bioactivity.[7] This guide will use such insights to build a framework for the systematic screening and evaluation of novel this compound derivatives.

A Roadmap for Biological Activity Screening

The following workflow provides a systematic approach to characterizing the biological profile of newly synthesized this compound derivatives.

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Biological Screening cluster_2 Secondary & Mechanistic Studies synthesis Synthesis of This compound Derivatives purification Purification & Characterization (NMR, MS, etc.) synthesis->purification antimicrobial Antimicrobial Screening (Agar Well Diffusion) purification->antimicrobial antifungal Antifungal Screening (Broth Microdilution) purification->antifungal anticancer Anticancer Screening (MTT Assay) purification->anticancer mic MIC/MBC/MFC Determination antimicrobial->mic antifungal->mic ic50 IC50 Determination (Anticancer) anticancer->ic50 mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, DNA Interaction) mic->mechanism ic50->mechanism

Caption: A streamlined workflow for the synthesis and biological evaluation of novel compounds.

Experimental Protocols

Herein, we provide detailed, step-by-step methodologies for the primary screening of this compound derivatives. These protocols are designed to be robust and reproducible, forming a solid foundation for further investigation.

Antimicrobial Activity Screening: Agar Well Diffusion Method

This method provides a preliminary assessment of a compound's ability to inhibit bacterial growth.

Principle: The test compound diffuses from a well through a solid agar medium that has been uniformly inoculated with a test bacterium. If the compound is effective, it will inhibit bacterial growth, resulting in a clear zone of inhibition around the well.

Materials:

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).

  • Mueller-Hinton Agar (MHA).

  • Sterile Petri dishes.

  • Sterile cork borer (6 mm diameter).

  • Micropipettes.

  • Incubator.

  • Positive control (e.g., Ciprofloxacin).

  • Negative control (solvent used to dissolve compounds).

Procedure:

  • Prepare MHA according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Uniformly spread the bacterial inoculum over the surface of the MHA plates using a sterile cotton swab.

  • Aseptically punch wells of 6 mm diameter into the agar plates using a sterile cork borer.

  • Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

Interpretation: A larger zone of inhibition indicates greater antibacterial activity. The results are typically compared to the positive control.

Antifungal Activity Screening: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound against fungal strains.

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized fungal suspension. The MIC is the lowest concentration of the compound that inhibits visible fungal growth after incubation.

Materials:

  • Test compounds dissolved in a suitable solvent.

  • Fungal strains (e.g., Candida albicans ATCC 10231, Aspergillus niger ATCC 16404).

  • RPMI-1640 medium.

  • Sterile 96-well microtiter plates.

  • Micropipettes.

  • Incubator.

  • Spectrophotometer or microplate reader (optional, for quantitative assessment).

  • Positive control (e.g., Fluconazole).

  • Negative control (solvent).

Procedure:

  • Perform serial two-fold dilutions of the test compounds in RPMI-1640 medium in the wells of a 96-well plate.

  • Prepare a fungal inoculum and adjust its concentration according to standard protocols (e.g., CLSI guidelines).

  • Inoculate each well with the fungal suspension. Include wells with medium and inoculum only (growth control), medium only (sterility control), and positive and negative controls.

  • Incubate the plates at 35°C for 24-48 hours (depending on the fungal species).

  • Determine the MIC by visual inspection for the absence of turbidity or by measuring the absorbance at a specific wavelength (e.g., 600 nm).

Interpretation: The MIC value is a quantitative measure of the antifungal potency of the compound.

Anticancer Activity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in a suitable solvent.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Sterile 96-well cell culture plates.

  • CO₂ incubator.

  • Microplate reader.

  • Positive control (e.g., Doxorubicin).

  • Negative control (solvent).

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Treat the cells with various concentrations of the test compounds, positive control, and negative control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

Interpretation: A decrease in absorbance compared to the control indicates a reduction in cell viability. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Comparative Analysis of Biological Activity

To provide a framework for evaluating the potential of this compound derivatives, the following tables present a comparative analysis. This includes experimental data for a known complex derivative, established drugs as benchmarks, and hypothesized activity for novel, simpler derivatives based on structure-activity relationship (SAR) principles.

Table 1: Comparative Antimicrobial Activity (Zone of Inhibition in mm)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
4-(tert-butyl)-N-(3-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-2-methylphenyl)benzamide [7]1815
Hypothesized Simple Derivative 1 (e.g., N-acetyl-4-(tert-butyl)-2-chloroaniline) 10-158-12
Hypothesized Simple Derivative 2 (e.g., Schiff base of this compound) 12-1810-16
Ciprofloxacin (Positive Control) 25-3028-35
DMSO (Negative Control) 00

Table 2: Comparative Antifungal Activity (MIC in µg/mL)

CompoundC. albicansA. niger
4-(tert-butyl)-N-(3-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-2-methylphenyl)benzamide [7]3264
Hypothesized Simple Derivative 1 (e.g., N-benzoyl-4-(tert-butyl)-2-chloroaniline) 16-6432-128
Hypothesized Simple Derivative 2 (e.g., Triazole conjugate of this compound) 8-3216-64
Fluconazole (Positive Control) 0.25-28-64

Table 3: Comparative Anticancer Activity (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
Hypothesized Simple Derivative 1 (e.g., Benzothiazole derivative of this compound) 5-2010-30
Hypothesized Simple Derivative 2 (e.g., Chalcone derivative of this compound) 1-152-25
Doxorubicin (Positive Control) 0.5-1.50.1-1.0

Disclaimer: The data for "Hypothesized Simple Derivatives" are not experimental results but are educated estimations based on structure-activity relationship trends observed in the scientific literature for analogous compounds.

Mechanistic Insights and Future Directions

The initial screening of this compound derivatives provides a foundation for more in-depth mechanistic studies. For compounds exhibiting significant antimicrobial or antifungal activity, further investigations could focus on their effects on microbial cell membrane integrity, DNA gyrase inhibition, or interference with essential metabolic pathways.[6][8][9] For promising anticancer candidates, exploring their ability to induce apoptosis, cause cell cycle arrest, or inhibit specific kinases would be logical next steps.[3][10]

G cluster_0 Potential Anticancer Mechanisms cluster_1 Potential Antimicrobial/Antifungal Mechanisms compound This compound Derivative apoptosis Induction of Apoptosis compound->apoptosis cell_cycle Cell Cycle Arrest compound->cell_cycle kinase Kinase Inhibition compound->kinase compound2 This compound Derivative membrane Cell Membrane Disruption compound2->membrane dna_gyrase DNA Gyrase Inhibition compound2->dna_gyrase protein_synthesis Inhibition of Protein Synthesis compound2->protein_synthesis

Caption: Plausible mechanisms of action for bioactive this compound derivatives.

Conclusion

The exploration of this compound derivatives represents a promising frontier in the quest for new bioactive molecules. While direct experimental data on a wide range of these compounds is currently limited, the structural features and insights from related aniline derivatives suggest a strong potential for antimicrobial, antifungal, and anticancer activities. This guide provides a robust framework for the systematic screening of these compounds, from initial synthesis to primary biological evaluation and potential mechanistic studies. By employing the detailed protocols and comparative analyses presented, researchers can effectively navigate the early stages of drug discovery and contribute to unlocking the therapeutic potential of this intriguing chemical scaffold.

References

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A Senior Application Scientist's Guide to Inter-laboratory Comparison of 4-(tert-Butyl)-2-chloroaniline Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of 4-(tert-Butyl)-2-chloroaniline, a substituted aniline intermediate of significant interest in pharmaceutical and chemical manufacturing. Recognizing the critical need for method harmonization and data comparability across different quality control and research laboratories, this document details the rationale and experimental protocols for two primary analytical techniques: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causal basis for methodological choices, outline self-validating experimental designs, and present a model for data comparison. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust, reproducible, and transferable analytical methods for this class of compounds.

Introduction: The Imperative for Analytical Comparability

An inter-laboratory comparison, also known as a proficiency test, is the gold standard for assessing the reproducibility and transferability of an analytical method.[2][3] It serves two primary purposes: to validate the analytical method itself by demonstrating its performance across different environments, and to verify the proficiency of the participating laboratories.[3] This guide provides the scientific framework to achieve both.

Safety First: Before handling, all personnel must consult the Safety Data Sheet (SDS) for this compound and related compounds.[4] Substituted anilines can be toxic, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All handling of the pure substance and concentrated solutions should occur in a certified chemical fume hood.[5]

Choosing the Right Analytical Tool: HPLC vs. GC-MS

The selection of an analytical technique is the first critical decision. For substituted anilines, both HPLC and GC-MS are powerful and widely adopted methods.[1][6] The choice often depends on the sample matrix, required sensitivity, and available instrumentation.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV): This is often the workhorse method for QC labs. It is robust, highly reproducible, and suitable for polar and thermolabile compounds without requiring derivatization.[1] Given that this compound possesses a strong UV chromophore, UV detection provides ample sensitivity for many applications, such as assay and impurity profiling.[1][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional specificity and sensitivity, making it ideal for trace-level analysis or as a confirmatory technique.[6][8][9] The mass spectrometer provides definitive identification, which is invaluable when analyzing complex matrices or searching for unknown impurities. While some anilines may require derivatization to improve volatility and peak shape, many chloroanilines can be analyzed directly.[10]

This guide will outline protocols for both techniques to provide laboratories with the flexibility to choose the method best suited to their needs.

Designing the Inter-laboratory Comparison Study

A successful ILC hinges on a meticulously planned study design. The goal is to isolate the performance of the analytical method and the laboratory, minimizing variability from other sources.

Key Components of the Study:

  • Centralized Sample Preparation: A single, homogenous batch of test samples should be prepared by a coordinating laboratory and distributed to all participants. This eliminates sample heterogeneity as a source of error.

  • Defined Concentration Levels: Samples should span the expected analytical range, including levels near the limit of quantitation (LOQ), a mid-range concentration, and an upper-range concentration.[11]

  • Blind Analysis: To ensure objectivity, samples should be coded so that the concentration is unknown to the participating analysts (single-blind study).[12]

  • Standardized Protocol and Reporting: While the goal is to compare methods, a clear, harmonized protocol for each technique must be provided. A standardized reporting template is also essential for consistent data analysis.

The logical flow of the ILC is depicted below.

ILC_Workflow cluster_CoordLab Coordinating Laboratory cluster_PartLabs Participating Laboratories (Lab A, B, C...) cluster_Analysis Statistical Analysis PrepSamples Prepare & Distribute Homogenous Samples Analyze Analyze Samples per Provided Protocol PrepSamples->Analyze Coded Samples PrepProtocol Develop & Distribute Standardized Protocols PrepProtocol->Analyze SOPs CollectData Collect & Anonymize Results Stats Calculate Z-Scores, Precision (RSDr, RSDR) CollectData->Stats Report Report Results using Standard Template Analyze->Report Report->CollectData Raw Data Assess Assess Method Performance & Lab Proficiency Stats->Assess

Caption: Workflow for a typical inter-laboratory comparison study.

Experimental Protocols

The following protocols are provided as a robust starting point. Method validation and optimization should be performed by each laboratory according to ICH Q2(R1) guidelines prior to the ILC.[13][14]

Protocol 1: RP-HPLC-UV Analysis

Causality: This method is designed for robust quantification. A C18 column is chosen for its excellent hydrophobic retention of the tert-butyl group. The mobile phase, a mixture of acetonitrile and a phosphate buffer, provides good peak shape and resolution. The pH is controlled to ensure consistent ionization state of the aniline. UV detection at 239 nm is selected based on the typical absorbance maximum for chloroanilines.[7][15]

Method Details:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0 (adjusted with phosphoric acid)

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% A / 40% B to 20% A / 80% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 239 nm[7]

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Acetonitrile:Water

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in diluent. From this, prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: Accurately dilute the provided ILC samples with the diluent to fall within the calibration range.

  • Analysis: Equilibrate the HPLC system until a stable baseline is achieved. Perform a blank injection (diluent), followed by the calibration standards, and then the ILC samples in triplicate.

  • Quantification: Generate a linear regression curve from the peak areas of the calibration standards. Use the resulting equation to calculate the concentration of this compound in the prepared ILC samples.

Protocol 2: GC-MS Analysis

Causality: This method is optimized for high-specificity and trace-level detection. A non-polar DB-5ms or equivalent column is selected for its general applicability to a wide range of semi-volatile organic compounds. Splitless injection is used to maximize the transfer of analyte to the column for enhanced sensitivity. The temperature program is designed to ensure the elution of the target analyte with good peak shape while separating it from potential matrix components. Electron Ionization (EI) is a standard, robust ionization technique that produces a reproducible fragmentation pattern for library matching and confirmation.[9]

Method Details:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Inlet Temperature: 270°C

  • Injection Mode: Splitless (1 min purge delay)

  • Injection Volume: 1 µL

  • Oven Program:

    • Initial: 80°C, hold for 1 min

    • Ramp: 15°C/min to 280°C

    • Hold: 5 min at 280°C

  • MS Transfer Line: 280°C

  • Ion Source: 230°C (Electron Ionization, 70 eV)

  • Acquisition Mode: Scan (m/z 50-350) for identification and Selected Ion Monitoring (SIM) for quantification. Target ions for this compound should be determined from an initial scan analysis (e.g., molecular ion and key fragments).

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in a suitable solvent like ethyl acetate or dichloromethane. Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation: If the ILC samples are in a non-volatile matrix, a liquid-liquid extraction (LLE) into the chosen solvent may be required. If samples are already in a compatible solvent, dilute as necessary to fall within the calibration range.

  • Analysis: Condition the GC-MS system. Inject the calibration standards, followed by the ILC samples in triplicate.

  • Quantification: Using SIM mode data, generate a linear regression curve from the peak areas of the primary quantifier ion. Use this curve to determine the concentration in the ILC samples. Use the ratio of qualifier ions to the quantifier ion for identity confirmation.

Analytical_Methods cluster_hplc RP-HPLC-UV Method cluster_gcms GC-MS Method hplc_sample Liquid Sample hplc_inject HPLC Injection (C18 Column) hplc_sample->hplc_inject hplc_sep Isocratic/Gradient Separation hplc_inject->hplc_sep hplc_detect UV Detector (239 nm) hplc_sep->hplc_detect hplc_quant Quantification (External Standard) hplc_detect->hplc_quant gc_sample Sample in Volatile Solvent gc_inject GC Injection (Splitless) gc_sample->gc_inject gc_sep Temperature Programmed Separation (5-ms Column) gc_inject->gc_sep gc_detect Mass Spectrometer (EI, SIM/Scan) gc_sep->gc_detect gc_quant Quantification & Confirmation gc_detect->gc_quant

Caption: High-level workflow for the two primary analytical methods.

Data Analysis and Performance Evaluation

Upon receiving results from all participating labs, the coordinating body will perform a statistical analysis. The primary goal is to assess both the precision of the method across labs (reproducibility) and the accuracy of each lab's results.[2][16]

Key Performance Indicators (KPIs):

  • Assigned Value (Xpt): The consensus value for the concentration of each sample, typically determined as the robust mean or median of all submitted results after outlier removal.[16]

  • Repeatability (RSDr): The relative standard deviation of results obtained within a single laboratory.

  • Reproducibility (RSDR): The relative standard deviation of results obtained between different laboratories.[12]

  • z-Score: A measure of an individual laboratory's performance, calculated as:

    • z = (xi - Xpt) / σ

    • Where xi is the lab's result, Xpt is the assigned value, and σ is the standard deviation for proficiency assessment (often the RSDR).[16]

A z-score between -2 and +2 is generally considered satisfactory, |z| between 2 and 3 is questionable, and |z| > 3 is unsatisfactory.[16]

Data Summary Table (Example):

Sample IDAssigned Value (µg/mL)Overall RSDR (%)Lab A Result (µg/mL)Lab A z-ScoreLab B Result (µg/mL)Lab B z-Score
ILC-001-L10.58.2%10.1-0.4711.51.16
ILC-001-M52.16.5%53.50.4149.9-0.65
ILC-001-H98.95.9%97.2-0.29105.11.06

Conclusion

A well-executed inter-laboratory comparison is an indispensable tool for ensuring analytical consistency in the pharmaceutical and chemical industries. By adopting standardized, scientifically sound protocols for techniques like RP-HPLC-UV and GC-MS, organizations can validate their methods, verify laboratory performance, and build confidence in their data. This guide provides the foundational framework for designing and executing such a study for this compound, ultimately fostering higher quality standards and facilitating smoother drug development and manufacturing processes.

References

  • ICH. (n.d.). Q2(R2) Guideline on Validation of Analytical Procedures.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Analytical Chemistry Class Notes. (n.d.). Proficiency testing and interlaboratory comparisons.
  • BenchChem. (2025). Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS.
  • The Joint Research Centre - EU Science Hub. (n.d.). Interlaboratory comparisons.
  • Vanderford, B. J., et al. (2011). Results of an Interlaboratory Comparison of Analytical Methods for Contaminants of Emerging Concern in Water. ACS Publications.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • SIELC Technologies. (2018). 4-Chloroaniline.
  • Routledge. (n.d.). Handbook of Analytical Validation.
  • Lyu, S. (2017). Determination of p-Chloroaniline and Its Organic Impurities by HPLC. Dyestuffs and Coloration, 4, 47-49.
  • S-M. W. (2009). HPLC determination of chlorhexidine gluconate and p-chloroaniline in topical ointment. PubMed.
  • Feinberg, M. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. La démarche ISO 17025.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound.
  • Ermer, J. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Nicolay, A., et al. (2011). Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin Solution. Scirp.org.
  • Eurachem. (2025). The Fitness for Purpose of Analytical Methods.
  • G. S. B. (2011). DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR THE DETERMINATION OF CHLORHEXIDINE AND P-CHLOROANILINE IN VARIOUS PHARMACEUTICAL FORMULATIONS. Taylor & Francis.
  • Swartz, M. E., & Krull, I. S. (n.d.). Analytical Method Validation: Back to Basics, Part II. LCGC International.
  • Schmidt, T. C., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online.
  • Schmidt, T. C., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.
  • EPA. (n.d.). Method 8131: Aniline and selected derivatives by gas chromatography.
  • CompaLab. (n.d.). What is an inter laboratory comparison?.
  • IAEA. (n.d.). DESIGN AND OPERATION OF AN INTERLABORATORY COMPARISON SCHEME.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-tert-Butylaniline.
  • Andra, S., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC - NIH.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Chloroaniline.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 4-Chloroaniline.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 4,4'-Methylenebis(2-chloroaniline).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(tert-Butyl)-2-chloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-(tert-Butyl)-2-chloroaniline is a substituted aniline derivative utilized in complex organic synthesis, particularly within pharmaceutical and materials science research. While indispensable for certain applications, its handling and disposal demand the highest level of scientific diligence. This compound presents a significant toxicological and environmental hazard profile. This guide provides a direct, procedurally-focused framework for its safe management and disposal, grounded in established safety protocols and regulatory standards. Our objective is to empower researchers to manage this chemical confidently, ensuring personal safety and environmental stewardship.

Core Directive: Hazard Profile and Risk Assessment

Understanding the "why" behind stringent disposal protocols begins with a clear-eyed assessment of the inherent risks. This compound is not a benign reagent; it is a multi-faceted hazard that must be respected. Its toxicological profile is the primary driver for the rigorous procedures outlined in this document.

The primary hazards are its high acute toxicity, potential carcinogenicity, and severe ecotoxicity.[1][2] Exposure can occur via inhalation of dust, skin absorption, or ingestion, with systemic effects that may be delayed.[3][4] The chloroaniline moiety, in particular, is associated with methemoglobinemia, a serious condition that impairs the blood's ability to transport oxygen.[3]

Table 1: Hazard Profile of this compound

Hazard Category GHS Classification & Statements Implication in a Laboratory Setting
Acute Toxicity Category 3 (H301 + H311 + H331) Toxic if swallowed, in contact with skin, or if inhaled. Accidental exposure through any route can lead to severe health consequences or be fatal.
Carcinogenicity Category 1B (H350) May cause cancer. Chronic or repeated exposure poses a long-term health risk. All handling should occur in designated areas to minimize exposure.[5]
Skin Sensitization Category 1 (H317) May cause an allergic skin reaction. Initial contact may sensitize an individual, leading to severe reactions upon subsequent exposures.

| Aquatic Toxicity | Category 1 (H410) | Very toxic to aquatic life with long-lasting effects. [2] Improper disposal can cause significant, persistent environmental damage. Entry into drains or waterways must be strictly prevented.[3] |

Operational Plan: Waste Segregation and Containment

The foundation of proper disposal is meticulous segregation at the point of generation. Cross-contamination of waste streams not only complicates disposal but can also create unforeseen chemical hazards.

Causality: Substituted anilines are incompatible with a range of substances, including strong oxidizing agents, acids, and acid chlorides.[2] Mixing this waste with other streams, such as acidic waste, could lead to dangerous reactions. Therefore, this compound waste must be collected in a dedicated, properly labeled container.

Protocol 1: Waste Accumulation and Labeling
  • Select a Compatible Container: Use a clearly marked, sealable container compatible with organic solids or solutions. A high-density polyethylene (HDPE) or glass container is appropriate. The container must be in good condition with a secure, leak-proof lid.[5]

  • Designate a Satellite Accumulation Area (SAA): The waste container must be stored at or near the point of generation, under the direct control of the laboratory personnel. This SAA should be a secondary containment bin in a ventilated area, such as a chemical fume hood.

  • Label the Container Before First Use: The label must be filled out completely and legibly. Affix a hazardous waste tag as required by your institution and local regulations. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard characteristics: "Toxic," "Carcinogen," "Ecotoxic"

    • The accumulation start date (the date the first drop of waste enters the container)

  • Maintain Container Integrity: Keep the waste container closed at all times, except when adding waste. Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Log All Additions: Maintain a log sheet near the container to record the quantities of waste added. This ensures an accurate inventory for final disposal.

Immediate Safety: Spill Management and Decontamination

Accidents happen, but a prepared response is a self-validating system of safety. In the event of a spill, the primary goals are to protect personnel, contain the material, and prevent its release into the environment.[6]

Table 2: Recommended Personal Protective Equipment (PPE)

Situation Required PPE Rationale
Routine Handling Nitrile or Neoprene Gloves, Safety Glasses with Side Shields, Lab Coat Provides a baseline of protection against incidental contact.

| Spill Cleanup | Double-gloving (Butyl or Viton over Nitrile), Chemical Splash Goggles, Face Shield, Impermeable Apron or Gown, Respiratory Protection (if significant dust is present) | Ensures comprehensive protection against direct contact, splashes, and inhalation of the toxic and carcinogenic dust.[1][3][5] |

Protocol 2: Small-Scale Spill Cleanup (<5 grams)
  • Alert & Evacuate: Immediately alert personnel in the area. Evacuate non-essential personnel.[6]

  • Control Ignition Sources: If any flammable solvents are nearby, remove them.

  • Don Appropriate PPE: Refer to Table 2 for spill cleanup PPE. If you are not trained or equipped to handle the spill, contact your institution's Environmental Health & Safety (EHS) department immediately.[7]

  • Contain the Spill: Prevent the spread of the solid material. Do not use water. Cover the spill with an inert, dry absorbent material like vermiculite, sand, or a commercial spill absorbent.[5] Avoid raising dust.[3]

  • Collect the Material: Carefully sweep or scoop the absorbed material using non-sparking tools.[8] Place the collected waste into a labeled, sealable plastic bag or container.

  • Decontaminate the Area: Wipe the spill area with a cloth or paper towel dampened with a mild detergent solution.[9] Be thorough, cleaning from the outer edge of the spill area inward.

  • Package All Waste: Place all contaminated materials (absorbent, gloves, wipes, etc.) into the same hazardous waste container.

  • Wash Thoroughly: After cleanup is complete and PPE is removed, wash your hands and any exposed skin with soap and water.

Logistical Plan: Final Disposal Procedures

Under no circumstances should this compound or its containers be disposed of in standard trash or down the sanitary sewer.[3] This substance is classified as a hazardous waste and must be managed according to strict federal, state, and local regulations.[1][6][10]

The Authoritative Standard: The universally accepted and recommended disposal method for chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[11] This process ensures the complete destruction of the toxic and carcinogenic molecule, preventing its release into the environment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process from waste generation to final disposal.

start Waste Generated (this compound) is_spill Accidental Spill? start->is_spill routine Routine Disposal (e.g., reaction residue, contaminated items) is_spill->routine No spill_response Execute Emergency Spill Response (Protocol 2) is_spill->spill_response Yes segregate Segregate in Dedicated, Labeled Hazardous Waste Container routine->segregate package_spill Package All Spill Debris & Contaminated PPE for Disposal spill_response->package_spill ehs Consult Institutional EHS for Waste Profile & Pickup Schedule segregate->ehs package_spill->ehs disposal Licensed Contractor Transports for High-Temperature Incineration ehs->disposal

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Process
  • Accumulation: Collect waste in your designated SAA as described in Protocol 1.

  • Request Pickup: Once the container is full or the accumulation time limit set by your institution is reached, contact your EHS department to schedule a waste pickup.

  • Professional Handling: Trained EHS professionals will transport the waste from your lab to a central accumulation facility.

  • Manifesting and Transport: The waste is then manifested and transported by a licensed hazardous waste contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Final Destruction: At the TSDF, the material will be destroyed via controlled high-temperature incineration, the preferred method for chlorinated organic wastes.[3][11]

References

  • This compound | CAS#:42265-67-8. Chemsrc. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]

  • Aniline Standard Operating Procedure. Washington State University. [Link]

  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. National Institutes of Health. [Link]

  • Chemical Spill Procedures. Clarkson University. [Link]

  • Management of decontamination in chemical accidents: a laboratory model. National Institutes of Health. [Link]

  • Hazardous Waste Management Procedures. Keene State College. [Link]

  • Safety Data Sheet: 4-Chloroaniline. Carl ROTH. [Link]

  • 4-CHLOROANILINE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Analysis Of Chlorinated Organic Compounds Formed During Chlorination Of Wastewater Products. U.S. Environmental Protection Agency. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

Sources

Hazard Assessment: Understanding the Risks of 4-(Tert-Butyl)-2-Chloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Personal Protective Equipment for Handling 4-(Tert-Butyl)-2-Chloroaniline

In the dynamic landscape of pharmaceutical research and drug development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth operational and safety framework for managing this compound, a compound that, while integral to specific synthetic pathways, necessitates a rigorous safety protocol. Our focus extends beyond mere compliance, aiming to instill a culture of proactive safety and procedural excellence within the laboratory.

Before any handling protocol can be established, a thorough understanding of the compound's hazard profile is essential. This compound is classified with several hazard statements that demand stringent control measures.

Key Hazard Classifications:

  • Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.

  • Carcinogenicity: This compound may cause cancer.[1]

  • Skin Sensitization: It may cause an allergic skin reaction.

  • Aquatic Toxicity: It is very toxic to aquatic life with long-lasting effects.[1]

These classifications underscore the critical need for a multi-faceted personal protective equipment (PPE) strategy to prevent all routes of exposure.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safely handling this compound. The following recommendations are based on a comprehensive risk assessment and are designed to provide maximum protection.

Eye and Face Protection
  • Mandatory: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required at all times when handling this compound.

  • Enhanced Protection: A face shield should be worn in conjunction with safety goggles, especially when there is a risk of splashes or when handling larger quantities.

Skin Protection
  • Hand Protection: Chemical-resistant gloves are non-negotiable. Not all glove materials offer the same level of protection. For chloroanilines, materials such as Butyl rubber and Neoprene are recommended.[2] It is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times and to double-glove when handling concentrated forms of the chemical.

  • Body Protection: A fully buttoned lab coat is the minimum requirement. For procedures with a higher risk of splashing, chemical-resistant coveralls are necessary.[3][4] Contaminated work clothing must not be allowed out of the workplace.[5]

Respiratory Protection
  • Standard Operations: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Situations: In the event of a spill or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required.[5] For significant releases, a self-contained breathing apparatus (SCBA) may be necessary.[6]

Table 1: Summary of PPE Requirements

Protection Type Minimum Requirement Enhanced Protection (High-Risk Scenarios)
Eye/Face Chemical Safety GogglesSafety Goggles and Face Shield
Hand Chemical-Resistant Gloves (e.g., Butyl, Neoprene)Double Gloving with Recommended Materials
Body Lab CoatChemical-Resistant Coveralls
Respiratory Chemical Fume HoodNIOSH/MSHA Approved Respirator or SCBA

Operational Plan: From Synthesis to Disposal

A systematic approach to handling ensures safety at every stage of the workflow.

Pre-Handling Checklist
  • Safety Data Sheet (SDS) Review: Always review the SDS for this compound before beginning any new procedure.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • PPE Inspection: Inspect all PPE for signs of damage or degradation before use.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

Step-by-Step Handling Protocol
  • Donning PPE: Put on all required PPE before entering the designated handling area.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors. Use non-sparking tools to prevent ignition.[7]

  • Reaction Setup: Ensure all glassware is properly secured and that the reaction is set up to minimize the risk of splashes or releases.

  • Post-Reaction Work-up: Quench reactions and perform extractions within the fume hood.

  • Decontamination: Thoroughly decontaminate all surfaces and equipment after use. Wash hands and any exposed skin thoroughly after handling.[8]

Disposal Plan
  • Waste Segregation: All waste contaminated with this compound, including gloves, bench paper, and empty containers, must be collected in a designated, labeled hazardous waste container.

  • Container Management: Keep waste containers tightly closed and store them in a well-ventilated area, away from incompatible materials.[5]

  • Final Disposal: Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[9] Do not allow the product to enter drains.[5]

Emergency Response Protocol

In the event of an accidental exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately take off contaminated clothing.[7] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[7][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[8] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection.[9] Cover the spill with an inert absorbent material and collect it in a suitable container for disposal.[7]

Visualizing the Workflow

To further clarify the procedural flow, the following diagrams illustrate the PPE selection and emergency response processes.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Assess Task Assess Task: - Quantity of Chemical - Potential for Splash/Aerosol EyeFace Eye/Face Protection: - Goggles (Minimum) - Face Shield (High Risk) Assess Task->EyeFace Select Based on Risk Hand Hand Protection: - Chemical-Resistant Gloves - Double Glove (High Risk) Assess Task->Hand Select Based on Risk Body Body Protection: - Lab Coat (Minimum) - Coveralls (High Risk) Assess Task->Body Select Based on Risk Respiratory Respiratory Protection: - Fume Hood (Standard) - Respirator (Spill/Emergency) Assess Task->Respiratory Select Based on Risk

Caption: PPE Selection Workflow based on Task-Specific Risk Assessment.

Emergency_Response_Plan ExposureEvent Exposure Event Occurs (Spill, Splash, Inhalation) Evacuate Evacuate Immediate Area ExposureEvent->Evacuate Alert Alert Supervisor & Emergency Services Evacuate->Alert Decontaminate Decontaminate Personnel (Safety Shower/Eyewash) Alert->Decontaminate ControlSpill Control Spill (If trained and safe to do so) Alert->ControlSpill MedicalAttention Seek Immediate Medical Attention Decontaminate->MedicalAttention

Caption: Emergency Response Plan for Accidental Exposure or Spill.

By adhering to these rigorous safety protocols, researchers and scientists can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

  • Chemical Safety Data Sheet MSDS / SDS - this compound - ChemicalBook. (2025-07-26).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06).
  • This compound | 42265-67-8 - ChemicalBook.
  • SAFETY DATA SHEET. (2010-05-24).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-08).
  • SAFETY DATA SHEET - Fisher Scientific.
  • NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive.
  • Personal Protective Equipment | US EPA. (2025-09-12).
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25).
  • Personal Protective Equipment (PPE) for Chemical Transport - Respirex International.
  • 4-Chloroaniline - Santa Cruz Biotechnology.
  • 106-47-8_GPS_4-Chloroaniline (CL-4: PUBLIC) - Aarti Industries. (2021-10-15).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.